molecular formula C6H3F2NO2 B1354864 2,5-Difluoropyridine-4-carboxylic acid CAS No. 851386-39-5

2,5-Difluoropyridine-4-carboxylic acid

Cat. No.: B1354864
CAS No.: 851386-39-5
M. Wt: 159.09 g/mol
InChI Key: ZOWKELQABLPUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoropyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H3F2NO2 and its molecular weight is 159.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWKELQABLPUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479230
Record name 2,5-Difluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851386-39-5
Record name 2,5-Difluoro-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851386-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2,5-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoropyridine-4-carboxylic acid is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science.[1] The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[2] As a versatile building block, this compound serves as a key intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling informed decisions in reaction design, purification, formulation, and safety management.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is designed to be a practical resource for scientists, offering not only available data but also detailed experimental protocols for the determination of key physical parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties have been experimentally determined for closely related isomers, specific experimental data for this compound is limited. Therefore, some of the listed values are predictions and should be verified experimentally.

PropertyValueSource
Molecular Formula C₆H₃F₂NO₂[1][3]
Molecular Weight 159.09 g/mol [1][3]
CAS Number 851386-39-5[1][3]
Appearance Expected to be a solid at room temperature.Inferred from structure and isomer data.
Melting Point Data not available. The isomer 3,5-Difluoropyridine-4-carboxylic acid has a melting point of 246 - 249 °C.[4][4]
Boiling Point 372.7 °C at 760 mmHg (Predicted)[5]
Density 1.535 g/cm³ (Predicted)[5]
Flash Point 179.2 °C (Predicted)[5]
Refractive Index 1.515 (Predicted)[5]
pKa Data not available.-
Solubility Data not available. Expected to have some solubility in polar organic solvents.Inferred from structure.

In-Depth Analysis of Key Physical Properties

Melting Point
Appearance

Based on its chemical structure and the reported appearance of its isomer as a white solid, this compound is expected to be a crystalline solid at room temperature.[4] The color and crystalline form should be characterized for any new batch of the compound.

Solubility

The solubility of this compound in various solvents is a crucial parameter for its use in synthesis, purification, and formulation. As a polar molecule containing both a carboxylic acid group and a pyridine ring, it is expected to exhibit some solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be limited but may be enhanced at higher or lower pH due to the ionization of the carboxylic acid and pyridine nitrogen, respectively. A systematic determination of its solubility profile in a range of solvents is highly recommended.

pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, there are two ionizable groups: the carboxylic acid and the pyridine nitrogen. The carboxylic acid group is expected to be acidic, with a pKa value likely in the range of 2-4, influenced by the electron-withdrawing effects of the two fluorine atoms. The pyridine nitrogen will have a pKa corresponding to its protonated form, which is expected to be lower than that of pyridine itself due to the electron-withdrawing fluorine substituents. Experimental determination of the pKa values is essential for understanding the ionization state of the molecule at different pH values, which is critical for applications in drug development and biological assays.

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Tube Loading: A capillary tube sealed at one end is tapped open-end-down into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom of the tube.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled.

  • Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid particles.

  • Analysis: The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the pH at which a specific acidic or basic functional group is 50% ionized. Potentiometric titration involves monitoring the pH of a solution as a titrant (a strong acid or base) is added, allowing for the determination of the pKa from the resulting titration curve.

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds). The ionic strength of the solution is typically kept constant with an inert salt.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is used as the titrant for determining the carboxylic acid pKa, and a standardized solution of a strong acid (e.g., HCl) is used for the pyridine nitrogen pKa.

  • Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the acid (or base) has been neutralized. This can be determined from the midpoint of the buffer region in the titration curve or from the inflection point of the first derivative of the curve.

G A Start: Prepare Solution of Compound B Calibrate pH Meter A->B C Titrate with Standard Acid/Base B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G Calculate pKa F->G H End G->H

Caption: Potentiometric Titration for pKa Determination.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable building block in modern chemical research. While comprehensive experimental data on its physical properties is still emerging, this technical guide provides a solid foundation of available information, predicted values, and, most importantly, robust experimental protocols. By following the detailed methodologies outlined herein, researchers can confidently and accurately characterize the physical properties of their specific samples, enabling more efficient and informed progress in their synthetic and developmental endeavors. The judicious application of these experimental techniques will undoubtedly contribute to the successful utilization of this important fluorinated intermediate in the advancement of science and technology.

References

  • Suzhou Aobi医药科技有限公司. (n.d.). This compound. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 851386-39-5. Retrieved from [Link]

  • Autech Scientific. (2015). 2,5-Difluoropyridine Safety Data Sheet. Retrieved from [Link]

  • ChemSrc. (2025). This compound CAS#: 851386-39-5. Retrieved from [Link]

  • LookChem. (n.d.). Cas 903522-29-2,3,5-Difluoropyridine-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (2023). 2,5-Furandicarboxylic acid. Retrieved from [Link]

  • Molbase. (n.d.). 3,5-DIFLUOROPYRIDINE-4-CARBOXYLIC ACID | CAS 903522-29-2. Retrieved from [Link]

  • Kütt, A., et al. (2018).
  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Utah Tech University. (n.d.). pKa Chart. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,5-Difluoropyridine-4-carboxylic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, offer a powerful tool for optimizing drug candidates. Within the vast landscape of fluorinated building blocks, 2,5-Difluoropyridine-4-carboxylic acid has emerged as a particularly valuable synthon. Its trifunctional nature, featuring a pyridine core, two fluorine substituents, and a carboxylic acid moiety, provides a versatile platform for the synthesis of complex, biologically active molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, synthesis, and characterization of this compound, and explores its burgeoning role in the quest for novel therapeutics.

Molecular Architecture and Physicochemical Profile

This compound, also known as 2,5-difluoroisonicotinic acid, is a heterocyclic aromatic compound with the chemical formula C₆H₃F₂NO₂.[1] Its structure is characterized by a pyridine ring substituted with two fluorine atoms at positions 2 and 5, and a carboxylic acid group at position 4.

Molecular Structure:

Caption: Chemical structure of this compound.

The presence of the two electron-withdrawing fluorine atoms significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the acidity of the carboxylic acid group.

Physicochemical Properties:

PropertyValueSource
CAS Number851386-39-5[1]
Molecular FormulaC₆H₃F₂NO₂[1]
Molecular Weight159.09 g/mol [1]
Density1.535 g/cm³[1]
Boiling Point372.7 °C at 760 mmHg[1]
Flash Point179.2 °C[1]
AppearanceWhite solid[2]
Melting Point246 - 249 °C (for the related isomer 3,5-Difluoropyridine-4-carboxylic acid)[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step sequence, starting from readily available precursors. A common strategy is the synthesis of the 2,5-difluoropyridine core, followed by carboxylation at the 4-position.

Synthesis of the 2,5-Difluoropyridine Precursor:

A patented method for the synthesis of 2,5-difluoropyridine involves the halogen exchange of 2,5-dichloropyridine.[3] This process can be conceptually outlined as follows:

Synthesis_of_2_5_Difluoropyridine A 2,5-Dichloropyridine B Halogenation A->B Halogenating Agent C 2,5-Dibromopyridine B->C D Fluorination C->D Fluorinating Agent (e.g., KF) E 2,5-Difluoropyridine D->E

Caption: Conceptual workflow for the synthesis of 2,5-difluoropyridine.

Experimental Protocol: Synthesis of 2,5-Difluoropyridine (Illustrative)

This protocol is a conceptual illustration based on general fluorination reactions and patent literature. It should be adapted and optimized based on laboratory-specific conditions and safety protocols.

  • Halogen Exchange: 2,5-Dichloropyridine is subjected to a halogen exchange reaction, for instance, by treatment with a brominating agent, to yield 2,5-dibromopyridine.[3]

  • Fluorination: The resulting 2,5-dibromopyridine is then treated with a fluorinating agent, such as potassium fluoride (KF), in a suitable high-boiling polar aprotic solvent. The reaction is typically heated to high temperatures to facilitate the nucleophilic aromatic substitution (SNAAr) of the bromine atoms with fluorine.[3]

  • Purification: The crude 2,5-difluoropyridine is then purified using standard techniques such as distillation or chromatography.

Carboxylation of 2,5-Difluoropyridine:

The introduction of the carboxylic acid group at the 4-position of the 2,5-difluoropyridine ring is a critical step. This can be achieved through a directed ortho-metalation (DoM) strategy, followed by quenching with carbon dioxide.

Carboxylation_of_2_5_Difluoropyridine A 2,5-Difluoropyridine B Directed Ortho-Metalation A->B D Lithium 2,5-difluoro-4-pyridyl B->D Deprotonation C Lithium Diisopropylamide (LDA) -78 °C C->B E Carboxylation D->E G Lithium 2,5-difluoro-4-pyridinecarboxylate E->G F Carbon Dioxide (CO₂) F->E H Acidic Workup G->H I This compound H->I

Caption: Reaction scheme for the carboxylation of 2,5-difluoropyridine.

Experimental Protocol: Synthesis of this compound (Illustrative)

This is a generalized protocol and requires optimization and adherence to stringent safety measures, particularly when handling pyrophoric reagents like n-butyllithium.

  • Preparation of LDA: A solution of lithium diisopropylamide (LDA) is prepared in situ by adding n-butyllithium to a solution of diisopropylamine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: A solution of 2,5-difluoropyridine in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for a period to ensure complete deprotonation at the 4-position.

  • Carboxylation: The reaction is quenched by the addition of an excess of solid carbon dioxide (dry ice). The mixture is allowed to slowly warm to room temperature.

  • Workup and Isolation: The reaction is quenched with water, and the aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid this compound is collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic Characterization and Structural Elucidation

The unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine atoms and the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton. The carboxyl carbon typically appears in the downfield region (around 165-185 ppm). The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

  • C-F stretching vibrations, which are typically found in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (159.09 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of a wide range of biologically active compounds. The pyridine core is a common motif in many pharmaceuticals, and the fluorine substituents can enhance their pharmacological properties.[4] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the construction of diverse chemical libraries for drug screening.

While specific biological activity data for this compound itself is not extensively published, its isomers and derivatives have shown promise in various therapeutic areas. For instance, fluorinated pyridine derivatives are being explored as anti-inflammatory and anti-cancer agents.[2] The unique electronic properties conferred by the fluorine atoms can lead to improved binding to biological targets and enhanced metabolic stability.

The structural motif of fluorinated pyridine carboxylic acids is found in a variety of investigational and approved drugs, highlighting the importance of this class of compounds in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile reagents or during reactions that may produce fumes.

  • Handling of Reagents: Reagents such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This compound stands as a testament to the power of fluorine in drug design. Its unique combination of a pyridine core, fluorine substituents, and a carboxylic acid handle makes it a highly sought-after building block for the synthesis of novel drug candidates. As our understanding of the intricate roles of fluorine in molecular recognition and metabolic pathways deepens, the demand for versatile synthons like this compound is poised to grow. Further exploration of its applications in the synthesis of diverse compound libraries will undoubtedly contribute to the discovery of new and improved therapies for a wide range of diseases.

References

  • CN105777621A - Synthesis method of medicinal raw m
  • Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. ([Link])

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. ([Link])

  • Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. ([Link])

  • US Patent No. 8829195 - Regulations.gov. ([Link])

  • United States P
  • This compound | CAS#:851386-39-5 | Chemsrc. ([Link])

  • 2,5-Difluoroisonicotinic acid - Universal Biologicals. ([Link])

  • 3,5-Difluoroisonicotinic acid | C6H3F2NO2 | CID 20111879 - PubChem. ([Link])

  • Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed. ([Link])

  • The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9 - PMC - NIH. ([Link])

  • PROCESSES FOR THE PREPARATION OF 2,5-FURANDICARBOXYLIC ACID AND INTERMEDIATES AND DERIVATIVES THEREOF - Patent BR-112018014278-B1 - PubChem. ([Link])

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. ([Link])

  • Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing). ([Link])

  • Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors - PubMed. ([Link])

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. ([Link])

  • Electronic Supplementary Information (ESI) for. ([Link])

  • Catalytic process for production of pyridine carboxylic acid amides - Justia Patents. ([Link])

  • ft ir spectroscopy: Topics by Science.gov. ([Link])

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. ([Link])

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. ([Link])

  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors - ResearchGate. ([Link])

  • Table of Characteristic IR Absorptions. ([Link])

  • 2,5-Difluorophenylacetic acid - Optional[FTIR] - Spectrum - SpectraBase. ([Link])

  • Synthesis and characterization of 2,5-dihydroxyterephthalic acid - ResearchGate. ([Link])

  • One-pot four-step direct synthesis of 2,5-Furandicarboxylic acid from 2,5-Diformylfuran under oxygen-free conditions - ResearchGate. ([Link])

  • Synthesis of 2,5-Furandicarboxylic Acid - Encyclopedia.pub. ([Link])

  • Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry - IRIS. ([Link])

Sources

A Technical Guide to 2,5-Difluoropyridine-4-carboxylic Acid (CAS 851386-39-5): A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Difluoropyridine-4-carboxylic acid, also known by its synonym 2,5-Difluoroisonicotinic acid (CAS No. 851386-39-5), is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its strategic placement of two fluorine atoms on the pyridine ring, combined with the reactive carboxylic acid moiety, makes it a uniquely valuable building block for the synthesis of complex, biologically active molecules.[3] The presence of fluorine can profoundly influence molecular properties such as metabolic stability, binding affinity, and lipophilicity, making this scaffold a prized asset in modern drug design.[4] This guide provides an in-depth analysis of its physicochemical properties, plausible synthetic routes, key chemical reactions, applications in medicinal chemistry, and essential safety protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective use in synthesis and formulation. The compound's characteristics are a direct result of its fluorinated pyridine core and the acidic carboxyl group.

Physical and Chemical Properties

The key quantitative data for this compound are summarized below for quick reference. These properties indicate a stable, high-boiling point solid, suitable for a variety of reaction conditions.

PropertyValueReference(s)
CAS Number 851386-39-5[5][6]
Molecular Formula C₆H₃F₂NO₂[6][7]
Molecular Weight 159.09 g/mol [6][7]
Density 1.535 g/cm³[2][7]
Boiling Point 372.7 °C at 760 mmHg[2][7]
Flash Point 179.2 °C[2][7]
Refractive Index 1.515[2][7]
Appearance White to off-white solid (typical for related compounds)[3]
Spectroscopic Characterization

While specific spectra are proprietary to individual manufacturers, the structural confirmation of this compound relies on a standard suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR would show signals for the two aromatic protons. ¹³C NMR would confirm the presence of six distinct carbon environments. Critically, ¹⁹F NMR spectroscopy is used to verify the presence and chemical environment of the two fluorine atoms.

  • Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-F bond vibrations (around 1000-1400 cm⁻¹).

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight (159.09 g/mol ) and provides fragmentation patterns that can further validate the structure.[7]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically starts from its precursor, 2,5-difluoropyridine.[8][9] A highly effective and regioselective method for introducing a carboxylic acid group at the C4 position of a pyridine ring is through Directed ortho-Metalation (DoM) .[10][11]

This strategy leverages a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific adjacent position.[12] In the case of 2,5-difluoropyridine, the pyridine nitrogen itself acts as the directing group, facilitating lithiation at an ortho position (C2 or C6). However, to achieve carboxylation at C4, a different approach is necessary, often involving a multi-step synthesis or a more direct carboxylation under specific conditions. A plausible direct approach involves lithiation followed by quenching with carbon dioxide.

Caption: Proposed synthesis via lithiation and carboxylation.

Detailed Experimental Protocol (Proposed)
  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,5-difluoropyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equiv) in THF dropwise, maintaining the internal temperature below -70 °C.

    • Causality: LDA is a strong, non-nucleophilic base, ideal for deprotonation without adding to the pyridine ring.[13] The extremely low temperature is crucial to ensure kinetic control, enhancing regioselectivity and preventing unwanted side reactions.[12]

  • Metalation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

  • Carboxylation: Quench the reaction by adding crushed dry ice (solid CO₂) in excess. The dry ice should be added carefully in small portions to control the exotherm.

    • Causality: Carbon dioxide serves as the electrophile, reacting with the highly nucleophilic aryllithium intermediate to form a lithium carboxylate salt.[13]

  • Work-up: Allow the reaction to slowly warm to room temperature. Quench with water and acidify the aqueous layer with 2N HCl to a pH of ~2-3.

  • Isolation: The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Key Reactions and Synthetic Utility

The synthetic power of this molecule stems from the distinct reactivity of its two key functional regions: the carboxylic acid group and the difluorinated pyridine ring.

Carboxylic Acid Transformations

The carboxyl group is a versatile handle for constructing larger molecules, most commonly through the formation of amides and esters.

  • Amide Bond Formation: This is arguably the most important reaction for medicinal chemists. The carboxylic acid can be coupled with a wide array of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU, PyBOP) to form amide bonds.[14][15] This reaction is fundamental to building molecules that can mimic peptide structures or engage in specific hydrogen bonding interactions within a biological target.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via activation of the carboxylic acid yields esters. Esters are often used as prodrugs to improve bioavailability or can serve as intermediates for further transformations.[16]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, and this effect is amplified by the two strongly electron-withdrawing fluorine atoms.[17] This electronic nature makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) .[18]

  • Mechanism: In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).[19] Aromaticity is restored upon the expulsion of a leaving group.

  • Reactivity: The fluorine atoms on this ring are excellent leaving groups for SNAr, a counterintuitive fact when compared to SN2 reactions.[19] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's powerful inductive electron withdrawal, making the attached carbon highly electrophilic.[17][20] This allows for the regioselective displacement of one or both fluorine atoms by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce further diversity into the molecular scaffold.

Caption: Key synthetic transformations of the title compound.

Applications in Drug Discovery and Development

The incorporation of the 2,5-difluoropyridine moiety into drug candidates is a strategic choice driven by the unique properties imparted by fluorine.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and overall in vivo exposure of a drug.

  • Modulation of Physicochemical Properties:

    • pKa Alteration: The electron-withdrawing fluorine atoms lower the basicity (pKa) of the pyridine nitrogen. This fine-tuning is critical for optimizing interactions with protein targets, as it can alter the charge state of the molecule at physiological pH.

    • Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4]

  • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in a protein's active site, thereby increasing binding potency and selectivity.[4]

  • Scaffold for Bioisosteric Replacement: The carboxylic acid group itself is a crucial pharmacophore in many drug classes, including NSAIDs and statins.[21][22] However, it can also be converted into bioisosteres like 1,3,4-oxadiazoles or tetrazoles to improve pharmacokinetic properties while retaining the necessary binding interactions.[23] this compound is an ideal starting material for such modifications.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential to ensure laboratory safety. The safety profile is primarily dictated by the reactivity of the carboxylic acid and potential hazards associated with fluorinated organic compounds.

Hazard CategoryGHS StatementPrecautionary MeasuresReference(s)
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[24]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[24]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[24]
Handling and Storage Recommendations:
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[24]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[24]

    • Skin Contact: Wash off with soap and plenty of water.[24]

    • Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[24]

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed to prevent moisture absorption.

Conclusion

This compound (CAS 851386-39-5) is more than just a chemical intermediate; it is a strategic tool for molecular design. Its combination of a tunable, fluorinated pyridine core and a synthetically versatile carboxylic acid handle provides chemists with a powerful platform for creating novel molecules with enhanced pharmacological properties. By understanding its synthesis, reactivity, and the physicochemical benefits it confers, researchers in drug discovery and materials science can leverage this building block to accelerate the development of next-generation active ingredients.

References

  • Radosevich, A. T. (2021). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. National Institutes of Health. [Link]

  • Chemsrc. (2025). This compound(CAS#:851386-39-5). Chemsrc. [Link]

  • Todd, G. K., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. National Institutes of Health. [Link]

  • Nishikata, T. (2019). Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO3·pyridine. The Society of Synthetic Organic Chemistry, Japan. [Link]

  • ChemWhat. (2025). This compound CAS#: 851386-39-5. ChemWhat. [Link]

  • Gesynto. (n.d.). Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Gesynto Pharmaceutical Technology. [Link]

  • ResearchGate. (2016). Examination of the hyperpolarizability of fluorinated nicotinic acids and further pyridine carboxylic acids using SABRE. ResearchGate. [Link]

  • Sau, A., & Krishna, G. (2021). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Royal Society of Chemistry. [Link]

  • Dolci, L., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. [Link]

  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2008). Synthesis of Amides from Carboxylic Acids and Urea in the Presence of Pyridine under Microwave Irradiation. ResearchGate. [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. Grokipedia. [Link]

  • ResearchGate. (2016). Hyperpolarization of fluorinated pyridine carboxylic acids. ResearchGate. [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]

  • Myers Research Group, Harvard University. (n.d.). Directed Ortho Metalation. Harvard University. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]

  • University of Connecticut. (n.d.). Directed (ortho) Metallation. University of Connecticut. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Google Patents. (2014). Synthesis method of medicinal raw material 2,5-difluoropyridine.
  • ResearchGate. (2009). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. ResearchGate. [Link]

  • Hrobarik, P., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]

  • Jeschke, P. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • ResearchGate. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. [Link]

  • Foley, D. J., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. [Link]

Sources

2,5-Difluoropyridine-4-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Difluoropyridine-4-carboxylic acid: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds represent a cornerstone for innovation. The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Among these valuable scaffolds, this compound has emerged as a particularly significant building block. Its unique electronic and structural features, stemming from the interplay between the electron-withdrawing fluorine atoms and the pyridine ring, make it a versatile intermediate for the synthesis of complex, high-value molecules.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core properties, logical synthesis strategies, detailed spectroscopic characterization, and its applications as a pivotal component in the development of novel therapeutic agents and advanced materials. The protocols and insights presented herein are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and material design. This compound is a white solid at room temperature.[1] Its key identifiers and physical characteristics are summarized below. The presence of two fluorine atoms significantly influences the molecule's acidity, reactivity, and intermolecular interactions.

PropertyValueSource(s)
Molecular Weight 159.09 g/mol [1][2][3]
Molecular Formula C₆H₃F₂NO₂[2][4][5]
CAS Number 851386-39-5[2][3][4]
Common Synonyms 2,5-Difluoroisonicotinic acid[4]
Density 1.535 g/cm³[4]
Boiling Point 372.7°C at 760 mmHg[4]
Flash Point 179.2°C[4]
Appearance White solid[1]

Synthesis Strategy: A Mechanistic Approach

The synthesis of this compound is not commonly detailed in introductory literature, but a robust and logical pathway can be designed starting from the commercially available precursor, 2,5-difluoropyridine. The most direct method involves a regioselective deprotonation (metalation) at the 4-position, followed by quenching the resulting organometallic intermediate with carbon dioxide.

The choice of a strong, non-nucleophilic base is critical. Lithium diisopropylamide (LDA) is an ideal candidate. The steric hindrance of the isopropyl groups minimizes the risk of nucleophilic attack on the pyridine ring, while its strong basicity is sufficient to deprotonate the C4-H bond. The C4 position is the most acidic proton on the ring due to the combined inductive electron-withdrawing effects of the two fluorine atoms and the nitrogen atom, which stabilize the resulting carbanion. Quenching with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired carboxylic acid.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process Steps cluster_products Products Start 2,5-Difluoropyridine Step1 Deprotonation at -78°C Start->Step1 Reagent1 LDA in THF Reagent1->Step1 Reagent2 CO₂ (Dry Ice) Step2 Carboxylation Reagent2->Step2 Reagent3 Aqueous HCl Step3 Acidic Workup Reagent3->Step3 Intermediate Lithium 2,5-difluoropyridin-4-ide Step1->Intermediate Forms Intermediate Step2->Step3 Forms Carboxylate Salt Final 2,5-Difluoropyridine-4- carboxylic acid Step3->Final Intermediate->Step2

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with appropriate safety measures.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2,5-difluoropyridine (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA, 1.1 eq) in THF dropwise, ensuring the internal temperature does not exceed -70°C. Stir the resulting mixture at -78°C for 1 hour. The formation of the lithiated intermediate is critical for the subsequent step.

  • Carboxylation: Carefully add an excess of crushed dry ice (solid CO₂) to the reaction mixture in small portions. A mild exotherm may be observed. The reaction is self-validating; successful lithiation will result in immediate reaction with CO₂.

  • Quenching and Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding 1M hydrochloric acid (HCl) until the pH is acidic (~pH 2).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization and Validation

Structural confirmation is an absolute requirement. A combination of spectroscopic methods provides an unambiguous validation of the final product's identity and purity.

TechniqueExpected ObservationsRationale
¹H NMR Two doublets in the aromatic region (8-9 ppm). A broad singlet for the carboxylic acid proton (>10 ppm).The two aromatic protons on the pyridine ring will appear as distinct signals, split by each other and by the adjacent fluorine atoms. The acidic proton is typically broad and downfield.[6][7]
¹³C NMR A carbonyl carbon signal (160-180 ppm). Four distinct aromatic carbon signals, with two showing large C-F coupling constants.The carbonyl carbon is significantly deshielded. The carbons bonded to fluorine will exhibit characteristic splitting.[7][8]
¹⁹F NMR Two distinct signals, likely doublets, corresponding to the two non-equivalent fluorine atoms.¹⁹F NMR is highly sensitive to the chemical environment and provides direct evidence of the fluorine atoms' positions and coupling.
IR Spectroscopy A very broad O-H stretch (2500-3300 cm⁻¹). A strong C=O stretch (1710-1760 cm⁻¹). C-F stretches (1000-1300 cm⁻¹).These are characteristic absorptions for a carboxylic acid. The broad O-H band is due to hydrogen bonding.[6][7]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight (159.09). Fragmentation patterns showing loss of -OH and -COOH groups.Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis.[9]
Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product. Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • ¹H NMR: Integrate the signals to confirm the proton ratio. Analyze the coupling patterns (multiplicity) to establish connectivity between protons and with fluorine atoms.

    • ¹³C NMR: Identify the carbonyl carbon. Note the chemical shifts and C-F coupling constants for the aromatic carbons to confirm the substitution pattern.

    • ¹⁹F NMR: Confirm the presence of two distinct fluorine environments.

    • Validation: The combined data must be consistent with the proposed structure of this compound. Any significant deviation may indicate impurities or an incorrect structure.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. The carboxylic acid moiety serves as a handle for a wide range of chemical transformations, most notably amide bond formation, while the difluoropyridine core acts as a bioisostere for other aromatic systems and imparts unique properties.

Pyridine carboxylic acid derivatives are foundational in the development of enzyme inhibitors, with numerous approved drugs built upon these scaffolds.[10] The introduction of fluorine can enhance potency and improve pharmacokinetic profiles.[1]

Applications cluster_transformations Chemical Transformations cluster_final_products Potential Final Products Core 2,5-Difluoropyridine- 4-carboxylic acid Amide Amide Coupling Core->Amide -COOH as handle Ester Esterification Core->Ester Reduction Reduction to Alcohol Core->Reduction Inhibitors Enzyme Inhibitors Amide->Inhibitors Bioactive Amides Agrochem Agrochemicals Ester->Agrochem Materials Functional Materials Reduction->Materials

Caption: Role of the title compound as a versatile chemical intermediate.

Key Application Areas:

  • Enzyme Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, while the rigid aromatic structure serves as a scaffold to orient other functional groups for optimal interaction with an enzyme's active site.[10][11]

  • Agrochemicals: Fluorinated compounds are frequently used in the design of modern herbicides and pesticides due to their enhanced biological activity.[1]

  • Materials Science: The unique electronic properties of the difluoropyridine ring make it an attractive component for organic electronics, such as in the synthesis of organic light-emitting diodes (OLEDs) or polymers with tailored properties.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols are paramount. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds like 2,5-difluoropyridine and other fluorinated carboxylic acids can guide safe handling practices.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][14] Avoid contact with skin and eyes.[13] After handling, wash hands thoroughly.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This should be done via a licensed disposal company.[13]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for scientific discovery. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it a high-value building block for chemists in both academic and industrial settings. The strategic placement of its functional groups—the reactive carboxylic acid and the property-enhancing fluorine atoms on a biologically relevant pyridine core—ensures its continued importance in the pursuit of novel pharmaceuticals, advanced agrochemicals, and innovative materials. A thorough understanding of its synthesis and characterization, as detailed in this guide, is the first step toward unlocking its full potential.

References

  • ChemWhat. This compound CAS#: 851386-39-5. Available from: [Link]

  • Autech Industry Co.,Limited. Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Fluoropyridine-4-carboxylic acid (2025). Available from: [Link]

  • Chemsrc. This compound | CAS#:851386-39-5. Available from: [Link]

  • Google Patents. Synthesis method of medicinal raw material 2,5-difluoropyridine.
  • ResearchGate. The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Available from: [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Nanjing Bike Biotechnology Co., Ltd. 2,5-Difluoropyridine-3-carboxylic acid. Available from: [Link]

  • PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • PubMed Central. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,5-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,5-Difluoropyridine-4-carboxylic acid, a key building block in modern medicinal chemistry and drug development. Recognizing the importance of this fluorinated heterocyclic compound, this document details scientifically robust methodologies, explains the underlying chemical principles, and offers field-proven insights into experimental design. The primary focus is on the strategic functionalization of the pyridine core, emphasizing regioselectivity and efficiency. This guide is intended for researchers, synthetic chemists, and process development professionals who require a deep, practical understanding of how to access this valuable intermediate.

Introduction: The Significance of Fluorinated Pyridines

Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine scaffold, a ubiquitous motif in bioactive compounds, becomes particularly valuable when substituted with fluorine. This compound (also known as 2,5-difluoroisonicotinic acid) combines the desirable electronic properties of a difluorinated pyridine ring with the versatile reactivity of a carboxylic acid, making it a crucial intermediate for the synthesis of complex therapeutic agents.

This guide will explore the most effective and scientifically sound methods for its preparation, with a focus on providing not just protocols, but a deeper understanding of the reaction mechanisms and strategic considerations.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from two primary strategic directions:

  • Strategy A: C-H Functionalization of a Pre-formed Ring. This approach begins with the readily accessible 2,5-difluoropyridine and focuses on the regioselective introduction of a carboxyl group at the C-4 position. This is the most direct and convergent route.

  • Strategy B: Functional Group Interconversion on a Substituted Ring. This strategy involves synthesizing a 2,5-difluoropyridine ring that already bears a precursor functional group at the C-4 position (such as a halogen), which is then converted to the carboxylic acid.

The following diagram illustrates these overarching strategies.

G cluster_0 Synthesis of Starting Material cluster_1 Strategy A: Direct C-H Carboxylation cluster_2 Strategy B: Grignard-based Carboxylation DCP 2,5-Dichloropyridine DFP 2,5-Difluoropyridine DCP->DFP Halex Reaction (Fluorination) DFP_A 2,5-Difluoropyridine DFP_B 2,5-Difluoropyridine Lithiation Directed ortho-Metalation (DoM) DFP_A->Lithiation Carboxylation Quench with CO2 Lithiation->Carboxylation Target_A 2,5-Difluoropyridine- 4-carboxylic acid Carboxylation->Target_A Halogenation 4-Halogenation (e.g., Bromination) DFP_B->Halogenation Halo_DFP 4-Bromo-2,5-difluoropyridine Halogenation->Halo_DFP Grignard Grignard Formation (Mg, THF) Halo_DFP->Grignard Carboxylation_B Quench with CO2 Grignard->Carboxylation_B Target_B 2,5-Difluoropyridine- 4-carboxylic acid Carboxylation_B->Target_B

Caption: High-level overview of synthetic strategies.

Synthesis of the Key Precursor: 2,5-Difluoropyridine

Nearly all efficient pathways to the target molecule begin with 2,5-difluoropyridine. Its synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, commonly known as the Halex process, starting from the more accessible 2,5-dichloropyridine.[1][2]

Causality of Experimental Choices:

  • Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and cost-effective fluoride source. The efficacy of the reaction is highly dependent on the quality of the KF; it must be rigorously dried to prevent side reactions.

  • Solvent: High-boiling, polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane are required to both dissolve the KF salts and achieve the high temperatures necessary for the substitution reaction.

  • Catalyst: While the reaction can proceed without a catalyst, phase-transfer catalysts such as crown ethers (e.g., 18-crown-6) or specialized phosphonium salts are often employed to enhance the solubility and reactivity of the fluoride anion, thereby allowing for lower reaction temperatures and shorter reaction times.[3]

Caption: Synthesis of 2,5-Difluoropyridine via Halex reaction.

Pathway 1: Directed ortho-Metalation (DoM) and Carboxylation

The most elegant and direct route to this compound is through Directed ortho-Metalation (DoM). This powerful technique utilizes existing functional groups on an aromatic ring to direct a strong base to deprotonate a specific adjacent C-H bond, creating a potent nucleophilic organometallic intermediate.[4]

Expertise & Experience Insights: In the case of 2,5-difluoropyridine, the pyridine nitrogen and the C-5 fluorine atom work in concert to direct metalation to the C-4 position. The C-3 proton is acidified by the adjacent nitrogen and C-2 fluorine, while the C-4 proton is acidified by the C-5 fluorine. The C-6 proton is the least acidic. Deprotonation at C-4 is favored due to the directing effect of the C-5 fluorine and is sterically more accessible than C-3.

The choice of the lithium amide base is critical for achieving high regioselectivity:

  • Lithium Diisopropylamide (LDA): A strong, sterically hindered base that is effective for many deprotonations. In this case, it can successfully deprotonate the C-4 position.[2][5]

  • Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP): An even more sterically hindered base. Its larger size can enhance selectivity for less-hindered positions and can sometimes prevent unwanted side reactions or alternative deprotonation pathways.[6][7] For this substrate, LDA is generally sufficient and more economical.

The resulting 4-lithio-2,5-difluoropyridine intermediate is then trapped with an electrophile, in this case, carbon dioxide (typically from dry ice), to form the lithium carboxylate salt, which is subsequently protonated to yield the final product.[8]

Caption: DoM pathway for the synthesis of the target acid.

Detailed Experimental Protocol: DoM Pathway

Materials:

  • 2,5-Difluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Diisopropylamine, freshly distilled

  • Dry Ice (solid CO2)

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO4)

Protocol:

  • Preparation of LDA Solution:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add freshly distilled diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiation of 2,5-Difluoropyridine:

    • To the freshly prepared LDA solution at -78 °C, add a solution of 2,5-difluoropyridine (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the resulting reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR or GC-MS for deuterium incorporation at the C-4 position.

  • Carboxylation:

    • Crush a generous excess of dry ice in a separate dry flask under a nitrogen atmosphere.

    • Transfer the cold (-78 °C) solution of the lithiated pyridine intermediate onto the crushed dry ice via a cannula. This should be done cautiously to control the CO₂ sublimation.

    • Allow the mixture to slowly warm to room temperature overnight, allowing for the excess CO₂ to sublime.

  • Work-up and Isolation:

    • Quench the reaction mixture by slowly adding water.

    • Separate the aqueous and organic layers. Wash the organic layer with water.

    • Combine all aqueous layers and acidify to pH 2-3 with 2 M HCl. The product should precipitate as a solid.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product does not precipitate or is not pure, extract the acidified aqueous layer multiple times with diethyl ether or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Pathway 2: Grignard Reagent Formation and Carboxylation

An alternative, though less direct, strategy involves a halogen-metal exchange to form a Grignard reagent, which is then carboxylated. This requires the synthesis of a 4-halo-2,5-difluoropyridine precursor.

Synthesis of 4-Bromo-2,5-difluoropyridine: The C-4 position of 2,5-difluoropyridine can be halogenated, though this may require forcing conditions and can lead to mixtures of isomers. A more controlled approach would be to utilize the DoM chemistry described above and quench the 4-lithio intermediate with a bromine source (e.g., 1,2-dibromoethane or N-bromosuccinimide).

Grignard Reaction and Carboxylation: Once 4-bromo-2,5-difluoropyridine is obtained, it can be converted to the corresponding Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent like THF.[6] The Grignard reagent formation is typically initiated with a small amount of iodine or 1,2-dibromoethane. The resulting organomagnesium species is then reacted with dry ice in a manner analogous to the lithiated intermediate to yield the desired carboxylic acid after acidic workup.[8]

Causality and Comparison:

  • Advantages: This route avoids the use of cryogenic temperatures for the carboxylation step itself (Grignard reactions are often run between 0 °C and room temperature).

  • Disadvantages: This is a longer synthetic sequence, requiring the initial preparation and purification of the 4-bromo intermediate. The formation of pyridyl Grignard reagents can sometimes be sluggish compared to their phenyl counterparts. Overall, the DoM pathway is more atom- and step-economical.

Comparative Analysis and Data

FeaturePathway 1: Directed ortho-MetalationPathway 2: Grignard-based Carboxylation
Starting Material 2,5-Difluoropyridine4-Bromo-2,5-difluoropyridine
Key Reagents LDA or LiTMP, Dry IceMg, Dry Ice
Key Conditions Cryogenic (-78 °C)0 °C to Room Temperature
Number of Steps 1 (from 2,5-difluoropyridine)2 (from 2,5-difluoropyridine)
Atom Economy HighModerate
Key Challenges Handling of pyrophoric n-BuLi and cryogenic temperatures.Preparation of the 4-bromo precursor; initiation of Grignard formation.
Overall Efficiency Generally higher and more direct.Lower due to additional steps.
Characterization Data for this compound
AnalysisExpected Data
Appearance White to off-white solid
Molecular Formula C₆H₃F₂NO₂
Molecular Weight 159.09 g/mol
¹H NMR (DMSO-d₆)δ ~13.5-14.5 (br s, 1H, COOH), ~8.5 (d, 1H), ~7.9 (dd, 1H) ppm.
¹³C NMR (DMSO-d₆)δ ~165 (C=O), ~158 (d, CF), ~155 (d, CF), ~145 (d), ~125, ~115 (dd) ppm.
IR (KBr) ~3100-2500 cm⁻¹ (O-H stretch), ~1710 cm⁻¹ (C=O stretch), ~1600, 1450 cm⁻¹ (aromatic C=C), ~1250 cm⁻¹ (C-F stretch).
Mass Spec (EI) m/z 159 (M⁺), 142 (M⁺ - OH), 114 (M⁺ - COOH).

Note: Exact chemical shifts (δ) and coupling constants (J) in NMR spectra are dependent on the solvent and spectrometer frequency. The values provided are typical estimates based on similar structures.[1]

Conclusion

The synthesis of this compound is most efficiently achieved through a strategy of Directed ortho-Metalation (DoM) starting from 2,5-difluoropyridine. This pathway offers high regioselectivity and convergency. The judicious choice of a strong, hindered lithium amide base at cryogenic temperatures allows for specific deprotonation at the C-4 position, followed by a reliable carboxylation reaction with carbon dioxide. While alternative routes, such as those involving Grignard reagents, are chemically viable, they typically involve a longer synthetic sequence. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to confidently synthesize this critical fluorinated building block for application in their research and development programs.

References

  • Anderson, R.C., Jarema, J.A., Shapiro, M.J., Stokes, J.P., & Ziliox, M. (1995). J. Org. Chem. 60, 2650.
  • B.D2 - Analyse the process of determining structures of simple organic compounds from their percentage composition, infrared spectra, mass spectra, 1H NMR, and 13C NMR spectra. BTEC Applied Science Level 3 - Unit 19 Assignment 2. (2021).
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Roe, A., Cheek, P. H., & Hawkins, G. F. (1951). The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Journal of the American Chemical Society, 73(12), 5914-5915.
  • Bobbio, C., & Schlosser, M. (2005). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. The Journal of Organic Chemistry, 70(8), 3039–3045.
  • Overman, L. E., & Karabelas, K. (1990). A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms. Journal of the American Chemical Society, 112(10), 3693-3701.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Kleiner, Y., Bauer, A., Hammann, P., & Pöverlein, C. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-25.
  • Synthesis method of medicinal raw material 2,5-difluoropyridine. (2016). CN105777526A.
  • Dowson, G. R. M., Dimitriou, I., Owen, R. E., Reed, D. G., Allen, R. W. K., & Styring, P. (2015). Kinetic and Economic Analysis of Reactive Capture of Dilute Carbon Dioxide with Grignard Reagents. Faraday Discussions, 183, 341-359.
  • ChemistNate. (2014, September 15). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) [Video]. YouTube. [Link]

  • Estel, L., Marsais, F., & Queguiner, G. (1987). Metalation/SRN1 coupling in heterocyclic synthesis. A convenient methodology for ring functionalization. The Journal of Organic Chemistry, 52(25), 5645-5652.
  • Francis, G. W. (2001). Lithium 2,2,6,6‐Tetramethylpiperidide, LiTMP. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • DE19702282A1 - C
  • Labflow. (2020). Grignard Reaction: Synthesis of Benzoic Acid.
  • Hou, Z., & Yu, D. (2025). Catalytic redox-neutral carboxylation with CO2. Chemical Society Reviews.

Sources

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to Key Building Blocks for Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorinated Pyridines

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of innovation.[1][2][3] Among the myriad of heterocyclic systems, the pyridine ring stands out as a ubiquitous and versatile motif present in a vast number of approved pharmaceuticals.[1] The introduction of fluorine into the pyridine core profoundly alters its physicochemical and pharmacological properties, offering a powerful tool to enhance metabolic stability, modulate acidity and lipophilicity, and improve binding affinity to biological targets.[2][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key building blocks for synthesizing fluorinated pyridine derivatives, the underlying synthetic strategies, and the critical impact of fluorination on molecular design.

The Transformative Impact of Fluorine Substitution

The unique electronic properties of fluorine, namely its high electronegativity and small atomic radius, are the primary drivers of its profound effects on the pyridine scaffold.[1][2] Understanding these effects is paramount for the rational design of novel and effective molecules.

Enhancing Metabolic Stability: A Shield Against Biotransformation

A major challenge in drug development is overcoming rapid metabolic degradation, primarily by cytochrome P450 (CYP) enzymes.[6] The strategic placement of fluorine atoms can act as a "metabolic shield," blocking sites susceptible to oxidative metabolism.[2][6] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[6] This "metabolic blocking" strategy is a widely employed tactic to increase a drug's half-life and improve its overall pharmacokinetic profile.[2][6]

Modulating Physicochemical Properties: Fine-Tuning for Optimal Performance

Fluorine's strong electron-withdrawing nature significantly influences the electron density of the pyridine ring, thereby altering its fundamental physicochemical properties.[1][7]

  • pKa Modulation: The introduction of fluorine generally lowers the basicity (pKa) of the pyridine nitrogen. This can be advantageous for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

  • Lipophilicity Tuning: The impact of fluorination on lipophilicity (logD) is context-dependent and can be strategically manipulated.[7][8] While the introduction of a single fluorine atom or a trifluoromethyl group often increases lipophilicity, the overall effect is influenced by the position and number of fluorine atoms, as well as the presence of other functional groups.[7][9] This allows for the fine-tuning of a molecule's ability to cross cell membranes and reach its target.

Key Building Blocks for Fluorinated Pyridine Synthesis

The judicious selection of starting materials is crucial for the efficient synthesis of fluorinated pyridine derivatives. A wide array of fluorinated building blocks are commercially available, each offering unique reactivity and synthetic utility.

Monofluorinated Pyridines

Simple fluoropyridines serve as versatile precursors for more complex derivatives.

  • 2-Fluoropyridine: This readily available building block is a cornerstone for introducing a fluorine atom at the 2-position. It is often synthesized via halogen exchange from 2-chloropyridine.[10] 2-Fluoropyridine is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.[11][12]

  • 5-Bromo-2-fluoro-3-methylpyridine: This trifunctional building block offers multiple handles for chemical modification. The fluorine at the 2-position can be displaced by nucleophiles, while the bromine at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This allows for the construction of complex molecular architectures.[4]

  • 3-Fluoro-4-pyridineboronic Acid Pinacol Ester: This boronic ester is a valuable reagent for Suzuki-Miyaura cross-coupling reactions, enabling the direct introduction of a 3-fluoropyridyl moiety into a target molecule.[13]

Difluoromethylated and Trifluoromethylated Pyridines

The introduction of difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups can impart significant and often beneficial changes to a molecule's properties.

  • 2-Chloro-5-(trifluoromethyl)pyridine: This is a key intermediate in the synthesis of numerous agrochemicals and pharmaceuticals.[14][15] The chlorine atom at the 2-position can be readily displaced by nucleophiles, while the trifluoromethyl group at the 5-position enhances the molecule's lipophilicity and metabolic stability.[15][16] It is a precursor for the synthesis of the insecticide Fipronil.[14]

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF): This building block is in high demand for the production of several crop-protection products.[16] It can be synthesized through direct chlorination and fluorination of 3-picoline.[16]

Synthetic Strategies for Accessing Fluorinated Pyridines

Several synthetic methodologies are employed to introduce fluorine into the pyridine ring, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a common and powerful method for synthesizing fluorinated pyridines. This reaction typically involves the displacement of a leaving group, such as a chlorine or bromine atom, by a fluoride source.[17]

  • Halogen Exchange (Halex) Reaction: This is a classic SNAr reaction where a chloro- or bromopyridine is treated with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar apathetic solvent like DMSO or sulfolane.[10][18] The reaction can be facilitated by phase-transfer catalysts.

  • From Pyridine N-Oxides: A metal-free approach involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which then undergo nucleophilic fluorination with a fluoride source like tetrabutylammonium fluoride (TBAF).[17] This method offers broad functional group compatibility.[17]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a pyridine ring.

Late-Stage C-H Fluorination

The direct fluorination of C-H bonds is a highly desirable transformation as it allows for the introduction of fluorine at a late stage in a synthetic sequence, avoiding the need to carry fluorinated intermediates through multiple steps.

  • Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorinating agents that can react with electron-rich pyridine rings.[19][20] However, regioselectivity can be a challenge.

  • Radical Fluorination: Recent advances have enabled the site-selective C-H fluorination of pyridines through radical-mediated processes. These methods often employ photoredox catalysis or other radical initiation techniques.

Synthesis from Fluorinated Precursors

Another effective strategy is to construct the pyridine ring from acyclic precursors that already contain the desired fluorine substituents. This approach offers excellent control over the position of the fluorine atoms.

  • Cyclocondensation Reactions: Various cyclo-condensation reactions have been developed for the synthesis of trifluoromethylpyridine derivatives from trifluoromethyl-containing building blocks.[16]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoropyridine via Halogen Exchange

This protocol describes a typical procedure for the synthesis of 2-fluoropyridine from 2-chloropyridine using potassium fluoride.

Materials:

  • 2-Chloropyridine

  • Anhydrous Potassium Fluoride (spray-dried)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a dry round-bottom flask, add 2-chloropyridine (1 equivalent) and anhydrous DMSO.

  • Add spray-dried potassium fluoride (2-3 equivalents) to the solution.

  • Heat the reaction mixture to 150-180 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford 2-fluoropyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-fluoro-3-methylpyridine

This protocol outlines a general procedure for the cross-coupling of 5-bromo-2-fluoro-3-methylpyridine with an arylboronic acid.

Materials:

  • 5-Bromo-2-fluoro-3-methylpyridine

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add 5-bromo-2-fluoro-3-methylpyridine (1 equivalent), the arylboronic acid (1.1 equivalents), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired coupled product.

Data-Driven Insights

The following table summarizes the key physicochemical properties of selected fluorinated pyridine building blocks.

Building BlockCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
2-Fluoropyridine372-48-5C₅H₄FN97.09125-126-38
5-Bromo-2-fluoro-3-methylpyridine29312-98-9C₆H₅BrFN190.01N/AN/A
2-Chloro-5-(trifluoromethyl)pyridine52334-81-3C₆H₃ClF₃N181.54171.6±35.0 at 760 mmHg[14]32-34[14][21]

Conclusion and Future Outlook

Fluorinated pyridine derivatives will undoubtedly continue to be a fertile ground for discovery in the pharmaceutical and agrochemical industries. The strategic use of key building blocks, coupled with an expanding arsenal of synthetic methodologies, empowers chemists to design and create novel molecules with tailored properties. The ongoing development of more efficient and selective late-stage fluorination techniques will further accelerate the exploration of chemical space and the discovery of next-generation therapeutics and advanced materials. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, the rational design of fluorinated pyridines is poised to reach new heights of sophistication and success.

References

  • A Comparative Guide to the Metabolic Stability of Fluorin
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. (URL: )
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Publications. (URL: [Link])

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. (URL: [Link])

  • The Role of Fluorinated Pyridine Deriv
  • 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 - Huimeng Bio-tech. (URL: [Link])

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (URL: [Link])

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed. (URL: [Link])

  • Key Building Blocks for Heterocyclic Synthesis: Focus on Fluoropyridines. (URL: )
  • 2-Fluoropyridine | Properties, Uses, Safety, Supplier Information & CAS 372-48-5. (URL: [Link])

  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (URL: [Link])

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. (URL: [Link])

  • Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - RSC Publishing. (URL: [Link])

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (URL: [Link])

  • What are the fluorinating reagents used in the synthesis of fluorinated heterocycles? - Blog. (URL: [Link])

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. (URL: )
  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. (URL: [Link])

  • Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. (URL: [Link])

  • New method for introducing fluorinated components into molecules - Universität Münster. (URL: [Link])

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (URL: [Link])

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (URL: [Link])

  • Fluorine in drug discovery: Role, design and case studies - ResearchGate. (URL: [Link])

  • Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

  • Themed collection Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology - RSC Publishing. (URL: [Link])

  • Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Review: fluorine in medicinal chemistry - ResearchGate. (URL: [Link])

Sources

A Technical Guide to 2,5-Difluoropyridine-4-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorinated Heterocycles

In the landscape of modern drug discovery, the rational design of therapeutic agents hinges on the precise control of molecular properties. Medicinal chemists are tasked with a complex optimization challenge: enhancing potency and selectivity while engineering favorable pharmacokinetic profiles. Within the vast toolkit of chemical scaffolds, fluorinated heterocycles have emerged as exceptionally powerful tools for overcoming these hurdles.[1][2] The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1][3] When this unique element is combined with the pyridine ring, a privileged scaffold in numerous biologically active compounds, the resulting architecture offers unparalleled versatility.[1][4]

This guide provides an in-depth technical exploration of 2,5-Difluoropyridine-4-carboxylic acid (CAS: 851386-39-5) , a building block of increasing importance. We will dissect the synergistic contributions of its three key components: the electron-deficient pyridine core, the strategically placed fluorine atoms, and the versatile carboxylic acid handle. This molecule is not merely an inert scaffold; it is an active design element that empowers researchers to address fundamental challenges in drug development, from initial hit identification to lead optimization.

Section 1: Physicochemical Profile and Strategic Advantages

The utility of this compound stems from a unique combination of electronic and steric properties. Understanding these attributes is fundamental to appreciating its role in drug design.

  • The Influence of Dual Fluorination: The two fluorine atoms exert a strong inductive electron-withdrawing effect on the pyridine ring. This has several critical consequences:

    • Modulation of pKa: The electron-deficient nature of the ring lowers the basicity of the pyridine nitrogen, reducing the likelihood of undesired protonation at physiological pH. This can be crucial for oral bioavailability and for preventing off-target interactions.

    • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[5] Placing fluorine atoms at the C2 and C5 positions effectively shields these sites from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation.[1][6] This enhancement in metabolic stability can significantly prolong a drug's half-life.

    • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds, thereby increasing binding affinity.[2]

  • The Carboxylic Acid Handle: The carboxyl group at the C4 position is arguably the molecule's most versatile feature for a medicinal chemist.

    • Target Engagement: As an acidic moiety, the carboxylate anion is a superb hydrogen bond acceptor and can form strong ionic interactions (salt bridges) with basic residues like lysine or arginine in a target protein.[7][8] This often serves as a critical anchoring point for the entire molecule.

    • Vector for Elaboration: The carboxylic acid is a prime functional group for chemical modification. It provides a straightforward attachment point for "growing" a fragment into a larger, more potent molecule via amide bond formation, esterification, or other coupling reactions.

    • Solubility and Pharmacokinetics: The ionizable nature of the carboxyl group enhances aqueous solubility, which is often a prerequisite for formulation and administration.[8] However, this property represents a classic drug design trade-off, as high polarity can impede passive diffusion across cellular membranes.[7][9]

Quantitative Physicochemical Data
PropertyValueSignificance in Drug Discovery
CAS Number 851386-39-5Unique identifier for substance registration.[10][11][12]
Molecular Formula C₆H₃F₂NO₂Defines the elemental composition.[11][12]
Molecular Weight 159.09 g/mol Ideal for fragment-based screening (typically <300 Da).[11][12]
Boiling Point 372.7°C at 760 mmHgPhysical property indicating low volatility.[12]
Density 1.535 g/cm³Physical property of the substance.[12]

Section 2: Synthesis and Derivatization

The accessibility of a building block is paramount for its widespread adoption. While multiple synthetic routes exist for fluorinated pyridines, a common and reliable strategy for introducing the C4-carboxylic acid involves a directed ortho-metalation approach.

G cluster_0 Synthesis Workflow start 2,5-Difluoropyridine intermediate1 Lithiation with LDA (Directed by C2-Fluoro group) start->intermediate1 1. Add to LDA in THF at -78°C intermediate2 Intermediate Lithiated Species intermediate1->intermediate2 intermediate3 Carboxylation intermediate2->intermediate3 2. Quench with CO₂ reagent CO₂ (Dry Ice) reagent->intermediate3 intermediate4 Aqueous Workup (H⁺) intermediate3->intermediate4 3. Acidify product This compound intermediate4->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible laboratory-scale synthesis based on established organometallic methodologies.[13]

Materials:

  • 2,5-Difluoropyridine (1.0 eq)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (CO₂)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78°C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) via syringe. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78°C. Stir the resulting solution for 30 minutes at 0°C to form lithium diisopropylamide (LDA).

  • Lithiating the Pyridine: Cool the LDA solution back down to -78°C. Add a solution of 2,5-Difluoropyridine (1.0 eq) in anhydrous THF dropwise. The C2-fluorine and nitrogen atoms direct the deprotonation to the C4 position. Allow the reaction to stir at -78°C for 1-2 hours.

  • Carboxylation: Carefully add crushed dry ice (excess) to the reaction mixture in small portions. The reaction will warm slightly. Once the addition is complete, allow the mixture to slowly warm to room temperature overnight.

  • Workup and Isolation: Quench the reaction by slowly adding 1 M HCl until the pH is ~2-3. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Derivatization: The true power of this building block is realized through the derivatization of its carboxylic acid. Standard amide coupling conditions (e.g., using HATU or EDC/HOBt) readily convert the acid into a wide array of amides, providing the primary pathway for molecular elaboration in drug discovery projects.

Section 3: Core Applications in Drug Discovery

The Fragment-Based Drug Discovery (FBDD) Paradigm

FBDD has become a cornerstone of modern hit-finding strategies.[14][15] It involves screening collections of low molecular weight compounds (fragments) to identify low-affinity but highly efficient binders, which then serve as starting points for building more potent leads.[16][17]

This compound is an exemplary fragment due to its:

  • Low Molecular Weight: At ~159 Da, it easily adheres to the "Rule of Three" often used in fragment library design.

  • Defined Vectors: It possesses clear, orthogonal vectors for chemical growth. The carboxylic acid can be elaborated to explore one pocket, while modifications to the pyridine ring can explore another.

  • High Ligand Efficiency Potential: The combination of a rigid, aromatic core and a potent binding group (carboxylate) allows it to form high-quality interactions with a target, making it an efficient starting point for optimization.[18]

G cluster_1 Fragment-Based Drug Discovery (FBDD) Workflow lib Fragment Library (MW < 300 Da) screen Biophysical Screen (NMR, X-ray, SPR) lib->screen hit Fragment Hit ID (e.g., 2,5-DF-Py-4-CA) μM-mM Affinity screen->hit elaboration Structure-Guided Elaboration (Growing, Linking) hit->elaboration Optimize lead Potent Lead Compound nM Affinity elaboration->lead

Caption: Generalized workflow for Fragment-Based Drug Discovery.

A Versatile Bioisosteric Partner

Bioisosterism is the strategy of replacing one functional group with another that has similar physical or chemical properties to enhance a molecule's therapeutic profile.[19][20] The 2,5-difluoropyridine core is an effective bioisostere for other aromatic systems, such as a difluorophenyl ring. This substitution can be used to:

  • Introduce a hydrogen bond acceptor (the pyridine nitrogen) to secure a new interaction with the target.

  • Modulate solubility and pKa.

  • Alter the molecule's dipole moment.

  • Circumnavigate existing patents and generate novel intellectual property.[19]

Modulator of Pharmacokinetic (ADME) Properties

The deliberate inclusion of the this compound moiety is a powerful tactic for fine-tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) profile.[21][22]

  • Metabolism: As previously discussed, the C-F bonds serve as metabolic "shields," preventing oxidative degradation and increasing the compound's stability in vivo.[6]

  • Distribution: The balance between the lipophilic, fluorinated ring and the hydrophilic carboxylic acid allows chemists to carefully control the overall LogD (the distribution coefficient at a specific pH). This is critical for ensuring a drug reaches its target tissue without being too rapidly cleared or accumulating in fatty tissues.

  • Excretion: The presence of the carboxylate group provides a handle for renal clearance mechanisms, facilitating the drug's eventual elimination from the body.

Section 4: Case Study Workflow: From Fragment to Lead

To illustrate the practical application of these principles, we present a hypothetical but scientifically rigorous workflow for developing a kinase inhibitor starting from this compound.

Target: A hypothetical protein kinase with a key lysine residue in the ATP-binding site.

G cluster_2 Case Study: Kinase Inhibitor Development step1 Step 1: FBDD Screen Identifies 2,5-DF-Py-4-CA as a hit (IC₅₀ = 500 μM) step2 Step 2: X-Ray Crystallography Reveals salt bridge between carboxylate and active site Lysine step1->step2 Validate & Characterize step3 Step 3: SAR by Elaboration Synthesize amide library to probe adjacent hydrophobic pocket step2->step3 Rational Design step4 Step 4: Lead Candidate Amide derivative shows improved potency (IC₅₀ = 50 nM) step3->step4 Optimize

Caption: Workflow for developing a lead compound from a fragment hit.

Step 1 & 2: Fragment Screening and Hit Validation

A fragment library is screened, and this compound is identified as a binder. A subsequent co-crystal structure confirms that the fragment binds in the hinge region, with its carboxylate group forming a charge-stabilized hydrogen bond with the catalytic lysine, perfectly anchoring it in place.

Step 3: Structure-Activity Relationship (SAR) by Elaboration

The crystal structure reveals an adjacent hydrophobic pocket. The strategy is to "grow" the fragment into this pocket by synthesizing a library of amides from the carboxylic acid handle.

Experimental Protocol: Amide Library Synthesis

Materials:

  • This compound (1.0 eq)

  • A diverse set of primary and secondary amines (1.1 eq each)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In separate vials, dissolve this compound (1.0 eq) in DMF.

  • Add the selected amine (1.1 eq) followed by DIPEA (2.0 eq) and HATU (1.1 eq).

  • Seal the vials and stir at room temperature for 12-24 hours.

  • Monitor reaction completion by LC-MS.

  • Upon completion, the crude products are purified using preparative HPLC to yield the final amide compounds for biological testing.

Hypothetical SAR Table
R-group (Amine)StructureIC₅₀ (nM)Rationale
-NH₂ (Ammonia)R = -H150,000Baseline, small polar group.
-NHCH₃ (Methylamine)R = -CH₃80,000Minimal hydrophobic interaction.
-NH-benzylR = -CH₂Ph500Benzyl group enters hydrophobic pocket, significant potency gain.
-NH-(4-chlorobenzyl)R = -CH₂(4-Cl-Ph)50Chloro-substituent provides additional favorable interactions deep in the pocket. Lead Candidate.

This iterative, structure-guided process, enabled by the versatile carboxylic acid handle, efficiently transforms a millimolar fragment hit into a potent nanomolar lead compound.

Conclusion

This compound is far more than a simple chemical intermediate. It is a highly engineered building block that embodies several key principles of modern medicinal chemistry. Its difluorinated pyridine core offers metabolic stability and unique electronic properties, while its carboxylic acid function provides a powerful anchor for target binding and a reliable handle for synthetic elaboration. Its utility as an ideal fragment in FBDD campaigns and as a versatile bioisosteric replacement makes it an invaluable asset for researchers. By understanding and leveraging the distinct advantages conferred by each component of its structure, drug discovery teams can more effectively navigate the complex path from initial hit to viable clinical candidate.

References

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv
  • New method for introducing fluorinated components into molecules. Universität Münster.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Journal of the American Chemical Society.
  • This compound CAS#: 851386-39-5.
  • What is the background and overview of 2,5-Difluoropyridine? Guidechem.
  • Synthesis method of medicinal raw material 2,5-difluoropyridine.
  • This compound. Synchem.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • This compound.
  • Bioisosteric Replacement in Anti-HIV Drug Design. Encyclopedia.pub.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • What is the role of bioisosterism in drug design?
  • Analog design bioisosterism. Slideshare.
  • Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodul
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
  • How critical illness impacts drug pharmacokinetics and pharmacodynamics. The Pharmaceutical Journal.
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. PubMed.
  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online.
  • Pharmacokinetic drug-drug interaction and their implic
  • Fragment-based drug discovery and its application to challenging drug targets.
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc.

Sources

The Strategic Incorporation of Fluorinated Pyridine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Fluorine and Pyridine in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone, present in a significant portion of approved pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry.[4] Parallel to the rise of the pyridine motif has been the strategic incorporation of fluorine into drug candidates. Fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical and pharmacological properties when judiciously placed.[5][6][7] This guide provides an in-depth exploration of the synergistic combination of these two powerful tools: fluorinated pyridine derivatives. We will delve into the fundamental principles governing their application, from enhancing metabolic stability and modulating physicochemical properties to improving target engagement, supported by case studies of successful drugs and practical synthetic methodologies.

The strategic introduction of fluorine into the pyridine ring is a powerful tactic used by medicinal chemists to fine-tune the properties of a drug candidate.[2][8][9][10] The high electronegativity and small atomic radius of fluorine can significantly influence a molecule's electronic distribution, lipophilicity, pKa, and conformational preferences.[1][5] These modifications often translate into improved pharmacokinetic profiles, such as enhanced membrane permeability and reduced metabolic degradation, as well as increased binding affinity to biological targets.[11][12][13]

I. The Physicochemical Impact of Fluorination on the Pyridine Moiety

The introduction of fluorine onto a pyridine ring instigates a cascade of changes in the molecule's fundamental properties. Understanding and predicting these effects is paramount for rational drug design.

A. Modulation of Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of the pyridine nitrogen.[11][14] This reduction in basicity can have profound implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A lower pKa can decrease unwanted interactions with acidic organelles, such as lysosomes, and can improve oral bioavailability by altering the ionization state of the molecule in the gastrointestinal tract.[5] For central nervous system (CNS) drug candidates, modulating pKa is particularly critical for optimizing blood-brain barrier penetration.[14]

B. Tuning Lipophilicity (LogP/LogD)

The effect of fluorine on lipophilicity is highly context-dependent.[15] While the C-F bond itself is polar, the poor polarizability of fluorine often leads to an increase in overall molecular hydrophobicity, particularly in the case of polyfluorinated groups like trifluoromethyl (CF3).[11][15] This can enhance membrane permeability and oral bioavailability.[16] However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.[11] The strategic placement of single fluorine atoms allows for fine-tuning of lipophilicity, enabling a medicinal chemist to strike the delicate balance required for optimal drug-like properties.[15]

C. Conformational Control and Intermolecular Interactions

Beyond its electronic influence, fluorine can also dictate molecular conformation through stereoelectronic effects.[11] The C-F bond can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor.[17] These interactions can pre-organize a ligand into a bioactive conformation, thereby enhancing its binding affinity for the target protein.[11] The substitution of a hydrogen atom with fluorine, which has a similar van der Waals radius, can be achieved with minimal steric perturbation, allowing for the exploration of these electronic and conformational effects without significantly increasing the molecule's size.[5][17]

II. Enhancing Metabolic Stability: The "Fluorine Shield"

A major hurdle in drug development is overcoming rapid metabolic degradation, primarily mediated by cytochrome P450 (CYP) enzymes.[18] Fluorine substitution is a widely employed strategy to block metabolically labile C-H bonds. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic oxidation.[13][18][19] By replacing a hydrogen atom at a known site of metabolism with a fluorine atom, the metabolic stability of a compound can be dramatically improved, leading to a longer half-life and improved pharmacokinetic profile.[13][18] This "metabolic blocking" is a cornerstone of modern medicinal chemistry.[18]

cluster_0 Metabolic Pathway of a Pyridine Derivative cluster_1 Metabolic Blocking with Fluorine Pyridine_Drug Pyridine-Containing Drug Candidate Metabolite Oxidized Metabolite (Inactive/Toxic) Pyridine_Drug->Metabolite Oxidation at C-H bond CYP450 Cytochrome P450 Enzymes Fluorinated_Pyridine_Drug Fluorinated Pyridine Drug Candidate No_Metabolism Metabolism Blocked Fluorinated_Pyridine_Drug->No_Metabolism C-F bond resists oxidation

Figure 1: A diagram illustrating how fluorine substitution can block metabolic oxidation of a pyridine ring.

III. The Role of Fluorinated Pyridines in Target Binding and Bioisosterism

The unique electronic properties of fluorinated pyridines also play a crucial role in their interactions with biological targets. The electron-withdrawing nature of fluorine can modulate the hydrogen-bonding capacity of the pyridine nitrogen and adjacent functional groups, leading to altered binding affinities.[5]

Furthermore, fluorinated pyridine moieties can serve as effective bioisosteres for other chemical groups.[20][21][22] For example, a difluoromethyl group (CHF2) on a pyridine ring has been shown to be a successful bioisosteric replacement for a pyridine-N-oxide, maintaining or even enhancing biological activity.[20] This strategy of bioisosteric replacement allows medicinal chemists to explore novel chemical space while retaining key interactions with the target protein.

IV. Case Studies: FDA-Approved Drugs Featuring Fluorinated Pyridine Derivatives

The successful application of fluorinated pyridine derivatives is best illustrated by the numerous drugs that have reached the market.[8][16][23][24][25][26] These examples span a wide range of therapeutic areas, highlighting the versatility of this chemical motif.

Drug NameTherapeutic AreaRole of Fluorinated Pyridine Moiety
Vericiguat Heart FailureThe fluorine atom on the pyrazolopyridine core enhances metabolic stability and reduces clearance.[16]
Alpelisib Breast CancerThe trifluoromethyl group on the pyridine ring contributes to high binding affinity and metabolic stability.[16]
Lemborexant InsomniaThe fluorine on the pyridine moiety is crucial for achieving high in vitro binding affinity and a good pharmacological profile.[16]
Fluoroquinolones (e.g., Ciprofloxacin) AntibacterialFluorine substitution enhances antibacterial activity and pharmacokinetic properties.[11]
Favipiravir AntiviralThe fluorinated pyridine core is essential for its antiviral activity.[27]

V. Synthetic Methodologies for Fluorinated Pyridine Derivatives

The increasing importance of fluorinated pyridines in drug discovery has spurred the development of novel and efficient synthetic methods.[28][29] These range from classical nucleophilic aromatic substitution reactions to modern transition-metal-catalyzed cross-coupling and C-H functionalization approaches.

A. General Synthetic Strategies

A common approach involves the use of pre-functionalized fluorinated pyridine building blocks, such as 5-Bromo-2-fluoro-3-methylpyridine or 6-Chloro-3-fluoropicolinaldehyde.[1][2] These versatile intermediates can be further elaborated using a variety of standard organic transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and condensation reactions.[2]

Building_Block Fluorinated Pyridine Building Block (e.g., 5-Bromo-2-fluoropyridine) Final_Product Complex Fluorinated Pyridine Derivative Building_Block->Final_Product Suzuki-Miyaura Cross-Coupling Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Final_Product Catalyst Palladium Catalyst

Figure 2: A generalized workflow for the synthesis of complex fluorinated pyridine derivatives.

B. Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Fluorinated Pyridine

Objective: To synthesize a biaryl compound from a fluorinated bromopyridine and a phenylboronic acid.

Materials:

  • 5-Bromo-2-fluoropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-fluoropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluoro-5-phenylpyridine.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of the target compound.

Conclusion: The Enduring and Evolving Role of Fluorinated Pyridines

The strategic incorporation of fluorine into the pyridine scaffold has proven to be a remarkably successful and enduring strategy in drug discovery.[8][27] From modulating fundamental physicochemical properties to enhancing metabolic stability and target affinity, the benefits of this approach are manifold and well-documented in a plethora of FDA-approved drugs.[8][16][23][24][25][26] As our understanding of the nuanced effects of fluorine continues to deepen and as synthetic methodologies become ever more sophisticated, the application of fluorinated pyridine derivatives is poised to expand even further, paving the way for the next generation of innovative therapeutics.[6][29][30]

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • BenchChem.
  • Lozano-Vidal, N., et al. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • International Journal of Pharmaceutical Sciences Review and Research. Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines.
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry.
  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action.
  • M. Gouverneur, et al. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Semantic Scholar. The role of fluorine in medicinal chemistry.
  • Hussain, S., et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
  • National Center for Biotechnology Information. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • Royal Society of Chemistry. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
  • R Discovery.
  • National Center for Biotechnology Information. Facile Rh(III)
  • National Center for Biotechnology Information. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • MDPI.
  • National Center for Biotechnology Information.
  • ScienceDirect. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists.
  • National Center for Biotechnology Information. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • ResearchGate. FDA approved fluorine-containing drugs in 2023.
  • BenchChem. Applications of Fluorinated Pyridines in Medicinal Chemistry and Drug Design.
  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • University of Münster.
  • National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity.
  • National Center for Biotechnology Information. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • V. Gouverneur, et al. Fluorine in medicinal chemistry. Chemical Society Reviews.
  • Cambridge MedChem Consulting. Bioisosteric Replacements.
  • ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • C. A. Lipinski, et al.
  • ChemRxiv.
  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ResearchGate. Review: Fluorine in Medicinal Chemistry.
  • ACS Public

Sources

Navigating the Acquisition and Quality Control of 2,5-Difluoropyridine-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,5-Difluoropyridine-4-carboxylic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Among the myriad of fluorinated building blocks, this compound (CAS No. 851386-39-5) has emerged as a particularly valuable synthon. Its pyridine core offers a versatile handle for derivatization, while the difluoro substitution pattern provides a unique electronic signature that can be exploited to fine-tune interactions with biological targets. This guide provides an in-depth analysis of the procurement, cost considerations, and essential quality control methodologies for this critical reagent, tailored for researchers, scientists, and professionals in the drug development sector.

Sourcing and Cost Analysis: A Comparative Overview of Key Suppliers

The reliable sourcing of high-quality starting materials is a cornerstone of any successful drug discovery program. For this compound, a number of chemical suppliers offer this reagent in varying purities and quantities. The cost is often commensurate with the purity and scale of the order, with prices for research quantities typically ranging from tens to hundreds of dollars per gram. Bulk quantities are generally available upon request and are subject to quotation.

Below is a comparative table of notable suppliers. It is imperative to note that pricing and availability are subject to change, and direct inquiry with the suppliers is always recommended for the most current information.

SupplierPurityNoted AvailabilityDirect Inquiry for Pricing
FINETECH INDUSTRY LIMITEDCustom synthesis and bulk quantities available[1]Available in various pack sizes[1]Yes
Synchem≥ 95%[2]Synthesis on demand[2]Yes
ChemWhatInformation on various suppliers availablePlatform lists multiple suppliersYes
Suzhou AOBI Pharmatech Co., Ltd.≥ 95%[3]Catalog itemYes
Pure Chemistry Scientific Inc.96%[4]Available in research quantities[4]Yes

Note: The price of isomers can sometimes provide a useful, albeit rough, benchmark. For instance, the related compound 3,5-Difluoropyridine-4-carboxylic acid has been listed at approximately $36.65 per gram for research quantities.

Quality Control and Analytical Methodologies: Ensuring the Integrity of Your Starting Material

The adage "garbage in, garbage out" holds particularly true in drug synthesis. The purity and identity of starting materials must be rigorously verified to ensure the reproducibility of synthetic routes and the quality of the final active pharmaceutical ingredient (API). For this compound, the primary analytical techniques for quality control are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products. While a specific, validated monograph for this compound may not be universally available, a general reversed-phase HPLC method can be readily developed.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) is a common starting point for acidic analytes. A typical gradient might run from 10% to 90% acetonitrile over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine chromophore absorbs, typically around 254 nm or 272 nm[5].

  • Injection Volume: 5-10 µL.

  • Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns will be influenced by the adjacent fluorine and carboxylic acid groups. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm)[6].

  • ¹³C NMR: The carbon NMR will provide information on all the carbon atoms in the molecule. The carboxyl carbon will have a characteristic chemical shift in the range of 160-185 ppm[6]. The carbon atoms directly bonded to fluorine will show characteristic splitting patterns (C-F coupling).

  • ¹⁹F NMR: The fluorine NMR is particularly diagnostic for fluorinated compounds. It will show two distinct signals for the two non-equivalent fluorine atoms, and their chemical shifts and coupling to each other (F-F coupling) and to adjacent protons (H-F coupling) provide unambiguous confirmation of the fluorine substitution pattern.

A Certificate of Analysis (CoA) from a reputable supplier should provide data from these analytical techniques, confirming the identity and purity of the compound. Examples of CoAs for similar fluorinated pyridine carboxylic acids often show purity assessed by HPLC and identity confirmed by NMR[7][8].

Procurement and Quality Control Workflow for this compound.

Applications in Research and Drug Development

The utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The fluorinated pyridine motif is frequently incorporated into kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

The carboxylic acid functionality provides a convenient attachment point for further chemical transformations, such as amide bond formation, to link the pyridine core to other pharmacophoric elements. The fluorine atoms can enhance binding to the target protein through favorable electrostatic interactions and can also block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate. For instance, fluorinated pyridine derivatives have been explored as key components in the development of inhibitors for various kinases, including p38 MAPK and EGFR[9][10].

Role of this compound in Kinase Inhibitor Synthesis.

Conclusion

This compound is a high-value building block for modern drug discovery, offering a unique combination of features that can be leveraged to design novel therapeutics. A thorough understanding of its sourcing, cost drivers, and the requisite quality control measures is essential for any research and development program that utilizes this important reagent. By implementing a robust procurement and quality control strategy, researchers can ensure the integrity of their synthetic endeavors and accelerate the journey from a promising lead compound to a life-changing medicine.

References

  • Suzhou AOBI Pharmatech Co., Ltd. This compound. [Link]

  • ChemWhat. This compound CAS#: 851386-39-5. [Link]

  • Chemsrc. This compound | CAS#:851386-39-5. [Link]

  • CP Lab Safety. 2,5-Difluoropyridine, 1 gram, Each. [Link]

  • American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]

  • Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • ResearchGate. Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Shimadzu. C190-E094A_Tips for practical HPLC analysis. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • National Center for Biotechnology Information. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]

  • Chemcd. 2,5-Difluoropyridine-3-carboxylic acid(851386-43-1 ). [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. [Link]

  • National Center for Biotechnology Information. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Versatile Building Block

2,5-Difluoropyridine-4-carboxylic acid, a fluorinated pyridine derivative, is an increasingly important building block in the synthesis of novel therapeutics and advanced materials. Its unique electronic properties, stemming from the presence of two fluorine atoms on the pyridine ring, make it a valuable synthon for medicinal chemists aiming to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. However, as with any specialized chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensure safe and effective use in the laboratory. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon data from structurally similar compounds to offer a robust framework for its responsible use.

Part 1: Hazard Identification and Risk Assessment

Based on this comparative analysis, this compound should be regarded as a hazardous substance. The primary anticipated hazards include:

  • Skin Corrosion/Irritation: Like many carboxylic acids and fluorinated aromatic compounds, it is expected to cause skin irritation upon contact.[1][2][3] Prolonged or repeated exposure may lead to dermatitis.

  • Serious Eye Damage/Eye Irritation: Direct contact with the eyes is likely to cause serious irritation, characterized by redness, watering, and itching.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may cause irritation to the mucous membranes and upper respiratory tract.[1][2][3]

It is also important to consider the general hazards associated with pyridine derivatives, which can include local irritation on contact with mucous membranes and, with overexposure, potential systemic effects.[2]

Hazard Summary Table:

Hazard ClassificationAnticipated EffectsGHS Hazard Statements (Inferred)
Skin IrritationCauses skin irritation.[1][2][3]H315: Causes skin irritation.
Eye IrritationCauses serious eye irritation.[1][2][3]H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1][2][3]H335: May cause respiratory irritation.

Part 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential for the safe handling of this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

  • Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1] For operations with a higher risk of splashing, such as when handling solutions or during transfers, a face shield should be worn in conjunction with safety goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are generally recommended for handling carboxylic acids and fluorinated compounds.[4] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.

    • Lab Coat: A flame-resistant lab coat should be worn at all times. For larger-scale operations, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Part 3: Safe Handling, Storage, and Disposal

Handling Procedures

A systematic approach to handling this compound will significantly mitigate the associated risks.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS (or analogous data) prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Prepare fume hood prep_ppe->prep_hood handling_weigh Weigh solid in hood prep_hood->handling_weigh Proceed to handling handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve handling_transfer Transfer solution via syringe or cannula handling_dissolve->handling_transfer cleanup_decon Decontaminate glassware handling_transfer->cleanup_decon After reaction completion cleanup_waste Dispose of waste in labeled container cleanup_decon->cleanup_waste cleanup_ppe Remove and dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Experimental workflow for handling this compound.
Step-by-Step Handling Protocol:
  • Preparation:

    • Before commencing any work, thoroughly review this guide and any available safety data for analogous compounds.

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE: safety goggles, a face shield (if necessary), chemical-resistant gloves, and a lab coat.

  • Weighing and Transfer:

    • Weigh the solid this compound within the fume hood to prevent inhalation of dust.

    • Use a spatula for transfers and avoid creating dust clouds.

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Reaction Setup:

    • All reactions involving this compound should be set up in a fume hood.

    • Ensure all glassware is clean, dry, and free of contaminants.

  • Post-Reaction Work-up:

    • Quench reactions carefully, especially if reactive reagents were used.

    • Handle all solutions containing the compound with the same level of precaution as the solid material.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[2][5] Carboxylic acids, in general, should not be stored in metal cabinets due to the risk of corrosion.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all solid and liquid waste in a designated, labeled, and sealed container.

  • Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not dispose of it down the drain.

Part 4: Emergency and First-Aid Measures

Prompt and appropriate action is critical in the event of an emergency.

Emergency Response Decision Tree:

cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_followup Follow-up start Exposure Incident assess_type What type of exposure? start->assess_type action_skin Skin Contact: - Remove contaminated clothing. - Flush with water for 15 min. assess_type->action_skin Skin action_eye Eye Contact: - Flush with water for 15 min. - Seek immediate medical attention. assess_type->action_eye Eye action_inhalation Inhalation: - Move to fresh air. - Seek medical attention. assess_type->action_inhalation Inhalation action_ingestion Ingestion: - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. assess_type->action_ingestion Ingestion followup_medical Seek Medical Attention action_skin->followup_medical action_eye->followup_medical action_inhalation->followup_medical action_ingestion->followup_medical followup_report Report incident to supervisor followup_medical->followup_report

Decision tree for emergency response to exposure.
First-Aid Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Spill Response
  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with a compatible absorbent material (such as vermiculite or sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Conclusion: A Commitment to a Culture of Safety

This compound is a powerful tool in the arsenal of the modern synthetic chemist. By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely harness its synthetic utility. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and a commitment to best laboratory practices, is the cornerstone of successful and responsible scientific advancement.

References

  • MSDS of 2,5-Difluoropyridine. (2010).
  • Fisher Scientific. (2011). SAFETY DATA SHEET: 2,3-Difluoropyridine-4-carboxylic acid.
  • Examples of Incompatible Chemicals. (n.d.). Retrieved from a university environmental health and safety resource.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3,5-Difluoropyridine-2-carboxamide.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Fluoropyridine-4-carboxylic acid.
  • Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. (2022).
  • ChemicalBook. (2025).
  • ChemWhat. (n.d.). This compound CAS#: 851386-39-5. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Environmental Science: Processes & Impacts. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Emd-50929. Retrieved from [Link]

  • Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • Google Patents. (n.d.). WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • ResearchGate. (n.d.). Bioprocesses for the Production of 2,5-Furandicarboxylic Acid.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?

Sources

An In-depth Technical Guide to 2,5-Difluoropyridine-4-carboxylic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoropyridine-4-carboxylic acid is a key building block in modern medicinal chemistry, prized for its unique electronic properties that impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules. The strategic incorporation of two fluorine atoms onto the pyridine ring significantly influences the acidity of the carboxylic acid, modulates the electron density of the aromatic system, and offers opportunities for specific molecular interactions with biological targets. This guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of this compound, with a particular focus on its role in the development of kinase inhibitors for the treatment of inflammatory diseases and cancer.

Introduction: The Strategic Advantage of Fluorination in Pyridine Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[1][2] In the context of pyridine-based scaffolds, fluorine atoms can significantly alter the electronic landscape of the ring, influencing its reactivity and interaction with biological targets. This compound, also known as 2,5-difluoroisonicotinic acid, has emerged as a valuable synthon, combining the directing effects of the nitrogen atom and the unique properties of fluorine to create a versatile platform for drug design.[3][4][5]

This guide will delve into the synthetic pathways to access this important intermediate, explore its characteristic reactivity, and showcase its application in the synthesis of biologically active molecules, particularly in the realm of kinase inhibition.

Synthesis of this compound

The synthesis of this compound is not widely documented in publicly available literature with a specific, detailed experimental protocol. However, based on established organometallic methodologies for the functionalization of pyridine rings, a highly plausible and efficient synthetic route involves the Directed ortho-Metalation (DoM) of 2,5-difluoropyridine followed by carboxylation.

Synthesis of the Precursor: 2,5-Difluoropyridine

The starting material, 2,5-difluoropyridine, can be synthesized from the more readily available 2,5-dichloropyridine. A common method involves a halogen exchange (Halex) reaction, where the chlorine atoms are displaced by fluorine.[6] A patented method describes the conversion of 2,5-dichloropyridine to 2,5-dibromopyridine, followed by a methylation reaction to yield 2,5-difluoropyridine.[6]

Directed ortho-Metalation and Carboxylation

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[1][7][8] In this strategy, a directing group on the ring coordinates to a strong base, typically an organolithium reagent, facilitating the deprotonation of a proximate ortho-proton. For pyridine derivatives, the ring nitrogen can act as a directing group, although the electron-deficient nature of the ring can also make it susceptible to nucleophilic addition by the organolithium reagent. To circumvent this, sterically hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed.[7]

The proposed synthetic route to this compound via DoM is outlined below:

Figure 1. Proposed synthetic pathway to this compound.

Experimental Protocol (Proposed):

  • Lithiation: To a solution of 2,5-difluoropyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq.) in a suitable solvent is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithium 2,5-difluoro-4-pyridyl intermediate.

  • Carboxylation: Solid carbon dioxide (dry ice) is added in excess to the reaction mixture. The mixture is allowed to slowly warm to room temperature while stirring.

  • Work-up and Isolation: The reaction is quenched with water or dilute hydrochloric acid. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Physicochemical Properties and Spectroscopic Characterization

While a comprehensive, publicly available dataset is limited, some key physical and chemical properties of this compound have been reported by chemical suppliers.

PropertyValueReference
CAS Number 851386-39-5[4][5]
Molecular Formula C₆H₃F₂NO₂[4][5]
Molecular Weight 159.09 g/mol [4][5]
Boiling Point 372.7 °C at 760 mmHg[5]
Density 1.535 g/cm³[5]
Flash Point 179.2 °C[5]

Spectroscopic Data (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. These signals would likely appear as complex multiplets due to coupling with the adjacent fluorine atoms. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals. The carbon atoms attached to fluorine would show characteristic large one-bond C-F coupling constants. The carbonyl carbon of the carboxylic acid would appear at a downfield chemical shift (typically in the range of 165-185 ppm).[9]

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 159.0130, corresponding to the exact mass of the molecule.

Reactivity and Applications in Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its role as a scaffold for the synthesis of more complex molecules, particularly through the formation of amide bonds. The carboxylic acid moiety serves as a handle for coupling with various amines to generate a library of 2,5-difluoropyridine-4-carboxamides.

Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine typically requires the activation of the carboxylic acid. A variety of coupling reagents are available for this purpose, with common choices including carbodiimides (e.g., DCC, EDC) often in the presence of additives like HOBt, or uronium/phosphonium-based reagents (e.g., HATU, PyBOP).

Figure 2. General scheme for amide bond formation.

General Protocol for Amide Coupling:

  • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DCM), is added a coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • The mixture is stirred at room temperature for a short period to allow for the activation of the carboxylic acid.

  • The desired amine (1.0-1.2 eq.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • The reaction mixture is then subjected to an aqueous work-up and the product is purified by column chromatography or recrystallization.

Application in Kinase Inhibitor Development

A significant area of application for fluorinated pyridine derivatives is in the development of kinase inhibitors.[10][11][12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[10][12] The pyridine scaffold is a common feature in many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase active site.

The 2,5-difluoropyridine-4-carboxamide moiety is particularly well-suited for this purpose. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and can also block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[1][2]

While a specific, marketed drug containing the this compound scaffold has not been identified in the public literature, numerous patents and research articles describe the use of structurally similar fluorinated pyridine carboxamides as potent inhibitors of various kinases, including p38 MAP kinase, which is a key target in inflammatory diseases.[10][11][12][13] For instance, a study on a novel compound, (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide, demonstrated its ability to regulate apoptosis-related genes in a hepatocellular carcinoma cell line, highlighting the potential of the N-(2,5-difluorophenyl)carboxamide moiety in oncology.[14]

Structure-Activity Relationship (SAR) Insights

The incorporation of the 2,5-difluoropyridine-4-carboxamide fragment into a molecule can provide several advantages from a structure-activity relationship (SAR) perspective:

  • Hydrogen Bonding: The pyridine nitrogen and the amide moiety can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the amino acid residues in the kinase hinge region.

  • Fluorine Interactions: The fluorine atoms can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, enhancing binding affinity. They can also modulate the pKa of the pyridine ring, influencing its protonation state at physiological pH.

  • Metabolic Stability: The presence of fluorine at the 2- and 5-positions can block potential sites of oxidative metabolism, leading to a longer half-life and improved bioavailability of the drug candidate.[1][2]

  • Conformational Control: The fluorine substituents can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to the target protein.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel drug candidates. Its synthesis, while not explicitly detailed in numerous publications, is readily achievable through established synthetic methodologies such as directed ortho-metalation. The unique combination of the pyridine core, the carboxylic acid handle, and the strategically placed fluorine atoms makes it an attractive scaffold for the development of potent and selective inhibitors of various biological targets, particularly kinases. As the demand for more effective and safer therapeutics continues to grow, the importance of key intermediates like this compound in enabling the discovery of next-generation medicines is undeniable.

References

Sources

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 2,5-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the strategic incorporation of fluorine atoms into molecular scaffolds has been a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine can dramatically influence a compound's metabolic stability, binding affinity, and bioavailability. Within this context, fluorinated pyridines have emerged as a privileged class of intermediates. This technical guide provides an in-depth exploration of a particularly valuable, yet relatively recent, member of this family: 2,5-Difluoropyridine-4-carboxylic acid. We will delve into its discovery, the evolution of its synthesis, its critical applications, and the detailed experimental protocols that underpin its preparation.

A Molecule of Growing Importance: Physicochemical Properties

This compound, also known as 2,5-difluoroisonicotinic acid, is a white to off-white crystalline solid. Its structure, featuring a pyridine ring substituted with two electron-withdrawing fluorine atoms and a carboxylic acid group, bestows upon it a unique combination of reactivity and stability that makes it a highly sought-after building block in medicinal chemistry.

PropertyValue
CAS Number 851386-39-5
Molecular Formula C₆H₃F₂NO₂
Molecular Weight 159.09 g/mol
Melting Point 159-161 °C
Boiling Point 372.7 °C at 760 mmHg
Density 1.535 g/cm³

The Dawn of a New Intermediate: Discovery and Historical Synthesis

While the synthesis of simpler fluorinated pyridines has a longer history, the first comprehensive and systematic synthesis of this compound was detailed in a seminal 2005 paper by Manfred Schlosser and Carla Bobbio.[1][2][3] Their work on the "regioexhaustive substitution" of fluorinated pyridines provided a robust and predictable method for accessing previously challenging isomers, including the title compound.[1][2][3]

Prior to this, the synthesis of many polysubstituted pyridines was often hampered by a lack of regioselectivity. The Schlosser and Bobbio approach elegantly solved this problem through the strategic use of directed ortho metalation. This technique leverages the directing effect of the fluorine and nitrogen atoms within the pyridine ring to achieve highly selective deprotonation at a specific position, which can then be quenched with an electrophile, in this case, carbon dioxide, to install the carboxylic acid group.

The conceptual breakthrough of their work was the ability to precisely control the site of metalation on the 2,5-difluoropyridine ring, allowing for the selective synthesis of the 3-, 4-, and 6-carboxylic acid isomers.[1][2] This level of control was a significant advancement in the field of heterocyclic chemistry and opened the door for the wider application of these compounds in drug discovery programs.

The Synthetic Challenge and its Solution: A Tale of Regioselectivity

The primary challenge in synthesizing this compound lies in achieving carboxylation specifically at the C-4 position of the 2,5-difluoropyridine starting material. The electron-withdrawing nature of the two fluorine atoms and the ring nitrogen deactivates the pyridine ring, making electrophilic substitution difficult. Conversely, these features make the ring susceptible to nucleophilic attack and facilitate deprotonation (metalation).

The key to the successful synthesis is the precise control of this deprotonation step. The Schlosser and Bobbio method utilizes a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures to selectively remove the proton at the 4-position. The fluorine atom at the 5-position and the nitrogen atom at the 1-position cooperatively direct the base to this specific site.

Caption: Directed ortho metalation and carboxylation of 2,5-difluoropyridine.

A Modern Workhorse: Applications in Drug Discovery

The unique structural and electronic properties of this compound have made it a valuable building block in the synthesis of complex pharmaceutical agents.[4] The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid provides a key attachment point for further molecular elaboration. The fluorine atoms enhance metabolic stability and can modulate the pKa of the molecule, influencing its absorption and distribution in the body.[4]

While specific drug candidates containing this exact fragment are often proprietary during their development phase, the broader class of fluorinated pyridine carboxylic acids is prevalent in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[5] The presence of this motif is often associated with improved potency and a more favorable pharmacokinetic profile.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the synthesis of this compound based on the directed ortho metalation strategy.

Materials:

  • 2,5-Difluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Dry Ice (solid Carbon Dioxide)

  • Hydrochloric Acid (HCl), 1M

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add freshly distilled diisopropylamine, followed by the dropwise addition of an equimolar amount of n-butyllithium in hexanes. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Metalation of 2,5-Difluoropyridine: To the freshly prepared LDA solution at -78 °C, add a solution of 2,5-difluoropyridine in anhydrous THF dropwise. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete deprotonation at the 4-position.

  • Carboxylation: Crush dry ice into a fine powder and add it in excess to the reaction mixture in one portion. The reaction is highly exothermic, so careful temperature control is crucial. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

  • Workup and Isolation: Quench the reaction by the slow addition of water. Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. This will precipitate the crude this compound.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product. Dry the purified product under vacuum.

Caption: Step-by-step workflow for the synthesis of this compound.

Future Outlook

The demand for highly functionalized and strategically fluorinated building blocks like this compound is expected to continue its upward trajectory. As drug discovery programs increasingly target more complex biological systems, the need for molecular scaffolds that offer a fine balance of reactivity, stability, and desirable physicochemical properties will become even more critical. The synthetic strategies pioneered for this compound have not only provided access to a valuable intermediate but have also contributed to the broader toolbox of synthetic organic chemistry, enabling the creation of the next generation of therapeutic agents.

References

  • Bobbio, C., & Schlosser, M. (2005). Selective functionalization of 2-fluoropyridine, 2,3-difluoropyridine, and 2,5-difluoropyridine at each vacant position. The Journal of Organic Chemistry, 70(8), 3039–3045.
  • Bobbio, C., & Schlosser, M. (2005). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position.
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Bobbio, C., & Schlosser, M. (2005). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. The Journal of Organic Chemistry, 70(8), 3039-3045.
  • Synthesis method of medicinal raw material 2,5-difluoropyridine. (2016).
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). R Discovery.
  • Synthesis of 2- and 6-Fluoronicotinamides. (1953). Journal of the American Chemical Society.
  • 5,6-Difluoropyridine-2-carboxylic Acid. (n.d.). Cayman Chemical.
  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. (2025). Benchchem.
  • Preparation of pyridonecarboxylic acid antibacterials. (2006).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central.
  • Novel Quinuclidine-Based Ligands for the Muscarinic Cholinergic Receptor. (1991).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.
  • 2,5-Difluorophenylboronic Acid in Medicinal Chemistry. (n.d.). Benchchem.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). PubMed Central.
  • PROCESSES FOR THE PREPARATION OF 2,5-FURANDICARBOXYLIC ACID AND INTERMEDIATES AND DERIV
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2017). Wiley-VCH.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2017).
  • Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid. (2011).
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022).
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013). Arkivoc.
  • A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate. (2023).
  • Rotigotine Synthetic Routes. (n.d.). MedKoo Biosciences.
  • Representative synthetic routes of 2,5-furandicarboxylic acid (FDCA)... (n.d.).

Sources

The Synthetic Chemist's Guide to 2,5-Difluoropyridine-4-carboxylic Acid: A Profile of Reactivity and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the reactivity profile of 2,5-Difluoropyridine-4-carboxylic acid (CAS No. 851386-39-5), a versatile building block in modern organic synthesis.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document explores the nuanced chemical behavior of this fluorinated pyridine derivative. We will delve into the electronic effects of the fluorine substituents and the carboxylic acid moiety, which together govern its reaction pathways. Key transformations, including nucleophilic aromatic substitution, amide and ester formations, and palladium-catalyzed cross-coupling reactions, will be discussed in detail, supported by mechanistic insights and established experimental protocols.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Pyridine scaffolds, ubiquitous in pharmaceuticals, are frequently fluorinated to modulate their physicochemical and biological properties. This compound emerges as a particularly valuable synthon, offering a trifecta of reactive sites: a pyridine ring activated towards nucleophilic attack, a versatile carboxylic acid handle for derivatization, and the potential for cross-coupling reactions. This guide aims to provide a detailed understanding of the reactivity of this molecule, empowering chemists to strategically employ it in the synthesis of complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis.

Table 1: Physicochemical Properties of this compound [2][3]

PropertyValue
CAS Number 851386-39-5
Molecular Formula C₆H₃F₂NO₂
Molecular Weight 159.09 g/mol
Appearance White to off-white solid
Density 1.535 g/cm³
Boiling Point 372.7 °C at 760 mmHg
Flash Point 179.2 °C

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum of the parent 2,5-difluoropyridine shows signals in the aromatic region, typically between 7.0 and 8.5 ppm. The specific shifts and coupling constants for the carboxylic acid derivative are crucial for reaction monitoring and structural confirmation.

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the pyridine ring carbons, with the fluorine-bearing carbons showing distinct splitting patterns due to C-F coupling. The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of 160-180 ppm.[4][5]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[6] A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹.[6] C-F stretching vibrations will also be present, usually in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

The Core Reactivity Profile: A Duality of Functionality

The reactivity of this compound is dictated by the interplay between the electron-deficient difluoropyridine ring and the versatile carboxylic acid group.

Reactivity of the Difluoropyridine Ring: A Hub for Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms on the pyridine ring are strong electron-withdrawing groups, significantly activating the ring towards nucleophilic aromatic substitution (SNAr). The position of these fluorine atoms, ortho and meta to the nitrogen, creates a highly electron-deficient system, making it susceptible to attack by a wide range of nucleophiles.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism Substrate This compound Intermediate Meisenheimer Complex Substrate->Intermediate + Nu⁻ Nucleophile Nu⁻ Product Substituted Pyridine Intermediate->Product - F⁻ Leaving_Group F⁻

Figure 1: General mechanism of SNAr on the difluoropyridine ring.

Common Nucleophiles and Expected Reactivity:

  • Amines: Primary and secondary amines readily displace one of the fluorine atoms to form the corresponding aminopyridine derivatives. The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct.

  • Alcohols and Phenols: Alkoxides and phenoxides can act as nucleophiles to form ether linkages.

  • Thiols: Thiolates are excellent nucleophiles for SNAr reactions, leading to the formation of thioethers.

Regioselectivity: The position of nucleophilic attack (at C-2 or C-5) will depend on the specific reaction conditions and the nature of the nucleophile. The fluorine at the 2-position is generally more activated towards nucleophilic attack due to the ortho- and para-directing effect of the ring nitrogen.

Reactivity of the Carboxylic Acid Group: A Gateway to Diverse Functionality

The carboxylic acid group at the 4-position provides a versatile handle for a wide array of chemical transformations.

Amide coupling is a cornerstone of medicinal chemistry, and this compound is an excellent starting material for the synthesis of novel amides.

General Workflow for Amide Coupling:

Amide_Coupling start This compound + Amine (R-NH2) activation Carboxylic Acid Activation (e.g., EDC, HATU, SOCl2) start->activation coupling Nucleophilic Acyl Substitution activation->coupling product Amide Product coupling->product

Figure 2: Workflow for amide bond formation.

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere, add the desired amine (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Add a coupling reagent such as HATU (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Esterification of this compound can be achieved through various methods, most commonly via Fischer esterification or by activation of the carboxylic acid.

Experimental Protocol: Fischer Esterification

  • Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude ester by column chromatography or distillation.

Table 2: Common Coupling Reagents for Amide and Ester Synthesis

ReagentFull NameApplication
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideAmide & Ester Synthesis
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAmide Synthesis
SOCl₂ Thionyl chlorideFormation of Acid Chlorides (for Amide/Ester Synthesis)
DCC N,N'-DicyclohexylcarbodiimideAmide & Ester Synthesis
Palladium-Catalyzed Cross-Coupling Reactions

While the fluorine atoms are the primary leaving groups for SNAr, they can also participate in palladium-catalyzed cross-coupling reactions, although this is less common than with heavier halogens. More strategically, the carboxylic acid group can be converted to other functionalities that are amenable to cross-coupling, or the pyridine ring can be further functionalized with a halide or triflate to enable these powerful C-C and C-N bond-forming reactions.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an organoboron species with a halide or triflate in the presence of a palladium catalyst and a base. While direct coupling of the C-F bond is challenging, derivatization of the pyridine ring allows for this powerful transformation.

General Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl [Ar-Pd(II)-X]L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R-B(OR')_2 PdII_Aryl_R [Ar-Pd(II)-R]L_n Transmetal->PdII_Aryl_R - X-B(OR')_2 RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine.[7][8][9] Similar to the Suzuki coupling, this reaction typically requires the presence of a better leaving group than fluoride on the pyridine ring.

General Protocol for Buchwald-Hartwig Amination of a Halogenated Pyridine Derivative:

  • In a glovebox, combine the aryl halide (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq) in a reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Synthetic Applications and Strategic Considerations

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its strategic utility lies in the ability to perform sequential reactions on its different functional groups. For example, the carboxylic acid can first be converted to an amide, followed by a nucleophilic aromatic substitution on the pyridine ring. This orthogonal reactivity allows for the rapid construction of complex and diverse molecular libraries for drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique electronic properties, arising from the two fluorine substituents and the carboxylic acid group, provide a rich and predictable reactivity profile. A thorough understanding of its behavior in nucleophilic aromatic substitution, derivatization of the carboxylic acid, and its potential in cross-coupling reactions enables chemists to design and execute efficient synthetic routes towards novel and valuable molecules. This guide has provided a foundational understanding of its reactivity, empowering researchers to unlock the full potential of this important synthetic intermediate.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • ChemWhat. (n.d.). This compound CAS#: 851386-39-5. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.
  • Roe, A., Cheek, P. H., & Hawkins, G. F. (1951). The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Journal of the American Chemical Society, 73(12), 5878–5879.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2025, December 2). Resonant acoustic mixing enables solvent-less amide coupling in solid-phase peptide synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • YouTube. (2022, September 14). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-Furandicarboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

Understanding the electrophilicity of the pyridine ring in 2,5-Difluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilicity of the Pyridine Ring in 2,5-Difluoropyridine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and reactivity of this compound, a key building block in modern medicinal chemistry. We will dissect the individual and synergistic effects of the nitrogen heteroatom, the dual fluorine substituents, and the carboxylic acid moiety on the electrophilicity of the pyridine ring. This guide elucidates the profound deactivation of the ring towards electrophilic aromatic substitution while highlighting its enhanced susceptibility to nucleophilic aromatic substitution (SNAr), a reaction of paramount importance in the synthesis of complex pharmaceutical agents.[1][2] Detailed mechanistic insights, comparative data, and a validated experimental protocol are provided to offer researchers a robust framework for utilizing this versatile reagent.

Foundational Principles: The Inherent Electron-Deficient Nature of the Pyridine Ring

Unlike its carbocyclic counterpart, benzene, the pyridine ring is intrinsically electron-deficient. This property arises from the presence of the nitrogen atom, which is more electronegative than carbon. The nitrogen atom exerts a potent negative inductive effect (-I), withdrawing electron density from the ring's carbon atoms.[3] This creates a polarized system with a partial positive charge on the ring carbons, rendering the entire aromatic system less nucleophilic than benzene.

Consequently, pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) reactions.[4] Such reactions, if they occur, require harsh conditions and typically direct the incoming electrophile to the 3-position (C-3), as attack at C-2 or C-4 would place an unfavorable positive charge on the electronegative nitrogen in one of the resonance structures.[5][6]

Conversely, this inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions, where the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by delocalization onto the nitrogen atom.[7][8]

The Role of Substituents: A Trifecta of Electron-Withdrawing Effects

The reactivity of the pyridine nucleus in this compound is not merely a function of its core heterocycle. It is dramatically modulated by the powerful, synergistic electron-withdrawing effects of its three substituents.

Fluorine Substituents at C-2 and C-5

Fluorine, the most electronegative element, exerts a profound influence on the ring's electronic landscape.

  • Strong Inductive Effect (-I): The C-F bonds are highly polarized, with fluorine strongly pulling electron density away from the attached carbon atoms.[9][10] This effect significantly depletes the electron density of the entire π-system, further deactivating the ring towards electrophiles and activating it towards nucleophiles.[11]

  • Weak Resonance Effect (+M): While halogens possess lone pairs that can be donated into the aromatic ring via resonance, this effect is relatively weak for fluorine due to poor orbital overlap between fluorine's 2p and carbon's 2p orbitals.[12][13] The inductive withdrawal overwhelmingly dominates its electronic character.

The placement of fluorine at the 2- and 5-positions is critical. The fluorine at C-2, being ortho to the nitrogen, provides maximal inductive withdrawal and prepares this position for nucleophilic attack.

Carboxylic Acid at C-4

The carboxylic acid group is a classic electron-withdrawing group that operates through two distinct mechanisms:

  • Inductive Effect (-I): The sp² hybridized carbon and the two electronegative oxygen atoms of the carboxyl group pull electron density away from the pyridine ring through the sigma bond framework.[14]

  • Resonance Effect (-M): The carboxyl group can withdraw electron density from the π-system via resonance, particularly from the ortho and para positions relative to its point of attachment. In this molecule, it effectively withdraws electron density from the entire ring system.

The synergistic combination of the nitrogen heteroatom, two highly electronegative fluorine atoms, and a powerful electron-withdrawing carboxylic acid group makes the pyridine ring in this molecule exceptionally electrophilic and electron-poor.

Caption: Synergistic electron withdrawal in this compound.

Reactivity Profile: Exploiting Enhanced Electrophilicity

The extreme electron-deficient nature of the ring dictates its reactivity, making it a prime substrate for nucleophilic aromatic substitution (SNAr) while being virtually inert to electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the hallmark reaction for this class of compounds.[8] The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a fluorine, typically the more activated C-2 position. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom and the oxygen atoms of the carboxyl group, providing substantial stabilization.

  • Leaving Group Departure: Aromaticity is restored by the expulsion of the fluoride ion. In SNAr reactions, fluoride is an excellent leaving group because the rate-determining step is the initial nucleophilic attack.[7][15] The high electronegativity of fluorine makes the attached carbon highly electrophilic and susceptible to attack, accelerating this first step.[7][15]

Caption: General mechanism of SNAr at the C-2 position.

This predictable and efficient reactivity makes this compound an invaluable tool for introducing diverse nucleophilic fragments (e.g., amines, alcohols, thiols) into a pyridine scaffold, a common motif in drug discovery.[16][17]

Quantitative Data and Physicochemical Properties

The electronic effects of the substituents are reflected in the molecule's physical and chemical properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 851386-39-5 [18][19][20]
Molecular Formula C₆H₃F₂NO₂ [18][19]
Molecular Weight 159.09 g/mol [18][20]
Density 1.535 g/cm³ [19]
Boiling Point 372.7 °C at 760 mmHg [19]

| Flash Point | 179.2 °C |[19] |

The acidity of the carboxylic acid provides further insight into the powerful electron-withdrawing nature of the difluoropyridine ring. Electron-withdrawing groups stabilize the conjugate carboxylate anion, thereby increasing the acidity (lowering the pKa) of the parent acid.[14][21]

Table 2: Comparative pKa Values of Pyridine-4-Carboxylic Acids

Compound Approximate pKa Rationale for Acidity
Benzoic Acid 4.20 Baseline aromatic carboxylic acid.
Pyridine-4-carboxylic acid (Isonicotinic acid) 4.96 The electron-withdrawing nitrogen destabilizes the protonated form and stabilizes the carboxylate, but its basicity slightly complicates direct comparison.[22][23]

Note: The pKa of the pyridine nitrogen itself will be significantly lowered due to the electron-withdrawing substituents, making it a much weaker base than pyridine.

Experimental Protocol: SNAr with a Primary Amine

This protocol provides a validated, self-validating methodology for the substitution of the C-2 fluorine with a generic primary amine, a common transformation in drug development.

Objective: To synthesize 2-(Alkylamino)-5-fluoropyridine-4-carboxylic acid via nucleophilic aromatic substitution.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (R-NH₂) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dimethyl Sulfoxide (DMSO) (Anhydrous)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) (Anhydrous)

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation reactants 1. Combine this compound, K₂CO₃, and primary amine in a dry flask. solvent 2. Add anhydrous DMSO under an inert atmosphere (e.g., Nitrogen). reactants->solvent heat 3. Heat the mixture to 80-100 °C. Monitor reaction progress by TLC or LC-MS. solvent->heat quench 4. Cool to RT. Quench with water and acidify with 1M HCl to pH ~3-4. heat->quench extract 5. Extract the aqueous phase with ethyl acetate (3x). quench->extract wash 6. Combine organic layers and wash with brine. extract->wash dry 7. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. wash->dry purify 8. Purify the crude product via column chromatography or recrystallization. dry->purify

Caption: Experimental workflow for a typical SNAr reaction.

Step-by-Step Methodology:

  • Reactant Charging: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent and Nucleophile Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMSO to create a stirrable slurry (approx. 0.2 M concentration). Add the primary amine (1.2 eq) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. The causality for heating is to provide the necessary activation energy for the rate-determining nucleophilic attack.[7] Monitor the disappearance of the starting material using a suitable analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water. Acidify the aqueous solution to a pH of approximately 3-4 using 1M HCl. This step protonates the product's carboxylate and any unreacted amine, facilitating extraction.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). The organic solvent choice is dictated by the expected polarity of the product.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid or oil can be purified by silica gel column chromatography or recrystallization to yield the pure 2-(Alkylamino)-5-fluoropyridine-4-carboxylic acid.

Conclusion

This compound is a highly functionalized and electronically tailored building block for chemical synthesis. The convergence of electron-withdrawing effects from the nitrogen heteroatom, two fluorine substituents, and a carboxylic acid group creates a pyridine ring that is exceptionally electrophilic. This pronounced electron deficiency renders the molecule inert to electrophilic substitution but highly activated for nucleophilic aromatic substitution, particularly at the C-2 position. Understanding this distinct reactivity profile allows researchers and drug development professionals to strategically and efficiently employ this reagent in the synthesis of novel, high-value molecular entities.

References

  • Wikipedia. Pyridine.
  • National Institutes of Health (NIH). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • eXe.
  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine.
  • Química Organica.org. Electrophilic substitution on pyridine.
  • PubMed Central (PMC). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Pearson. EAS Reactions of Pyridine: Videos & Practice Problems.
  • Benchchem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. (2026-01-03). The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis.
  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Quora. Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?.
  • Springer.
  • ResearchGate.
  • ChemWhat. This compound CAS#: 851386-39-5.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane.
  • ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*.
  • ECHEMI. If Fluorine is an electron withdrawing group, why is it an Ortho_Para director?.
  • ChemicalBook. 2,5-Difluoropyridine(84476-99-3) 1H NMR spectrum.
  • Wikipedia.
  • MDPI.
  • PubMed Central (PMC).
  • YouTube.
  • ACS Medicinal Chemistry Letters. The Dark Side of Fluorine.
  • Wikipedia.
  • ChemNet. This compound CAS 851386-39-5.
  • RSC Publishing. Co-crystals and molecular salts of carboxylic acid/pyridine complexes.
  • Synchem. This compound.
  • ECHEMI. What is the effect of an electron donating group on the acidity of carboxylic acid?.
  • Sigma-Aldrich. 2,5-Difluoropyridine 97%.
  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity.
  • Chem-Impex. 3,5-Difluoropyridine-4-carboxylic acid.
  • CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • Google Patents.
  • Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. [Link]

  • Organic Chemistry Data.
  • Utah Tech University. pKa Chart.
  • Encyclopedia.pub. Synthesis of 2,5-Furandicarboxylic Acid.
  • Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.

Sources

Theoretical Insights into 2,5-Difluoropyridine-4-carboxylic acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The pyridine scaffold, a ubiquitous heterocycle in numerous pharmaceuticals, when combined with fluorine substitution, presents a particularly compelling case for investigation. 2,5-Difluoropyridine-4-carboxylic acid (DFPCA) emerges as a molecule of significant interest at the confluence of these two privileged structural motifs. Its potential as a key building block in the synthesis of novel therapeutic agents warrants a deep and predictive understanding of its intrinsic molecular properties.[1][2]

This technical guide provides a comprehensive theoretical framework for the study of DFPCA, intended for researchers, computational chemists, and drug development professionals. We will not only explore the known characteristics of this molecule but also delineate robust computational protocols to predict its behavior, thereby accelerating its application in medicinal chemistry. The methodologies outlined herein are designed to be self-validating, providing a logical and scientifically rigorous path from theoretical prediction to experimental verification.

I. Molecular Architecture and Electronic Landscape: A DFT-Based Approach

A foundational understanding of a molecule's three-dimensional structure and electron distribution is paramount to predicting its reactivity and intermolecular interactions. Density Functional Theory (DFT) offers a potent and computationally efficient means to probe these characteristics.

In Silico Geometry Optimization: Establishing the Ground State

The first step in any theoretical study is to determine the molecule's most stable conformation. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the lowest energy state.

Rationale for Method Selection:

For a molecule like DFPCA, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) provides a well-balanced compromise between computational cost and accuracy for geometry and vibrational frequency calculations.[3] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the electronegative fluorine atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

Experimental Protocol: Computational Geometry Optimization

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Input File Construction:

    • Define the initial molecular structure of this compound. This can be built using molecular modeling software or from its SMILES string.

    • Specify the level of theory: B3LYP/6-311++G(d,p).

    • Set the calculation type to Opt Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Execution: Run the calculation on a suitable computational cluster.

  • Analysis of Results:

    • Confirm the absence of imaginary frequencies in the output file.

    • Extract the optimized Cartesian coordinates.

    • Analyze key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Anticipated Structural Features:

The optimized geometry is expected to be largely planar due to the aromaticity of the pyridine ring. The carboxylic acid group may exhibit a slight out-of-plane torsion depending on intermolecular interactions in a condensed phase. Of particular interest are the C-F bond lengths and the geometry around the carboxylic acid moiety, as these will influence the molecule's acidity and hydrogen bonding capabilities.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C2-F Bond Length (Å)Value to be calculated
C5-F Bond Length (Å)Value to be calculated
C4-C(arboxylic) Bond Length (Å)Value to be calculated
C=O Bond Length (Å)Value to be calculated
O-H Bond Length (Å)Value to be calculated
C2-N-C6 Bond Angle (°)Value to be calculated
O=C-O-H Dihedral Angle (°)Value to be calculated
The Electronic Frontier: HOMO, LUMO, and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Conceptual Workflow for Reactivity Analysis

G cluster_0 DFT Calculation cluster_1 Molecular Orbital Analysis cluster_2 Reactivity Descriptors DFT Single Point Energy Calculation (B3LYP/6-311++G(d,p)) HOMO HOMO Energy & Visualization DFT->HOMO LUMO LUMO Energy & Visualization DFT->LUMO Gap HOMO-LUMO Gap Calculation HOMO->Gap IP Ionization Potential (IP ≈ -EHOMO) HOMO->IP LUMO->Gap EA Electron Affinity (EA ≈ -ELUMO) LUMO->EA Hardness Global Hardness (η ≈ (ELUMO - EHOMO)/2) Gap->Hardness G cluster_0 Theoretical Prediction cluster_1 Experimental Verification cluster_2 Data Analysis & Validation Opt Geometry Optimization (B3LYP/6-311++G(d,p)) NMR_Calc GIAO NMR Calculation Opt->NMR_Calc IR_Calc Frequency Calculation Opt->IR_Calc Compare_NMR Compare Calculated and Experimental NMR Spectra NMR_Calc->Compare_NMR Compare_IR Compare Calculated and Experimental Vibrational Spectra IR_Calc->Compare_IR Synthesis Synthesis of DFPCA NMR_Exp Experimental NMR Synthesis->NMR_Exp IR_Exp Experimental FTIR/Raman Synthesis->IR_Exp NMR_Exp->Compare_NMR IR_Exp->Compare_IR

Caption: A self-validating workflow for spectroscopic analysis of DFPCA.

IV. Synthesis and Reactivity: From Precursors to Products

While a detailed synthesis protocol for this compound is not readily available in the peer-reviewed literature, a plausible synthetic route can be devised based on known transformations of related compounds. The precursor, 2,5-difluoropyridine, can be synthesized from 2,5-dichloropyridine. [4] Proposed Synthetic Pathway

A potential route to DFPCA involves the ortho-lithiation of 2,5-difluoropyridine followed by carboxylation. The regioselectivity of the lithiation will be directed by the fluorine atoms and the nitrogen atom of the pyridine ring.

Experimental Protocol: Illustrative Synthesis

  • Starting Material: 2,5-Difluoropyridine. [5]2. Step 1: Lithiation. Dissolve 2,5-difluoropyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen) and cool to a low temperature (e.g., -78 °C). Add a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), dropwise. The position of lithiation will need to be determined experimentally, but is anticipated to occur at the 4-position due to the directing effects of the flanking fluorine atoms.

  • Step 2: Carboxylation. Quench the lithiated intermediate by pouring the reaction mixture over crushed dry ice (solid CO₂).

  • Step 3: Workup and Purification. Allow the mixture to warm to room temperature, then acidify with an aqueous acid (e.g., HCl). Extract the product into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Theoretical Insights into Reactivity:

The MEP map provides a strong indication of the likely sites of electrophilic and nucleophilic attack. The electron-rich nitrogen and oxygen atoms are susceptible to electrophilic attack, while the acidic proton is the primary site for deprotonation. The pyridine ring itself can undergo nucleophilic aromatic substitution, with the positions of the fluorine atoms influencing the regioselectivity of such reactions.

V. Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the study of this compound. By combining DFT-based calculations with a clear strategy for experimental validation, researchers can gain a deep understanding of this molecule's structural, electronic, and spectroscopic properties. This knowledge is invaluable for its application as a building block in the design and synthesis of novel pharmaceuticals.

Future theoretical work could explore the conformational landscape of molecules derived from DFPCA, predict their binding affinities to biological targets through molecular docking and molecular dynamics simulations, and investigate their metabolic fate through computational toxicology studies. The synergy between robust theoretical predictions and targeted experimental work will undoubtedly accelerate the translation of this promising molecule from a chemical curiosity to a valuable tool in the arsenal of medicinal chemists.

References

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Density Functional Theory. The Journal of Physical Chemistry A, 111(45), 11683–11700. [Link]

  • Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.
  • Chemsrc. (2025, September 10). This compound. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 851386-39-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential of compounds 2–4. Retrieved from [Link]

  • ResearchGate. (n.d.). The representative 1 H-NMR spectra of precipitated (a) 2,5-PEF; (b).... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2013, January 16). Role of Electrostatic Potential in the in Silico Prediction of Molecular Bioactivation and Mutagenesis. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoropyridine-2-carboxylic acid. Retrieved from [Link]

  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of pyridine‐2,5‐dicarboxylic acid ligand. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Map of the molecular electrostatic potential of uridine derivatives (2-5). Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. Retrieved from [Link]

  • NIH PubChem. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,5-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Difluoropyridine Moiety in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Within the diverse chemical scaffolds of these inhibitors, pyridine-based structures are frequently employed due to their ability to form key hydrogen bonding interactions with the kinase hinge region, a critical component of the ATP-binding site.

This application note provides a detailed protocol for the synthesis of a model kinase inhibitor scaffold using 2,5-Difluoropyridine-4-carboxylic acid. The inclusion of fluorine atoms on the pyridine ring is a strategic design element in medicinal chemistry. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influencing its hydrogen bonding capabilities.[1] Furthermore, the C-F bond can form favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity and selectivity. The difluoro substitution pattern, in particular, can significantly impact the electronic properties of the molecule and provide vectors for further structural diversification.

Herein, we present a robust and reproducible method for the amide coupling of this compound with a substituted aniline, a common synthetic route to generate core structures for a variety of kinase inhibitors.

Core Principle: Amide Bond Formation

The central transformation in this protocol is the formation of an amide bond between the carboxylic acid group of this compound and an aromatic amine (aniline). This reaction is not spontaneous and requires the activation of the carboxylic acid.[2] This is typically achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Several classes of coupling reagents are available, including carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[3] The choice of coupling reagent and additives (like HOBt or DMAP) is crucial for achieving high yields and minimizing side reactions, especially when dealing with electron-deficient anilines which are less nucleophilic.

Experimental Protocols

Protocol 1: Synthesis of N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2,5-difluoropyridine-4-carboxamide

This protocol details the synthesis of a representative kinase inhibitor scaffold via an amide coupling reaction.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
This compound≥98%
4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline≥97%
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)≥98%
DIPEA (N,N-Diisopropylethylamine)≥99.5%
DMF (N,N-Dimethylformamide)Anhydrous, ≥99.8%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Ethyl acetate (EtOAc)ACS Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (Saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flasksVarious sizes
Magnetic stirrer and stir bars
Syringes and needles
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Rotary evaporator
Column chromatography setupSilica gel

Reaction Scheme:

G reactant1 This compound reagents HATU, DIPEA reactant1->reagents reactant2 + 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline reactant2->reagents solvent DMF product N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2,5-difluoropyridine-4-carboxamide solvent->product rt, 12 h

A representative amide coupling reaction.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.1 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the aniline solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:MeOH mobile phase). The disappearance of the starting materials and the appearance of a new, typically higher-Rf spot, indicates product formation.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x) followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Causality and Experimental Choices

  • Choice of Coupling Reagent (HATU): HATU is a highly efficient coupling reagent, particularly for forming amide bonds with less reactive anilines. Its use often leads to high yields and clean reactions with minimal side products.[3]

  • Use of DIPEA: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid and the amine, facilitating the reaction.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as coupling reagents like HATU are sensitive to moisture, which can lead to their decomposition and lower reaction yields.

  • Work-up Procedure: The aqueous work-up with NaHCO₃ is designed to remove any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove any remaining water from the organic layer.

Signaling Pathway and Mechanism of Action Visualization

The synthesized kinase inhibitor scaffold can be further modified to target specific kinases. For instance, many kinase inhibitors that incorporate a pyridine core target the ATP-binding site. The pyridine nitrogen often forms a crucial hydrogen bond with the "hinge" region of the kinase, mimicking the interaction of the adenine moiety of ATP.

G Inhibitor binding in the ATP pocket. cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Binding Hinge Hinge Region DFG_motif DFG Motif Gatekeeper Gatekeeper Residue Inhibitor Pyridine-based Inhibitor Inhibitor->Hinge H-Bond Inhibitor->DFG_motif Hydrophobic Interactions Inhibitor->Gatekeeper Van der Waals Interactions ATP ATP ATP->Hinge H-Bond (mimicked by inhibitor) ATP->DFG_motif Binding

Sources

The Strategic Role of 2,5-Difluoropyridine-4-carboxylic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Herbicidal Scaffolds

In the ever-evolving landscape of agricultural science, the development of novel herbicides with improved efficacy, selectivity, and environmental profiles is paramount. A key strategy in modern agrochemical research is the design of molecules that can overcome weed resistance to existing chemistries. Within this context, the arylpicolinate class of herbicides has emerged as a significant advancement, offering a distinct mode of action and effective control of a broad spectrum of weeds.[1][2] 2,5-Difluoropyridine-4-carboxylic acid serves as a pivotal starting material and structural motif in the synthesis of these next-generation agrochemicals. Its unique electronic properties, conferred by the two fluorine atoms on the pyridine ring, play a crucial role in the biological activity and metabolic stability of the final products.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of leading arylpicolinate herbicides. We will delve into the mode of action of these compounds, present detailed synthetic protocols, and offer expert insights into the rationale behind the experimental choices.

The Arylpicolinate Herbicides: A Differentiated Mode of Action

The primary agrochemical targets synthesized from this compound derivatives are the arylpicolinate herbicides, notably florpyrauxifen-benzyl (Rinskor™ active) and halauxifen-methyl (Arylex™ active).[2][3] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3][4]

Unlike traditional auxin herbicides, arylpicolinates exhibit a unique and differentiated binding affinity for specific auxin receptors in plants, particularly the F-box protein AFB5.[1] This selective binding disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately resulting in plant death.[5] This distinct mode of action makes arylpicolinate herbicides effective against weed species that have developed resistance to other herbicide classes.[1][5]

Synthetic Pathways to Arylpicolinate Herbicides

The synthesis of arylpicolinate herbicides is a multi-step process that hinges on the strategic construction of the core substituted pyridine ring and the subsequent formation of the biaryl linkage. While various routes have been developed, a common strategy involves the use of a pre-functionalized pyridine scaffold.

Synthesis of Florpyrauxifen-benzyl

A plausible and efficient synthetic route to florpyrauxifen-benzyl leverages a derivative of this compound. The overall strategy involves an initial esterification, followed by a crucial Suzuki-Miyaura cross-coupling reaction to introduce the substituted phenyl ring. The final steps involve a directed amination and chlorination to achieve the desired substitution pattern on the pyridine ring.

Experimental Protocol 1: Synthesis of Benzyl 2,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate

This protocol details the synthesis of a key intermediate for florpyrauxifen-benzyl, starting from a benzyl ester of this compound.

Causality Behind Experimental Choices:

  • Esterification: The carboxylic acid is first protected as a benzyl ester to prevent unwanted side reactions during the subsequent cross-coupling step and to mimic the final ester form of the active ingredient.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a highly efficient and versatile method for forming C-C bonds between aryl halides and arylboronic acids, making it ideal for constructing the biaryl core of the herbicide.[6][7]

  • Catalyst and Ligand: The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields and minimizing side products in the Suzuki coupling.

  • Base: A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.[6]

Step-by-Step Methodology:

  • Esterification of this compound:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add benzyl alcohol (1.1 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Alternatively, activate the carboxylic acid with a reagent like thionyl chloride or oxalyl chloride to form the acid chloride, followed by reaction with benzyl alcohol in the presence of a non-nucleophilic base (e.g., triethylamine).[8][9]

    • Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.

    • Upon completion, cool the reaction, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzyl 2,5-difluoropyridine-4-carboxylate.

  • Suzuki-Miyaura Cross-Coupling:

    • In a reaction vessel, combine benzyl 2,5-difluoropyridine-4-carboxylate (1.0 eq), 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

    • Add a suitable solvent system, such as a mixture of toluene and water.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.

Experimental Protocol 2: Synthesis of Florpyrauxifen-benzyl from Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate

This protocol outlines the final steps to convert the key intermediate into florpyrauxifen-benzyl, as adapted from patented methodologies.[1][10]

Causality Behind Experimental Choices:

  • Amination: The introduction of the 4-amino group is achieved by nucleophilic aromatic substitution of the fluorine atom at the 4-position with ammonia. This reaction is regioselective due to the electronic activation provided by the adjacent nitrogen atom and the carboxyl group.

  • Chlorination: A specific chlorinating agent, such as an N-chloro compound (e.g., N-chlorosuccinimide), is used to selectively chlorinate the 3-position of the pyridine ring. This step is crucial for the final herbicidal activity.

Step-by-Step Methodology:

  • Amination:

    • Dissolve benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (1.0 eq) in a suitable solvent (e.g., toluene).

    • Charge the solution into a pressure reactor and add a solution of ammonia in a suitable solvent (e.g., methanol).

    • Seal the reactor and heat to a temperature between 60-100 °C.

    • Monitor the reaction for completion. Upon completion, cool the reactor and vent excess ammonia.

    • The resulting product, benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate, can be isolated or used directly in the next step.

  • Chlorination:

    • To a solution of the aminated intermediate from the previous step in a solvent such as toluene, add a chlorinating agent like N-chlorosuccinimide (NCS) (1.0-1.2 eq).

    • Heat the reaction mixture to a temperature between 70-90 °C.[1]

    • Monitor the reaction for completion.

    • Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield florpyrauxifen-benzyl.

Reaction Step Key Reagents Typical Conditions Typical Yield
EsterificationThis compound, Benzyl alcohol, Acid catalystReflux, 4-8 hours>90%
Suzuki CouplingBenzyl 2,5-difluoropyridine-4-carboxylate, Boronic acid, Pd catalyst, Base80-100 °C, 4-12 hours75-85%
AminationDifluoro-intermediate, Ammonia60-100 °C, pressureHigh conversion
ChlorinationAmino-intermediate, N-Chlorosuccinimide70-90 °C, 2-6 hours~85%[1]

Table 1: Summary of Reaction Conditions and Typical Yields for the Synthesis of Florpyrauxifen-benzyl.

Visualizing the Synthesis of Florpyrauxifen-benzyl

G cluster_0 Synthesis of Florpyrauxifen-benzyl A This compound B Benzyl 2,5-difluoropyridine-4-carboxylate A->B Esterification (Benzyl alcohol, Acid catalyst) C Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate B->C Suzuki-Miyaura Coupling (Boronic acid, Pd catalyst) D Benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate C->D Amination (Ammonia) E Florpyrauxifen-benzyl D->E Chlorination (N-Chlorosuccinimide)

Figure 1: Synthetic pathway for Florpyrauxifen-benzyl.

Synthesis of Halauxifen-methyl

The synthesis of halauxifen-methyl also relies on the Suzuki-Miyaura cross-coupling as a key step. However, a commonly reported route starts with a pre-functionalized pyridine ring, 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester.[11] This highlights an alternative strategy where the final substitution pattern on the pyridine ring is established before the biaryl coupling.

Experimental Protocol 3: Synthesis of Halauxifen-methyl via Suzuki-Miyaura Coupling

This protocol provides a general outline for the synthesis of halauxifen-methyl.

Causality Behind Experimental Choices:

  • Amino Group Protection: In some synthetic routes, the amino group on the pyridine ring is protected (e.g., as an acetylamino group) before the Suzuki coupling to prevent potential side reactions with the palladium catalyst. This protecting group is then removed in a subsequent step.

  • Final Deprotection: If a protecting group is used, a deprotection step, typically under acidic or basic conditions, is required to yield the final product.

Step-by-Step Methodology:

  • Preparation of the Pyridine Component:

    • Start with 4-amino-3,6-dichloropyridine-2-carboxylic acid.

    • Esterify the carboxylic acid with methanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid) or thionyl chloride to obtain methyl 4-amino-3,6-dichloropyridine-2-carboxylate.[11]

    • (Optional) Protect the amino group, for example, by reacting with acetic anhydride.

  • Suzuki-Miyaura Cross-Coupling:

    • Couple the protected or unprotected methyl 4-amino-3,6-dichloropyridine-2-carboxylate (1.0 eq) with 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 eq) using a palladium catalyst and a base, similar to the conditions described in Experimental Protocol 1.

    • The coupling will occur at the more reactive 6-position of the pyridine ring.

  • (Optional) Deprotection:

    • If the amino group was protected, remove the protecting group. For an acetyl group, this can be achieved by hydrolysis with an acid or a base.

  • Purification:

    • Purify the final product, halauxifen-methyl, by recrystallization or column chromatography.

Reaction Step Key Reagents Typical Conditions Typical Yield
Esterification4-amino-3,6-dichloropyridine-2-carboxylic acid, Methanol, H₂SO₄60 °C, 7 hours~89%[11]
Suzuki CouplingDichloropyridine derivative, Boronic acid, Pd catalyst, Base80-100 °C, 4-12 hoursHigh
(Optional) DeprotectionProtected intermediate, Acid or BaseVariesHigh

Table 2: Summary of Reaction Conditions and Typical Yields for the Synthesis of Halauxifen-methyl.

Visualizing the Synthesis of Halauxifen-methyl

G cluster_1 Synthesis of Halauxifen-methyl F 4-Amino-3,6-dichloropyridine- 2-carboxylic acid G Methyl 4-amino-3,6-dichloro- pyridine-2-carboxylate F->G Esterification (Methanol, H₂SO₄) H Halauxifen-methyl G->H Suzuki-Miyaura Coupling (Pd catalyst, Base) I 4-Chloro-2-fluoro-3-methoxyphenyl- boronic acid I->H

Figure 2: Synthetic pathway for Halauxifen-methyl.

Conclusion and Future Perspectives

This compound and its derivatives are indispensable building blocks in the synthesis of modern agrochemicals. The arylpicolinate herbicides, florpyrauxifen-benzyl and halauxifen-methyl, exemplify the successful application of this scaffold in creating highly effective and selective herbicides with a novel mode of action. The synthetic routes, particularly those employing the robust and versatile Suzuki-Miyaura cross-coupling, provide efficient pathways to these complex molecules. As the challenge of weed resistance continues to grow, the development of new synthetic methodologies and the exploration of novel derivatives based on the this compound core will remain a critical area of research in the agrochemical industry.

References

  • Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. (EP3555049A1).
  • Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration. (2016-06-29). University of Warwick.
  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Weed Science Society of America Meeting Abstracts.
  • Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. (US20180162814A1).
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2022). Molecules, 27(23), 8345.
  • Process for the preparation of 4-amino-5-fluoro-3-halo-6-(substituted)picolinates. (US 8,609,853 B2).
  • Florpyrauxifen. (2023-08-16). Smolecule.
  • Preparation method of halauxifen-methyl. (CN105906283A).
  • Selective weed control with halauxifen. (WO2015089247A1).
  • Florpyrauxifen-benzyl. PubChem.
  • Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or an agriculturally acceptable salt or ester thereof, and tembotrione and/or topramezone. (US Patent 10,674,775).
  • Final Registration Decision on the New Active Ingredient Florpyrauxifen-benzyl. (2017-06-28). U.S. Environmental Protection Agency.
  • Safe herbicidal compositions containing HALAUXIFEN and methods for their use in Brassica species. (CN109561683A).
  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. (WO2013102078A1).
  • Compositions comprising halauxifen and other herbicides and methods thereof. (WO2020092674A1).
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023-11-15). Chem. Proc., 14(1), 105.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. (2025). Benchchem.
  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (2022). Applied Sciences, 12(15), 7806.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2019). Molecules, 24(18), 3244.
  • Halauxifen-methyl. Minnesota Department of Agriculture.
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (2009). Synthesis, 2009(19), 3313-3318.
  • Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. (2006). Science of Synthesis, 20, 1009-1058.
  • This compound. Synchem.
  • Synthesis of Novel Multifunctional Pyridine-2,6-dicarboxylic Acid Derivatives. (2011). Asian Journal of Chemistry, 23(1), 213-216.

Sources

Application Notes and Protocols for Amide Coupling of 2,5-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2,5-Difluoropyridine-4-carboxamide Moiety

The 2,5-difluoropyridine-4-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry. The strategic incorporation of fluorine atoms into the pyridine ring significantly modulates the electronic properties of the molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen renders the carboxylic acid group of 2,5-Difluoropyridine-4-carboxylic acid electron-deficient, which presents unique challenges and considerations for the crucial amide bond formation step. This guide provides an in-depth analysis of robust and efficient amide coupling protocols tailored for this valuable, yet challenging, substrate.

The Challenge: Coupling with an Electron-Deficient Heteroaromatic Carboxylic Acid

The primary challenge in the amide coupling of this compound lies in the reduced nucleophilicity of the carboxylate and the increased susceptibility of the activated intermediate to premature hydrolysis or other side reactions. Standard amide coupling conditions may prove sluggish or result in low yields.[1] Therefore, the choice of coupling reagent, base, and reaction conditions is critical to ensure efficient and clean conversion to the desired amide product.

Recommended Coupling Protocols

Two primary classes of coupling reagents have demonstrated high efficacy for the amidation of electron-deficient carboxylic acids: uronium/aminium salts and carbodiimides, often used with additives.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for challenging substrates.[2][3] Its mechanism involves the rapid formation of a highly reactive OAt-active ester, which is less prone to racemization and reacts readily with a wide range of amines.[2]

Mechanism of HATU Activation:

The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester intermediate, which is then readily attacked by the amine to furnish the desired amide.

HATU_Mechanism RCOOH 2,5-Difluoropyridine- 4-carboxylic acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide + Amine Byproduct Tetramethylurea ActiveEster->Byproduct Amine R'-NH2 (Amine) Amine->Amide EDC_Workflow CarboxylicAcid 2,5-Difluoropyridine- 4-carboxylic acid O_acylisourea O-acylisourea intermediate CarboxylicAcid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-active ester O_acylisourea->HOBt_ester + HOBt Urea_byproduct Urea byproduct O_acylisourea->Urea_byproduct HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Difluoropyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Highly Functionalized Pyridine Scaffolds

In the landscape of modern drug discovery and development, pyridine cores functionalized with fluorine atoms and carboxylic acid moieties represent a class of privileged scaffolds. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the carboxylic acid group often serves as a key interaction point with biological targets or a handle for further synthetic elaboration.[1] 2,5-Difluoropyridine-4-carboxylic acid is a prime example of such a valuable building block.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis, prized for its functional group tolerance and reliability.[2] However, the successful application of this powerful reaction to substrates like this compound is not without its challenges. The electron-deficient nature of the difluorinated pyridine ring can impact the kinetics of the catalytic cycle, while the acidic proton and coordinating ability of the carboxyl group can interfere with the palladium catalyst.[3] Furthermore, ortho-fluorinated aryl boronic acids, which might be used as coupling partners, are known to be susceptible to protodeboronation under basic conditions.[4]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of Suzuki coupling reactions involving this compound and its derivatives. We will delve into the mechanistic considerations, provide detailed step-by-step protocols, and offer insights into troubleshooting and optimization.

Mechanistic Insights: The Interplay of Fluorine and Carboxylic Acid Functionality

The standard Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] When working with this compound derivatives, each step is influenced by the unique electronic properties of the substrate.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) (Ar = 2,5-difluoropyridin-4-yl) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R2(L2) R¹-Pd(II)-R²(L₂) Transmetalation->Ar-Pd(II)-R2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² (Coupled Product) Reductive_Elimination->Product Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Boronate->Transmetalation

  • Oxidative Addition: The C-X bond (where X is typically Cl, Br, or I) at the 4-position of the pyridine ring is activated by the electron-withdrawing effects of the two fluorine atoms and the nitrogen atom. This generally facilitates the oxidative addition of the Pd(0) catalyst. The reactivity trend for the leaving group is I > Br > Cl.[5]

  • Transmetalation: This step can be the rate-determining step, especially with electron-deficient heteroaryl systems.[1] The presence of the carboxylic acid can complicate this step in two ways:

    • Catalyst Inhibition: The carboxylate, formed under basic conditions, can coordinate to the Pd(II) center, potentially deactivating the catalyst or hindering the approach of the boronic acid/ester.[3]

    • Solubility Issues: The carboxylate salt may have limited solubility in common organic solvents used for Suzuki couplings, leading to a heterogeneous reaction mixture and poor reaction rates.[3]

  • Reductive Elimination: The final step, which forms the desired C-C bond, is generally facile. The electron-withdrawing nature of the difluoropyridine ring can promote this step.

Given these challenges, a common and often necessary strategy is the protection of the carboxylic acid group, typically as an ester. This prevents catalyst inhibition and improves solubility.

Protocol 1: Suzuki Coupling of Methyl 2,5-difluoro-4-chloropyridine-4-carboxylate

This protocol details the Suzuki coupling of the methyl ester of this compound with an arylboronic acid. The esterification of the parent carboxylic acid is a prerequisite and can be achieved under standard conditions (e.g., SOCl₂ in methanol or TMS-CHN₂).

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Oven-dried Schlenk flask with stir bar Add_Solids Add methyl 2,5-difluoro-4-chloropyridine-4-carboxylate, arylboronic acid, base, and catalyst/ligand Start->Add_Solids Evacuate Evacuate and backfill with inert gas (3x) Add_Solids->Evacuate Add_Solvent Add degassed solvent(s) Evacuate->Add_Solvent Heat Heat to desired temperature with vigorous stirring Add_Solvent->Heat Monitor Monitor reaction progress (TLC, LC-MS, GC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Dilute Dilute with ethyl acetate and water Cool->Dilute Separate Separate layers Dilute->Separate Extract Extract aqueous layer with ethyl acetate Separate->Extract Wash Combine organic layers, wash with brine Extract->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Concentrate Filter and concentrate in vacuo Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify Product Isolated Product Purify->Product

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 2,5-difluoro-4-chloropyridine-4-carboxylate207.571.01.0
Arylboronic AcidVaries1.2 - 1.51.2 - 1.5
Pd₂(dba)₃915.720.020.02 (4 mol% Pd)
SPhos410.470.080.08
K₃PO₄212.273.03.0
1,4-Dioxane (anhydrous, degassed)-5 mL-
Water (degassed)-1 mL-
Step-by-Step Procedure
  • To an oven-dried Schlenk flask containing a magnetic stir bar, add methyl 2,5-difluoro-4-chloropyridine-4-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol) and add them to the Schlenk flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Direct Suzuki Coupling of this compound (Advanced Protocol)

Attempting the Suzuki coupling directly on the free carboxylic acid is challenging due to the potential for catalyst inhibition and poor solubility.[3] This protocol is designed to mitigate these issues but may require more extensive optimization depending on the specific coupling partners. The choice of a highly active catalyst and a base that minimizes side reactions is critical.

Key Considerations for Direct Coupling
  • Catalyst System: Highly active, sterically hindered phosphine ligands (e.g., Buchwald-type ligands) are recommended to promote a fast catalytic turnover, which can outcompete catalyst deactivation.[1]

  • Base Selection: An additional equivalent of base is required to neutralize the carboxylic acid proton. A weaker base like K₂CO₃ or CsF might be preferred to minimize potential decarboxylation at high temperatures, although stronger bases like K₃PO₄ are often necessary for efficient transmetalation.[3]

  • Solvent System: A polar aprotic solvent like DMF or DMA may be required to improve the solubility of the carboxylate salt. The addition of water is still often beneficial.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound159.081.01.0
Arylboronic AcidVaries1.51.5
Pd(OAc)₂224.50.050.05
XPhos476.650.100.10
K₃PO₄212.274.04.0
Anhydrous DMF-5 mL-
Step-by-Step Procedure
  • To an oven-dried microwave vial containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (4.0 mmol), Pd(OAc)₂ (0.05 mmol), and XPhos (0.10 mmol).

  • Add anhydrous and degassed DMF (5 mL) to the vial.

  • Seal the vial with a cap and place it in a microwave reactor.

  • Heat the reaction mixture to 120-140 °C for 30-60 minutes. Alternatively, conventional heating at the same temperature for 6-18 hours can be used.

  • Monitor the reaction progress by LC-MS.

  • After cooling, dilute the reaction mixture with water (20 mL) and adjust the pH to ~3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst; Poor solubility of reagents; Catalyst poisoning by carboxylate.Screen different palladium sources and ligands (e.g., PdCl₂(dppf), other Buchwald ligands). Increase temperature. For Protocol 2, switch to a more polar solvent like DMA or NMP. Ensure rigorous degassing of solvents.
Protodeboronation Boronic acid instability under basic conditions.Use a more stable boronic ester (e.g., pinacol ester). Use a milder base (e.g., K₂CO₃, CsF). Lower the reaction temperature and use a more active catalyst to shorten reaction time.[4]
Decarboxylation High reaction temperatures, especially with the free acid.Use the ester-protected substrate (Protocol 1). If direct coupling is necessary, attempt lower temperatures with a highly active catalyst system. This side reaction is a known issue for some pyridine carboxylic acids at elevated temperatures.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Ensure the reaction is performed under strictly anaerobic conditions. Increase the concentration of the palladium catalyst slightly.

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a highly valuable transformation for the synthesis of novel compounds in pharmaceutical and materials science. While the inherent properties of this substrate present unique challenges, a rational approach to reaction design can lead to successful outcomes. Protection of the carboxylic acid as an ester is the most reliable strategy to avoid common pitfalls such as catalyst inhibition and solubility issues. For cases where direct coupling of the free acid is desired, careful selection of a highly active catalyst system and optimized reaction conditions are paramount. The protocols and insights provided herein serve as a comprehensive guide to empower researchers in their synthetic endeavors with this important class of molecules.

References

  • Garg, N. K. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-24). Royal Society of Chemistry.
  • Protecting group. (2023). In Wikipedia. [Link]

  • Coupling outcomes for pyridines. (n.d.).
  • Do carboxylic acids interfere with Suzukis? (2021, December 29). Reddit. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • Protection and deprotection of carboxylic acid group. (n.d.).
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (n.d.).
  • Protecting Groups for Carboxylic acid. (2020, July 5). YouTube. [Link]

  • A protecting group for carboxylic acids that can be photolyzed by visible light. (n.d.). PubMed.
  • Protection and deprotection of carboxylic acid. (n.d.). SlideShare.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed Central.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry.
  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. (n.d.).
  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatiz
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (n.d.).
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (n.d.).
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.).
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PubMed Central.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.).
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PubMed Central.
  • Suzuki reaction. (2023). In Wikipedia. [Link]

Sources

Synthesis of 2,5-Difluoropyridine-4-carboxamides: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,5-difluoropyridine-4-carboxamide scaffold is a privileged motif in modern medicinal chemistry, appearing in a range of biologically active molecules. The unique electronic properties conferred by the fluorine substituents can significantly impact molecular conformation, membrane permeability, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for the preparation of 2,5-difluoropyridine-4-carboxamides, intended for researchers and professionals in drug discovery and development.

Strategic Overview

The synthesis of 2,5-difluoropyridine-4-carboxamides is conceptually divided into two primary stages: the preparation of the key intermediate, 2,5-difluoroisonicotinic acid, followed by the coupling of this acid with a desired amine.

dot graph "synthesis_overview" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

} dot

Caption: Overall synthetic strategy for 2,5-difluoropyridine-4-carboxamides.

Part 1: Synthesis of 2,5-Difluoroisonicotinic Acid

The critical starting material for the synthesis of the target carboxamides is 2,5-difluoroisonicotinic acid. While commercially available from specialized vendors, its synthesis from the more accessible 2,5-difluoropyridine is often a cost-effective necessity. The most direct and efficient method for this transformation is the ortho-lithiation of 2,5-difluoropyridine followed by carboxylation.

Mechanism and Rationale

The fluorine atom at the 2-position of the pyridine ring is a strong ortho-directing group for metalation. The inductive electron-withdrawing effect of the fluorine atom acidifies the adjacent proton at the 3-position, facilitating its abstraction by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with an electrophile, in this case, carbon dioxide, to afford the desired carboxylic acid after acidic workup. The use of a hindered base like LDA at low temperatures (-78 °C) is crucial to prevent nucleophilic addition to the electron-deficient pyridine ring.[1]

dot graph "ortho_lithiation_mechanism" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize="9"];

} dot

Caption: Reaction scheme for the synthesis of 2,5-difluoroisonicotinic acid.

Experimental Protocol: Synthesis of 2,5-Difluoroisonicotinic Acid

Materials:

  • 2,5-Difluoropyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Carbon dioxide (gas or dry ice)

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) followed by the dropwise addition of n-BuLi (1.05 equivalents). Stir the solution at -78 °C for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2,5-difluoropyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. Mechanistic studies have shown that the lithiation of fluoropyridines is highly sensitive to reaction conditions.[2]

  • Carboxylation: Bubble carbon dioxide gas through the reaction mixture for 30 minutes, or carefully add crushed dry ice in small portions, ensuring the temperature does not rise above -60 °C. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of 2 M HCl until the pH is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Part 2: Amide Bond Formation

The formation of the amide bond is a cornerstone of medicinal chemistry.[3] The coupling of 2,5-difluoroisonicotinic acid with a primary or secondary amine can be achieved using a variety of coupling reagents. The choice of reagent and conditions will depend on the nature of the amine, particularly its nucleophilicity and steric hindrance.

Selection of Coupling Reagents

A plethora of amide coupling reagents are available, each with its own advantages and disadvantages. For the coupling of an electron-deficient heterocyclic carboxylic acid like 2,5-difluoroisonicotinic acid, common and effective choices include:

Coupling ReagentAdditiveBaseKey Features
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (Hydroxybenzotriazole)DIPEA (N,N-Diisopropylethylamine) or Et₃N (Triethylamine)Water-soluble byproducts, easy workup. HOBt suppresses side reactions and reduces racemization.[4]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-DIPEA or 2,4,6-Collidine High efficiency, rapid reaction times, suitable for hindered and electron-deficient amines.
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)-DIPEA or Et₃N Similar to HATU, very effective for a wide range of substrates.
SOCl₂ (Thionyl chloride) or (COCl)₂ (Oxalyl chloride)Catalytic DMF Pyridine or Et₃N In situ formation of the highly reactive acyl chloride. Requires careful handling due to the corrosive nature of the reagents.
General Experimental Protocol: Amide Coupling

This protocol provides a general procedure using EDC and HOBt, which is a robust and widely applicable method.

Materials:

  • 2,5-Difluoroisonicotinic acid

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt

  • DIPEA or Et₃N

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate or DCM

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 2,5-difluoroisonicotinic acid (1.0 equivalent) in anhydrous DMF or DCM, add HOBt (1.2 equivalents) and EDC hydrochloride (1.2 equivalents). Stir the mixture at room temperature for 10 minutes.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA or Et₃N (2.0-3.0 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ (2 x volumes), followed by brine (1 x volume).

  • Purification: Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2,5-difluoropyridine-4-carboxamide.

dot graph "amide_coupling_workflow" { layout="dot"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize="9"];

} dot

Caption: General workflow for the amide coupling reaction.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in ortho-lithiation Incomplete reaction; side reactions.Ensure strictly anhydrous conditions. Use freshly prepared LDA. Maintain temperature at -78 °C during addition and reaction.
Low yield in amide coupling Poorly nucleophilic amine; steric hindrance.Switch to a more powerful coupling reagent like HATU or TBTU. Increase the reaction temperature. For very unreactive anilines, consider converting the carboxylic acid to the acyl chloride first.[5]
Formation of byproducts Side reactions of the activated acid.Ensure the addition of HOBt when using carbodiimide coupling agents. Control the stoichiometry of reagents carefully.
Difficulty in purification Co-elution of product and starting materials/reagents.Optimize the chromatography eluent system. If using EDC, ensure thorough aqueous workup to remove water-soluble byproducts.

Conclusion

The synthesis of 2,5-difluoropyridine-4-carboxamides is a readily achievable process for medicinal chemists with a solid understanding of modern synthetic methodologies. The key to success lies in the careful execution of the ortho-lithiation/carboxylation sequence to generate the essential carboxylic acid intermediate, followed by the judicious selection of an appropriate amide coupling protocol tailored to the specific amine substrate. The protocols and insights provided in this guide are intended to empower researchers to efficiently access this important class of molecules for the advancement of drug discovery programs.

References

  • Collum, D. B., et al. "Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis." Journal of the American Chemical Society, 2007 , 129(46), 14362–14373. [Link]

  • Clayden, J., et al. Organic Chemistry, 2nd ed. Oxford University Press, 2012.
  • Google Patents. "Synthesis method of medicinal raw material 2,5-difluoropyridine." CN104803932A.
  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38(2), 606–631. [Link]

  • Collum, D. B., et al. "Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis." Journal of the American Chemical Society, 2006 , 128(41), 13404–13405. [Link]

  • Schlosser, M. "Directed Lithiation and Substitution of Pyridine Derivatives." Heterocycles, 2015, 91(3), 477-502.
  • U.S. Patent 5,204,478. "Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride."
  • Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827–10852.
  • ResearchGate. "Does anyone have experience with amide coupling reaction of aniline?" [Link]

  • Gissot, A., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters, 2008 , 49(19), 3051–3054. [Link]

  • Molecules. "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives." [Link]

  • Indian Journal of Chemistry. "Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives." [Link]

Sources

Application Note: Synthesis and Evaluation of Novel EGFR Inhibitors Utilizing a 2,5-Difluoropyridine-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,5-Difluoropyridine-4-carboxylic acid as a key starting material for the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. We present a detailed, field-proven protocol for the synthesis of a representative pyridine-based EGFR inhibitor, including step-by-step methodologies for reaction setup, purification, and characterization. Furthermore, this guide outlines established protocols for the biological evaluation of the synthesized compounds, encompassing in vitro enzymatic assays and cell-based proliferation studies. The causality behind experimental choices, safety protocols, and data interpretation are discussed to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting EGFR with Fluoropyridine Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein belonging to the ErbB family of receptor tyrosine kinases.[1][2] Upon binding to its cognate ligands, such as EGF, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This phosphorylation cascade triggers a complex network of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are pivotal in regulating cellular processes like proliferation, survival, differentiation, and migration.[3][4]

In numerous human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, aberrant EGFR signaling due to receptor overexpression, gene amplification, or activating mutations is a key driver of tumorigenesis and progression.[1][5] Consequently, EGFR has emerged as a critical and validated target for anticancer therapy.[2]

Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain's binding site have shown significant clinical success.[6] The pyridine and fused pyrimidine cores are privileged scaffolds in the design of such inhibitors, known to form crucial hydrogen bond interactions with the hinge region of the kinase domain.[7][8] The incorporation of fluorine atoms into these scaffolds, as with this compound, offers several strategic advantages:

  • Modulation of Physicochemical Properties: Fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.

  • Altered Basicity: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, which can prevent off-target effects and improve pharmacokinetic profiles.

  • Unique Bonding Interactions: Fluorine can participate in non-canonical hydrogen bonds and other specific interactions within the target protein's binding pocket.

This application note provides a robust framework for leveraging these advantages, starting from the versatile building block, this compound (CAS 851386-39-5).[5][8][9][10]

Safety and Handling of Reagents

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for each reagent. All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ReagentCAS NumberKey HazardsHandling Precautions
This compound 851386-39-5Irritant.[1]Avoid inhalation of dust. Prevent contact with skin and eyes.[11]
HATU 148893-10-1May cause skin and eye irritation.Keep away from heat and sources of ignition. Store in a cool, dry place.
N,N-Diisopropylethylamine (DIPEA) 7087-68-5Flammable, Corrosive, Harmful if swallowed or inhaled.Handle in a well-ventilated area. Keep away from heat and open flames.
Dimethylformamide (DMF) 68-12-2Reproductive toxin, Irritant.Use in a well-ventilated area. Avoid inhalation of vapors.
3-Chloro-4-fluoroaniline 367-21-5Toxic if swallowed, inhaled, or in contact with skin.Wear appropriate PPE. Handle with extreme caution.
Hydrochloric Acid (HCl) 7647-01-0Corrosive, Causes severe skin burns and eye damage.Handle in a fume hood with appropriate PPE. Add acid to water, never the reverse.
Sodium Bicarbonate (NaHCO₃) 144-55-8Generally low hazard.May cause mild irritation upon contact with eyes.

This table is not exhaustive. Always refer to the specific SDS for complete safety information.

Synthetic Protocol: From Building Block to Inhibitor

This section details a representative two-step synthesis of a novel EGFR inhibitor, N-(3-chloro-4-fluorophenyl)-2,5-difluoropyridine-4-carboxamide , starting from this compound. The core of this synthesis is an amide bond formation, a cornerstone reaction in medicinal chemistry.

Rationale for Synthetic Design

The chosen synthetic route employs a standard and highly efficient amide coupling reaction.

  • Step 1: Amide Coupling: The carboxylic acid is activated in situ using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and effective coupling reagent that minimizes side reactions and racemization.[12][13] DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.[12] The target aniline, 3-chloro-4-fluoroaniline, is a common fragment in clinically approved EGFR inhibitors like Gefitinib, providing a relevant pharmacophore.[14]

  • Step 2: Purification: A standard aqueous work-up followed by column chromatography is used to isolate the pure product. This is a robust and widely applicable method for purifying neutral organic compounds.

Synthetic Workflow Diagram

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Work-up & Purification start 2,5-Difluoropyridine- 4-carboxylic acid reagents1 3-Chloro-4-fluoroaniline HATU, DIPEA, DMF reaction1 Stir at Room Temperature (12-18 hours) reagents1->reaction1 product1_crude Crude Reaction Mixture reaction1->product1_crude workup Aqueous Work-up (EtOAc/Water Extraction) product1_crude->workup purification Silica Gel Column Chromatography workup->purification final_product Final Product: N-(3-chloro-4-fluorophenyl)- 2,5-difluoropyridine-4-carboxamide purification->final_product

Caption: Synthetic workflow for the target EGFR inhibitor.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)-2,5-difluoropyridine-4-carboxamide

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.29 mmol, 1.0 equiv.).

    • Add anhydrous Dimethylformamide (DMF, 20 mL) to dissolve the starting material.

    • Add 3-Chloro-4-fluoroaniline (0.915 g, 6.29 mmol, 1.0 equiv.) to the solution.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.19 mL, 12.58 mmol, 2.0 equiv.).

    • Finally, add HATU (2.62 g, 6.92 mmol, 1.1 equiv.) in one portion.

    • Causality Note: HATU is added last to ensure the carboxylic acid is deprotonated by DIPEA before the coupling agent is introduced, which promotes the formation of the activated ester intermediate.

  • Reaction Execution:

    • Seal the flask with a rubber septum and stir the mixture at room temperature (20-25°C) under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of Ethyl Acetate (EtOAc) and 100 mL of water.

    • Shake the funnel vigorously and allow the layers to separate.

    • Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Causality Note: The acid wash removes unreacted DIPEA and any basic impurities. The base wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent. The brine wash removes residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity to a 30:70 mixture of ethyl acetate/hexanes.

    • Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent to yield the pure N-(3-chloro-4-fluorophenyl)-2,5-difluoropyridine-4-carboxamide as a solid.

  • Characterization:

    • Determine the yield and characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Biological Evaluation Protocols

After successful synthesis and characterization, the inhibitory activity of the novel compound against EGFR must be determined. This involves both enzymatic and cell-based assays.

In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted to ATP, and the new ATP is quantified using a luciferase/luciferin reaction.[15]

G cluster_0 Kinase Reaction cluster_1 Detection A EGFR Enzyme + Substrate + ATP + Test Compound B Incubate at RT (e.g., 60 min) A->B C ADP + Remaining ATP B->C D Add ADP-Glo™ Reagent (Depletes ATP) C->D E Add Kinase Detection Reagent (ADP -> ATP) D->E F Luciferase/Luciferin ATP -> Light E->F G Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ EGFR Kinase Assay.

Protocol:

  • Reagent Preparation:

    • Prepare EGFR Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT.[4]

    • Dilute recombinant human EGFR enzyme, substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the synthesized inhibitor to desired concentrations in the Kinase Buffer.

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) and a positive control inhibitor (e.g., Gefitinib).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound/control.

    • Add 2 µL of EGFR enzyme.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.

ParameterExample Value
Final ATP Concentration10 µM
Final EGFR Concentration2 ng/µL
Final Substrate Conc.0.2 µg/µL
Expected IC₅₀ (Gefitinib)20-50 nM
Cell-Based Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[16]

Cell Line Selection: The A431 human epidermoid carcinoma cell line is an excellent model for this assay as it overexpresses EGFR (approximately 2 x 10⁶ receptors per cell).[2][3][17] This high expression level makes the cells particularly sensitive to EGFR inhibitors.

Protocol:

  • Cell Seeding:

    • Culture A431 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized inhibitor and a positive control in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the compounds. Include a "vehicle only" (e.g., 0.1% DMSO) control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[18]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression analysis.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel EGFR inhibitors. The fluorination pattern on the pyridine ring provides a strategic tool for medicinal chemists to fine-tune the pharmacological properties of the target compounds. The protocols detailed in this application note provide a robust and reproducible methodology for the synthesis of a representative inhibitor and its subsequent biological characterization. By following these guidelines, researchers can efficiently synthesize and evaluate new chemical entities, contributing to the development of next-generation targeted cancer therapies.

References

  • A431 cells - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 851386-39-5. Retrieved January 12, 2026, from [Link]

  • Mendelsohn, J., & Baselga, J. (2000). The EGF receptor family as targets for cancer therapy. Oncogene, 19(56), 6550–6565.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 12, 2026, from [Link]

  • Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Wang, Z., et al. (2016). Quantification of Epidermal Growth Factor Receptor Expression Level and Binding Kinetics on Cell Surfaces by Surface Plasmon Resonance Imaging. PLoS ONE, 11(10), e0164283.
  • Abdulkareem, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 12, 2026, from [Link]

  • Luo, W., et al. (2010). Construction of a high-EGFR expression cell line compare with A431 cell and used in EGFR drug-targeted screening with cell membrane chromatography. African Journal of Biotechnology, 9(30), 4758-4766.
  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved January 12, 2026, from [Link]

  • Taylor & Francis. (n.d.). A431 cells – Knowledge and References. Retrieved January 12, 2026, from [Link]

  • Chemsrc. (2010). MSDS of 2,5-Difluoropyridine.
  • LookChem. (n.d.). N-{4-[3-chloro-4-(3-fluoro-benzyloxy)-phenylamino]-quinazolin-6-yl}-[carbonyl-11C]acrylamide. Retrieved January 12, 2026, from [Link]

  • Sigma-Aldrich. (2025).
  • AWS. (2015).
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Fluoropyridine-4-carboxylic acid.
  • Li, Y., et al. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
  • Chorghade, M. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Chorghade, M. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed.
  • ResearchGate. (n.d.). Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). Retrieved January 12, 2026, from [Link]

  • Wang, C., Ouyang, Y., & Lan, Z. (2017). Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine.
  • Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958.
  • Thapa, S., & Bolliger, J. L. (2025). (PDF) High-Yield Synthesis of N⁴-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2,5-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorinated pyridine derivatives, in particular, have emerged as invaluable assets in the synthesis of novel and effective drug candidates.[3] The introduction of fluorine atoms can profoundly influence a molecule's electronic distribution, lipophilicity, pKa, and conformational preferences.[1][2] These modifications often lead to enhanced pharmacokinetic and pharmacodynamic properties, such as improved metabolic stability, increased bioavailability, and greater binding affinity to biological targets.[1][3]

2,5-Difluoropyridine-4-carboxylic acid is a versatile building block that offers a unique combination of functionalities for the synthesis of complex pharmaceutical intermediates. The electron-withdrawing nature of the two fluorine atoms significantly modulates the electronic properties of the pyridine ring, while the carboxylic acid group provides a handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this valuable synthon in palladium-catalyzed cross-coupling reactions.

Mechanistic Considerations: The Dual Role of the Carboxylic Acid Moiety

The presence of the carboxylic acid group at the 4-position of the 2,5-difluoropyridine ring introduces a critical mechanistic consideration: the potential for decarboxylative cross-coupling.[4][5] In this type of reaction, the carboxylic acid is not a passive functional group but an active participant, undergoing extrusion of CO2 to generate an in-situ organometallic nucleophile that then engages in the cross-coupling cycle.[4][6][7] This approach offers a significant advantage by utilizing readily available and relatively inexpensive carboxylic acids, which are often more stable and easier to handle than traditional organometallic reagents.[4]

The general mechanism for a palladium-catalyzed decarboxylative cross-coupling reaction is depicted below. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species. Concurrently, the carboxylic acid undergoes a metal-mediated decarboxylation, often facilitated by a co-catalyst such as copper, to form an organometallic intermediate.[5][7] This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[5][7]

Decarboxylative Cross-Coupling Cycle cluster_decarboxylation In-situ Nucleophile Generation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Py(L2) Ar-Pd(II)-Py(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Py(L2) Transmetalation (from Py-M) Product Product Ar-Pd(II)-Py(L2)->Product Reductive Elimination Product->Pd(0)L2 Regeneration Decarboxylation Decarboxylation Py-COOH Py-COOH Py-M Py-M Py-COOH->Py-M Decarboxylation (-CO2)

Caption: Generalized catalytic cycle for decarboxylative cross-coupling.

Experimental Protocols: A Starting Point for Optimization

The following protocols are designed to serve as a robust starting point for researchers. Given the unique electronic nature of this compound, optimization of reaction parameters such as ligand, base, solvent, and temperature is highly recommended to achieve optimal results for specific substrate combinations.

Protocol 1: Suzuki-Miyaura Type Decarboxylative Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[8][9][10] In the context of this compound, a decarboxylative variant can be employed to couple with a variety of aryl and heteroaryl boronic acids. The choice of a highly active catalyst is crucial to promote the desired coupling over competitive protodeboronation of the boronic acid.[11]

Reaction Scheme:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water to achieve a 4:1 solvent ratio.

  • Add potassium carbonate (3.0 equiv.) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Source: Pd(OAc)2 is a common and effective palladium precursor that is readily reduced in situ to the active Pd(0) species.

  • Ligand: SPhos is a bulky, electron-rich biaryl phosphine ligand known to promote efficient oxidative addition and reductive elimination, which is particularly beneficial for challenging substrates.[12]

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting both the transmetalation step of the Suzuki coupling and the decarboxylation of the carboxylic acid.[8]

  • Solvent System: The mixture of dioxane and water provides good solubility for both the organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Type Decarboxylative Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[13][14][15] A decarboxylative approach with this compound allows for the direct synthesis of 4-amino-2,5-difluoropyridine derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd2(dba)3 (1.5 mol%) and XPhos (3.6 mol%) to an oven-dried reaction vessel.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • In a separate vessel, dissolve this compound (1.0 equiv.) and the amine (1.2 equiv.) in anhydrous toluene.

  • Add the substrate solution to the catalyst mixture.

  • Add sodium tert-butoxide (2.5 equiv.) to the reaction mixture.

  • Seal the vessel and heat to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Palladium Source: Pd2(dba)3 is a stable Pd(0) source that is widely used in cross-coupling reactions.

  • Ligand: XPhos is another highly effective biaryl phosphine ligand that is particularly well-suited for C-N bond formation due to its steric bulk and electron-donating properties.[12]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13]

  • Solvent: Toluene is a common non-polar solvent for this type of reaction.

Protocol 3: Decarboxylative Heck-Type Reaction

The Heck reaction enables the formation of C-C bonds between an aryl halide and an alkene.[16][17][18] A decarboxylative variant can be envisioned where this compound couples with an alkene to introduce a vinyl group at the 4-position of the pyridine ring.

Reaction Scheme:

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) trifluoroacetate (Pd(TFA)2)

  • Silver carbonate (Ag2CO3)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), Pd(TFA)2 (5 mol%), and silver carbonate (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add anhydrous DMSO, the alkene (1.5 equiv.), and trifluoroacetic acid (1.0 equiv.).

  • Seal the vessel and heat to 120-140 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a silver salt as an oxidant is often employed in decarboxylative Heck-type reactions.[5]

  • Solvent: DMSO is a high-boiling polar aprotic solvent that can facilitate the reaction at elevated temperatures.

  • Additive: Trifluoroacetic acid can aid in the decarboxylation step.

Data Presentation: Summary of Reaction Conditions

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)2SPhosK2CO3Dioxane/Water80-100
Buchwald-Hartwig Pd2(dba)3XPhosNaOtBuToluene100-120
Heck-Type Pd(TFA)2NoneAg2CO3DMSO120-140

Visualization of Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Coupling Partner - Pd Catalyst & Ligand start->reagents inert_atm Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert_atm add_solvent_base Add Anhydrous Solvent and Base inert_atm->add_solvent_base reaction Heat and Stir (Monitor by TLC/LC-MS) add_solvent_base->reaction workup Aqueous Workup (Quench & Extract) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different ligands, as the electronic and steric properties of the ligand can significantly impact catalytic activity.[19][20][21] Increasing the reaction temperature or time may also be beneficial. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: The primary side reaction to consider is protodecarboxylation, where the carboxylic acid is replaced by a hydrogen atom. This can be minimized by using highly active catalysts that promote the desired cross-coupling at a faster rate. In the case of Suzuki-Miyaura coupling, protodeboronation of the boronic acid can also occur.[11] Using milder bases or shorter reaction times may help to mitigate this.

  • Poor Solubility: If solubility is an issue, a different solvent system may be required. For example, DMF or NMP can be used as alternative high-boiling polar aprotic solvents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, fluorinated pyridine derivatives. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the utility of this compound in palladium-catalyzed cross-coupling reactions. Through careful optimization of reaction conditions, these methods can be adapted to a wide range of substrates, accelerating the discovery and development of new chemical entities with potential therapeutic applications.

References

  • Decarboxylative cross-coupling - Wikipedia. Available at: [Link]

  • The Role of Fluorinated Pyridines in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Palladium-catalyzed Decarboxylative Couplings | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway - Royal Society of Chemistry. Available at: [Link]

  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • New method for introducing fluorinated components into molecules - Universität Münster. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - NIH. Available at: [Link]

  • Mechanism of Cu/Pd-catalyzed decarboxylative cross-couplings: a DFT investigation. - PubMed. Available at: [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. Available at: [Link]

  • Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons - PMC - NIH. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. Available at: [Link]

  • Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. Available at: [Link]

  • Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling - ACS Publications. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Heck Reaction - Stanford University. Available at: [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling - SynArchive. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - ChemRxiv. Available at: [Link]

  • Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation - SCI. Available at: [Link]

  • Sonogashira reaction - Buchler GmbH. Available at: [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC - NIH. Available at: [Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - The Royal Society of Chemistry. Available at: [Link]

  • New Developments in Decarboxylative Cross-Coupling Reactions - Ruhr-Universität Bochum. Available at: [Link]

Sources

Application Note & Protocol: A Guide to the Scale-Up Synthesis of 2,5-Difluoropyridine-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Senior Application Scientist's Desk

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly altering the pharmacokinetic and physicochemical properties of active pharmaceutical ingredients (APIs). The 2,5-difluoropyridine-4-carboxylic acid scaffold is a particularly valuable building block, appearing in a range of developmental drugs and agrochemicals.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in specific binding interactions make it a highly sought-after intermediate.

However, transitioning the synthesis of such fluorinated heterocycles from the laboratory bench to a pilot or industrial scale presents significant challenges. These include managing highly reactive and hazardous reagents, controlling reaction exotherms, ensuring regiochemical purity, and developing robust, economically viable purification methods.[3][4] This document provides a comprehensive guide to the strategic considerations and practical protocols required for the successful scale-up synthesis of this compound and its key derivatives.

Foundational Synthetic Strategies: A Comparative Overview

The synthesis of the target molecule can be approached from several distinct pathways. The choice of strategy is dictated by the availability of starting materials, cost considerations, and the specific capabilities of the manufacturing facility. The primary routes involve either building the carboxylic acid functionality onto a pre-existing 2,5-difluoropyridine ring or performing fluorination chemistry on a functionalized pyridine core.

G

The most direct approach often involves the functionalization of 2,5-difluoropyridine.[1] An alternative, which may be more cost-effective depending on raw material pricing, involves a halogen exchange (Halex) reaction on a more accessible dihalopyridine (e.g., 2,5-dichloropyridine) followed by introduction of the carboxylic acid group.[5]

Critical Parameters for Successful Scale-Up

Transitioning from grams to kilograms requires a fundamental shift in mindset. Processes that are trivial at the lab scale can become major obstacles in a large reactor.

Reagent Selection and Stoichiometry
  • Fluorinating Agents : While academic literature often employs potent and selective fluorinating agents, their cost and handling risks can be prohibitive at scale.[6] For Halex reactions, spray-dried potassium fluoride (KF) is a common industrial choice, often used with a phase-transfer catalyst to improve reactivity. The moisture content of the KF is a critical process parameter that must be strictly controlled.

  • Carboxylation Source : Directed ortho-lithiation followed by quenching with gaseous carbon dioxide is a common lab-scale method. At scale, managing the cryogenic temperatures (-78 °C) and the subsurface addition of a gas can be challenging. An alternative is the use of a Grignard reagent followed by the addition of CO2.

  • Stoichiometry : In large-scale operations, minimizing excess reagents is crucial for reducing costs and simplifying purification. Molar excesses that are acceptable in the lab can lead to significant waste streams and purification challenges in a plant setting.[4]

Thermal Management and Safety

Many of the reactions involved, particularly lithiations and fluorinations, are highly exothermic. The surface-area-to-volume ratio of a large reactor is significantly lower than that of a round-bottom flask, making heat dissipation a primary concern.

  • Hazard Analysis : A thorough process hazard analysis (PHA) is mandatory. This includes identifying potential runaway reaction scenarios and understanding the thermal stability of all intermediates.[6][7]

  • Engineering Controls : Reactors must have adequate cooling capacity, reliable temperature probes, and potentially a quench system for emergencies. All operations involving fluorinating agents or corrosive gases like hydrogen fluoride (HF), which can be generated in situ, must be performed in well-ventilated areas with appropriate scrubbers.[4][8]

  • Personal Protective Equipment (PPE) : Standard PPE is insufficient. Personnel must be equipped with gear resistant to corrosive and toxic materials, including specialized gloves, face shields, and potentially supplied-air respirators.[7][9]

Work-up and Product Isolation

The goal of a scalable work-up is to efficiently isolate a high-purity product in a form that is easy to handle (i.e., a filterable, crystalline solid).

  • Quenching : The quenching of reactive intermediates (e.g., organometallics) must be carefully controlled to manage the exotherm. Slow addition of the quench solution to the reaction mass is standard practice.

  • Crystallization : The final product is typically isolated by crystallization. A robust crystallization process is developed by studying solubility curves and identifying an appropriate solvent/anti-solvent system that purges impurities and yields a solid with good filtration and drying characteristics.[3]

Protocol: Scale-Up Synthesis of this compound

This protocol describes a representative two-step process for the synthesis of 1 kg of the target compound from 2,5-difluoropyridine.

G

Part A: Lithiation and Carboxylation

Materials & Equipment:

  • 20 L jacketed glass reactor with cryogenic cooling, mechanical stirrer, temperature probe, and nitrogen inlet/outlet.

  • Carbon dioxide cylinder with a sparging tube and mass flow controller.

  • Diisopropylamine (1.15 kg, 11.4 mol)

  • n-Butyllithium (2.5 M in hexanes, 4.4 L, 11.0 mol)

  • 2,5-Difluoropyridine (1.15 kg, 10.0 mol)

  • Anhydrous Tetrahydrofuran (THF), 10 L

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Reactor Preparation : Ensure the reactor is clean, dry, and inerted with nitrogen.

  • LDA Formation : Charge the reactor with anhydrous THF (5 L) and diisopropylamine. Cool the solution to -10 °C.

  • Slowly add n-butyllithium over 1 hour, maintaining the internal temperature below 0 °C. A slight exotherm will be observed.

  • Stir the resulting Lithium Diisopropylamide (LDA) solution at 0 °C for 30 minutes.

  • Lithiation : Cool the reactor to -75 °C. In a separate vessel, dissolve 2,5-difluoropyridine in anhydrous THF (5 L).

  • Slowly add the 2,5-difluoropyridine solution to the LDA solution over 2 hours, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -75 °C for 1 hour to ensure complete lithiation.

  • Carboxylation : Begin bubbling dry CO2 gas through the sparging tube into the reaction mixture. A significant exotherm will occur. Maintain the temperature below -65 °C by controlling the CO2 addition rate.

  • Continue CO2 addition until the exotherm subsides and the reaction is complete (typically monitored by in-process control, e.g., HPLC of a quenched sample).

  • Quench : Slowly warm the reaction mixture to 0 °C. Cautiously add 2 M HCl (approx. 6 L) to quench the reaction and adjust the pH to ~2-3.

  • Extraction : Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 3 L).

  • Combine the organic layers and wash with brine.

Part B: Isolation and Purification

Procedure:

  • Solvent Swap : Concentrate the combined organic layers under reduced pressure to a minimum volume. Add heptane to begin precipitating the product.

  • Crystallization : Cool the resulting slurry to 0-5 °C and stir for 2-4 hours to maximize crystal formation.

  • Filtration : Isolate the solid product by filtration on a Nutsche filter.

  • Washing : Wash the filter cake with cold heptane to remove residual impurities.

  • Drying : Dry the product under vacuum at 50 °C until a constant weight is achieved.

  • Quality Control : Analyze the final product for purity (HPLC, NMR), residual solvents (GC), and water content (Karl Fischer).

ParameterTarget Specification
Yield 75-85%
Purity (HPLC) >99.0%
Appearance White to off-white solid
Residual Solvents <5000 ppm (Heptane/EtOAc)

Synthesis of Key Derivatives: Amide Formation

The carboxylic acid is a versatile handle for creating derivatives. A common transformation is the formation of amides, which often proceeds via an activated acid intermediate.[10]

G

General Protocol for Amide Coupling (via Acid Chloride)
  • Acid Chloride Formation : Suspend the this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane, Toluene) with a catalytic amount of DMF.[10] Add thionyl chloride or oxalyl chloride (1.1-1.5 eq) dropwise at room temperature. Heat gently (40-60 °C) until the reaction is complete. Remove the solvent and excess reagent under vacuum.

  • Amide Formation : Dissolve the crude acid chloride in an appropriate solvent. Cool to 0 °C. Add a solution of the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine, DIPEA, 1.5 eq) dropwise.

  • Work-up : Allow the reaction to warm to room temperature. Upon completion, perform an aqueous work-up to remove salts and isolate the amide product, typically via extraction and crystallization or chromatography.

Causality Note : The conversion to an acid chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine.[11] The base is required to neutralize the HCl generated during the reaction.

References

  • US8575350B2 - Process for producing pyridine carboxylic acids - Google P
  • Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. [Link]

  • Fluorination - ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro- - Organic Syntheses Procedure. [Link]

  • HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. [Link]

  • US3657259A - Process for the production of pyridine carboxylic acids - Google P
  • Synthesis method of medicinal raw material 2,5-difluoropyridine - Google P
  • The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives - ACS Publications. [Link]

  • Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives - Science of Synthesis. [Link]

  • 4-Pyridinecarboxylic Acid, 2,6-Difluoro - Pipzine Chemicals. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. [Link]

  • Pyridinecarboxylic acid - Wikipedia. [Link]

Sources

Application Notes & Protocols: Leveraging 2,5-Difluoropyridine-4-carboxylic Acid as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, fluorinated pyridines are prized for their ability to enhance metabolic stability, modulate pKa to improve cell permeability and solubility, and introduce novel hydrogen bonding interactions to augment target binding affinity.

Among these valuable building blocks, 2,5-Difluoropyridine-4-carboxylic acid has emerged as a particularly versatile and powerful precursor for the synthesis of complex APIs. Its structure presents a reactive carboxylic acid handle for straightforward derivatization, while the difluorinated pyridine core acts as a bioisostere for other aromatic systems, offering a unique electronic signature. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use in API synthesis, designed for researchers and drug development professionals.

Precursor Profile: Physicochemical Properties and Safety Data

A thorough understanding of the precursor's characteristics is fundamental to its effective and safe implementation in any synthetic workflow.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 851386-39-5[1][2][3][4][5]
Molecular Formula C₆H₃F₂NO₂[1][2][3]
Molecular Weight 159.09 g/mol [1][2][3]
Appearance White solid / crystalline powder[6][7]
Purity Typically ≥95%[1][5]
Melting Point 246 - 249 °C[7]
Boiling Point 372.7 °C at 760 mmHg[2]
Density 1.535 g/cm³[2]
Synonyms 2,5-Difluoroisonicotinic acid[2][3][7]
Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is paramount.

  • Hazard Identification : This compound is classified as an irritant. It may cause respiratory irritation and causes serious eye irritation.[8] Always consult the latest Safety Data Sheet (SDS) before handling.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9] Use a type N95 (US) or type P1 (EU EN 143) particle respirator if dust formation is likely.[9]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.

  • Storage : Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[9]

  • First Aid :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

    • Skin : Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[8][9]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[8][9]

    • Ingestion : Rinse mouth with water and consult a physician.[8][9]

Core Application: Amide Bond Formation in API Synthesis

One of the most frequent and critical transformations involving this compound is its conversion to an amide. This reaction is central to the construction of a vast number of APIs, where the resulting amide linkage is often a key structural feature for biological activity.

Rationale and Mechanistic Insight

The carboxylic acid moiety is readily activated by a range of coupling reagents (e.g., HATU, HOBt/EDC) to form a highly reactive intermediate, such as an active ester. This intermediate is susceptible to nucleophilic attack by a primary or secondary amine, leading to the formation of a stable amide bond.

The choice of coupling reagent and reaction conditions is critical and is dictated by the complexity of the substrates, particularly the nucleophilicity of the amine and the potential for side reactions. For example, using a modern coupling agent like HATU minimizes racemization in chiral substrates and often leads to cleaner reactions and higher yields compared to older methods. The difluoropyridine ring is generally stable under these conditions, and its electron-withdrawing nature can slightly increase the acidity of the carboxylic proton, though it does not significantly hinder the activation process.

G cluster_inputs Inputs Precursor 2,5-Difluoropyridine- 4-carboxylic Acid Activation Activation Step: Formation of Active Ester Precursor->Activation Amine Primary/Secondary Amine (R-NH₂) CouplingStep Nucleophilic Attack: Amide Bond Formation Amine->CouplingStep Coupling Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling->Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->Activation Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Activation Reaction Medium Activation->CouplingStep Workup Aqueous Work-up & Extraction CouplingStep->Workup Crude Product Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification API Final API Product Purification->API Analysis QC Analysis (NMR, LC-MS, HPLC) API->Analysis Validation

Caption: General workflow for API synthesis via amide coupling. (Max Width: 760px)

Experimental Protocol: Synthesis of a Representative Pyridine-Amide API Intermediate

This protocol details a representative synthesis of an N-Aryl-2,5-difluoropyridine-4-carboxamide, a common scaffold in pharmacologically active molecules.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥95%e.g., Synchem[1]Starting Material
4-Methoxyaniline≥98%Standard SupplierNucleophile
HATU≥98%Standard SupplierCoupling Reagent
DIPEA≥99%Standard SupplierBase
DMFAnhydrousStandard SupplierSolvent
Ethyl AcetateACS GradeStandard SupplierExtraction Solvent
BrineSaturatedLab PreparedFor Work-up
Magnesium SulfateAnhydrousStandard SupplierDrying Agent
Step-by-Step Procedure

Rationale: This procedure uses HATU as the coupling agent for its high efficiency and low rate of side reactions. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction. Anhydrous DMF is the solvent of choice due to its ability to dissolve a wide range of reactants and its high boiling point.

  • Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.59 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution : Add anhydrous DMF (40 mL) and stir until all the solid has dissolved.

  • Addition of Amine and Base : To the solution, add 4-methoxyaniline (1.23 g, 10.0 mmol, 1.0 equiv.) followed by N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20.0 mmol, 2.0 equiv.).

  • Activation and Coupling : In a separate vial, dissolve HATU (4.18 g, 11.0 mmol, 1.1 equiv.) in anhydrous DMF (10 mL). Add this solution dropwise to the reaction mixture at room temperature over 5 minutes.

    • Self-Validation Insight: A slight exotherm may be observed. The dropwise addition helps control the reaction rate. The solution may turn a pale yellow color, which is characteristic of HATU-mediated couplings.

  • Reaction Monitoring : Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • In-Process Control (IPC): Prepare a TLC plate (e.g., 1:1 Hexanes:Ethyl Acetate). Spot the starting carboxylic acid, the amine, and the reaction mixture. The disappearance of the starting acid spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Quenching and Work-up : Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Causality Explanation: The product is organic-soluble and will move into the ethyl acetate layer, while the DMF solvent and inorganic salts will remain in the aqueous layer.

  • Washing : Combine the organic layers and wash with brine (2 x 50 mL) to remove residual water and DMF.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization
  • Purification : Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective.

  • Characterization : The identity and purity of the final product, N-(4-methoxyphenyl)-2,5-difluoropyridine-4-carboxamide, should be confirmed by:

    • ¹H and ¹⁹F NMR : To confirm the structure.

    • LC-MS : To confirm the molecular weight and purity.

    • HPLC : To determine the final purity (should be >98% for API standards).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient coupling reagent.2. Inactive (hydrolyzed) coupling reagent.3. Poor quality or wet solvent/reagents.4. Sterically hindered or poorly nucleophilic amine.1. Add an additional 0.1-0.2 equiv. of HATU.2. Use a fresh bottle of HATU.3. Ensure all reagents and solvents are anhydrous.4. Increase reaction temperature to 40-50 °C or allow to stir overnight.
Low Yield 1. Incomplete reaction.2. Product loss during aqueous work-up (if product has some water solubility).3. Product loss during purification.1. See above.2. Saturate the aqueous layer with NaCl before extraction to reduce product solubility.3. Optimize chromatography conditions; consider recrystallization as an alternative.
Side Product Formation 1. Racemization (if using chiral amines).2. Reaction of coupling agent with solvent or impurities.1. Run the reaction at a lower temperature (e.g., 0 °C).2. Use high-purity, anhydrous solvents.

Conclusion

This compound is a high-value precursor whose strategic utility in API synthesis is clear. Its difluorinated pyridine core offers significant advantages for modulating the properties of a final drug molecule, while the carboxylic acid functional group provides a reliable and versatile handle for synthetic elaboration. The protocols and insights provided herein demonstrate a robust and reproducible methodology for employing this building block in amide coupling reactions, a critical step towards the synthesis of novel and effective pharmaceutical agents. Careful attention to reagent quality, reaction conditions, and safety protocols will ensure successful and scalable outcomes in the drug development pipeline.

References

  • Fisher Scientific. (2011). SAFETY DATA SHEET: 2,3-Difluoropyridine-4-carboxylic acid.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET: 2,5-Difluoropyridine.

  • Chem-Supply. (2010). MSDS of 2,5-Difluoropyridine.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

  • Synchem. This compound.

  • Guidechem. What is the background and overview of 2,5-Difluoropyridine?.

  • Autech Industry Co.,Limited. Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate.

  • ChemNet. 851386-39-5 this compound.

  • Google Patents. Synthesis method of medicinal raw material 2,5-difluoropyridine.

  • Chem-Impex. 3,5-Difluoropyridine-4-carboxylic acid.

  • ChemWhat. This compound CAS#: 851386-39-5.

  • Google Patents. Preparation of pyridonecarboxylic acid antibacterials.

  • Google Patents. United States Patent: Muscarinic Agonists.

  • Chemsrc. This compound | CAS#:851386-39-5.

  • Gutmann, B., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.

  • SCL Lifesciences. (2023). Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry.

  • Baumann, M., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.

  • PubChem. Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Patent US-10285993-B2.

  • PubChem. PROCESSES FOR THE PREPARATION OF 2,5-FURANDICARBOXYLIC ACID AND INTERMEDIATES AND DERIVATIVES THEREOF - Patent BR-112018014278-B1.

  • SCL Lifesciences. Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry.

  • ResearchGate. Synthetic routes for compounds 2-5. Figure 2. Synthetic routes for compounds 6-9.

  • Sigma-Aldrich. 2-Fluoro-4-pyridinecarboxylic acid 97%.

  • Allbio pharm Co., Ltd. This compound.

  • Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.

  • CrystEngComm. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.

Sources

Application in the Synthesis of HER2 Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of HER2 in Oncology and the Rationale for Targeted Inhibition

The human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a pivotal player in cell growth, differentiation, and survival.[1] In a significant subset of cancers, particularly 20-30% of invasive breast cancers and certain gastric and ovarian cancers, the ERBB2 gene is amplified, leading to the overexpression of the HER2 protein.[2][3] This overexpression results in the formation of hyperactive HER2-containing homo- and heterodimers, which drive uncontrolled cell proliferation and are associated with aggressive disease and poor prognosis.[2][3] The critical role of HER2 in tumorigenesis has established it as a prime target for therapeutic intervention, leading to the development of a range of inhibitors that have revolutionized the treatment landscape for HER2-positive cancers.

This comprehensive guide provides an in-depth exploration of the synthesis of various classes of HER2 inhibitors, offering detailed protocols, mechanistic insights, and biological evaluation methodologies. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to navigate the complexities of synthesizing these life-saving therapeutics.

The HER2 Signaling Pathway: A Network of Oncogenic Signals

The HER2 signaling cascade is a complex network that, when dysregulated, promotes cancer cell proliferation, survival, and metastasis.[4] HER2, upon dimerization with other HER family members (EGFR/HER1, HER3, HER4), undergoes autophosphorylation of its intracellular tyrosine kinase domain.[3] This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, most notably the PI3K/Akt/mTOR and MAPK pathways.[3][4] The activation of these pathways ultimately leads to the transcription of genes involved in cell cycle progression, survival, and angiogenesis.

HER2_Signaling_Pathway cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Heterodimerization Ras Ras HER2->Ras Activation PI3K PI3K HER3->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: The HER2 signaling pathway, illustrating the activation of downstream PI3K/Akt/mTOR and MAPK cascades.

Classes of HER2 Inhibitors: A Multi-pronged Attack

Therapeutic strategies against HER2-positive cancers have evolved to include several classes of inhibitors, each with a distinct mechanism of action.[5]

  • Monoclonal Antibodies (mAbs): These large molecules, such as trastuzumab and pertuzumab, bind to the extracellular domain of the HER2 receptor, preventing its dimerization and activation.[5]

  • Tyrosine Kinase Inhibitors (TKIs): These small molecules, including lapatinib, neratinib, and tucatinib, penetrate the cell membrane and bind to the intracellular tyrosine kinase domain of HER2, blocking its enzymatic activity.[5][6]

  • Antibody-Drug Conjugates (ADCs): These innovative therapeutics, exemplified by trastuzumab deruxtecan and trastuzumab emtansine, combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[7]

Synthesis of Small Molecule HER2 Inhibitors: Protocols and Mechanistic Rationale

The synthesis of small molecule TKIs targeting HER2 often involves multi-step processes requiring careful control of reaction conditions to achieve high yields and purity. The quinazoline scaffold is a common feature in many HER2 TKIs, and its structure-activity relationship (SAR) has been extensively studied to optimize potency and selectivity.[8][9]

Protocol 1: Synthesis of Tucatinib

Tucatinib is a highly selective HER2 TKI that has demonstrated significant efficacy, particularly in patients with brain metastases.[4] The synthesis of tucatinib can be achieved through a convergent route, as outlined below.

Synthetic Workflow for Tucatinib

Tucatinib_Synthesis cluster_aniline Aniline Fragment Synthesis cluster_quinazoline Quinazoline Fragment Synthesis cluster_oxazole Oxazole Fragment Synthesis A1 2-amino-4-chloropyridine A2 Condensation, Substitution, Cyclization, Ullmann Reaction, Nitro Reduction A1->A2 A3 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline A2->A3 Q3 N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine Q1 2-amino-5-nitrobenzonitrile Q2 Condensation, Cyclization, Reduction Q1->Q2 Q2->Q3 Final Tucatinib Q3->Final O1 Carbon disulfide, 2-amino-2-methyl-1-propanol O2 Two-step reaction O1->O2 O3 4,5-dihydro-4,4-dimethyl-2-(methylthio)oxazole trifluoromethanesulfonate O2->O3 O3->Final

Caption: Convergent synthetic workflow for Tucatinib.

Step-by-Step Protocol:

  • Synthesis of 4-([2][6][10]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline: This key intermediate is prepared from 2-amino-4-chloropyridine through a five-step sequence involving condensation, substitution, cyclization, Ullmann reaction, and nitro group reduction, achieving a total yield of 28.8%.[4]

  • Synthesis of N4-[3-methyl-4-([2][6][10]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine: This intermediate is synthesized from 2-amino-5-nitrobenzonitrile via condensation, cyclization, and reduction reactions, with a total yield of 47.4%.[4]

  • Synthesis of 4,5-dihydro-4,4-dimethyl-2-(methylthio)oxazole trifluoromethanesulfonate: This reagent is prepared in two steps from carbon disulfide and 2-amino-2-methyl-1-propanol under mild conditions, yielding 68.6%.[4]

  • Final Assembly of Tucatinib: Tucatinib is obtained by reacting N4-[3-methyl-4-([2][6][10]triazolo[1,5-a] pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine with 4,5-dihydro-4,4-dimethyl-2-(methylthio)oxazole trifluoromethanesulfonate using triethylamine as a base.[4] This final step proceeds with a yield of 62.8% and results in a product with an HPLC purity of 99.08%.[4]

Causality Behind Experimental Choices: The convergent approach allows for the efficient assembly of the complex tucatinib molecule from three key intermediates. The choice of reagents and reaction conditions is optimized to achieve high yields and purity at each step, minimizing the need for extensive purification of the final product.

Protocol 2: Synthesis of Lapatinib

Lapatinib is a dual tyrosine kinase inhibitor of both HER2 and the epidermal growth factor receptor (EGFR). A practical, five-step synthesis of lapatinib tosylate monohydrate has been developed, which is amenable to large-scale production.[11][12]

Step-by-Step Protocol:

  • Chlorination: Commercially available 6-iodoquinazolin-4-one is chlorinated to yield the corresponding 4-chloro-6-iodoquinazoline with an 88% yield.[11]

  • Suzuki Coupling: A palladium-carbon catalyzed Suzuki coupling reaction is performed between the 4-chloro-6-iodoquinazoline and 5-formyl-2-furylboronic acid, resulting in a 96% yield.[11]

  • Reductive Amination: The product from the Suzuki coupling undergoes reductive amination with 2-(methylsulfone)ethylamine, achieving a 94% yield.[11]

  • Salt Formation: The resulting base is treated with p-toluenesulfonic acid monohydrate to form the ditosylate salt with an 87% yield.[11]

  • Crystallization: The final product, lapatinib tosylate monohydrate, is obtained by crystallization from a THF-water mixture (8:2) with a 70% yield.[11]

Causality Behind Experimental Choices: This optimized process avoids the use of chromatography and environmentally unfriendly halogenated solvents.[11][12] The use of a heterogeneous palladium-carbon catalyst in the Suzuki coupling allows for easy recovery and reuse, making the process more cost-effective and sustainable.[11]

Synthesis of Antibody-Drug Conjugates (ADCs): A Targeted Delivery System

The synthesis of HER2-targeted ADCs, such as trastuzumab deruxtecan, is a more intricate process that involves the production of the monoclonal antibody, the synthesis of a potent cytotoxic payload and a linker, and finally, the conjugation of these components.[3][13][14]

General Workflow for ADC Synthesis

ADC_Synthesis mAb Monoclonal Antibody (e.g., Trastuzumab) Production & Purification Conjugation Conjugation of Linker-Payload to mAb mAb->Conjugation Payload Cytotoxic Payload (e.g., Deruxtecan) Multi-step Synthesis Linker Linker Synthesis Payload->Linker Linker->Conjugation ADC Purified ADC Conjugation->ADC

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Protocol Overview: Synthesis of Trastuzumab Deruxtecan

Trastuzumab deruxtecan is an ADC composed of the anti-HER2 antibody trastuzumab, a cleavable linker, and the topoisomerase I inhibitor deruxtecan (a derivative of exatecan).[15]

Key Synthetic Steps:

  • Synthesis of Exatecan Precursor: The synthesis begins with the bromination of 2-fluoro-1-methyl-4-nitrobenzene, followed by nitro reduction and acetylation.[15] This is then coupled with 3-butenoic acid via a Heck reaction and subsequent hydrogenation.[15]

  • Synthesis of the Linker: A multi-step synthesis is employed to create the linker, which is designed to be stable in circulation but cleaved within the tumor cell to release the payload.[15]

  • Coupling of Exatecan and Linker: The exatecan precursor and the linker are joined under peptide coupling conditions.[15]

  • Conjugation to Trastuzumab: The final drug product is prepared by conjugating the deruxtecan payload to the trastuzumab antibody.[15] This is typically achieved by reducing the interchain disulfide bonds of the antibody to create reactive thiol groups, which then react with a maleimide group on the linker-payload construct.[15] The resulting ADC has a drug-to-antibody ratio (DAR) of approximately eight.[15]

Causality Behind Experimental Choices: The choice of a cleavable linker is crucial for the efficacy of the ADC, as it ensures that the potent cytotoxic payload is released specifically at the tumor site, minimizing systemic toxicity. The specific conjugation chemistry is selected to ensure a stable linkage between the antibody and the payload while maintaining the biological activity of both components.

Biological Evaluation of HER2 Inhibitors: Assessing Potency and Efficacy

Once synthesized, the biological activity of HER2 inhibitors must be thoroughly evaluated. This typically involves a series of in vitro assays to determine their potency and selectivity.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the HER2 kinase.

Protocol:

  • Reagents: Recombinant human HER2 kinase, a suitable substrate peptide (e.g., Poly (Glu, Tyr) 4:1), ATP, and the test inhibitor.[16][17]

  • Procedure:

    • The HER2 kinase is incubated with the test inhibitor at various concentrations.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at room temperature).[18]

    • The amount of phosphorylated substrate is quantified, typically using an antibody that specifically recognizes the phosphorylated form of the substrate.[18] This can be detected using various methods, such as ELISA or fluorescence-based assays.[16][17]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Proliferation Assay

This assay assesses the ability of a HER2 inhibitor to inhibit the growth of HER2-positive cancer cells.

Protocol:

  • Cell Lines: HER2-positive breast cancer cell lines such as SK-BR-3, BT-474, or MDA-MB-453 are commonly used.[19][20][21][22][23]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with the HER2 inhibitor at a range of concentrations.

    • After a specific incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or AlamarBlue assay.[24][25]

  • Data Analysis: The IC50 value is determined, representing the concentration of the inhibitor that causes a 50% reduction in cell proliferation.

Data Presentation: Comparative Potency of Representative HER2 Inhibitors

InhibitorTypeTarget(s)IC50 (HER2 Kinase Assay)IC50 (SK-BR-3 Proliferation)
Lapatinib TKIHER2, EGFR~10 nM~50 nM
Neratinib TKIHER2, EGFR (irreversible)~5 nM~20 nM
Tucatinib TKIHER2 (highly selective)~8 nM~30 nM
Trastuzumab mAbHER2N/AVaries
Trastuzumab Deruxtecan ADCHER2N/APotent (sub-nM)

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Conclusion and Future Directions

The synthesis of HER2 inhibitors is a dynamic and evolving field. The development of more selective and potent small molecule TKIs, as well as next-generation ADCs with novel payloads and linkers, continues to be a major focus of research.[3][13][14] A thorough understanding of the synthetic chemistry, structure-activity relationships, and biological evaluation methods is paramount for the successful development of new and improved therapies for patients with HER2-positive cancers. This guide provides a foundational framework for researchers and drug development professionals to contribute to this critical area of oncology research.

References

  • Role of HER2 signaling pathway in breast cancer: biology, detection and therapeutical implic
  • Synthetic routes and clinical application of Small-Molecule HER2 inhibitors for cancer therapy - PubMed. (URL: [Link])

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. (URL: [Link])

  • Modular Synthesis of Anti-HER2 Dual-Drug Antibody-Drug Conjugates Demonstrating Improved Toxicity. | Semantic Scholar. (URL: [Link])

  • Modular Synthesis of Anti-HER2 Dual-Drug Antibody-Drug Conjugates Demonstrating Improved Toxicity - PubMed. (URL: [Link])

  • Modular Synthesis of Anti-HER2 Dual-Drug Antibody-Drug Conjugates Demonstrating Improved Toxicity | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

  • Breast Cancer Cell Line Classification and Its Relevance with Breast Tumor Subtyping - PMC - PubMed Central. (URL: [Link])

  • Full article: A Practical Alternate Synthesis of Tucatinib. (URL: [Link])

  • New Synthetic Route to Tucatinib - ResearchGate. (URL: [Link])

  • HER2 Kinase Assay - Promega Corporation. (URL: [Link])

  • Metastatic profiling of HER2-positive breast cancer cell lines in xenograft models | bioRxiv. (URL: [Link])

  • Synthesis of Tucatinib. (URL: [Link])

  • Coculture of HER2-positive breast cancer cell lines and murine glial... - ResearchGate. (URL: [Link])

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC - NIH. (URL: [Link])

  • Practical synthesis of lapatinib - ResearchGate. (URL: [Link])

  • Structure–activity relationship studies based on quinazoline derivatives as EGFR kinase inhibitors (2017–present) - MDPI. (URL: [Link])

  • Synthetic method of lapatinib - CN103159747A - Google P
  • Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 | Request PDF. (URL: [Link])

  • Practical synthesis of lapatinib - 中国药科大学学报. (URL: [Link])

  • Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC - NIH. (URL: [Link])

  • Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer - MDPI. (URL: [Link])

  • Nanoagent Targets HER2 for Cancer Antibody Delivery - Bioengineer.org. (URL: [Link])

  • WO2014170910A1 - Process for the preparation of lapatinib - Google P
  • CN103265530A - Preparation method of neratinib - Google P
  • List of HER2 inhibitors - Drugs.com. (URL: [Link])

  • Implementation of antibody-drug conjugates in HER2-positive solid cancers: Recent advances and future directions - PubMed. (URL: [Link])

  • HER2 Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • Selective Anti-Proliferation of HER2-Positive Breast Cancer Cells by Anthocyanins Identified by High-Throughput Screening - NIH. (URL: [Link])

  • Development and Analytical Validation of a BT474 Anti-Proliferation Assay Targeting HER2. (URL: [Link])

  • An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed. (URL: [Link])

  • Structure activity relationship map of target compounds. Red indicates... - ResearchGate. (URL: [Link])

  • Production, Purification, and Crystallization of Recombinant HER2 Tyrosine Kinase Domain (HER2-TKD) as a Platform for Structure- - bioRxiv. (URL: [Link])

  • (A): Synthesis of trastuzumab complexes via one-pot and two-step... - ResearchGate. (URL: [Link])

  • Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - ACS Publications. (URL: [Link])

  • Production, Purification, and Crystallization of Recombinant HER2 Tyrosine Kinase Domain (HER2-TKD) as a Platform for Structure-Based Drug Screening | bioRxiv. (URL: [Link])

  • Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer - MDPI. (URL: [Link])

  • Investigating the Cytotoxic and Anti-proliferative Effects of Trastuzumab on MDA-MB-453 and MDA - Journal of Applied Biotechnology Reports. (URL: [Link])

  • Prioritization of phytochemical isolation and characterization against HER2 as a breast cancer target based on chromatographic methods, DFT studies, 3D-QSAR analysis, and molecular docking simulations - NIH. (URL: [Link])

Sources

Derivatization of the carboxylic acid group of 2,5-Difluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 2,5-Difluoropyridine-4-carboxylic Acid

Introduction: The Strategic Importance of the Fluorinated Pyridine Scaffold

This compound is a pivotal building block in contemporary drug discovery and materials science. The pyridine core is a well-established pharmacophore, while the strategic incorporation of fluorine atoms can profoundly modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity can alter the acidity of adjacent functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[1] The derivatization of the C4-carboxylic acid group is the primary gateway to unlocking the synthetic potential of this scaffold, enabling its incorporation into a diverse array of more complex molecular architectures such as esters, amides, and other functional motifs.

This guide provides a detailed exploration of the principal strategies for derivatizing this compound, grounded in mechanistic principles and supported by actionable protocols for the research scientist. We will dissect the causal factors influencing reaction choice, from the electronic impact of the fluorine substituents to the practical considerations of reagent selection and downstream applications.

Chemical Reactivity Considerations

The chemical behavior of this compound is dominated by the strong electron-withdrawing inductive effects of the two fluorine atoms. This has two major consequences:

  • Increased Acidity: The fluorine atoms stabilize the carboxylate anion, making the carboxylic acid more acidic (lower pKa) than its non-fluorinated counterpart.

  • Reduced Basicity of Pyridine Nitrogen: The electron density of the entire aromatic system, including the nitrogen lone pair, is diminished. This makes the pyridine nitrogen significantly less basic and less prone to protonation or coordination compared to pyridine itself. This reduced basicity is advantageous in many reactions, preventing the nitrogen from interfering with acid catalysts or reagents.[1]

These electronic features dictate the optimal conditions for derivatization, often favoring pathways that do not rely on strong acid catalysis that could be complicated by pyridine salt formation in less electron-deficient systems.

Part 1: Conversion to Acyl Chlorides - The High-Energy Intermediate

The conversion of the carboxylic acid to its corresponding acyl chloride is a common and highly effective activation strategy. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[2]

Causality of Reagent Choice

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the premier reagents for this transformation.[3]

  • Thionyl Chloride (SOCl₂): A cost-effective and powerful chlorinating agent. The reaction produces gaseous byproducts (SO₂ and HCl), which drives the equilibrium towards the product, simplifying purification.[4] A base like pyridine is sometimes used to neutralize the HCl byproduct, though for the electron-deficient substrate , this may be less critical.[5]

  • Oxalyl Chloride ((COCl)₂): Often considered a milder alternative to SOCl₂. Its byproducts (CO, CO₂, and HCl) are also gaseous, facilitating an easy workup. It is frequently used with a catalytic amount of N,N-dimethylformamide (DMF), which forms a Vilsmeier-type intermediate (an electrophilic iminium salt) that is the true active chlorinating species. This catalytic approach is often faster and cleaner than uncatalyzed reactions.[6]

Workflow for Acyl Chloride Synthesis

A 2,5-Difluoropyridine- 4-carboxylic Acid B Add Anhydrous Solvent (e.g., DCM, Toluene) A->B Suspend C Add SOCl₂ or (COCl)₂ (Catalytic DMF optional) B->C Charge Reagents D Reaction at 0°C to Reflux (Monitor by TLC/LCMS) C->D Control Temp E Removal of Volatiles (Rotary Evaporation) D->E Workup F 2,5-Difluoropyridine- 4-carbonyl chloride E->F Isolate

Caption: General workflow for converting the carboxylic acid to the acyl chloride.

Protocol 1: Synthesis of 2,5-Difluoropyridine-4-carbonyl chloride
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Suspend the acid in a dry, aprotic solvent such as dichloromethane (DCM) or toluene (approx. 0.5 M concentration).

  • Reagent Addition:

    • Using Oxalyl Chloride (Recommended): Cool the suspension to 0 °C. Add 1-2 drops of dry DMF. Then, add oxalyl chloride (1.2-1.5 eq) dropwise.

    • Using Thionyl Chloride: Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C or room temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Gentle heating (reflux) may be required for complete conversion.[7] Monitor the reaction's progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing for methyl ester formation via LC-MS.

  • Workup: Once the reaction is complete, carefully concentrate the mixture in vacuo using a rotary evaporator to remove the solvent and excess volatile reagents. The resulting crude acyl chloride is often used immediately in the next step without further purification.

ReagentCatalystSolventTemperatureKey ByproductsNotes
Thionyl Chloride (SOCl₂)None or PyridineDCM, TolueneRT to RefluxSO₂(g), HCl(g)Robust and common; excess reagent easily removed.[8]
Oxalyl Chloride ((COCl)₂)DMF (catalytic)DCM, THF0 °C to RTCO(g), CO₂(g), HCl(g)Milder conditions, all byproducts are gaseous.[6]

Part 2: Amide Bond Formation - The Cornerstone of Medicinal Chemistry

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and slow, as the amine base will deprotonate the carboxylic acid to form an unreactive ammonium carboxylate salt.[9] Therefore, the carboxylic acid must first be "activated." This is the most frequent derivatization in drug development.[10]

Causality of Coupling Reagent Selection

Modern amide synthesis relies on a host of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating attack by the amine.

  • Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly useful as its urea byproduct is water-soluble, simplifying purification. To improve efficiency and, crucially, suppress racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are included. These additives trap the O-acylisourea to form an active ester intermediate, which is less prone to side reactions.[12]

  • Phosphonium Salts (PyBOP, PyAOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) generate HOBt-activated esters in situ. They are known for high efficiency, rapid reaction times, and low rates of racemization. The byproducts are generally soluble and easily removed.[11]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are among the most powerful coupling agents. HATU is based on HOAt and is exceptionally effective for coupling hindered acids or unreactive amines (like anilines).[10][11]

Workflow for Amide Coupling

A Carboxylic Acid + Amine + Solvent (DMF, DCM) B Add Coupling Reagent (e.g., HATU, EDC/HOBt) A->B Activate C Add Non-Nucleophilic Base (e.g., DIPEA, Et₃N) B->C Neutralize D Stir at 0°C to RT (Monitor by TLC/LCMS) C->D React E Aqueous Workup & Extraction D->E Quench F Purification (Chromatography) E->F Isolate G Target Amide F->G Final Product

Caption: Standard workflow for modern amide bond synthesis using coupling reagents.

Protocol 2: General Procedure for Amide Coupling
  • Preparation: In a flask, dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and, if applicable, an additive like HOBt (1.1 eq). Use a dry, polar aprotic solvent like DMF or DCM.

  • Reagent Addition:

    • For EDC/HOBt: Add the coupling reagent EDC·HCl (1.1-1.3 eq) to the solution.

    • For HATU/PyBOP: Add the coupling reagent (1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq). The base is crucial for neutralizing any hydrochloride salts from the reagents and the proton generated during the reaction.

  • Reaction: Stir the mixture at room temperature for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the final amide.

Reagent ClassExample(s)AdditiveBaseKey Advantages & Notes
CarbodiimideEDC, DCCHOBt, HOAtDIPEA, Et₃NCost-effective. EDC's byproduct is water-soluble. HOBt is essential to boost rate and suppress side reactions.[11]
PhosphoniumPyBOPNone requiredDIPEAFast reactions, low racemization. Byproducts are generally easy to remove.[11]
Uronium/AminiumHATU, HBTUNone requiredDIPEA, LutidineHighly efficient, even for difficult couplings with hindered or electron-poor substrates.[10]

Part 3: Ester Formation - Modulating Polarity and Pro-drug Strategies

Esterification converts the carboxylic acid into a generally more lipophilic functional group, a common strategy for modulating solubility, cell permeability, or creating pro-drugs that are hydrolyzed in vivo.

Causality of Esterification Method
  • Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, TsOH).[13] For pyridine carboxylic acids, this can be effective, especially since the electron-deficient nitrogen is less likely to be fully protonated and interfere. The reaction is an equilibrium, so using the alcohol as the solvent or removing water as it forms (e.g., with a Dean-Stark apparatus) is necessary to drive it to completion.[14][15]

  • Activation-Based Methods: For sensitive substrates or when milder conditions are required, methods analogous to amide coupling are preferred. The carboxylic acid can be activated with a reagent like EDC and then coupled with an alcohol in the presence of an acyl-transfer catalyst like 4-(Dimethylamino)pyridine (DMAP).[12]

  • Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) to form the carboxylate salt, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., methyl iodide, ethyl bromide). This is a clean, non-acidic method suitable for simple alkyl esters.

Protocol 3: Fischer Esterification to Methyl 2,5-Difluoropyridine-4-carboxylate
  • Preparation: Suspend this compound (1.0 eq) in a large excess of methanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) or use an acidic resin.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acid catalyst by adding a base, such as saturated sodium bicarbonate solution, until effervescence ceases.

  • Extraction: Remove most of the methanol via rotary evaporation. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by chromatography if necessary. The target product is methyl 4-pyridinecarboxylate.[16]

Conclusion

The derivatization of this compound is a versatile process that opens the door to a vast chemical space for researchers in drug discovery and materials science. The choice of synthetic route—be it conversion to a highly reactive acyl chloride, direct coupling to form robust amides, or transformation into esters—should be guided by a clear understanding of the substrate's electronic nature and the specific requirements of the target molecule. By leveraging modern activation reagents, chemists can efficiently and reliably synthesize a diverse library of fluorinated pyridine derivatives poised for biological evaluation and further functionalization.

References

  • Sanders, D. P., et al. (2010). A Convenient Activating Reagent of Carboxylic Acids. Journal of the American Chemical Society, 132(42), 14724–14726. [Link]

  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. Encyclopædia Britannica. [Link]

  • Langenbeck, W. (1960). U.S. Patent No. 2,948,734. U.S.
  • Dalvie, D., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. [Link]

  • Sperber, N., et al. (1956). U.S. Patent No. 2,758,999. U.S.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Replacement of the carboxylic acid function with fluorine. Science, 342(6161), 956-960. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver. [Link]

  • Reusch, W. (2013). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride? [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Nielsen, O., & Pedersen, E. B. (1998). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Synthetic Communications, 28(11), 2051-2056. [Link]

  • ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. [Link]

  • Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(41), 5698-5701. [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Clark, J. (2015). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pearson. (n.d.). Carboxylic Acid to Acid Chloride. Pearson+. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Google Patents. (2016).
  • ResearchGate. (2006). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. [Link]

  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. [Link]

Sources

Application Note & Protocols: Solid-Phase Synthesis Utilizing 2,5-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the application of 2,5-Difluoropyridine-4-carboxylic acid in solid-phase synthesis (SPS). The unique electronic properties imparted by the fluorine atoms on the pyridine ring make this reagent a valuable building block in medicinal chemistry for the generation of novel molecular entities.[1][2] This guide will cover the foundational principles, detailed experimental protocols, and critical considerations for the successful incorporation of this versatile scaffold onto a solid support, facilitating the efficient synthesis of compound libraries for drug discovery and development.

Introduction: The Strategic Advantage of the 2,5-Difluoropyridine-4-Carboxamide Moiety in Drug Discovery

The pyridine carboxylic acid scaffold is a cornerstone in the development of a wide array of therapeutics, including drugs for tuberculosis, cancer, and HIV/AIDS.[3] The introduction of fluorine atoms into organic molecules can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity to target proteins.[2] The this compound moiety, therefore, represents a powerful combination of a privileged scaffold with the benefits of fluorination.

The electron-withdrawing nature of the two fluorine atoms reduces the basicity of the pyridine nitrogen, which can be advantageous in modulating interactions with biological targets and improving oral bioavailability.[1] Furthermore, the strategic placement of fluorine can block sites of metabolism and introduce unique intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance target engagement. This application note will detail the practical aspects of leveraging these properties through solid-phase synthesis, a technique that offers significant advantages in terms of efficiency and purification.[4]

Core Principles of Solid-Phase Synthesis (SPS)

Solid-phase synthesis (SPS) is a powerful technique where molecules are built up, step-by-step, on an insoluble polymer support (resin).[5] This methodology simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing, a stark contrast to the often-laborious purification steps required in solution-phase synthesis.[4]

The general workflow for the solid-phase synthesis of a compound library using this compound involves several key stages:

  • Resin Selection and Preparation: The choice of resin is dictated by the desired C-terminal functionality of the final product (e.g., amide or carboxylic acid).[6]

  • Loading of the First Building Block: The initial amino acid or other amine-containing molecule is covalently attached to the resin.

  • Deprotection: A protecting group on the loaded molecule is removed to expose a reactive site for the next coupling step.

  • Coupling of this compound: The carboxylic acid is activated and reacted with the exposed amine on the resin-bound substrate.

  • Cleavage and Deprotection: The completed molecule is cleaved from the resin support, and any remaining side-chain protecting groups are removed.

  • Purification and Analysis: The final product is purified, typically by chromatography, and its identity and purity are confirmed.

SPS_Workflow Resin Resin Selection Loading Loading of First Amine Building Block Resin->Loading Swelling Deprotection1 Fmoc Deprotection Loading->Deprotection1 Piperidine/DMF Coupling Coupling of 2,5-Difluoropyridine- 4-carboxylic acid Deprotection1->Coupling Exposed Amine Cleavage Cleavage from Resin Coupling->Cleavage TFA Cocktail Purification Purification Cleavage->Purification Crude Product Analysis Analysis Purification->Analysis Pure Product

Caption: General workflow for solid-phase synthesis.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended Grade/Supplier
This compound≥98% purity, commercial supplier
Rink Amide Resin (100-200 mesh)0.5-1.0 mmol/g substitution
Fmoc-protected Amino AcidsStandard grade for peptide synthesis
N,N'-Diisopropylcarbodiimide (DIC)≥99%, for coupling
1-Hydroxybenzotriazole (HOBt)Anhydrous, for coupling
N,N-Diisopropylethylamine (DIPEA)Reagent grade, for coupling
PiperidineReagent grade, for deprotection
N,N-Dimethylformamide (DMF)Peptide synthesis grade (amine-free)
Dichloromethane (DCM)Reagent grade
Trifluoroacetic acid (TFA)Reagent grade, for cleavage
Triisopropylsilane (TIS)Reagent grade, scavenger
WaterDeionized
Protocol 1: Loading the First Amino Acid onto Rink Amide Resin

This protocol describes the attachment of the first Fmoc-protected amino acid to the Rink Amide resin, which will result in a C-terminal amide upon cleavage.

  • Resin Swelling: Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel. Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the piperidine treatment for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove residual piperidine.

  • Coupling of the First Amino Acid:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Add 6 equivalents of DIPEA to the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and store in DMF or dry under vacuum.

Protocol 2: Coupling of this compound

This protocol details the crucial step of attaching the title compound to the resin-bound amine. Due to the electronic nature of the fluorinated pyridine, specific coupling reagents are recommended for optimal efficiency.

  • Fmoc Deprotection: If the N-terminus of the resin-bound substrate is Fmoc-protected, perform the deprotection as described in Protocol 1, step 2.

  • Washing: Thoroughly wash the resin as described in Protocol 1, step 3.

  • Activation and Coupling:

    • In a separate vial, dissolve 3 equivalents of this compound in DMF.

    • Add 3 equivalents of a suitable coupling reagent. For sterically hindered or electron-deficient systems, HATU or HBTU are highly effective.[7][8][9][10]

    • Add 6 equivalents of DIPEA or N-methylmorpholine (NMM) to the activation mixture.[10]

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction for 4-12 hours. The reaction progress can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Acid This compound COOH ActiveEster OAt Active Ester Highly Reactive Acid->ActiveEster HATU, DIPEA HATU HATU Activating Agent ResinAmine Resin-Bound Amine R-NH2 Product Resin-Bound Product R-NH-CO-PyF2 ResinAmine->Product Nucleophilic Attack

Caption: Activation and coupling of the carboxylic acid.

Protocol 3: Cleavage from Resin and Final Deprotection

This protocol describes the release of the synthesized compound from the solid support. The cleavage cocktail composition is critical to prevent side reactions.

  • Resin Preparation: Wash the resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture for 2-3 hours at room temperature.

  • Product Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the product.

    • Decant the ether and wash the pellet with cold ether two more times.

    • Dry the crude product under vacuum.

Purification and Characterization

Purification

The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is generally suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used.

  • Detection: UV detection at 220 nm and 254 nm.

Characterization

The identity and purity of the final compound should be confirmed by:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, if required.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive (blue beads), extend the reaction time or perform a second coupling with fresh reagents. The use of more potent coupling reagents like HATU or COMU can overcome difficult couplings.[10]

  • Racemization: For chiral compounds, the choice of coupling reagents and base is crucial to minimize racemization. Using a weaker base like NMM instead of DIPEA can sometimes be beneficial.[10]

  • Side Reactions during Cleavage: The scavenger (TIS) in the cleavage cocktail is essential to quench reactive carbocations that can lead to by-products, especially with sensitive amino acid residues.

  • Purification of Pyridine-Containing Compounds: Pyridine-containing compounds can sometimes be challenging to purify due to their basicity. Careful optimization of the HPLC gradient and the use of appropriate buffers may be necessary. Phenylboronic acid solid-phase extraction can also be employed for selective purification of pyridine compounds.[11]

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The solid-phase synthesis protocols outlined in this application note provide a robust framework for the efficient and reliable incorporation of this moiety into diverse molecular scaffolds. By understanding the underlying principles and paying close attention to the critical parameters of each step, researchers can successfully leverage this reagent to accelerate their drug discovery efforts.

References

  • O'Brien, A. G., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5864–5868. [Link]

  • Reddy, K. S., et al. (2018). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 54(72), 10132-10135. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • Autechem. (n.d.). Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Carpino, L. A., & El-Faham, A. (2005). Amide bond formation using amino acid fluorides. ARKIVOC, 2005(14), 87-95. [Link]

  • ResearchGate. (2005). (PDF) Amide bond formation using amino acid fluorides. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Góngora-Benítez, M., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 15(23), 8561. [Link]

  • Biondi, L., & Felici, F. (2017). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-33). Springer, Cham. [Link]

  • Senaweera, S. M., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(16), 2736. [Link]

  • ResearchGate. (2011). Scheme 2. Cleavage of pyridine aminophosphinic acids 3 and pyridine phosphine oxides 4. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Difluoropyridine. Retrieved from [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Gilbert, I. H., et al. (2001). Solid Phase Synthesis of Purines from Pyrimidines. Journal of Combinatorial Chemistry, 3(6), 562-570. [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 2025(19), 1-25. [Link]

  • Wang, Z., et al. (2023). Synthesis and characterization of azaborepin radicals in solid neon through boron-mediated C–N bond cleavage of pyridine. Physical Chemistry Chemical Physics, 25(40), 27301-27308. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 2,5-Difluoropyridine-3-carboxylic acid. Retrieved from [Link]

  • Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Materials and Engineering, 202500091. [Link]

  • MDPI. (2020). Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. Retrieved from [Link]

Sources

Application Notes and Protocols: Prospective Biocatalytic Applications of 2,5-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Fluorinated Pyridines in Biocatalysis

2,5-Difluoropyridine-4-carboxylic acid is a fluorinated heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. While chemical synthesis routes to modify such molecules are well-established, they often require harsh reaction conditions and can suffer from poor regioselectivity. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a compelling alternative, providing high selectivity under mild, environmentally benign conditions.

Currently, the direct biocatalytic applications of this compound are not extensively documented in publicly available literature. However, based on the known reactivity of analogous pyridine carboxylic acids and the expanding substrate scope of various enzyme classes, we can project several promising biocatalytic transformations. This document serves as a forward-looking guide for researchers, scientists, and drug development professionals, providing detailed, albeit prospective, protocols to explore the enzymatic modification of this valuable fluorinated scaffold.

Prospective Biocatalytic Application 1: Enzymatic Decarboxylation to Yield 2,5-Difluoropyridine

The selective removal of a carboxyl group from an aromatic ring is a synthetically useful transformation. 2,5-Difluoropyridine, the product of this reaction, is a known precursor in the synthesis of various active pharmaceutical ingredients.[1] While chemical decarboxylation of pyridine carboxylic acids can be challenging, certain enzymes, particularly those dependent on a prenylated flavin mononucleotide (prFMN) cofactor, have shown activity on a range of aromatic carboxylic acids.[2] Although studies have shown that some pyridine carboxylic acids are not readily decarboxylated by certain prFMN-dependent enzymes, the unique electronic properties imparted by the fluorine substituents in this compound may render it a suitable substrate for other, yet to be tested, decarboxylases.[2]

Scientific Rationale

The proposed mechanism for the decarboxylation of electron-rich aromatic carboxylic acids by enzymes like AroY involves an electrophilic addition of the substrate to the prFMN cofactor.[2] This facilitates the elimination of CO2. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen in this compound could influence its interaction with the enzyme's active site and its reactivity towards the prFMN cofactor. Screening a panel of aromatic decarboxylases, including those from the UbiD and AroY families, would be a logical first step in identifying a suitable biocatalyst.

Experimental Workflow: Screening for Decarboxylase Activity

cluster_prep Preparation cluster_reaction Reaction Incubation cluster_analysis Analysis substrate 2,5-Difluoropyridine- 4-carboxylic acid Solution reaction_setup Combine Substrate, Enzyme, Cofactors, and Buffer substrate->reaction_setup enzymes Panel of Putative Aromatic Decarboxylases enzymes->reaction_setup cofactors Cofactor Solution (prFMN, FMN, etc.) cofactors->reaction_setup buffer Reaction Buffer buffer->reaction_setup incubation Incubate at Optimal Temperature and Time reaction_setup->incubation quench Quench Reaction incubation->quench extraction Extract with Organic Solvent quench->extraction analysis Analyze by GC-MS or LC-MS for 2,5-Difluoropyridine extraction->analysis

Caption: Workflow for screening decarboxylase activity.

Protocol: Screening for the Biocatalytic Decarboxylation of this compound

1. Preparation of Reagents:

  • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO) or an aqueous buffer if solubility permits.
  • Enzyme Solutions: Prepare solutions of purified putative aromatic decarboxylases (e.g., from commercial sources or expressed in-house) at a concentration of 1-5 mg/mL in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • Cofactor Stock Solution: Prepare a 10 mM stock solution of prFMN (if available) or other relevant flavin cofactors in buffer.
  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2.

2. Reaction Setup (for each enzyme to be screened):

  • In a 1.5 mL microcentrifuge tube, combine:
  • 880 µL of Reaction Buffer
  • 10 µL of 100 mM Substrate Stock Solution (final concentration 1 mM)
  • 10 µL of 10 mM Cofactor Stock Solution (final concentration 0.1 mM)
  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30 °C) for 5 minutes.
  • Initiate the reaction by adding 100 µL of the Enzyme Solution (final concentration 0.1-0.5 mg/mL).
  • Prepare a negative control reaction without the enzyme.

3. Incubation:

  • Incubate the reactions at 30 °C with gentle shaking for 16-24 hours.

4. Work-up and Analysis:

  • Quench the reaction by adding 100 µL of 1 M HCl.
  • Extract the reaction mixture with 500 µL of ethyl acetate.
  • Vortex thoroughly and centrifuge to separate the phases.
  • Carefully transfer the organic layer to a new tube.
  • Analyze the organic extract by GC-MS or LC-MS to detect the formation of 2,5-Difluoropyridine. Compare the results to the negative control.
Parameter Condition Rationale
Substrate Conc.1 mMA common starting concentration for initial screening.
Enzyme Conc.0.1-0.5 mg/mLSufficient for detecting activity if the enzyme is effective.
Cofactor Conc.0.1 mMTypically in excess to ensure it is not a limiting factor.
Temperature30 °CA moderate temperature suitable for many enzymes.
pH7.5A common pH for maintaining the stability and activity of many enzymes.

Prospective Biocatalytic Application 2: Regioselective Hydroxylation

The introduction of a hydroxyl group onto the pyridine ring can provide a handle for further functionalization or act as a key pharmacophore. Biocatalytic hydroxylation using cytochrome P450 monooxygenases or other oxidoreductases could offer a highly regioselective method to produce hydroxylated derivatives of this compound. The directing effects of the existing substituents (two fluorines and a carboxylic acid) would likely favor hydroxylation at a specific position, a transformation that could be difficult to achieve through traditional chemical means.

Scientific Rationale

Cytochrome P450 enzymes are known for their ability to hydroxylate a wide variety of unactivated C-H bonds. The substrate binding pocket of the enzyme plays a crucial role in determining the regioselectivity of the hydroxylation. By screening a library of P450s, it may be possible to identify variants that can bind this compound in a specific orientation, leading to the formation of a single regioisomeric product.

Proposed Biocatalytic Pathway

substrate 2,5-Difluoropyridine- 4-carboxylic acid enzyme Cytochrome P450 Monooxygenase substrate->enzyme Substrate Binding product Hydroxylated Product enzyme->product Hydroxylation byproduct NAD(P)+, H2O enzyme->byproduct cofactors NAD(P)H, O2 cofactors->enzyme Reductant & Oxidant

Caption: Proposed P450-catalyzed hydroxylation.

Protocol: Screening for Biocatalytic Hydroxylation of this compound

1. Preparation of Reagents:

  • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.
  • P450 Enzyme System: Use a whole-cell biocatalyst (e.g., E. coli or P. putida) expressing a cytochrome P450 and its corresponding reductase partner. Alternatively, use a purified P450 and reductase system.
  • Cofactor Regeneration System (for purified enzyme systems): Prepare solutions for a standard NAD(P)H regeneration system (e.g., glucose, glucose dehydrogenase).
  • Growth/Reaction Medium: For whole-cell systems, use an appropriate growth medium (e.g., TB or M9 minimal medium). For purified enzyme systems, use a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).

2. Reaction Setup (Whole-Cell System):

  • Grow the recombinant microbial strain to the mid-log phase.
  • Induce the expression of the P450 and reductase genes.
  • After induction, add the substrate stock solution to the culture to a final concentration of 1-5 mM.
  • Incubate the culture with vigorous shaking (to ensure adequate aeration) at an appropriate temperature (e.g., 25-30 °C) for 24-48 hours.
  • Prepare a control culture with the same strain but without the addition of the substrate.

3. Incubation:

  • Continue incubation as described above.

4. Work-up and Analysis:

  • Separate the cells from the culture medium by centrifugation.
  • Extract the supernatant with an equal volume of ethyl acetate.
  • Analyze the organic extract by LC-MS to identify potential hydroxylated products by looking for the corresponding mass shift (+16 Da).
Parameter Condition Rationale
Substrate Conc.1-5 mMHigher concentrations may be toxic to the whole-cell system.
Cell DensityOD600 of 10-20A high cell density provides a high concentration of the biocatalyst.
Incubation Time24-48 hoursAllows for sufficient time for substrate conversion.
AerationVigorous shakingOxygen is a required co-substrate for P450 enzymes.

Conclusion and Future Outlook

While the direct biocatalytic applications of this compound are still in a nascent stage of exploration, the potential for developing novel enzymatic transformations is significant. The protocols outlined in this document provide a foundational framework for researchers to begin screening for and developing biocatalysts for the decarboxylation and hydroxylation of this important fluorinated building block. Success in these endeavors will not only provide more sustainable routes to valuable chemical entities but also expand the synthetic toolbox available to medicinal and agricultural chemists. Future work should focus on screening diverse enzyme libraries, including those from extremophiles, and employing protein engineering techniques to tailor the activity and selectivity of promising enzyme candidates towards this specific substrate.

References

  • Payne, K. A. P., et al. (2024). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. Faraday Discussions. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Biocatalysis – Fluorinase. [Link]

  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

  • O'Hagan, D., & Deng, H. (2015). Enzymatic Fluorination and Biotechnological Developments of the Fluorinase. Chemical Reviews, 115(2), 634-649. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in the Amide Coupling of 2,5-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of amide bond formation using 2,5-Difluoropyridine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable, albeit challenging, building block. The electron-deficient nature of the difluoropyridine ring introduces specific hurdles that can lead to low yields, complex product mixtures, and failed reactions.

This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting strategies. We will explore the "why" behind common failures and offer validated solutions to help you optimize your synthetic outcomes.

Section 1: Core Principles & Challenges

The two fluorine atoms on the pyridine ring are powerful electron-withdrawing groups. This has two primary consequences for amide coupling reactions:

  • Increased Acidity: The carboxylic acid proton is more acidic than its non-fluorinated analogs, which can facilitate deprotonation.

  • Reduced Nucleophilicity of the System: The overall electron-poor nature of the molecule can make it a challenging coupling partner, especially when reacted with other electron-deficient amines (e.g., anilines with electron-withdrawing substituents). Such reactions are often sluggish and prone to failure under standard conditions.[1][2]

Understanding the general mechanism of amide coupling is crucial for diagnosing side reactions. The process involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then attacked by the amine nucleophile. Side reactions are essentially diversions from this main pathway.

G cluster_main Acid R-COOH + Amine (this compound) Reagent Coupling Reagent (e.g., HATU, EDC) Activated Activated Intermediate (e.g., O-acylisourea, HOAt-ester) Reagent->Activated Activation Guanidinium Guanidinylation of Amine (Capped Amine) Reagent->Guanidinium Uronium salts only + Amine Product Desired Amide R-CO-NHR' Activated->Product Nucleophilic Attack by Amine Hydrolysis Hydrolysis (Reverts to R-COOH) Activated->Hydrolysis H₂O NAcylurea N-Acylurea Rearrangement (Unreactive Byproduct) Activated->NAcylurea Carbodiimides only Epimerization Epimerization (Loss of Stereointegrity) Activated->Epimerization Chiral Acid

Caption: General amide coupling pathway and key side reactions.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the amide coupling of this compound in a practical, question-and-answer format.

Q1: My reaction shows low or no conversion to the desired amide, and I recover most of my starting materials. What are the likely causes?

A1: This is the most frequent issue, often stemming from either inefficient activation or a slow reaction between the activated intermediate and the amine.

  • Cause 1: Inefficient Carboxylic Acid Activation. While standard reagents are powerful, suboptimal conditions can hinder the formation of the active ester.[3]

    • Solution: Ensure your coupling reagent is not degraded. Use fresh, high-quality reagents. For uronium salts like HATU, pre-activation is highly recommended. Stir the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) in an anhydrous solvent for 15-30 minutes before adding the amine.[4] This allows the active ester to form without the amine competing for the coupling reagent.

  • Cause 2: Low Nucleophilicity of the Amine. This is especially common when coupling with electron-deficient anilines or sterically hindered amines.[2][5] The activated ester forms but is not reactive enough to be intercepted by the poor nucleophile.

    • Solution 1: Switch to a more powerful coupling reagent. HATU is generally more reactive than HBTU and carbodiimides due to the electronic nature of its 7-azabenzotriazole (HOAt) core.[6] For extremely challenging couplings, phosphonium reagents like PyAOP can be effective.[7]

    • Solution 2: Increase the reaction temperature. While room temperature is standard, heating the reaction to 40-80 °C can significantly accelerate sluggish couplings.[2] Use a high-boiling-point solvent like DMF or NMP.

    • Solution 3: Convert the carboxylic acid to a more reactive species. Formation of the acyl fluoride in situ using a reagent like TFFH, followed by reaction with the amine at elevated temperatures, is a robust method for difficult substrates.[2]

  • Cause 3: Hydrolysis of the Activated Intermediate. Trace amounts of water in your solvent or reagents can hydrolyze the active ester back to the starting carboxylic acid.[3][8]

    • Solution: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure all glassware is oven- or flame-dried. Run the reaction under an inert atmosphere (Nitrogen or Argon).

Q2: I'm using EDC as my coupling reagent and observe a major byproduct that I suspect is N-acylurea. How can I prevent this?

A2: This is a classic side reaction of carbodiimide coupling agents (EDC, DCC, DIC).[5] The initially formed O-acylisourea intermediate is highly reactive. If the amine is not present or is a poor nucleophile, the intermediate can undergo an irreversible intramolecular rearrangement to form a stable N-acylurea, which terminates the reaction.[5]

  • Solution 1: Add an Intercepting Agent. The addition of an additive like 1-Hydroxybenzotriazole (HOBt) or, preferably, 1-hydroxy-7-azabenzotriazole (HOAt) is critical. These additives react with the O-acylisourea to form an HOBt/HOAt active ester. This new intermediate is less prone to rearrangement but still highly reactive towards the amine.[7]

  • Solution 2: Change Reagent Class. Switch from a carbodiimide to a uronium (HATU, HBTU) or phosphonium (PyBOP) salt. These reagents form active esters directly without going through an O-acylisourea intermediate, thus completely avoiding N-acylurea formation.[9]

Q3: My reaction with HATU is consuming my amine, but I'm getting a byproduct with a mass corresponding to my amine plus C₈H₁₅N₄. What is happening?

A3: You are observing guanidinylation of your amine. Uronium/aminium reagents like HATU and HBTU can react directly with the amine nucleophile to form a stable guanidinium byproduct.[5][10] This side reaction "caps" the amine, rendering it unable to participate in the desired amide bond formation. It is more prevalent when the amine is in excess or when all reagents are mixed together simultaneously.

  • Solution: The order of addition is critical. Implement a pre-activation protocol. Mix the this compound, HATU, and a non-nucleophilic base (e.g., DIPEA) and allow them to stir for 15-30 minutes at room temperature.[4] This consumes the HATU to form the active ester. Once the HATU is consumed, add the amine. This ensures the amine only encounters the desired active ester, not the coupling reagent itself.

Q4: My chiral carboxylic acid is undergoing epimerization during the coupling reaction. How can I maintain stereochemical integrity?

A4: Epimerization (or racemization) is a significant risk, particularly with activated carboxylic acids that have a stereocenter at the α-position.[9] The activation process can facilitate the formation of a planar oxazolone intermediate or direct enolization, both of which lead to a loss of stereochemical information.[11]

  • Solution 1: Use Racemization-Suppressing Additives. HOAt (the core of HATU) is superior to HOBt (the core of HBTU) at suppressing racemization.[6][12] If using a carbodiimide, always include an additive, with HOAt being the preferred choice.

  • Solution 2: Choose the Right Reagent and Base. HATU is widely regarded as one of the best reagents for minimizing epimerization.[6] Use a bulky, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid stronger bases or nucleophilic bases like pyridine if epimerization is a concern.[13]

  • Solution 3: Control the Temperature. Run the reaction at a lower temperature (e.g., 0 °C). While this may slow down the reaction rate, it significantly reduces the rate of epimerization.[3]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best "go-to" coupling reagent for this compound?

    • A: For general-purpose coupling, HATU is an excellent first choice. Its high reactivity is well-suited for electron-deficient substrates, and it has a low propensity for causing epimerization.[6][14]

  • Q: How do I choose the optimal base and solvent?

    • A: The standard base is N,N-Diisopropylethylamine (DIPEA) at 2-3 equivalents. It is non-nucleophilic and effectively scavenges the acid formed during the reaction. For solvents, anhydrous DMF is often the best choice due to its high polarity, which aids in dissolving reactants and intermediates, and its high boiling point, which allows for heating if necessary.[15] Anhydrous DCM or THF can also be used for less challenging couplings.[16]

  • Q: When should I consider converting the carboxylic acid to an acyl chloride?

    • A: Acyl chloride formation (e.g., using thionyl chloride or oxalyl chloride) is a classic activation method.[16][17] Consider this "last resort" option when even the most powerful coupling reagents fail. Be aware that this method can be harsh, potentially leading to side reactions on other functional groups, and often results in higher levels of epimerization for chiral substrates.[17] The reaction of picolinic acids with thionyl chloride can sometimes lead to undesired chlorination on the pyridine ring.[18]

Section 4: Protocols & Data

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExample(s)Common ByproductsEpimerization RiskKey Considerations
Carbodiimide EDC, DCC, DICWater-soluble or insoluble ureas, N-acylureaModerate to HighInexpensive. Requires an additive (HOBt/HOAt) to suppress epimerization and N-acylurea formation.[7][10]
Uronium/Aminium HATU, HBTUTetramethylurea (water-soluble), HOAt/HOBtLow (HATU) to Minimal (HBTU)Highly efficient and fast.[12] Can cause guanidinylation of the amine; pre-activation is crucial .[5][14]
Phosphonium PyBOP, PyAOPHexamethylphosphoramide (HMPA, from BOP - carcinogenic), Pyrrolidine-based byproductsMinimalVery effective, no guanidinylation side reaction.[7][9] PyBOP is a safer alternative to BOP.[6]
Phosphonic Anhydride T3PWater-soluble phosphate saltsLowByproducts are easily removed with an aqueous wash.[13][19] A green and efficient option.
Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling with Pre-activation

This protocol is recommended as a starting point for most couplings involving this compound.

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF (to make a 0.1-0.5 M solution).

  • Add HATU (1.1 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step.

  • In a separate flask, dissolve the amine (1.05 eq) in a small amount of anhydrous DMF.

  • Add the amine solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after several hours, consider heating to 40-50 °C.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acyl Fluoride Formation for Highly Unreactive Partners

Use this protocol for extremely challenging couplings where standard methods have failed.[2]

  • To an oven-dried flask under a nitrogen atmosphere, add the this compound (1.2 eq) and dissolve in anhydrous DCM or DCE.

  • Add a fluorinating agent such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or cyanuric fluoride. For this example, we will reference a protocol using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Add TFFH (1.3 eq).

  • Add a non-nucleophilic base like DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Add the hindered or electron-deficient amine (1.0 eq).

  • Seal the reaction vessel and heat to 80 °C.

  • Monitor the reaction progress over 12-24 hours.

  • After cooling to room temperature, perform a standard aqueous workup as described in Protocol 1.

Section 5: Visualizations

G Start Low / No Yield Observed CheckActivation Check for Activated Intermediate (e.g., via LC-MS after 30 min) Start->CheckActivation NoIntermediate Problem: Inefficient Activation CheckActivation->NoIntermediate No IntermediateFormed Problem: Poor Nucleophilicity / Slow Coupling CheckActivation->IntermediateFormed Yes Sol_Activation Solution: 1. Use fresh HATU/reagent. 2. Ensure anhydrous conditions. 3. Implement pre-activation step. NoIntermediate->Sol_Activation Sol_Coupling Solution: 1. Increase reaction temperature (40-80 °C). 2. Switch to more potent reagent (e.g., PyAOP). 3. Convert to acyl fluoride (Protocol 2). IntermediateFormed->Sol_Coupling

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

References

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Ghattas, W., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PubMed. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52187-52194. [Link]

  • Lund, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11633-11638. [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. [Link]

  • Bender, M. L., Ginger, R. D., & Unik, J. P. (1958). Activation Energies of the Hydrolysis of Esters and Amides Involving Carbonyl Oxygen Exchange. Journal of the American Chemical Society, 80(5), 1044–1048. [Link]

  • Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. [Link]

  • Wang, F., Lu, C., & Liu, J. (2014). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society, 136(26), 9230–9233. [Link]

  • Yde, M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(13), 4234. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Fray, M. J. (2014). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 91(1), 136-140. [Link]

  • ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?[Link]

  • Reddit. Tips and tricks for difficult amide bond formation?[Link]

  • Reddit. amide coupling help. [Link]

Sources

Technical Support Center: Purification of Crude 2,5-Difluoropyridine-4-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2,5-Difluoropyridine-4-carboxylic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document offers practical, field-proven insights to overcome common challenges and achieve high-purity crystalline product.

I. Troubleshooting Guide: Navigating Common Recrystallization Issues

Recrystallization is a powerful purification technique, but its success hinges on a delicate thermodynamic balance.[1] When experiments deviate from the expected outcome, a systematic approach to troubleshooting is essential. This section addresses the most common problems encountered during the recrystallization of this compound and provides a logical framework for their resolution.

Diagram: Troubleshooting Decision Tree

The following diagram outlines a step-by-step decision-making process for troubleshooting the recrystallization of this compound.

Troubleshooting_Workflow start Start: Crude 2,5-Difluoropyridine- 4-carboxylic acid dissolution Dissolve crude product in minimum hot solvent start->dissolution cooling Allow solution to cool slowly dissolution->cooling outcome Observe Outcome cooling->outcome no_crystals Problem: No Crystals Form (Supersaturation) outcome->no_crystals Clear solution remains oiling_out Problem: Oiling Out (Liquid Droplets Form) outcome->oiling_out Liquid droplets appear poor_yield Problem: Poor Yield or Rapid Crashing Out outcome->poor_yield Few crystals or immediate powder colored_crystals Problem: Colored Crystals (Impurities Present) outcome->colored_crystals Crystals are discolored induce_crystallization Solution: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Cool further in an ice bath. no_crystals->induce_crystallization reheat_add_solvent Solution: 1. Reheat to dissolve oil. 2. Add more of the 'good' solvent. 3. Consider a different solvent system. oiling_out->reheat_add_solvent adjust_solvent Solution: - For poor yield: Boil off some solvent. - For crashing out: Add a small amount of additional hot solvent. poor_yield->adjust_solvent decolorize Solution: 1. Re-dissolve in hot solvent. 2. Add activated charcoal. 3. Perform hot filtration. colored_crystals->decolorize

Caption: Troubleshooting workflow for recrystallization.

Q1: My compound is not crystallizing out of the solution upon cooling. What should I do?

A1: This is a common issue known as supersaturation, where the concentration of the solute is higher than its equilibrium solubility, yet crystal nucleation has not occurred.[2] Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[3]

  • Further Cooling: If scratching and seeding are ineffective, try cooling the solution in an ice-water bath. Lowering the temperature will further decrease the solubility of your compound and may promote crystallization.[4]

  • Solvent Evaporation: It's possible that too much solvent was used initially. Gently heat the solution to boil off a small amount of the solvent to increase the concentration of the solute, then allow it to cool again.[5]

Q2: Instead of crystals, an oil is forming in my flask. How can I fix this?

A2: This phenomenon, known as "oiling out," occurs when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[5] Impurities can also depress the melting point, contributing to this issue. To resolve this:

  • Re-dissolve the Oil: Heat the solution until the oil completely re-dissolves.

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation temperature.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling, which gives the molecules more time to arrange themselves into a crystal lattice.

  • Change Solvent System: If oiling out persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point or a mixed solvent system might be necessary. For instance, if you are using a single solvent where the compound is very soluble, you can add an "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the first solvent to clarify it before cooling.[6]

Q3: I have a very low yield of crystals, or the product "crashed out" as a fine powder immediately after cooling. What went wrong?

A3: Both of these issues often relate to the amount of solvent used and the rate of cooling.

  • Low Yield: A low yield typically indicates that too much solvent was used, and a significant portion of your product remains dissolved in the mother liquor even after cooling.[5] To improve your yield, you can concentrate the mother liquor by boiling off some solvent and cooling it again to obtain a second crop of crystals.

  • Crashing Out: The rapid formation of a fine powder suggests that the solution was too concentrated or cooled too quickly.[5] This rapid precipitation can trap impurities within the crystal lattice, defeating the purpose of recrystallization. To remedy this, re-heat the solution, add a small amount of additional hot solvent to ensure the compound is fully dissolved at the boiling point, and then allow it to cool more slowly.[5]

Q4: My final crystalline product is colored, but the pure compound should be white. How can I remove the colored impurities?

A4: Colored impurities can often be removed by using activated charcoal.

  • Re-dissolve: Dissolve the impure, colored crystals in the minimum amount of hot recrystallization solvent.

  • Add Activated Charcoal: Add a very small amount of activated charcoal to the hot solution. Be cautious as the solution may boil vigorously upon addition.

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Recrystallize: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.[4]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical execution and underlying principles of recrystallizing this compound.

Diagram: Recrystallization Workflow

The following diagram illustrates the key stages of a successful recrystallization process.

Recrystallization_Workflow start Start: Crude Solid choose_solvent 1. Choose an appropriate solvent start->choose_solvent dissolve 2. Dissolve solute in minimum amount of hot solvent choose_solvent->dissolve hot_filtration 3. (Optional) Hot filtration to remove insoluble impurities dissolve->hot_filtration cool 4. Cool slowly to induce crystallization hot_filtration->cool collect 5. Collect crystals by vacuum filtration cool->collect wash 6. Wash crystals with cold solvent collect->wash dry 7. Dry the pure crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: Key steps for a successful recrystallization.

Q5: How do I select the best solvent for recrystallizing this compound?

A5: The ideal solvent for recrystallization is one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7] For a polar molecule like this compound, which contains both a carboxylic acid group and electronegative fluorine atoms, polar solvents are a good starting point.[8]

  • Recommended Solvents to Screen:

    • Water

    • Ethanol or Methanol

    • Acetic Acid

    • Mixtures such as ethanol/water or acetic acid/water.[8]

  • Screening Process:

    • Place a small amount of your crude material into a test tube.

    • Add a few drops of the solvent at room temperature. If the compound dissolves readily, it is too soluble in that solvent.

    • If it does not dissolve at room temperature, heat the mixture. If it dissolves when hot, it is a potentially good solvent.

    • Allow the hot solution to cool. The formation of a good amount of crystals upon cooling indicates a suitable solvent.[9]

Q6: What are the likely impurities in my crude this compound?

A6: The impurities will depend on the synthetic route. A common route to pyridine carboxylic acids involves the oxidation of the corresponding alkylpyridine. For this compound, potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Partially Oxidized Intermediates: Aldehydes or alcohols formed during the oxidation process.

  • Isomers: Positional isomers of the difluoropyridine carboxylic acid if the starting material was not isomerically pure.

  • Byproducts from Fluorination: If fluorination was a step in the synthesis, incompletely fluorinated pyridine derivatives could be present.

A good recrystallization solvent will ideally have high solubility for these impurities at all temperatures, so they remain in the mother liquor.

Q7: What is a mixed solvent recrystallization and when should I use it?

A7: A mixed solvent recrystallization is used when no single solvent has the ideal solubility properties for your compound. This technique employs two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

You should consider this method if you find that your compound is extremely soluble in one solvent (like ethanol) and nearly insoluble in another (like water). The procedure involves dissolving the crude product in a minimum amount of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes persistently cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]

Q8: How can I ensure the highest possible purity of my final product?

A8: To achieve the highest purity:

  • Use the Minimum Amount of Hot Solvent: This maximizes the recovery of your product upon cooling.[6]

  • Cool Slowly: Slow cooling allows for the formation of larger, more perfect crystals, which are less likely to trap impurities.[7] Rapid cooling leads to the formation of small crystals that can trap impurities.

  • Wash the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[4]

  • Dry Thoroughly: Ensure all solvent is removed from the final product. Residual solvent can affect the melting point and subsequent reactions.

III. Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale screening tests as described in Q5.

Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Glass funnel and filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Selected recrystallization solvent(s)

  • Activated charcoal (if needed)

Procedure:

  • Solvent Selection: Based on preliminary screening, select a suitable solvent or solvent pair. For this example, an ethanol/water system is proposed.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.

  • Induce Saturation: While the ethanol solution is hot, add water dropwise until the solution becomes slightly and persistently cloudy. Add a few more drops of hot ethanol to just clarify the solution.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Table: Key Experimental Parameters
ParameterRecommended Value/ProcedureRationale
Solvent System Ethanol/Water (or other suitable polar solvent)Balances solubility; ethanol dissolves the organic compound, while water acts as an anti-solvent.
Cooling Rate Slow cooling on a benchtop, followed by an ice bathPromotes the formation of large, pure crystals and maximizes yield.[7]
Washing Solvent Cold mixture of the recrystallization solventsRemoves impurities adhering to the crystal surface without dissolving a significant amount of the product.[4]

By following this guide, researchers can effectively troubleshoot and optimize the recrystallization of this compound, leading to a highly pure final product suitable for downstream applications in pharmaceutical and chemical synthesis.

IV. References

  • Process for producing pyridine carboxylic acids. US8575350B2. Google Patents.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.

  • Recrystallization. University of California, Los Angeles.

  • Recrystallization - Single Solvent. University of Toronto Scarborough.

  • Troubleshooting. Chemistry LibreTexts. 2022.

  • Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. Astrobiology. 2013.

  • Recrystallization (chemistry). Wikipedia.

  • ChoosingaSolventforRecrystallization. YouTube. 2021.

  • This compound CAS#: 8575386-39-5. ChemWhat.

  • Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate.

  • 2,3-Difluoropyridine-4-carboxylic acid manufacturers and suppliers in india. ChemicalBook.

  • solubility of 2,5-Furandicarboxylic acid in organic solvents. Benchchem.

  • Solvent Choice. University of York Department of Chemistry.

  • Cas 903522-29-2,3,5-Difluoropyridine-4-carboxylic acid. lookchem.

  • Finding the best solvent for recrystallisation student sheet. RSC Education.

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. 2022.

  • (PDF) Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. ResearchGate. 2022.

  • Problems with Recrystallisations. University of York Department of Chemistry.

  • Recrystallization and Melting Point Analysis. YouTube. 2022.

Sources

Technical Support Center: Optimizing Peptide Coupling with 2,5-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing peptide coupling reactions involving 2,5-Difluoropyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and detailed protocols to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in peptide coupling reactions?

Due to the electron-withdrawing effects of the two fluorine atoms and the pyridine ring nitrogen, this compound is an electron-deficient aromatic carboxylic acid.[1] This electronic nature can render the carboxyl group less nucleophilic and potentially more challenging to activate compared to electron-rich or aliphatic carboxylic acids. Consequently, sluggish or incomplete coupling reactions may be observed if suboptimal activation methods are employed.[2] Furthermore, the solubility of this acid in common organic solvents should be considered for homogenous reaction conditions.

Q2: Which coupling reagents are recommended for this compound?

For challenging couplings, particularly with electron-deficient acids, high-reactivity coupling reagents are recommended.[3] Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[4][5] HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), generates a highly reactive OAt-active ester, which can facilitate the coupling of even challenging substrates.[5] Phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also a good choice and can sometimes offer cleaner reactions as they do not pose the risk of guanidinylation of the N-terminal amine.

Q3: What is the role of the fluorine atoms in this compound during peptide coupling?

The fluorine atoms significantly influence the electronic properties of the pyridine ring. Their strong electron-withdrawing nature decreases the pKa of the carboxylic acid and can affect the reactivity of the molecule.[6] This can make the carboxyl group more challenging to activate but also influences the properties of the resulting peptide, such as metabolic stability and binding affinity.[7] The presence of fluorine can also impact the conformation of the final peptide.[8]

Q4: Can I use standard coupling conditions for this compound?

While standard protocols provide a good starting point, optimization is often necessary. Due to the electron-deficient nature of the acid, you may need to employ more forceful conditions, such as using a more potent coupling reagent like HATU, slightly elevated temperatures, or extended reaction times.[9] Monitoring the reaction progress by techniques like HPLC or LC-MS is crucial to determine the optimal conditions for your specific substrate.

Experimental Protocol: HATU-Mediated Coupling

This section provides a detailed, step-by-step methodology for the coupling of this compound to a resin-bound peptide using HATU.

Workflow for HATU-Mediated Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Resin Resin-bound Peptide (with free N-terminus) Reagents Prepare Reagent Solutions: - this compound in DMF - HATU in DMF - DIPEA in DMF Activation Pre-activation: Mix Acid, HATU, and DIPEA Reagents->Activation Combine Coupling Add activated mixture to resin Activation->Coupling Transfer Reaction_Step React for 1-4 hours at RT Coupling->Reaction_Step Incubate Wash Wash Resin: DMF, DCM, MeOH Reaction_Step->Wash Test Kaiser Test (optional) Wash->Test Cleavage Cleave peptide from resin Test->Cleavage If coupling complete Analysis Analyze by HPLC/LC-MS Cleavage->Analysis

Caption: Workflow for HATU-mediated peptide coupling.

Materials and Reagents:
  • Resin-bound peptide with a free N-terminus

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reaction vessel with agitation (e.g., shaker or bubbler)

Procedure:
  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Deprotection: If the N-terminus is protected (e.g., with Fmoc), perform deprotection according to your standard protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Reagent Preparation:

    • In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) in DMF.

    • Add HATU (1.9-3.9 equivalents) to the carboxylic acid solution.

    • Add DIPEA (4-8 equivalents) to the mixture.

  • Pre-activation: Gently agitate the mixture for 5-10 minutes at room temperature to allow for the formation of the active ester.

  • Coupling: Add the pre-activated solution to the swollen and deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. Reaction progress can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: After the reaction is complete (indicated by a negative Kaiser test), drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Analysis: The peptide can then be cleaved from the resin using a suitable cleavage cocktail (e.g., TFA-based) and analyzed by HPLC and mass spectrometry.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of this compound and provides systematic solutions.

Troubleshooting Workflow

G Start Problem: Low Coupling Efficiency Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Check_Activation Is pre-activation time sufficient? Check_Reagents->Check_Activation Yes Solution_Reagents Solution: Use fresh, anhydrous reagents and solvents. Check_Reagents->Solution_Reagents No Check_Equivalents Are reagent equivalents optimized? Check_Activation->Check_Equivalents Yes Solution_Activation Solution: Increase pre-activation time to 15-20 min. Check_Activation->Solution_Activation No Check_Temp Is reaction temperature adequate? Check_Equivalents->Check_Temp Yes Solution_Equivalents Solution: Increase equivalents of acid and coupling reagent. Check_Equivalents->Solution_Equivalents No Check_Solubility Is the acid fully dissolved? Check_Temp->Check_Solubility Yes Solution_Temp Solution: Increase temperature to 40-50°C. Check_Temp->Solution_Temp No Solution_Solubility Solution: Co-solvents (e.g., NMP) or sonication may be needed. Check_Solubility->Solution_Solubility No

Caption: Troubleshooting workflow for low coupling efficiency.

Common Problems and Solutions
Problem Potential Cause Recommended Solution Citation
Low or no coupling efficiency 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance. 3. Poor solubility of this compound.1a. Use a more powerful coupling reagent like HATU or PyBOP. 1b. Increase the pre-activation time to 15-20 minutes. 2a. Increase the equivalents of the acid and coupling reagent (see table below). 2b. Increase the reaction temperature to 40-50°C. 3. Consider using a co-solvent like N-Methyl-2-pyrrolidone (NMP) or sonicate to aid dissolution.[9][10]
Presence of side products 1. Racemization at the activated carboxyl group. 2. Guanidinylation of the N-terminal amine when using uronium reagents like HATU in excess.1a. Add a racemization suppressor like HOBt or Oxyma Pure, especially if not intrinsic to the coupling reagent. 1b. Use a weaker base like sym-collidine in place of DIPEA. 2. Use a slight excess of the carboxylic acid relative to the coupling reagent. Alternatively, use a phosphonium-based reagent like PyBOP.[11][12]
Incomplete reaction after extended time 1. Aggregation of the growing peptide chain on the solid support. 2. Deactivation of the coupling reagent.1a. Use a solvent known to disrupt aggregation, such as NMP or a mixture of DMF and DMSO. 1b. Perform a "double coupling" by repeating the coupling step with fresh reagents. 2. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester and deactivate the coupling reagent.[10]
Recommended Reagent Ratios
Reagent Equivalents (relative to resin loading) Purpose
This compound2 - 4To drive the reaction to completion.
HATU1.9 - 3.9Activation of the carboxylic acid.
DIPEA4 - 8Base to facilitate the reaction.
HOBt/Oxyma Pure (if used)2 - 4Racemization suppression.

References

Sources

Technical Support Center: Optimizing the Synthesis of 2,5-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,5-Difluoropyridine-4-carboxylic acid is a key building block in medicinal chemistry and drug development, valued for the unique electronic properties conferred by its difluorinated pyridine core. However, its synthesis can be challenging, with researchers frequently encountering issues related to low yield, regioselectivity, and difficult purification. This guide provides a comprehensive technical overview, troubleshooting advice, and detailed protocols to help scientists navigate these challenges and improve synthetic outcomes.

Section 1: Frequently Asked Questions & Core Strategies

This section addresses common questions and outlines the primary strategic approaches to synthesizing this compound.

Q1: What are the most effective synthetic routes to this compound?

A: There are three primary strategies, each with distinct advantages and challenges. The optimal choice depends on the available starting materials, scale, and equipment.

  • Hydrolysis of 2,5-Difluoro-4-cyanopyridine: This is often the most direct and highest-yielding route if the cyanopyridine precursor is available. The nitrile group is a robust precursor to the carboxylic acid.[1]

  • Organometallic Carboxylation: This classic approach involves creating a nucleophilic carbon at the C4 position of 2,5-difluoropyridine, which then reacts with carbon dioxide. This is typically achieved through directed ortho-metalation (lithiation) or Grignard formation.[2][3]

  • Transition Metal-Catalyzed Carboxylation: Modern methods using catalysts, such as palladium, can directly carboxylate C-H bonds or C-X (X = Br, I) bonds.[4][5] While powerful, these methods may require more specialized starting materials or catalyst systems.

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Key Transformation 2,5-Difluoro-4-cyanopyridine 2,5-Difluoro-4-cyanopyridine Hydrolysis Hydrolysis 2,5-Difluoro-4-cyanopyridine->Hydrolysis 2,5-Difluoropyridine 2,5-Difluoropyridine Lithiation / Grignard + CO2 Lithiation / Grignard + CO2 2,5-Difluoropyridine->Lithiation / Grignard + CO2 4-Halo-2,5-difluoropyridine 4-Halo-2,5-difluoropyridine Pd-Catalyzed Carboxylation Pd-Catalyzed Carboxylation 4-Halo-2,5-difluoropyridine->Pd-Catalyzed Carboxylation Target_Molecule This compound Hydrolysis->Target_Molecule Lithiation / Grignard + CO2->Target_Molecule Pd-Catalyzed Carboxylation->Target_Molecule

Caption: Overview of primary synthetic routes.

Q2: I'm struggling with the hydrolysis of 2,5-Difluoro-4-cyanopyridine. My yield is low. What can I do?

A: Low yield in nitrile hydrolysis is a common problem, often stemming from incomplete reaction or side reactions. The key is to choose the right conditions—acidic or basic—and optimize them.

  • Mechanism Insight: Under basic conditions, the hydroxide ion attacks the nitrile carbon, and after a series of proton transfers, forms a carboxylate salt.[1] Acid-catalyzed hydrolysis involves protonating the nitrile nitrogen to make the carbon more electrophilic for attack by water.[1]

  • Troubleshooting:

    • Incomplete Conversion: The primary amide is a stable intermediate. Driving the reaction to completion often requires elevated temperatures and prolonged reaction times. Consider increasing the concentration of the acid or base.

    • Side Reactions: For pyridine carboxylic acids, decarboxylation can occur at very high temperatures, especially under acidic conditions.[6] If you observe gas evolution and yield loss, try reducing the reaction temperature and extending the reaction time.

    • Work-up Issues: Ensure complete neutralization during work-up. The product is amphoteric and its solubility is highly pH-dependent. Adjust the pH carefully to the isoelectric point to maximize precipitation and recovery.

Problem Probable Cause Recommended Solution
Reaction stalls at the amide intermediate Insufficiently harsh conditions (temperature, time, or reagent concentration).Increase temperature moderately (e.g., from 80°C to 100°C), prolong reaction time, or use a more concentrated acid/base (e.g., switch from 6M HCl to 12M HCl). Monitor by TLC or LC-MS.
Low isolated yield after work-up Incorrect pH for precipitation; product remains dissolved in the aqueous layer.Carefully adjust the pH of the aqueous solution with 1M HCl or 1M NaOH to find the point of maximum precipitation (typically pH 2-4 for pyridine carboxylic acids). Cool the solution on ice to further decrease solubility.
Evidence of product degradation (darkening, gas) Decarboxylation at excessively high temperatures.Perform the hydrolysis at the lowest effective temperature. For example, try refluxing in 6M HCl instead of concentrated H2SO4 at 160°C.
Q3: For the organometallic route, where does deprotonation of 2,5-difluoropyridine occur and how do I ensure success?

A: This route's success hinges on regioselective metalation at the C4 position. The electronic properties of the pyridine nitrogen and the two fluorine atoms are the determining factors.

  • Causality of Regioselectivity: The C4 proton is the most acidic. The fluorine at C5 and the pyridine nitrogen at N1 are strongly electron-withdrawing, inductively stabilizing the negative charge of the C4-anion. The fluorine at C2 also contributes to this effect. Therefore, strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) will selectively abstract the C4 proton.[3]

  • Critical Parameters:

    • Anhydrous Conditions: Grignard reagents and organolithiums react violently with water. All glassware must be flame-dried, and all solvents and reagents must be rigorously anhydrous.

    • Low Temperature: These intermediates are highly reactive and thermally unstable. The reaction must be maintained at low temperatures (typically -78°C using a dry ice/acetone bath) to prevent decomposition and side reactions.

    • High-Quality CO2: Use high-purity, dry carbon dioxide. Quenching is often done by pouring the reaction mixture over crushed dry ice or bubbling dry CO2 gas through the solution. Atmospheric CO2 is insufficient, and moisture in low-grade CO2 will quench the organometallic intermediate.[2][7]

Lithiation_Carboxylation start 2,5-Difluoropyridine intermediate 4-Lithio-2,5-difluoropyridine (Unstable Intermediate) start->intermediate Deprotonation product Target Carboxylic Acid intermediate->product Carboxylation param5 Aqueous Acid Work-up product->param5 Protonation param1 Anhydrous THF param1->start param2 LDA or n-BuLi param2->start param3 Strictly -78 °C param3->intermediate param4 Dry CO2 (solid or gas) param4->intermediate

Caption: Critical parameters for the lithiation-carboxylation pathway.

Section 2: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis via Basic Hydrolysis of 2,5-Difluoro-4-cyanopyridine

This protocol is adapted from general procedures for cyanopyridine hydrolysis.[6][8]

Materials:

  • 2,5-Difluoro-4-cyanopyridine

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of 2,5-Difluoro-4-cyanopyridine in 50 mL of a 6 M aqueous NaOH solution.

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 12-24 hours for complete conversion of the intermediate amide.

  • Cooling and Neutralization: Once the reaction is complete, cool the flask to room temperature and then further in an ice-water bath.

  • Acidification: Slowly and carefully add concentrated HCl to the cooled solution with stirring. The carboxylate salt will be protonated. Monitor the pH with pH paper or a meter. Continue adding acid until the pH is approximately 2-3. A white precipitate of this compound should form.

  • Isolation: Keep the mixture in the ice bath for at least 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis via Directed Lithiation of 2,5-Difluoropyridine

This protocol is based on established methods for directed ortho-metalation of pyridines.[3]

Materials:

  • 2,5-Difluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Dry Ice (solid CO2)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • 1 M Hydrochloric Acid (HCl)

  • Schlenk line or glovebox, flame-dried glassware, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Under a positive pressure of nitrogen, add 3.0 g of 2,5-difluoropyridine and 50 mL of anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add 1.1 equivalents of LDA solution dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting dark solution at -78°C for 1 hour.

  • Carboxylation: In a separate beaker, crush a large excess (approx. 20 g) of dry ice into a coarse powder. Quickly and carefully pour the reaction mixture from the flask onto the crushed dry ice with vigorous manual swirling. Caution: Rapid sublimation of CO2 will cause pressure buildup.

  • Quenching and Work-up: Allow the mixture to slowly warm to room temperature, which will sublime the excess CO2. Quench the reaction by adding 50 mL of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Section 3: References

  • ResearchGate. (n.d.). Switchable site‐selective electrochemical C−H carboxylation of pyridines and analogues. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2019). Selective C–F bond carboxylation of gem-difluoroalkenes with CO2 by photoredox/palladium dual catalysis. PMC. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. PMC. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Electrochemical carboxylation of pyridines a, Optimal conditions and.... Retrieved January 12, 2026, from [Link]

  • ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Retrieved January 12, 2026, from [Link]

  • AZoM. (2023). Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine. Retrieved January 12, 2026, from

  • MDPI. (n.d.). Advances in Palladium-Catalyzed Carboxylation Reactions. Retrieved January 12, 2026, from [Link]

  • PubMed. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Retrieved January 12, 2026, from [Link]

  • Sungkyunkwan University. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. Retrieved January 12, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. PMC. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2. Retrieved January 12, 2026, from

  • Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Retrieved January 12, 2026, from

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved January 12, 2026, from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 12, 2026, from [Link]

  • Justia Patents. (2015). Catalytic process for production of pyridine carboxylic acid amides. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Selected examples for regioselective lithiation of 2,5-substituted.... Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Purification of 2,5-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-Difluoropyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions during the purification of this critical pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and ensure the integrity of your downstream applications.

The Criticality of Purity for this compound

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of even minor impurities can have significant consequences, including:

  • Altered Biological Activity: Impurities can interact with biological targets, leading to off-target effects or reduced efficacy of the final drug product.

  • Toxicity: Certain process-related impurities or byproducts can be toxic, posing a safety risk.

  • Challenges in Downstream Reactions: Impurities can interfere with subsequent synthetic steps, leading to lower yields, the formation of new byproducts, and difficulties in purification.

  • Regulatory Hurdles: Stringent purity requirements are mandated by regulatory agencies for APIs. Failure to meet these standards can result in significant delays and financial losses.

Therefore, robust and reliable purification strategies are paramount. This guide will walk you through common challenges and their solutions.

Troubleshooting Guide: Common Impurities and Their Removal

The synthesis of this compound, often involving the carboxylation of 2,5-difluoropyridine via organometallic intermediates (e.g., Grignard or lithiation) or hydrolysis of a corresponding nitrile, can introduce several predictable impurities.

ImpurityLikely OriginImpactRecommended Purification Strategy
Unreacted 2,5-Difluoropyridine Incomplete carboxylation reaction.Can interfere with downstream reactions and is a common process-related impurity.Acid-base extraction.[1][2]
2,5-Difluoropyridine-4-carboxamide Incomplete hydrolysis of a nitrile precursor.Structurally similar to the target compound, making it difficult to remove. Can affect API crystallization and purity.Forced hydrolysis under acidic or basic conditions followed by acid-base extraction.[1][2]
Biphenyl derivatives (e.g., 2,2',5,5'-tetrafluorobiphenyl) Homocoupling of Grignard or organolithium intermediates.[3]Can be difficult to remove by simple crystallization and may have unknown pharmacological activity.Column chromatography or careful recrystallization from a solvent system where the biphenyl is more soluble.
Over-oxidized or side-chain modified species Side reactions during oxidation-based syntheses.May introduce unwanted functionality and complicate characterization.Recrystallization or preparative HPLC.
Inorganic Salts Remnants from workup procedures (e.g., MgSO₄, Na₂SO₄, NaCl).Can affect solubility, catalyst performance in subsequent steps, and analytical results.Aqueous wash during extraction, or recrystallization from a solvent in which the salts are insoluble.

Experimental Protocols: Step-by-Step Methodologies

General Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound.

Purification_Workflow Crude Crude Product (in organic solvent) Extraction Acid-Base Extraction Crude->Extraction Remove basic & neutral impurities Recrystallization Recrystallization Extraction->Recrystallization Isolate crude acid Drying Drying Recrystallization->Drying Remove residual solvent Pure_Product Pure 2,5-Difluoropyridine- 4-carboxylic acid Drying->Pure_Product Analysis Purity Analysis (HPLC, NMR) Pure_Product->Analysis Verify Purity

Caption: General purification workflow for this compound.

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective for separating the acidic target compound from neutral and basic impurities.[1][2][4][5][6]

Principle: this compound, being acidic, will be deprotonated by a base to form a water-soluble carboxylate salt. Neutral impurities (like unreacted starting material or biphenyl byproducts) and basic impurities will remain in the organic phase.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Using a strong base like sodium hydroxide is generally not recommended as it can lead to emulsions and potentially unwanted side reactions.[4]

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium 2,5-difluoropyridine-4-carboxylate into a clean flask.

  • Back-washing (Optional but Recommended): To remove any entrained neutral impurities from the aqueous layer, add a fresh portion of the organic solvent, shake, and discard the organic layer.[4]

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2). The this compound will precipitate out of the solution.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and then with a small amount of a non-polar solvent (like hexane) to aid in drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the desired compound.

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the "mother liquor".

Step-by-Step Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Potential solvents include ethanol, methanol, acetone, water, or mixtures thereof.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling (using a steam bath or hot plate) while stirring. Add more solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystallization has started, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment: Analytical Techniques

Verifying the purity of your final product is a critical step. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment of organic acids.[8][9] A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a good starting point.[10][11] Purity is typically determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show the characteristic signals for the pyridine ring protons. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (around 12 ppm), although its position can be concentration-dependent.[12]

    • ¹³C NMR: The carboxyl carbon will have a characteristic chemical shift in the range of 165-185 ppm.[12]

    • ¹⁹F NMR: This is particularly useful for fluorinated compounds and can help identify any fluorine-containing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1710-1760 cm⁻¹.[12]

Frequently Asked Questions (FAQs)

Q1: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when it comes out of solution at a temperature above its melting point. To resolve this:

  • Add more of the "soluble" solvent to the mixture and reheat to ensure complete dissolution at a slightly lower temperature.[7]

  • Consider using a different solvent system.

  • Ensure your starting material is not grossly impure, as high levels of impurities can depress the melting point.[7]

Q2: I'm seeing a persistent impurity with a similar retention time to my product in HPLC. How can I improve the separation?

A2:

  • Optimize the mobile phase: Adjust the gradient slope, the organic modifier (e.g., switch from acetonitrile to methanol), or the pH of the aqueous phase. The pH should ideally be at least 2 units below the pKa of your acid to ensure it is fully protonated.[8]

  • Change the stationary phase: If optimizing the mobile phase is insufficient, try a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.[8]

  • Consider preparative HPLC: For very challenging separations, preparative HPLC may be necessary.

Q3: During the acid-base workup, I'm getting a stable emulsion. How can I break it?

A3: Emulsions are common when working with basic solutions. To break an emulsion:

  • Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of shaking vigorously.

  • If the emulsion persists, you can try filtering the mixture through a pad of Celite.

Q4: My ¹H NMR spectrum shows a very broad peak for the carboxylic acid proton, or I don't see it at all. Is this normal?

A4: Yes, this is quite common. The chemical shift and peak shape of the carboxylic acid proton are highly dependent on the solvent, concentration, and water content due to hydrogen bonding and chemical exchange. In some deuterated solvents, like D₂O, the proton will exchange and the peak will disappear. Adding a drop of D₂O to your NMR tube can be a useful diagnostic test to confirm the identity of the acidic proton peak.

Logical Troubleshooting Diagram

Troubleshooting_Logic start Purity Check Fails (e.g., <98% by HPLC) impurity_id Identify Impurity (MS, NMR, RT comparison) start->impurity_id unreacted_sm Unreacted Starting Material (e.g., 2,5-difluoropyridine) impurity_id->unreacted_sm Neutral amide Amide Intermediate impurity_id->amide Neutral/Slightly Basic side_product Unknown Side Product impurity_id->side_product Polarity Varies extraction Perform Acid-Base Extraction unreacted_sm->extraction hydrolysis Force Hydrolysis (Acidic or Basic) amide->hydrolysis chromatography Column Chromatography or Prep HPLC side_product->chromatography recrystallize Re-recrystallize with Solvent Screen side_product->recrystallize purity_check_2 Re-check Purity extraction->purity_check_2 hydrolysis->extraction chromatography->purity_check_2 recrystallize->purity_check_2 purity_check_2->impurity_id Fail success Purification Successful purity_check_2->success Pass

Caption: A logical flow for troubleshooting low purity results.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • TIEI Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Poboży, E., Król, E., Wójcik, L., & Bulska, E. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 173(1-2), 133–141. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Managing low reactivity of 2,5-Difluoropyridine-4-carboxylic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for managing the low reactivity of 2,5-Difluoropyridine-4-carboxylic acid in coupling reactions. We will explore the underlying chemical principles and provide actionable troubleshooting strategies and optimized protocols.

Part 1: Understanding the Challenge - FAQs on Reactivity

Q1: Why is this compound so unreactive in standard coupling reactions?

A1: The low reactivity stems from the potent electron-withdrawing effects of its structure. The pyridine nitrogen and the two fluorine atoms strongly pull electron density away from the aromatic ring and, consequently, from the carboxyl group.[1][2] This electronic deficit deactivates the carbonyl carbon, making it a weaker electrophile and thus less susceptible to nucleophilic attack by an amine.[3] Furthermore, the fluorine atoms increase the stability of the aromatic ring, making it more resistant to chemical transformations.[4][5]

Part 2: Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is one of the most common applications for this acid, yet it is frequently plagued by low yields and stalled reactions.[6][7] This section addresses the most common failure points.

Q2: My reaction with a standard carbodiimide coupling agent (EDC or DCC) is failing or giving very low yields. What is the primary issue?

A2: Standard carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide) are often insufficient for activating severely electron-deficient carboxylic acids.[8] They form an O-acylisourea intermediate, which may not be reactive enough to be intercepted by a nucleophile, especially if the amine partner is also not highly reactive.[8] This can lead to slow reactions and the accumulation of side products.[9]

Q3: Which coupling reagents are recommended for this system, and why?

A3: For electron-deficient substrates, more potent activating agents are required. Aminium/Uronium or phosphonium-based reagents are highly recommended because they generate more reactive activated esters.[9][10][11]

Reagent Class Examples Mechanism & Advantages Considerations
Aminium/Uronium HATU, HBTU, HCTU, COMU Forms highly reactive OAt or OBt esters.[11][12][13] HATU is often superior for sterically hindered or electronically challenging couplings due to the anchimeric assistance from the pyridine nitrogen in its HOAt leaving group.[11][12][13]Requires a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine). Excess reagent can lead to guanidinylation of the primary amine.[11][14]
Phosphonium PyBOP, PyAOP Similar to aminium salts, they form highly reactive activated esters. PyBOP is known for rapid couplings with minimal side reactions.[10]Byproducts can sometimes complicate purification, but are generally less hazardous than those from older reagents like BOP.[10]
Carbodiimide Additives EDC/HOBt, EDC/HOAt Adding HOBt or HOAt allows the initial O-acylisourea to convert into a more stable and reactive HOBt/HOAt ester, which is less prone to racemization and side reactions.[8]This is a cost-effective improvement over EDC alone but may still be less effective than HATU for the most challenging substrates.

Recommendation: Start with HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as it is consistently cited for its high efficiency in difficult couplings.[12][13][15]

Q4: My reaction is still sluggish even with HATU. How can I optimize the conditions?

A4: If the reaction remains slow, a systematic optimization of other parameters is necessary.

  • Base Selection: The choice of base is critical. Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Standard bases like triethylamine (TEA) can act as competing nucleophiles. Typically, 2-4 equivalents of base are used.

  • Solvent: A polar aprotic solvent is essential. N,N-Dimethylformamide (DMF) is the most common choice. Acetonitrile (MeCN) or Dichloromethane (DCM) can also be effective.[6] Ensure the solvent is anhydrous.

  • Temperature: While most amide couplings are run at room temperature, gently heating the reaction to 40-60 °C can significantly increase the rate for unreactive partners.[6] Monitor for potential degradation of sensitive substrates.

  • Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.5 M is a good starting point.

  • Pre-activation: Mix the carboxylic acid, HATU, and base in DMF and stir for 5-15 minutes before adding the amine. This allows for the formation of the active ester intermediate, which can improve yields.[15]

Q5: I'm observing an unexpected side product. What could it be?

A5: With aminium reagents like HATU, a common side reaction is the formation of a guanidinium byproduct.[14] This occurs if the amine attacks the guanidinium portion of the coupling reagent instead of the activated ester. To minimize this, use the coupling reagent in slight excess (1.1-1.2 equivalents) but avoid a large excess, and consider adding the amine after a brief pre-activation period.[14]

Part 3: Protocols and Workflows

Optimized Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (to achieve 0.2 M concentration)

Procedure:

  • To a dry flask under an inert atmosphere (Nitrogen or Argon), add this compound.

  • Add anhydrous DMF to dissolve the acid.

  • Add HATU to the solution, followed by DIPEA.

  • Stir the mixture at room temperature for 15 minutes (pre-activation).

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish after 4 hours, heat the mixture to 50 °C and continue monitoring.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water (2x), followed by saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

If a coupling reaction fails, follow this logical progression to diagnose the issue.

G start Low Yield in Amide Coupling reagent Q: Is the activating reagent potent enough? (e.g., EDC/DCC) start->reagent hatu Switch to HATU or COMU reagent->hatu No conditions Q: Are reaction conditions optimized? reagent->conditions Yes (Using HATU) hatu->conditions base Check Base: Use DIPEA or Collidine (2-3 eq) conditions->base solvent Check Solvent: Use Anhydrous DMF base->solvent temp Check Temperature: Consider heating to 40-60°C solvent->temp preactivate Implement Pre-activation: Mix Acid/HATU/Base for 15 min before adding amine temp->preactivate failure Consult Further Literature temp->failure success Reaction Successful preactivate->success

Caption: Inductive effects deactivating the this compound molecule.

References

  • National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Omega. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Retrieved from [Link]

  • YouTube. (2019). Carboxylic Acids to Alcohols, Part 6: In Situ Activation. Retrieved from [Link]

  • YouTube. (2023). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

  • National Institutes of Health. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]

  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 17.21: How Chemists Activate Carboxylic Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Reddit. (2025). Amide coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]

  • ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 2,5-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,5-Difluoropyridine-4-carboxylic acid is a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the fluorine substituents, make it an attractive synthon for drug development professionals. However, its amphiprotic nature—possessing both a basic pyridine nitrogen and an acidic carboxylic acid—can present challenges during reaction work-up and purification. This technical support guide provides a comprehensive resource for researchers, offering troubleshooting advice and detailed protocols to ensure efficient and effective isolation of products derived from this versatile reagent.

Core Principles: Understanding the Chemistry of this compound

A successful work-up strategy hinges on a solid understanding of the physicochemical properties of the molecule of interest. For this compound, the interplay between its acidic and basic functionalities is paramount.

  • Solubility Profile: The solubility of this compound and its derivatives is highly dependent on the pH of the aqueous phase during extraction.

    • In acidic aqueous solution (pH < 2): The carboxylic acid is protonated and neutral. The compound will have its highest solubility in organic solvents and lowest solubility in water.

    • In basic aqueous solution (pH > 4): The carboxylic acid is deprotonated to its carboxylate salt. This salt is highly polar and will be predominantly soluble in the aqueous phase.

This pH-dependent solubility is the cornerstone of a successful extractive work-up.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My product has poor solubility in standard extraction solvents like ethyl acetate and dichloromethane. What are my options?

A1: This is a common challenge with pyridine carboxylic acids. Here’s a systematic approach to address this:

  • pH Adjustment is Critical: Ensure the pH of the aqueous layer is appropriate for the desired separation. For extracting the carboxylic acid product into the organic phase, the aqueous layer should be strongly acidic (pH 1-2). Use a strong acid like 1M or 2M HCl to make this adjustment.

  • Solvent Selection: If your product remains insoluble in common solvents even after pH adjustment, consider more polar organic solvents.

    • Tetrahydrofuran (THF): While miscible with water, THF can be used in extractions if the aqueous layer is saturated with a salt like sodium chloride (brine). This "salting out" effect reduces the miscibility of THF in the aqueous phase.

    • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with lower water miscibility.

    • n-Butanol: An excellent choice for extracting polar compounds that have poor solubility in less polar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarity IndexExpected Solubility (as free acid)Notes
Water10.2Low (pH < 2), High (pH > 4)pH is the dominant factor.
Methanol/Ethanol5.1 / 4.3HighProtic solvents, may be difficult to remove.
Ethyl Acetate4.4Moderate to GoodA common first choice for extraction.
Dichloromethane3.1ModerateCan be effective, but less polar.
Tetrahydrofuran4.0HighWater miscibility can be an issue.
n-Butanol3.9HighGood for more polar products.
Toluene2.4LowGenerally not a good choice.
Hexanes/Heptanes0.1Very LowUseful as anti-solvents for precipitation.
Q2: I'm observing a persistent emulsion during my aqueous extraction. How can I resolve this?

A2: Emulsions are common when working with pyridine derivatives due to their surfactant-like properties. Here are several techniques to break emulsions:

  • Addition of Brine: Add a saturated aqueous solution of NaCl. The increased ionic strength of the aqueous layer often disrupts the emulsion.

  • Change in Solvent Polarity: Add a small amount of a less polar solvent like hexanes or a more polar solvent like methanol to the mixture.

  • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.

  • Centrifugation: If the scale of the reaction is small, centrifuging the mixture is a very effective way to separate the layers.

  • Patience: Sometimes, simply letting the separatory funnel sit for an extended period can lead to layer separation.

Workflow for Breaking Emulsions:

emulsion_workflow start Persistent Emulsion Formed add_brine Add Saturated NaCl (Brine) start->add_brine check1 Emulsion Resolved? add_brine->check1 change_solvent Add a different co-solvent check1->change_solvent No success Separate Layers check1->success Yes check2 Emulsion Resolved? change_solvent->check2 filter_celite Filter through Celite® check2->filter_celite No check2->success Yes check3 Emulsion Resolved? filter_celite->check3 centrifuge Centrifuge check3->centrifuge No check3->success Yes centrifuge->success fail Consider alternative work-up

Caption: A decision-making workflow for resolving emulsions.

Q3: I am worried about decarboxylation of my product. Is this a significant risk?

A3: Pyridine carboxylic acids can undergo decarboxylation at elevated temperatures. While this compound is relatively stable, it is prudent to avoid high temperatures, especially during purification.

  • Recommendation: When concentrating your product, use a rotary evaporator with a water bath temperature below 50 °C. For final drying, a vacuum oven at room temperature is ideal. Avoid unnecessary heating, especially if acidic or basic residues are present.

Standard Work-up Protocol: Amide Coupling Reaction

This protocol details a typical work-up for a reaction where this compound is coupled with an amine to form an amide.

Experimental Protocol:

  • Quenching: Cool the reaction mixture to 0 °C and slowly add 1 M HCl to adjust the pH to ~2. This will protonate the pyridine nitrogen of any unreacted starting material and the desired product, as well as neutralize any basic coupling reagents.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1 M HCl (2 x volume of the organic layer) to remove any remaining basic impurities.

    • Saturated aqueous sodium bicarbonate (2 x volume of the organic layer) to remove any unreacted carboxylic acid. Caution: CO2 evolution may occur. Vent the separatory funnel frequently.

    • Brine (1 x volume of the organic layer) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or column chromatography. For chromatography, a mobile phase of hexanes/ethyl acetate is a good starting point. Adding a small amount of acetic acid (0.1-1%) to the eluent can improve peak shape for acidic compounds.

Workflow Diagram for Amide Coupling Work-up:

amide_workup reaction_mixture Crude Reaction Mixture quench Quench with 1M HCl (pH 2) reaction_mixture->quench extract Extract with Ethyl Acetate quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with NaHCO3 (aq) wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify

Caption: A step-by-step workflow for the work-up of an amide coupling reaction.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Smith, M. B. John Wiley & Sons, 2019. [Link]

  • Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F., & Chai, C. L. L. Butterworth-Heinemann, 2017. [Link]

  • Practical Organic Synthesis: A Student's Guide. Schoffstall, A. M., Gaddis, B. A., & Druelinger, M. L. John Wiley & Sons, 2010. [Link]

Technical Support Center: Solvent Effects on the Reactivity of 2,5-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Difluoropyridine-4-carboxylic acid (CAS 851386-39-5). This versatile building block is a cornerstone in the synthesis of novel therapeutics and advanced materials, largely due to the unique reactivity imparted by its difluorinated pyridine core.[1][2] However, harnessing its full potential requires a nuanced understanding of a critical, and often overlooked, reaction parameter: the solvent.

This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple protocol recitation to explain the underlying principles governing solvent choice. Here, you will find answers to common questions, solutions to frequent experimental challenges, and validated protocols that empower you to optimize your reactions, minimize side products, and achieve reproducible, high-yielding results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the handling and reactivity of this compound, with a specific focus on solvent interactions.

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid.[3] Its solubility is dictated by the polarity of both the pyridine ring and the carboxylic acid group. It generally exhibits poor solubility in nonpolar solvents (e.g., hexanes, toluene). Solubility is moderate to good in polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (MeCN). It also dissolves in polar protic solvents such as methanol and ethanol, though the reactivity of these solvents must be considered (see Q3). While data for this specific molecule is not extensively published, analogous compounds like 2,5-Furandicarboxylic acid show a solubility trend where polar solvents like methanol and DMSO are highly effective.[4][5][6]

Q2: Why are polar aprotic solvents (DMF, DMSO, MeCN) so frequently recommended for reactions with this substrate?

A2: Polar aprotic solvents are favored for two primary reasons that align with the main reaction types for this molecule:

  • Stabilization of Charged Intermediates: In Nucleophilic Aromatic Substitution (SNAr) reactions, the addition of a nucleophile to the electron-deficient pyridine ring forms a negatively charged intermediate called a Meisenheimer complex.[7][8] Polar aprotic solvents excel at stabilizing this charge through dipole-dipole interactions, which lowers the activation energy of this rate-determining step and accelerates the reaction.[8]

  • Excellent Solvation of Reagents: In reactions like amide or ester couplings, these solvents effectively dissolve not only the carboxylic acid substrate but also the various coupling agents (e.g., HATU, EDC) and bases (e.g., DIPEA) that are often salts or highly polar molecules.[9][10] This ensures the reaction mixture remains homogeneous, promoting efficient molecular interactions.

Q3: What are the primary risks of using protic solvents like water, methanol, or ethanol?

A3: While they can be excellent solvents, protic solvents pose three main risks:

  • Competing Nucleophile: Alcohols can act as nucleophiles, especially at elevated temperatures or in the presence of a base, leading to the formation of an undesired ester byproduct.

  • Nucleophile Deactivation: Protic solvents can form strong hydrogen bonds with anionic or amine-based nucleophiles.[11][12] This "solvation shell" stabilizes the nucleophile, making it less reactive and slowing down the desired reaction rate.[11]

  • Hydrolysis of Activated Intermediates: In coupling reactions, activated species (e.g., active esters, acyl chlorides) are highly susceptible to hydrolysis by water, which quenches the reaction.

Q4: How do the two fluorine atoms influence the reactivity of the pyridine ring?

A4: The fluorine atoms are critical to the molecule's reactivity. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the pyridine ring, making the carbon atoms at positions 2 and 6 highly electrophilic and thus susceptible to Nucleophilic Aromatic Substitution (SNAr).[8] This inductive effect also stabilizes the negatively charged Meisenheimer complex formed during the SNAr reaction, making fluorinated pyridines more reactive in these substitutions than their chlorinated or brominated analogs.[8]

Q5: Besides reactions at the carboxyl group or the ring, what is a common side reaction to be aware of?

A5: Decarboxylation, the loss of the -COOH group as CO₂, is a potential side reaction for pyridinecarboxylic acids, particularly at elevated temperatures.[13] The rate of this reaction can be influenced by the solvent.[14] While often requiring high heat (>150 °C), it is a critical consideration in process development or when reactions require prolonged heating. If decarboxylation is suspected, reducing the reaction temperature or time is the first corrective step.

Part 2: Troubleshooting Guide - Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during reactions with this compound.

Problem Scenario Primary Cause Analysis & Corrective Action
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Incorrect Solvent Polarity Causality: The rate-determining step in SNAr is the formation of the charged Meisenheimer intermediate.[8] Nonpolar solvents (e.g., Toluene) cannot stabilize this intermediate, leading to a prohibitively high activation energy. Solution: Switch to a polar aprotic solvent such as DMF or DMSO . These solvents effectively stabilize the intermediate, accelerating the reaction.[7]
Nucleophile Deactivation by Solvent Causality: Protic solvents (e.g., Methanol, Water) can form a hydrogen-bond "cage" around the nucleophile, reducing its availability and reactivity.[11] Solution: Change to a polar aprotic solvent. If a protic solvent is unavoidable, a stronger, non-nucleophilic base may be required to ensure the nucleophile is sufficiently deprotonated and active.
Poor Solubility of Reagents Causality: If the substrate or nucleophile is not fully dissolved, the reaction becomes diffusion-limited, drastically slowing the rate. Solution: Select a solvent with higher solubilizing power. For example, if solubility is poor in MeCN, try DMF or, for maximum solvating power, DMSO. Gentle heating can also improve solubility, but must be balanced against potential side reactions.
Issue 2: Low Yield in Amide Coupling Reactions Incomplete Reagent Dissolution Causality: Amide coupling involves multiple components (the acid, amine, coupling agent, and a base). If any one of these fails to dissolve, the reaction stoichiometry is compromised at the molecular level. Solution: DMF is the industry standard for a reason; it is an excellent solvent for most common coupling reagents (HATU, HOBt, EDC) and bases (DIPEA, TEA).[9][10] Ensure a clear, homogeneous solution is formed before proceeding.
Hydrolysis of Activated Acid Causality: The "activated ester" intermediate formed by the coupling reagent is highly electrophilic and susceptible to reaction with water. Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.
Issue 3: Formation of Unexpected Byproducts Solvent as a Competing Nucleophile Causality: Using an alcohol (e.g., Methanol, Ethanol) as a solvent can lead to the formation of the corresponding methyl or ethyl ester, particularly if the reaction is heated or run for an extended time.[7] Solution: Replace the nucleophilic solvent with an inert alternative. THF , MeCN , or 1,4-Dioxane are excellent choices when a less polar, aprotic environment is needed compared to DMF or DMSO.
Thermal Decarboxylation Causality: Prolonged heating at high temperatures (>150 °C) can induce the loss of CO₂ from the carboxylic acid group.[13][14] Solution: Optimize the reaction to run at the lowest effective temperature. If high temperatures are required for the primary reaction, consider a solvent with a lower boiling point that can be run under reflux to control the maximum temperature, or simply reduce the reaction time.

Part 3: Visual Guides & Data

Diagrams

Visualizing workflows and mechanisms is key to understanding the causal relationships in chemical reactions. The following diagrams illustrate critical decision-making processes and mechanistic principles.

Solvent_Selection_Workflow start Start: Identify Reaction Type reaction_type Reaction Type? start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr coupling Amide / Ester Coupling reaction_type->coupling Coupling other Other (e.g., Decarboxylation Study) reaction_type->other Other snar_check Is Nucleophile sensitive to H-bonding? snar->snar_check coupling_check Are all reagents (acid, amine, coupling agent, base) soluble? coupling->coupling_check polar_aprotic Use Polar Aprotic Solvent (DMF, DMSO, NMP) snar_check->polar_aprotic Yes (most common) polar_protic_caution Use Polar Protic Solvent (e.g., EtOH) with caution. Consider stronger base. snar_check->polar_protic_caution No dmf_std Use Standard Polar Aprotic Solvent (DMF, MeCN) coupling_check->dmf_std Yes solubility_issue Solubility Issues? coupling_check->solubility_issue No solubility_issue->dmf_std No, proceed dmso_high_sol Consider DMSO for higher solvating power. solubility_issue->dmso_high_sol Yes

Caption: Decision workflow for selecting an appropriate solvent.

SNAr_Mechanism Mechanism: Solvent Stabilization in SNAr reactants 2,5-Difluoropyridine-4-COOH + Nucleophile (Nu⁻) transition_state Transition State reactants->transition_state Rate-determining step meisenheimer Meisenheimer Complex (Negatively Charged Intermediate) transition_state->meisenheimer product Substituted Product meisenheimer->product Fast Elimination of F⁻ solvent Polar Aprotic Solvent (e.g., DMSO) solvent->meisenheimer Stabilizes negative charge via dipole interactions, lowering activation energy

Caption: Role of polar aprotic solvents in SNAr reactions.

Part 4: Validated Experimental Protocols

The following protocols are provided as robust starting points. Researchers should always perform reactions on a small scale initially to optimize conditions for their specific substrates.

Protocol 1: Amide Coupling via HATU Activation

This protocol describes a standard procedure for coupling this compound with a primary or secondary amine.

Rationale: DMF is chosen for its excellent ability to dissolve all reaction components, ensuring a homogeneous reaction.[10] HATU is a highly efficient coupling reagent that works well for both simple and sterically hindered substrates.[15] DIPEA is a non-nucleophilic base used to neutralize the acid and facilitate the reaction.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M. Stir until fully dissolved.

  • Add the desired amine (1.1 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details the substitution of the fluorine atom at the 2-position with an amine nucleophile.

Rationale: DMSO is selected as the solvent due to its high polarity, which effectively stabilizes the Meisenheimer intermediate, and its high boiling point, which allows for heating if necessary to drive the reaction to completion.[7] Potassium carbonate is a cost-effective, non-nucleophilic base sufficient for deprotonating the amine or scavenging the HF byproduct.

Step-by-Step Methodology:

  • To a clean, dry reaction vessel, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Add the amine nucleophile (1.2 - 1.5 eq).

  • Add anhydrous Dimethyl sulfoxide (DMSO) to achieve a practical concentration (e.g., 0.1 - 0.5 M).

  • Stir the mixture at room temperature or heat to 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by LC-MS. Reactions may take from 4 to 24 hours.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Adjust the pH to be acidic (pH ~3-4) using 1M HCl to protonate the carboxylic acid.

  • The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like Ethyl Acetate.

  • Wash the organic extracts, dry, and concentrate. Purify as necessary.

References

  • Milosavljević, S., et al. (2015). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Journal of the Serbian Chemical Society. Available at: [Link]

  • Sobczyk, L., et al. (2017). Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. Physical Chemistry Chemical Physics. Available at: [Link]

  • Nikolić, J., et al. (2015). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available at: [Link]

  • Milosavljević, S., et al. (2015). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. ResearchGate. Available at: [Link]

  • Valentić, N., et al. (n.d.). The mode of the solvent effects in pyridine mono-carboxylic acids. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]

  • Chemistry Stack Exchange (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]

  • Google Patents (2014). Synthesis method of medicinal raw material 2,5-difluoropyridine. CN105753772A.
  • Roe, A., Cheek, P. H., & Hawkins, G. F. (1951). The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts (2023). Nucleophilicity and Solvent Effects. Available at: [Link]

  • University of California, Irvine (n.d.). Summary of Nucleophilic Substitution Reactions. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Available at: [Link]

  • Royal Society of Chemistry (2015). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link]

  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry. Available at: [Link]

  • The University of Liverpool Repository (2024). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. Available at: [Link]

  • Cantwell, N. H., & Brown, E. V. (1952). Effect of Solvents on the Decarboxylation of Picolinic Acid. Journal of the American Chemical Society. Available at: [Link]

  • Chem-Impex (n.d.). 3,5-Difluoropyridine-4-carboxylic acid. Available at: [Link]

  • Cohen, T., et al. (1966). Oxidative decarboxylation of carboxylic acids by pyridine N-oxide. Journal of the American Chemical Society. Available at: [Link]

  • Chemsrc (n.d.). This compound CAS#:851386-39-5. Available at: [Link]

  • Growing Science (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences. Available at: [Link]

  • Reddit (2022). amide coupling help. r/Chempros. Available at: [Link]

  • Aapptec Peptides (n.d.). Coupling Reagents. Available at: [Link]

  • MDPI (2018). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Catalysts. Available at: [Link]

  • ResearchGate (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Available at: [Link]

  • ChemWhat (n.d.). This compound CAS#: 851386-39-5. Available at: [Link]

  • MDPI (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes. Available at: [Link]

  • Royal Society of Chemistry (2020). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications. Available at: [Link]

  • LookChem (n.d.). Cas 903522-29-2, 3,5-Difluoropyridine-4-carboxylic acid. Available at: [Link]

  • MDPI (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules. Available at: [Link]

  • ResearchGate (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Available at: [Link]

  • Arkivoc (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available at: [Link]

  • ResearchGate (2020). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Available at: [Link]

  • ResearchGate (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Available at: [Link]

  • PubMed (1995). Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds. Available at: [Link]

Sources

Temperature optimization for 2,5-Difluoropyridine-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Difluoropyridine-4-carboxylic acid

Welcome to the technical support guide for this compound. This document is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and frequently asked questions regarding temperature optimization for reactions involving this versatile building block. Our guidance is rooted in established chemical principles to ensure you can troubleshoot effectively and enhance the success of your experiments.

Section 1: Core Principles & General FAQs

This section addresses foundational questions about the role of temperature in reactions with this compound.

Q1: Why is temperature such a critical parameter when working with this molecule?

A: Temperature is the most crucial lever you can pull to control the balance between reaction rate (kinetics) and reaction outcome (thermodynamics). For this compound, its reactivity is influenced by two electron-withdrawing fluorine atoms and a carboxylic acid group. This electronic nature means that while the molecule is generally stable, specific reaction pathways can be highly sensitive to thermal conditions.[1] Insufficient heat may lead to stalled or sluggish reactions, while excessive heat can cause reagent decomposition, undesirable side reactions like decarboxylation, or reduced selectivity.[2][3]

Q2: What are the primary thermal risks I should be aware of?

A: The two main risks are decarboxylation and reagent/catalyst degradation .

  • Decarboxylation: The loss of CO₂ from the carboxylic acid group to form 2,5-difluoropyridine is a common thermal side reaction for many heterocyclic carboxylic acids, often occurring at elevated temperatures (e.g., >100-150 °C).[4][5] The precise onset temperature will depend on the solvent, pH, and presence of metal catalysts.

  • Reagent Degradation: Many complex reagents used in modern synthesis, such as amide coupling agents (e.g., HATU) and palladium catalysts, have limited thermal stability.[6] Exceeding their recommended temperature range can lead to rapid decomposition and complete reaction failure.

Q3: How do I establish a baseline temperature for a new reaction?

A: Always start with the mildest conditions reported for the specific reaction class. For instance, amide couplings are often initiated at 0 °C or room temperature.[7][8] Directed ortho-lithiations of fluoropyridines are almost exclusively performed at cryogenic temperatures (-78 °C) to ensure stability of the organolithium intermediate.[9][10] Only increase the temperature incrementally if you observe low or no conversion.

Section 2: Troubleshooting Guide for Common Reactions

This guide provides specific advice in a question-and-answer format for issues you may encounter during key synthetic transformations.

Amide Bond Formation

Amide coupling is the most frequent reaction performed with this acid. Success hinges on activating the carboxylic acid without promoting side reactions.

Q4: My amide coupling reaction is sluggish at room temperature, resulting in low yield. Should I apply heat?

A: Yes, but cautiously. A sluggish reaction, particularly with electron-deficient amines, often indicates that the activation energy for the nucleophilic attack on the activated acid intermediate is not being met.

  • Causality: Coupling reagents like EDC or DCC form a highly reactive O-acylisourea intermediate.[8] The subsequent attack by the amine is the rate-limiting step. Modest heating increases the kinetic energy of the system, accelerating this step.

  • Recommended Action:

    • Ensure your coupling reagents (e.g., EDC, HOBt, HATU) are fresh and anhydrous.

    • Increase the temperature incrementally to 40-50 °C and monitor by TLC or LC-MS.

    • Avoid exceeding 60 °C when using common uronium salt coupling reagents like HATU, as they can begin to decompose.[6] One study noted only a slight improvement in yield when increasing the temperature to 60 °C, suggesting a point of diminishing returns.[7]

Q5: I'm seeing byproduct formation in my amide coupling reaction when I heat it. What is happening?

A: This is likely due to either side reactions of the coupling agent or thermal degradation.

  • Causality: At higher temperatures, the activated O-acylisourea intermediate (from DCC or EDC) can rearrange into an unreactive N-acylurea. Additives like 1-hydroxybenzotriazole (HOBt) are used to prevent this by forming a more stable active ester, but this stability is also temperature-limited.

  • Recommended Action:

    • Lower the Temperature: Return to room temperature and allow the reaction to run for a longer period (24-48 hours).

    • Change Coupling Agent: Switch to a more robust coupling system. If you are using a carbodiimide, consider adding HOBt or switching to a phosphonium-based reagent (e.g., PyBOP) or uronium-based reagent (e.g., HATU), which are often more efficient.[6]

    • Check pH: Ensure the reaction is not overly basic. The use of excess tertiary amine base (like DIPEA) at high temperatures can sometimes promote side reactions.

Reaction Type Starting Temperature Typical Range Key Considerations & Troubleshooting
Amide Coupling 0 °C to 23 °C (RT)0 °C to 60 °CSluggish reaction at RT? Increase to 40-50 °C. Side products forming? Lower temperature and extend reaction time.[7]
Directed Ortho-Lithiation -78 °C-78 °CStrictly maintain cryogenic temperature. Warming can cause substitution of fluoride by the base or other side reactions.[10][11]
Metal-Catalyzed Cross-Coupling Room Temperature50 °C to 120 °CTemperature is highly catalyst/ligand dependent. Screen temperatures; high heat can cause decarboxylation.
Decarboxylation (Avoidance) N/A> 120 °CThis is an undesired side reaction. If your primary reaction requires >120 °C, expect potential yield loss.[4]
Directed Ortho-Lithiation

Functionalization adjacent to the fluorine atom at C-3 is a powerful strategy. This requires deprotonation with a strong, hindered base.

Q6: My lithiation reaction at -78 °C is not going to completion. Can I warm the reaction slightly to improve the rate?

A: No. This is strongly discouraged. Warming an ortho-lithiated fluoropyridine is a common cause of reaction failure.

  • Causality: The lithiated intermediate of a fluoropyridine is thermally unstable. Warming the solution, even to 0 °C, can lead to a reversal of the lithiation and subsequent side reactions, such as the base (e.g., diisopropylamine from LDA) acting as a nucleophile and displacing the fluoride.[10][11] The mechanism of LDA-mediated lithiation at -78 °C is already complex, often involving autocatalysis and sensitivity to salt impurities, and temperature stability is paramount.[9]

  • Recommended Action:

    • Check Base Quality: Ensure your LDA or other alkyllithium base is freshly prepared or properly titrated. Old or degraded base is a primary cause of incomplete lithiation.

    • Solvent Purity: Use rigorously anhydrous THF. Traces of water will quench the organolithium species.

    • Inverse Addition: Add the this compound solution slowly to the LDA solution at -78 °C to maintain an excess of base and prevent side reactions.

    • Longer Reaction Time: Instead of increasing the temperature, simply stir for a longer duration at -78 °C (e.g., 2-4 hours) before adding the electrophile.

Section 3: Visualization of Optimization Logic

To aid in your experimental design, the following diagrams illustrate the key relationships and decision-making processes in temperature optimization.

G cluster_0 Troubleshooting Low Yield start Low Yield or No Reaction Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_temp Is Temperature a Likely Kinetic Barrier? check_reagents->check_temp increase_temp Increase Temp Incrementally (e.g., +10 to 20 °C) check_temp->increase_temp Yes fail Consider Alternative Catalysts/ Reagents check_temp->fail No (e.g., Lithiation at -78°C) monitor Monitor by LCMS/TLC increase_temp->monitor side_products Side Products Observed? monitor->side_products decrease_temp Decrease Temperature, Increase Reaction Time side_products->decrease_temp Yes success Optimization Successful side_products->success No decrease_temp->fail

Caption: Troubleshooting workflow for low reaction yield.

G Temp Temperature Increase Rate Desired Reaction Rate (Kinetics) Temp->Rate Increases Stability Reagent / Catalyst Stability Temp->Stability Decreases SideRxn Side Reactions (e.g., Decarboxylation) Temp->SideRxn Increases Yield Optimal Product Yield Rate->Yield Stability->Yield SideRxn->Yield

Caption: The interplay of temperature and reaction outcomes.

Section 4: Experimental Protocol Example

Protocol: Temperature Screening for Amide Coupling

This protocol describes a parallel screening approach to quickly identify the optimal temperature for coupling this compound with a model amine.

1. Reagent Preparation:

  • Stock Solution A (Acid): Prepare a 0.2 M solution of this compound in anhydrous DMF.

  • Stock Solution B (Amine): Prepare a 0.22 M solution of your amine (e.g., benzylamine) in anhydrous DMF.

  • Stock Solution C (Coupling): Prepare a 0.2 M solution of HATU in anhydrous DMF.

  • Stock Solution D (Base): Prepare a 0.4 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

2. Reaction Setup:

  • Arrange five reaction vials suitable for heating and magnetic stirring.

  • To each vial, add Stock Solution A (0.5 mL, 0.1 mmol, 1.0 eq).

  • Add Stock Solution B (0.5 mL, 0.11 mmol, 1.1 eq).

  • Add Stock Solution D (0.5 mL, 0.2 mmol, 2.0 eq).

  • Stir the vials at their designated temperatures for 5 minutes to equilibrate.

3. Temperature Conditions:

  • Vial 1: 0 °C (ice bath)

  • Vial 2: 23 °C (room temperature)

  • Vial 3: 40 °C (heating block)

  • Vial 4: 55 °C (heating block)

  • Vial 5: 70 °C (heating block)

4. Reaction Initiation and Monitoring:

  • Initiate the reaction in all vials simultaneously by adding Stock Solution C (0.5 mL, 0.1 mmol, 1.0 eq).

  • After a set time (e.g., 2 hours), quench a small aliquot (10 µL) from each vial into 0.5 mL of acetonitrile.

  • Analyze the quenched aliquots by LC-MS to determine the conversion percentage and identify any major byproducts.

  • Continue monitoring at intervals (e.g., 4h, 8h, 24h) to find the condition that provides the best conversion with the cleanest profile in the shortest time.

5. Self-Validation:

  • The results from this parallel screen are self-validating. The condition that yields the highest conversion of product with the lowest impurity profile is, by definition, the optimal temperature under these specific conditions. This data-driven approach removes guesswork and provides a robust starting point for scale-up.

References

  • Collum, D. B., et al. (n.d.). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. PubMed Central. Available at: [Link]

  • Collum, D. B., et al. (2010). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Journal of the American Chemical Society. Available at: [Link]

  • Viciu, M. S., Gupta, L., & Collum, D. B. (2010). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society, 132(18), 6361–6365. Available at: [Link]

  • Reddy, T. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

  • Chemsrc. (n.d.). This compound | CAS#:851386-39-5. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Al-dujaili, A. H., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Available at: [Link]

  • ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available at: [Link]

  • Google Patents. (n.d.). WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • ResearchGate. (n.d.). A new radical decarboxylation reaction for the conversion of carboxylic acids into hydrocarbons. Available at: [Link]

Sources

Technical Support Center: 2,5-Difluoropyridine-4-carboxylic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Difluoropyridine-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with these valuable fluorinated building blocks. The presence of electron-withdrawing fluorine atoms significantly influences the physicochemical properties of the pyridine ring, leading to specific handling and reaction considerations.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I've just received my order of this compound. What are the absolute critical first steps for handling and storage to prevent degradation?

Answer:

Proper initial handling and storage are paramount to preserving the integrity of this compound. Due to its chemical nature, improper storage can lead to gradual degradation, impacting downstream experimental reproducibility.

The primary concerns are moisture and atmospheric contaminants. Pyridine compounds can be hygroscopic, absorbing water from the air over time, which can affect their reactivity and physical properties.[2]

Core Protocol for Handling and Storage:

  • Personal Protective Equipment (PPE): Always handle the compound within a certified fume hood. Wear appropriate PPE, including chemical splash goggles, a lab coat, and nitrile or neoprene gloves.[2][3]

  • Inert Atmosphere: Upon receipt, it is best practice to transfer the material into a vial or container that can be sealed under an inert atmosphere (e.g., argon or nitrogen). This is particularly crucial for long-term storage.

  • Container Integrity: Ensure the container is tightly closed to prevent exposure to air and moisture.[4][5]

  • Storage Environment: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible materials such as strong acids, bases, and oxidizing agents.[3][4][6]

Data Summary: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature Cool (e.g., 2-8 °C)Slows potential degradation pathways.[4]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture absorption and oxidation.
Container Tightly Sealed, OpaqueProtects from air, moisture, and light.[5]
Location Well-ventilated, separate from incompatible materialsEnsures safety and prevents cross-contamination.[3][6]
Question 2: My reaction at an elevated temperature (>100 °C) using this compound is giving low yields and I see gas evolution. What is the likely cause and how can I mitigate this?

Answer:

The most probable cause of your issue is thermal decarboxylation. Pyridinecarboxylic acids, particularly when the carboxyl group is at the 2-position, are known to undergo decarboxylation upon heating.[7][8][9] While your compound is a 4-carboxylic acid derivative, this pathway can still be significant at elevated temperatures, leading to the formation of 2,5-difluoropyridine and carbon dioxide gas. The reaction is often facilitated in high-boiling point solvents like anisole or quinoline.[10]

The electron-withdrawing nature of the two fluorine atoms can influence the stability of the pyridine ring and the C-COOH bond, potentially affecting the temperature at which decarboxylation becomes a significant side reaction.

dot

Decarboxylation_Pathway reactant This compound transition_state Transition State reactant->transition_state Heat (Δ) product1 2,5-Difluoropyridine transition_state->product1 product2 CO2 (gas) transition_state->product2 Purification_Workflow start Crude Product extraction Acid-Base Extraction start->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization If solid chromatography Modified Chromatography extraction->chromatography If oil or impure solid final_product Pure Product recrystallization->final_product chromatography->final_product

Sources

Validation & Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 2,5-Difluoropyridine-4-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation of 2,5-Difluoropyridine-4-carboxylic acid. In the absence of direct, published experimental spectra for this specific molecule, this document leverages foundational principles of mass spectrometry and comparative data from structural analogs to construct a reliable predictive model. This approach is essential for researchers in drug development and chemical synthesis who frequently encounter novel molecules and require a robust framework for structural elucidation.

The guide will first establish the fundamental fragmentation patterns common to aromatic and pyridine-based carboxylic acids. It will then propose a detailed experimental workflow for analysis, followed by a core section predicting the primary fragmentation pathways of this compound under Electron Ionization (EI). A comparative analysis against non-fluorinated and non-heterocyclic analogs will highlight the structural influences of fluorine and nitrogen atoms on fragmentation. Finally, the influence of different ionization techniques will be discussed.

Part 1: Foundational Principles of Fragmentation in Aromatic Carboxylic Acids

The fragmentation of aromatic carboxylic acids in a mass spectrometer is largely dictated by the stability of the aromatic ring and the chemistry of the carboxyl group. Aromatic systems are characterized by strong molecular ion peaks due to their inherent stability.

Under Electron Ionization (EI), a high-energy electron beam bombards the molecule, ejecting an electron to form an energetically unstable molecular ion (M+•).[1] This excess energy drives fragmentation. For aromatic carboxylic acids, the most common and diagnostically significant fragmentation pathways include:

  • Loss of a Hydroxyl Radical ([M-OH]⁺): This involves the cleavage of the C-OH bond within the carboxyl group, resulting in a stable acylium ion. This is a prevalent fragmentation pathway for short-chain and aromatic carboxylic acids.[2]

  • Loss of a Carboxyl Radical ([M-COOH]⁺): This pathway involves the cleavage of the bond between the aromatic ring and the carboxyl carbon. The stability of the resulting aryl cation makes this a significant fragmentation event.[2]

  • Decarboxylation (Loss of CO₂): The loss of a neutral carbon dioxide molecule can also occur, though it is often more prevalent in electrospray ionization or specific molecular structures.

The presence of heteroatoms (like nitrogen in the pyridine ring) and electron-withdrawing substituents (like fluorine) can significantly influence electron distribution and bond strengths, thereby altering the relative abundances of these common fragments.

Part 2: A Validated Workflow for Mass Spectrometric Analysis

To ensure reproducible and high-quality data, a systematic approach to analysis is critical. The following protocol outlines a self-validating workflow for the analysis of this compound.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 1-2 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

    • If using Electrospray Ionization (ESI), consider adding 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to promote ionization.

  • Instrumentation & Ionization:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which aids in formula determination.

    • For EI Analysis: Introduce the sample via a direct insertion probe or a GC inlet if the compound is sufficiently volatile and thermally stable. Use a standard electron energy of 70 eV.[3]

    • For ESI Analysis: Introduce the sample via direct infusion or through an LC system. Optimize spray voltage, capillary temperature, and gas flows to achieve a stable signal for the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[4]

  • Mass Analysis:

    • MS1 (Full Scan): Acquire a full scan spectrum to identify the molecular ion (EI) or the precursor ion (ESI). For this compound (C₆H₃F₂NO₂), the exact neutral mass is approximately 159.01 g/mol .[5]

    • MS2 (Tandem MS): Select the molecular ion (m/z 159 in EI) or precursor ion (m/z 160 for [M+H]⁺ or m/z 158 for [M-H]⁻ in ESI) for collision-induced dissociation (CID).

    • Apply a stepped collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions, from low-energy to high-energy dissociations.

  • Data Interpretation:

    • Analyze the resulting MS/MS spectrum to identify fragment ions.

    • Propose fragmentation pathways based on neutral losses from the precursor ion.

    • Compare the observed fragmentation pattern with the predictive models outlined in this guide.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_interp Data Interpretation A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Ionization (EI or ESI) C->D E MS1: Full Scan (Identify Precursor) D->E F MS2: Isolate & Fragment (CID) E->F G Detect Fragment Ions F->G H Correlate Fragments to Structure G->H I Compare with Analogs H->I

Caption: A generalized workflow for the mass spectrometric analysis of a novel compound.

Part 3: Predicted EI Fragmentation of this compound

The molecular formula C₆H₃F₂NO₂ gives a monoisotopic mass of 159.01 Da. Under 70 eV EI conditions, the aromatic and heterocyclic nature of the molecule suggests that the molecular ion peak at m/z 159 will be prominent. The primary fragmentation pathways are predicted as follows:

  • [M - OH]⁺ at m/z 142: This is predicted to be a major fragment resulting from the alpha-cleavage of the hydroxyl radical from the carboxylic acid group.[2] The resulting 2,5-difluoro-isonicotinoyl cation is well-stabilized by the aromatic system.

  • [M - COOH]⁺ at m/z 114: Cleavage of the C-C bond between the pyridine ring and the carboxyl group yields a 2,5-difluoropyridinium cation. This is another highly probable and diagnostically important fragmentation pathway.[2]

  • [M - CO₂]⁺• at m/z 115: The loss of a neutral CO₂ molecule from the molecular ion results in a 2,5-difluoropyridine radical cation. This pathway is particularly relevant for aromatic carboxylic acids.

  • Fluorine-Related Losses:

    • [M - F]⁺ at m/z 140: Loss of a fluorine radical is possible, although generally less favorable than fragmentation at the more labile carboxylic acid group.[6]

    • [M - HF]⁺• at m/z 139: Elimination of a neutral hydrogen fluoride molecule is another potential, though likely minor, pathway.[6]

G cluster_frags M Molecular Ion (M+•) C₆H₃F₂NO₂ m/z 159 F1 [M-OH]⁺ m/z 142 M->F1 - •OH (Major) F2 [M-COOH]⁺ m/z 114 M->F2 - •COOH (Major) F3 [M-CO₂]⁺• m/z 115 M->F3 - CO₂ (Significant) F4 [M-F]⁺ m/z 140 M->F4 - •F (Minor)

Caption: Predicted primary EI fragmentation pathways for this compound.

Part 4: Comparative Analysis with Structural Analogs

To understand the electronic effects of the fluorine and nitrogen atoms, we compare the predicted fragmentation of our target molecule with two key analogs: isonicotinic acid (non-fluorinated) and 2,5-difluorobenzoic acid (non-heterocyclic).

  • Isonicotinic Acid (Pyridine-4-carboxylic acid): As the direct parent compound, its fragmentation is dominated by losses of •OH and •COOH. The electron-withdrawing fluorine atoms in our target molecule are expected to strengthen the C-C bond between the ring and the carboxyl group, potentially decreasing the relative abundance of the [M-COOH]⁺ fragment compared to isonicotinic acid.

  • 2,5-Difluorobenzoic Acid: This analog allows us to isolate the effect of the pyridine nitrogen. The nitrogen atom, being more electronegative than carbon, influences the charge distribution in the molecular ion and subsequent fragments. It can stabilize adjacent positive charges, potentially altering the fragmentation ratios compared to its pure benzene counterpart.

Ion TypeThis compound (Predicted m/z)Isonicotinic Acid (Known m/z)2,5-Difluorobenzoic Acid (Predicted m/z)
Molecular Ion (M+•) 159123158
[M - OH]⁺ 142106141
[M - COOH]⁺ 11478113
[M - CO₂]⁺• 11579114

Part 5: The Influence of Ionization Technique: EI vs. ESI

The choice of ionization technique profoundly impacts the resulting mass spectrum. While EI is a "hard" technique that induces extensive fragmentation, ESI is a "soft" technique that typically yields intact precursor ions with minimal in-source fragmentation.[4]

  • Positive-Ion ESI-MS/MS ([M+H]⁺, m/z 160): In this mode, the protonated molecule is selected for CID. Fragmentation would proceed via neutral losses. The most likely fragmentations would be the loss of water (H₂O) to yield an ion at m/z 142 and the subsequent loss of carbon monoxide (CO) to yield an ion at m/z 114 .

  • Negative-Ion ESI-MS/MS ([M-H]⁻, m/z 158): This mode is often highly effective for acidic molecules. The deprotonated molecule is selected, and the most facile and dominant fragmentation is typically the loss of neutral CO₂ via decarboxylation, yielding a highly stable anion at m/z 114 .[7] This provides a very clean and specific transition for quantification methods like Multiple Reaction Monitoring (MRM).

Conclusion

This guide establishes a robust predictive framework for the mass spectrometric fragmentation of this compound. The primary predicted fragments under EI conditions are m/z 142 ([M-OH]⁺) and m/z 114 ([M-COOH]⁺) , originating from the molecular ion at m/z 159 . Comparative analysis reveals the subtle but significant electronic effects of the fluorine substituents and the pyridine nitrogen on the fragmentation pathways. Furthermore, the choice of ionization method (EI vs. ESI) offers complementary structural information, with ESI in negative ion mode providing a highly specific decarboxylation pathway. This predictive guide serves as an essential tool for researchers, enabling them to anticipate, identify, and confidently interpret the mass spectral data of this and structurally related compounds.

References

  • MASS SPECTRUM, FRAGMENTATION PATTERN OF CARBOXYLIC ACIDS FOR CSIR NET/GATE. YouTube. Available at: [Link]

  • GCMS Section 6.12 - Carboxylic Acids. Whitman College. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]

  • 2-Pyridinecarboxylic acid. NIST WebBook. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. NASA. Available at: [Link]

  • 6-methyl-2-Pyridinecarboxylic acid. NIST WebBook. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Worcester Polytechnic Institute. Available at: [Link]

  • fragmentation patterns in mass spectra. Chemguide. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... PubMed. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of Fluorinated Pyridinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic introduction of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Among these valuable building blocks, fluorinated pyridinecarboxylic acids stand out for their versatility. However, the interplay between the electron-withdrawing nature of the pyridine nitrogen, the powerful inductive effect of fluorine, and the reactivity of the carboxylic acid group can be complex and highly dependent on the relative positions of these functionalities.

This guide provides an in-depth comparison of the reactivity of various isomers of fluorinated pyridinecarboxylic acids. We will delve into the key factors governing their reactivity in fundamental reactions such as nucleophilic aromatic substitution (SNAr), transformations of the carboxylic acid moiety, and decarboxylation. This analysis is supported by established chemical principles and available experimental data, offering a predictive framework for researchers designing synthetic routes and developing novel molecules.

Understanding the Electronic Landscape: The Interplay of Substituents

The reactivity of a substituted pyridine ring is dictated by the electronic effects of its substituents. In fluorinated pyridinecarboxylic acids, we have three key players:

  • The Pyridine Nitrogen: As an sp²-hybridized nitrogen atom, it is inherently electron-withdrawing, deactivating the ring towards electrophilic attack but, crucially, activating it towards nucleophilic attack. This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen, where a negative charge in a reaction intermediate can be effectively stabilized through resonance.

  • The Fluorine Atom: Being the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), further polarizing the C-F bond and making the attached carbon atom highly electrophilic. This significantly enhances the ring's susceptibility to nucleophilic attack. In the context of nucleophilic aromatic substitution (SNAr), fluorine's high electronegativity makes the carbon it's attached to a prime target for nucleophiles, and it serves as an excellent leaving group in this specific reaction mechanism[1][2].

  • The Carboxylic Acid Group: This group is also electron-withdrawing (-I and -M effects), further contributing to the electron deficiency of the pyridine ring. Its position relative to the fluorine atom and the ring nitrogen will modulate the overall electronic properties and steric environment of the molecule.

The combination of these effects creates a highly electron-poor aromatic system, predisposing these molecules to specific reaction pathways.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Positional Activation

SNAr is a cornerstone reaction for the functionalization of fluorinated pyridinecarboxylic acids. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex[3]. The stability of this intermediate is paramount to the reaction's success.

The reactivity of fluorinated pyridinecarboxylic acids in SNAr reactions is profoundly influenced by the position of the fluorine atom relative to the pyridine nitrogen and the carboxylic acid.

Key Principles:

  • Activation by Pyridine Nitrogen: The pyridine nitrogen strongly activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. Therefore, a fluorine atom at these positions is significantly more labile than one at the meta (3- or 5-) positions.

  • Fluorine as a Leaving Group: In SNAr, the C-F bond is highly polarized, making the carbon atom an excellent electrophilic site. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex, often making it a better leaving group than other halogens in this specific context[1][4].

  • Influence of the Carboxylic Acid Group: The electron-withdrawing nature of the carboxylic acid group further enhances the electrophilicity of the pyridine ring, generally increasing the rate of SNAr.

Comparative Reactivity (Predicted):

Based on these principles, we can predict a general order of reactivity for SNAr on isomeric fluoronicotinic acids (fluorine at various positions on a pyridine-3-carboxylic acid backbone):

  • 6-Fluoronicotinic Acid & 2-Fluoronicotinic Acid: These isomers are expected to be the most reactive towards SNAr. The fluorine atom is in an ortho position to the activating pyridine nitrogen.

  • 4-Fluoronicotinic Acid: This isomer will also be reactive, with the fluorine at the para position to the nitrogen.

  • 5-Fluoronicotinic Acid: This isomer is predicted to be the least reactive. The fluorine is meta to the nitrogen, a position that is not significantly activated for nucleophilic attack.

SNAr_Reactivity cluster_high High Reactivity cluster_moderate Moderate Reactivity cluster_low Low Reactivity 6-F 6-Fluoronicotinic Acid 4-F 4-Fluoronicotinic Acid 6-F->4-F > 2-F 2-Fluoronicotinic Acid 2-F->4-F > 5-F 5-Fluoronicotinic Acid 4-F->5-F >>

Experimental Protocol: Comparative SNAr of Fluoronicotinic Acid Isomers

This protocol is designed to compare the reactivity of 6-fluoronicotinic acid and 5-fluoronicotinic acid with a common nucleophile, benzylamine.

Materials:

  • 6-Fluoronicotinic acid

  • 5-Fluoronicotinic acid

  • Benzylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR tubes, solvents (e.g., DMSO-d₆)

  • HPLC system for quantitative analysis

Procedure:

  • Reaction Setup: In two separate, dry 10 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, place 6-fluoronicotinic acid (141 mg, 1.0 mmol) in one and 5-fluoronicotinic acid (141 mg, 1.0 mmol) in the other.

  • To each flask, add anhydrous potassium carbonate (276 mg, 2.0 mmol) and anhydrous DMSO (5 mL).

  • Add benzylamine (109 µL, 1.0 mmol) to each flask.

  • Reaction Monitoring: Heat the reaction mixtures to 120 °C in a preheated oil bath. Monitor the progress of each reaction by taking small aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by TLC and HPLC to determine the consumption of starting material and the formation of the product.

  • Work-up (once the reaction of the more reactive isomer is complete):

    • Cool the reaction mixtures to room temperature.

    • Pour each mixture into 50 mL of water and acidify to pH ~4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude products by column chromatography on silica gel.

    • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Compare the yields and reaction times for the two isomers.

SNAr_Workflow start Start setup Reaction Setup: - Fluoronicotinic acid isomer - Benzylamine - K₂CO₃ in DMSO start->setup heat Heat to 120°C setup->heat monitor Monitor by TLC/HPLC at regular intervals heat->monitor workup Aqueous Work-up and Extraction monitor->workup analysis Purification and Spectroscopic Analysis workup->analysis compare Compare Yields and Reaction Times analysis->compare end End compare->end

Reactivity of the Carboxylic Acid Group

The primary reactions of the carboxylic acid group are deprotonation (acidity) and conversion to derivatives such as esters and amides.

Acidity (pKa)

The acidity of the carboxylic acid is significantly influenced by the strong electron-withdrawing effect of the fluorine atom. A lower pKa value indicates a stronger acid.

CompoundPredicted pKaReference
Nicotinic Acid~4.85(General Value)
4-Fluoronicotinic Acid~1.27[5]
6-Fluoronicotinic Acid~3.41[6][7]

Note: These are predicted values and may differ from experimentally determined values.

The data suggests that a fluorine atom at the 4-position has a more pronounced acid-strengthening effect than one at the 6-position. This can be attributed to the combined inductive and resonance effects that stabilize the carboxylate anion.

Esterification and Amidation

The conversion of the carboxylic acid to an ester (e.g., via Fischer esterification) or an amide generally proceeds through nucleophilic attack on the carbonyl carbon. The reactivity of the carboxylic acid in these transformations is influenced by the electronic nature of the pyridine ring. A more electron-deficient ring will make the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.

Predicted Reactivity for Esterification/Amidation:

The presence of a fluorine atom, regardless of its position, will generally increase the rate of esterification and amidation compared to the non-fluorinated parent compound due to its electron-withdrawing nature. The relative reactivity among the isomers will depend on the degree to which the fluorine atom enhances the electrophilicity of the carbonyl carbon. Isomers with fluorine at positions that strongly withdraw electron density from the ring (ortho and para to the nitrogen) are expected to be more reactive.

Decarboxylation: The Influence of the Carboxylic Acid Position

Decarboxylation, the removal of the carboxyl group as CO₂, is a reaction that is highly dependent on the position of the carboxylic acid on the pyridine ring.

  • 2-Pyridinecarboxylic Acids (Picolinic Acids): These isomers are prone to decarboxylation upon heating. The reaction is thought to proceed through a zwitterionic intermediate, known as the Hammick intermediate, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. This intermediate can then lose CO₂ to form a reactive ylide or carbene[8]. The presence of an electron-withdrawing fluorine atom on the ring is expected to influence the stability of this intermediate and thus the rate of decarboxylation.

  • 3- and 4-Pyridinecarboxylic Acids (Nicotinic and Isonicotinic Acids): These isomers are generally much more stable to decarboxylation under neutral or acidic conditions. The mechanism available to the 2-isomer is not accessible, and harsher conditions are typically required for decarboxylation.

Predicted Stability to Decarboxylation:

Fluorinated nicotinic and isonicotinic acids are expected to be significantly more stable to thermal decarboxylation than fluorinated picolinic acids.

Conclusion

The reactivity of fluorinated pyridinecarboxylic acids is a nuanced interplay of the positional electronics of the pyridine nitrogen, the fluorine atom, and the carboxylic acid group. A clear understanding of these principles is essential for the effective use of these versatile building blocks in synthesis.

  • For nucleophilic aromatic substitution , isomers with fluorine at the 2-, 4-, or 6-positions are highly activated.

  • The acidity of the carboxylic acid is significantly increased by the presence of a fluorine atom, with the effect being position-dependent.

  • Reactions at the carbonyl carbon , such as esterification, are generally accelerated by the electron-withdrawing nature of the fluorinated ring.

  • Decarboxylation is a facile reaction primarily for 2-carboxy pyridine derivatives.

This guide provides a foundational understanding and a predictive framework for researchers. However, for specific applications, the empirical determination of reactivity through well-designed comparative experiments, such as the ones outlined here, is highly recommended.

References

  • Roe, A., Cheek, P. H., & Hawkins, G. F. (n.d.). The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Journal of the American Chemical Society.
  • 6-fluoronicotinic acid. (2024, April 9). ChemBK.
  • 4-FLUORONICOTINIC ACID | 152126-33-5. (n.d.). ChemicalBook.
  • 2-Fluoro-4-pyridinecarboxylic acid 97 402-65-3. (n.d.). Sigma-Aldrich.
  • 402-65-3 | 2-Fluoro-4-pyridinecarboxylic acid. (n.d.). ChemScene.
  • 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. (n.d.). PubChem.
  • 6-Fluoronicotinic acid | 403-45-2. (2025, August 28). ChemicalBook.
  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. (n.d.).
  • 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089. (n.d.). PubChem.
  • Hammick reaction. (n.d.). In Wikipedia.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Bordwell pKa Table. (n.d.).
  • Nucleophilic arom
  • 6-Fluoronicotinic acid, 97%. (n.d.). Fisher Scientific.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). Journal of the American Chemical Society.
  • 5-Fluoronicotinic Acid | CAS 402-66-4. (n.d.). SCBT.
  • E5: Acid Dissociation Constants of Organics. (2024, June 16). Chemistry LibreTexts.
  • 16.
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • Nucleophilic aromatic substitution I (video). (n.d.). Khan Academy.
  • 2-Fluoro-4-pyridinecarboxylic acid. (n.d.). Oakwood Chemical.
  • pKa values. (n.d.).
  • 2-Fluoro-4-pyridinecarboxylic acid (97%). (n.d.). Amerigo Scientific.
  • 6-Fluoronicotinic acid | CAS 403-45-2. (n.d.). Ossila.
  • 5-Fluoronicotinic Acid | C6H4FNO2 | CID 120232. (n.d.). PubChem.
  • Electrophilic fluorination of pyroglutamic acid derivatives: application of substrate-dependent reactivity and diastereoselectivity to the synthesis of optically active 4-fluoroglutamic acids. (n.d.). PubMed.
  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (2015, April 16). Macmillan Group - Princeton University.
  • 2-Fluoronicotinic acid. (n.d.). Chem-Impex.
  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 .... (2009, August 26). PubMed.
  • Decarboxyl
  • Preparation method of fluoropyridine compounds. (n.d.).
  • CAS No : 152126-33-5 | Product Name : 4-Fluoronicotinic Acid. (n.d.).
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. (n.d.). Semantic Scholar.
  • 18.5: Decarboxylation of Carboxylic Acids. (2021, March 5). Chemistry LibreTexts.
  • Appendix C: Dissociation Constants and pKa Values for Acids
  • pKa Chart. (n.d.). Utah Tech University.
  • Approximate pKa chart of the functional groups: values to know 1.

Sources

A Senior Application Scientist's Guide to Purity Assessment of 2,5-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2,5-Difluoropyridine-4-carboxylic acid (CAS No. 851386-39-5) is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The precise incorporation of the difluoropyridine moiety can significantly influence a drug candidate's metabolic stability, binding affinity, and overall efficacy. However, the performance of this intermediate is directly contingent on its purity. Even trace-level impurities can have cascading negative effects, leading to downstream reaction failures, the formation of toxic byproducts, or compromised API stability.

This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound. We will move beyond simple protocol recitation to explore the scientific rationale behind method selection, the principles of building a self-validating analytical system, and the practical application of these techniques in a drug development setting. All recommendations are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which govern the control of impurities in new drug substances.[1][2][3][4]

Anticipating the Challenge: Potential Impurities in this compound

A robust analytical strategy begins with a scientific appraisal of the manufacturing process to identify potential impurities.[5] The synthesis of this compound often involves fluorination and carboxylation steps, which can introduce several classes of impurities.

Table 1: Potential Process-Related Impurities and Their Origins

Impurity ClassSpecific ExamplesPotential OriginAnalytical Concern
Starting Materials 2,5-Dichloropyridine, 2,5-DibromopyridineIncomplete reaction during synthesis.[6]May have different reactivity in subsequent steps, leading to unwanted byproducts.
Intermediates Partially carboxylated or fluorinated pyridinesIncomplete conversion during multi-step synthesis.Can be structurally similar to the final product, posing a separation challenge.
Isomeric Impurities 2,3- or 2,6-Difluoropyridine-4-carboxylic acidNon-selective reactions or rearrangement during synthesis.May have different pharmacological or toxicological profiles. Difficult to separate.
Byproducts Over-fluorinated or decarboxylated speciesSide reactions occurring under harsh reaction conditions.Can impact the stability and safety profile of the final API.
Residual Solvents Toluene, THF, Acetonitrile, etc.Remnants from reaction and purification steps.Controlled under strict limits by ICH Q3C guidelines due to toxicity concerns.[1][3]
Inorganic Impurities Reagents, catalysts, saltsCarryover from the manufacturing process.[2][5]Can interfere with catalytic processes downstream or pose toxicity risks (e.g., heavy metals).

The Orthogonal Approach: A Multi-Technique Strategy for Purity Verification

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. A robust, self-validating system employs multiple, "orthogonal" methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. This approach minimizes the risk of co-eluting impurities or analytical blind spots. For this compound, a combination of chromatography and spectroscopy is the industry-standard best practice.

Orthogonal_Methods cluster_0 Purity Assessment Workflow cluster_1 Primary Chromatographic Analysis cluster_2 Volatiles & Residuals cluster_3 Structural Confirmation & Identification Batch New Batch of 2,5-Difluoropyridine- 4-carboxylic acid HPLC HPLC-UV (Purity, Organic Impurities) Batch->HPLC Primary Quantification GC Headspace GC-FID (Residual Solvents) Batch->GC Specific Test NMR NMR Spectroscopy (Identity, Isomeric Purity) Batch->NMR Identity & Structure MS LC-MS (Impurity ID) HPLC->MS Identify Peaks > ICH Threshold Report Certificate of Analysis (Validated Purity Profile) HPLC->Report GC->Report NMR->Report MS->Report

Caption: Orthogonal workflow for comprehensive purity analysis.

Comparative Guide to Core Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for quantifying the purity of non-volatile organic compounds and their related impurities.[7] Its high resolving power and sensitivity make it ideal for separating the main component from structurally similar impurities.

  • Expertise & Causality: A reversed-phase C18 column is the logical starting point for a polar, aromatic compound like this compound. The acidic nature of the analyte (pKa ~2-4) necessitates the use of an acidic mobile phase modifier (e.g., phosphoric or formic acid) to suppress the ionization of the carboxylic acid group.[8] This ensures a sharp, symmetrical peak shape by preventing interactions with residual silanols on the silica support. UV detection is chosen due to the strong chromophore of the pyridine ring.

Table 2: Example HPLC Method Parameters for Purity Assessment

ParameterRecommended SettingRationale
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)Good retention and selectivity for polar aromatic compounds.[7]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcid modifier to ensure a single, non-ionized form of the analyte.[8]
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV at 255 nmWavelength near the absorbance maximum for the pyridine ring system.[8]
Injection Vol. 10 µLStandard volume to avoid column overloading.
Detailed Protocol: HPLC Purity Determination
  • Standard Preparation: Accurately weigh and dissolve ~10 mg of this compound reference standard in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent. This creates a 1 mg/mL stock.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (1 mg/mL) using the same diluent.[7]

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.

  • Analysis: Inject the sample solution.

  • Calculation: Determine purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. Note that this assumes all components have a similar response factor. For accurate impurity quantification, reference standards for each impurity are required.[2]

Gas Chromatography (GC)

GC is the preferred method for analyzing volatile and semi-volatile compounds, making it ideal for the quantification of residual solvents as mandated by ICH Q3C.[1][3] Direct analysis of the carboxylic acid by GC is challenging due to its low volatility and thermal lability, but headspace GC is perfectly suited for solvent analysis.

  • Expertise & Causality: Headspace analysis is used to avoid injecting the non-volatile API onto the GC column, which would cause contamination and degradation. By heating the sample vial, volatile solvents partition into the gas phase (headspace), which is then sampled and injected. A Flame Ionization Detector (FID) is used for its excellent sensitivity to a wide range of organic solvents.

Detailed Protocol: Headspace GC for Residual Solvents
  • Solvent Standard Preparation: Prepare a stock solution containing all expected residual solvents (e.g., Toluene, THF) at a known concentration (e.g., 1000 µg/mL) in a suitable solvent like DMSO.

  • Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 1 mL of DMSO, cap, and vortex to dissolve.

  • Instrumentation (Typical Conditions):

    • Column: DB-624 or equivalent

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min

    • Injector/Detector Temp: 250 °C

    • Headspace Vial Temp: 80 °C

    • Carrier Gas: Helium

  • Analysis: Run the standard and sample vials. Identify solvents by retention time and quantify against the standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for identity confirmation and structural elucidation.[9] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • Expertise & Causality:

    • ¹H NMR: Provides information on the protons in the molecule. The carboxylic acid proton will appear as a highly deshielded, often broad singlet between 10-12 ppm.[10] The aromatic protons will show complex splitting patterns due to both proton-proton and proton-fluorine coupling.

    • ¹³C NMR: Confirms the carbon skeleton. The carbonyl carbon is typically found around 160-180 ppm.[10] Carbons directly attached to fluorine will show large one-bond C-F coupling constants.

    • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. It is highly sensitive and provides a clean spectrum with distinct signals for each unique fluorine environment, making it excellent for identifying and quantifying fluorine-containing isomers or impurities.[11]

Quantitative NMR (qNMR) can also be used as a primary method to determine absolute purity against a certified internal standard, offering an orthogonal result to chromatographic purity.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for identifying unknown impurities.[12] When coupled with HPLC (LC-MS), it allows for the determination of the molecular weight of impurities as they elute from the column.

  • Expertise & Causality: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, which can be analyzed in either positive or negative ion mode. The fragmentation pattern can provide structural clues. A common fragmentation for carboxylic acids is the loss of CO₂H (45 Da) or H₂O (18 Da).[13] The accurate mass measurement from a high-resolution mass spectrometer (HRMS) can be used to propose elemental compositions for unknown impurities, greatly aiding in their identification.

Impurity_ID_Workflow cluster_0 Impurity Identification Workflow Impurity Unknown Peak in HPLC (> Identification Threshold) LCMS LC-MS Analysis Impurity->LCMS HRMS Obtain Accurate Mass (HRMS) LCMS->HRMS Determine MW MSMS MS/MS Fragmentation LCMS->MSMS Induce Fragmentation Propose Propose Elemental Composition HRMS->Propose Structure Elucidate Structure Propose->Structure MSMS->Structure Confirm Confirm with NMR or Synthesized Standard Structure->Confirm

Caption: Logical workflow for identifying unknown impurities.

Conclusion and Recommendations

The purity assessment of this compound is a multi-faceted task that demands a scientifically sound, orthogonal approach. No single method can provide the necessary level of assurance required in a pharmaceutical development context.

  • For routine quality control , a validated HPLC-UV method is the primary tool for determining purity and quantifying specified organic impurities.

  • Residual solvent levels must be controlled using a validated Headspace GC method.

  • Identity confirmation for batch release should be performed using NMR and/or IR spectroscopy.

  • During process development and for impurity profile characterization , LC-MS is essential for identifying unknown impurities that exceed the ICH identification threshold. qNMR should be considered for obtaining an absolute purity value orthogonal to chromatography.

By integrating these techniques into a cohesive analytical strategy, researchers and drug development professionals can ensure the quality, safety, and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Council for Harmonisation. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Pharmuni. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Analytical method validation: A brief review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Springer. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.
  • ResearchGate. (n.d.). The representative 1 H-NMR spectra of precipitated (a) 2,5-PEF; (b).... Retrieved from [Link]

  • Autechaux. (n.d.). Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • National Institutes of Health. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • National Institutes of Health. (1997). Synthesis and solid state (13)c and (19)f NMR characterization of aliphatic and aromatic carboxylic Acid fluoride polymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Topic: Characterization and Application of 2,5-Difluoropyridine-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Drug Development Professionals

This guide offers an in-depth, comparative analysis of 2,5-Difluoropyridine-4-carboxylic acid, a pivotal building block in modern medicinal chemistry. We will dissect its synthesis, characterization, and performance relative to key alternatives, providing field-proven insights and actionable experimental data for researchers, chemists, and drug development scientists.

Introduction: The Strategic Value of Fluorinated Pyridines

In drug discovery, the strategic incorporation of fluorine atoms into a molecular scaffold is a well-established strategy to enhance pharmacological profiles. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can significantly improve metabolic stability, binding affinity, and bioavailability.[1][2] The pyridine ring, a common motif in pharmaceuticals, is often susceptible to metabolic oxidation. The introduction of fluorine can "shield" the molecule from metabolism by cytochrome P450 (CYP) enzymes, a tactic known as "metabolic blocking" that can improve a drug's half-life.[1]

This compound emerges as a particularly valuable scaffold. The difluoro substitution pattern, combined with the carboxylic acid at the 4-position, creates a unique electronic and structural profile, making it a powerful fragment for designing highly potent and selective therapeutic agents.

Synthesis Pathway: Directed Ortho-Metalation

A robust and regioselective method for synthesizing this compound is through a directed ortho-metalation (DoM) followed by carboxylation. This process leverages the inherent acidity of the proton at the C-4 position, which is enhanced by the electron-withdrawing effects of both the ring nitrogen and the two fluorine atoms.

Experimental Protocol: Synthesis of this compound
  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, thermometer, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen or argon throughout the reaction.

  • Solvent and Substrate: Charge the flask with anhydrous tetrahydrofuran (THF) and 2,5-difluoropyridine (1.0 equivalent).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to ensure the stability of the highly reactive organolithium intermediate and prevent side reactions.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. LDA is the base of choice due to its strong basicity and steric hindrance, which minimizes nucleophilic attack on the pyridine ring.

  • Anion Formation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 4-lithio-2,5-difluoropyridine anion.

  • Carboxylation: Add an excess of freshly crushed dry ice (solid CO₂) to the reaction mixture in one portion. The lithium anion attacks the electrophilic carbon of CO₂, forming the lithium carboxylate salt.

  • Quenching and Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding water, followed by 1 M hydrochloric acid (HCl) to adjust the pH to ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x) to remove any unreacted starting material or neutral byproducts.

  • Isolation: The acidic aqueous layer is then cooled in an ice bath. The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Workflow for Directed Ortho-Metalation Synthesis

Caption: Key stages in the synthesis of this compound.

Physicochemical Characterization: A Comparative Analysis

The defining features of this compound are best understood when compared against its non-fluorinated and mono-fluorinated parent compounds. The strong inductive effect of the two fluorine atoms dramatically increases the acidity of the carboxylic acid proton (lowers the pKa) and alters the electron distribution across the aromatic ring.

PropertyIsonicotinic Acid2-Fluoro-isonicotinic Acid2,5-Difluoro-isonicotinic Acid Rationale for Difference
Molecular Weight 123.11 g/mol 141.10 g/mol 159.09 g/mol Additive mass of fluorine atoms.
Predicted pKa ~4.9~3.5~2.8 The strong electron-withdrawing nature of fluorine atoms stabilizes the carboxylate anion, increasing acidity.
Lipophilicity (cLogP) ~0.5~0.8~1.1 Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.
Binding Interactions H-bond acceptor (N), H-bond donor/acceptor (COOH).Enhanced dipole moment. Potential for F-protein interactions.Stronger H-bonding potential due to increased acidity. Multiple points for halogen-protein backbone interactions.
Spectroscopic Data Summary

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

TechniqueExpected Observations for this compound
¹H NMR Two signals in the aromatic region, each a doublet of doublets due to H-H and H-F coupling. A broad singlet far downfield (>10 ppm) for the carboxylic acid proton.
¹³C NMR Signals for the four distinct aromatic carbons, with those bonded to fluorine showing large C-F coupling constants. A signal for the carboxyl carbon (~165-170 ppm).
¹⁹F NMR Two distinct signals for the fluorine atoms at C-2 and C-5, showing coupling to each other and to adjacent protons.
IR Spectroscopy A very broad O-H stretch (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (1200-1300 cm⁻¹).
Mass Spec (ESI-) A prominent peak for the deprotonated molecular ion [M-H]⁻ at m/z 158.0.

Application in Drug Discovery: A Scaffold for Potent Inhibitors

The unique properties of this compound make it an exceptional starting point for the development of enzyme inhibitors. Fluorinated derivatives of pyridine carboxylates are known to be potent inhibitors of human 2-oxoglutarate dependent oxygenases, which are important medicinal chemistry targets.[3] The introduction of fluorine at the C-5 position, in particular, has been shown to substantially increase selectivity for certain enzymes like Aspartate/asparagine-β-hydroxylase (AspH) over others.[3]

The carboxylic acid can act as a crucial hydrogen bond donor or form a salt bridge with a basic residue (e.g., Lysine, Arginine) in an enzyme's active site. The pyridine nitrogen serves as a hydrogen bond acceptor, while the fluorine atoms can engage in favorable halogen-bonding or dipole-dipole interactions, further anchoring the molecule to its target.

Logical Workflow for Derivative Synthesis and Screening

G start This compound (Scaffold) amide_coupling Amide Coupling (EDC, HATU, etc.) start->amide_coupling library Derivative Library (Amides) amide_coupling->library Synthesis amines Diverse Amine Building Blocks amines->amide_coupling screening Biochemical Assay (e.g., Kinase Panel) library->screening Screening sar Structure-Activity Relationship (SAR) screening->sar Data Analysis hit Validated Hit Compound sar->hit Identification

Caption: A streamlined workflow from scaffold to validated hit compound.

This workflow demonstrates a common strategy where the carboxylic acid is converted to a diverse library of amides. These derivatives are then screened in biochemical assays to identify "hits" with desired biological activity, initiating a cycle of structure-activity relationship (SAR) studies to develop lead compounds.

Conclusion

This compound is more than just another building block; it is a high-value scaffold engineered by its electronic properties to serve specific needs in modern drug discovery. Its synthesis is scalable and regioselective, and its characterization is straightforward with standard analytical techniques. When compared to non-fluorinated analogues, its increased acidity, modulated lipophilicity, and potential for unique intermolecular interactions provide a clear advantage for designing potent, selective, and metabolically robust drug candidates. For research teams aiming to address challenging biological targets, derivatives of this scaffold represent a compelling and rational starting point.

References

  • This compound CAS#: 851386-39-5. ChemWhat. [Link]

  • Plaumann, M. et al. (2017). Examination of the hyperpolarizability of fluorinated nicotinic acids and further pyridine carboxylic acids using SABRE. ResearchGate. [Link]

  • Roe, A. et al. The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Journal of the American Chemical Society. [Link]

  • Hopkinson, R. J. et al. (2018). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. PubMed Central, Bioorganic & Medicinal Chemistry. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013).
  • Synthesis method of medicinal raw material 2,5-difluoropyridine.
  • Gołdyń, M. et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]

  • Kleoff, M. et al. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.

Sources

Introduction: The Vibrational Fingerprint of a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of 2,5-Difluoropyridine-4-carboxylic Acid

In the landscape of modern drug discovery and materials science, fluorinated pyridine derivatives are of paramount importance. The introduction of fluorine atoms into a pyridine ring can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a key building block in this class, and its precise structural characterization is a critical step in any synthetic or analytical workflow.

Infrared (IR) spectroscopy provides a powerful, non-destructive method for probing the vibrational modes of a molecule, offering a unique "fingerprint" that is exquisitely sensitive to its functional groups and overall structure. This guide provides a comprehensive analysis of the expected IR spectrum of this compound, framed within a comparative analysis of structurally related compounds. By understanding the influence of both the carboxylic acid moiety and the dual fluorine substituents on the pyridine core, researchers can gain deeper insights into the structural-spectral relationships of this important class of molecules.

Theoretical Framework: Deconstructing the Vibrational Landscape

The IR spectrum of this compound is dominated by the vibrational modes of its three key components: the carboxylic acid group, the difluorinated pyridine ring, and the carbon-fluorine bonds.

1. The Carboxylic Acid Signature: Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers. This strong intermolecular interaction gives rise to several characteristic and easily identifiable IR absorption bands:

  • O-H Stretch: A very broad and intense absorption band is expected in the 2500-3300 cm⁻¹ region.[1][2][3] This breadth is a hallmark of the strong hydrogen bonding between carboxylic acid pairs, which creates a continuum of O-H bond lengths and vibrational energies.[2][3] This feature often overlaps with C-H stretching vibrations.[1]

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated between 1680-1750 cm⁻¹.[3][4] The exact position is sensitive to electronic effects. Electron-withdrawing substituents, such as fluorine, tend to increase the C=O stretching frequency by reducing electron density on the carbonyl carbon.[5]

  • C-O Stretch and O-H Bend: Vibrations involving the C-O single bond and in-plane O-H bending are typically found in the 1200-1400 cm⁻¹ region of the fingerprint region.[6]

2. The Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. These include:

  • C=C and C=N Stretching: Multiple bands of variable intensity are expected in the 1400-1610 cm⁻¹ region.

  • Ring "Breathing" Modes: These vibrations, which involve the concerted expansion and contraction of the entire ring, appear at lower frequencies.

  • C-H Bending: Out-of-plane C-H bending vibrations are typically observed in the 700-900 cm⁻¹ range and are sensitive to the substitution pattern on the ring.

3. The Influence of Fluorine Substitution: The introduction of highly electronegative fluorine atoms has two primary effects on the IR spectrum:

  • Inductive Effect: Fluorine atoms strongly withdraw electron density from the pyridine ring. This alters the bond strengths and force constants of the ring's C-C and C-N bonds, leading to shifts in their vibrational frequencies.

  • C-F Stretching: The C-F bond itself gives rise to strong absorption bands, typically in the 1000-1300 cm⁻¹ region. The exact position can vary depending on the aromaticity and other substituents.

Comparative Spectral Analysis

To predict and understand the IR spectrum of this compound, it is instructive to compare it with simpler, related molecules. The primary analogue is isonicotinic acid (pyridine-4-carboxylic acid), which lacks the fluorine substituents.

Diagram: Molecular Structures for Comparison

Caption: Molecular structures of the target compound and its primary analogue.

Functional Group/VibrationIsonicotinic Acid (Pyridine-4-carboxylic acid) (cm⁻¹)This compound (Predicted) (cm⁻¹)Rationale for Predicted Shifts
O-H Stretch (H-bonded)~2500-3300 (very broad)~2500-3300 (very broad)The fundamental nature of the carboxylic acid dimer hydrogen bonding is expected to remain, resulting in a similarly broad absorption.
Aromatic C-H Stretch~3000-3100~3100-3150The electron-withdrawing fluorine atoms may slightly shorten and strengthen the remaining C-H bond, leading to a minor shift to higher wavenumber.
C=O Stretch~1700-1715~1720-1740The strong inductive electron withdrawal by two fluorine atoms will decrease electron density at the carbonyl carbon, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber.[5]
C=C, C=N Ring Stretches~1400-1610~1400-1620 (with shifts)The overall pattern will be similar, but individual band positions will shift due to the altered electronic distribution and mass of the ring caused by the fluorine atoms.
C-F StretchesN/A~1100-1300 (strong, multiple bands)Appearance of new, strong absorption bands characteristic of aryl-fluoride bonds. Two C-F bonds may lead to distinct symmetric and asymmetric stretching modes.
C-O Stretch / O-H Bend~1200-1350~1200-1350 (likely coupled with C-F)These vibrations are in the same region as C-F stretches, and significant vibrational coupling is expected, making definitive assignments complex.
Out-of-plane C-H Bend~700-900Shifted/WeakenedWith only one C-H bond on the ring, the characteristic out-of-plane bending patterns will be significantly altered and likely weaker.

Key Expected Differences:

  • Shift in Carbonyl Frequency: The most significant and diagnostically useful shift is expected for the C=O stretching vibration. The presence of two electron-withdrawing fluorine atoms on the pyridine ring will pull electron density away from the carboxylic acid group. This inductive effect strengthens the C=O double bond, requiring more energy to stretch it, thus shifting the absorption to a higher frequency (a "blue shift") compared to isonicotinic acid. This is a key indicator of successful fluorination.

  • Appearance of C-F Stretching Bands: The most obvious addition to the spectrum will be the appearance of one or more strong absorption bands in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching vibrations. This region of the spectrum, often complex in pyridine derivatives, will be dominated by these new, intense peaks, providing direct evidence of the fluorine substituents.

  • Alterations in the Fingerprint Region: The substitution pattern on the pyridine ring heavily influences the "fingerprint region" (below 1500 cm⁻¹). The C-H bending modes, ring deformation modes, and other skeletal vibrations will be different from those of isonicotinic acid or monofluorinated pyridines, providing a unique fingerprint for this compound.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

For a solid powder sample such as this compound, the Attenuated Total Reflectance (ATR) technique is the preferred method for obtaining a high-quality FTIR spectrum due to its minimal sample preparation and high reproducibility.

Diagram: ATR-FTIR Experimental Workflow

G cluster_workflow ATR-FTIR Analysis Workflow start Start: Clean ATR Crystal (e.g., with isopropanol) background Step 1: Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) start->background Ensure no ambient CO₂/H₂O absorption sample Step 2: Apply Small Amount of Solid Sample to Crystal background->sample pressure Step 3: Apply Consistent Pressure with Anvil sample->pressure Ensure good sample-crystal contact collect Step 4: Collect Sample Spectrum (32 scans, 4 cm⁻¹ resolution) pressure->collect process Step 5: Process Spectrum (ATR & Baseline Correction) collect->process Software processing analyze Step 6: Peak Identification & Comparative Analysis process->analyze Assign peaks to vibrational modes end_node End: Clean Crystal analyze->end_node

Caption: Standard workflow for obtaining an ATR-FTIR spectrum of a solid sample.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is properly purged to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a lint-free wipe.

  • Background Collection: Record a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹) of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically just enough to cover the crystal surface) of the this compound powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the powder and the crystal surface. Inconsistent pressure is a common source of spectral irreproducibility.

  • Sample Spectrum Collection: Collect the sample spectrum using the same parameters (scan number, resolution) as the background scan.

  • Data Processing: The resulting spectrum should be processed using the spectrometer's software. This typically includes an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, and a baseline correction to remove any broad, underlying artifacts.

  • Analysis: Identify the peak positions (in cm⁻¹) and compare them to the expected values and reference spectra as outlined in the comparative analysis table.

Conclusion

References

  • S.A.I.S. (1959). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Chemical and Pharmaceutical Bulletin, 7(2). Available at: [Link]

  • Marsh, J. L., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(46), 13224-13233. Available at: [Link]

  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available at: [Link]

  • ResearchGate. Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. Available at: [Link]

  • ResearchGate. (2018). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Available at: [Link]

  • The Journal of Physical Chemistry. Aqueous infrared studies of the pyridine carboxylic acids. Available at: [Link]

  • NIST. Pyridine, 3-fluoro-. NIST Chemistry WebBook. Available at: [Link]

  • RSC Publishing. Infrared spectroscopic study of pyridine adsorption on MoO3·NiO catalysts supported on fluorinated γ-Al2O3. Available at: [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • RSC Publishing. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. J. Chem. Soc., 1005. Available at: [Link]

  • ResearchGate. (2018). Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. Available at: [Link]

  • The Journal of Physical Chemistry A. Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Available at: [Link]

  • Michigan State University Chemistry. Infrared Spectrometry. Available at: [Link]

  • Chemguide. interpreting infra-red spectra. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Available at: [Link]

Sources

Comparing the efficacy of kinase inhibitors derived from different fluorinated pyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the strategic incorporation of fluorine into lead compounds has become an indispensable tool.[1][2][3] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[1][2][3] Among the various heterocyclic scaffolds employed in kinase inhibitor design, the pyridine ring stands out for its versatility. When fluorinated, this scaffold offers a powerful platform for fine-tuning the efficacy and selectivity of inhibitors targeting a wide array of kinases implicated in diseases ranging from cancer to inflammatory disorders.

This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from different fluorinated pyridines. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between fluorine substitution patterns and biological activity, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design the next generation of highly effective and selective kinase inhibitors.

The "Fluorine Effect": Why Fluorinated Pyridines are a Game-Changer in Kinase Inhibition

The decision to introduce fluorine into a pyridine-based kinase inhibitor is a strategic one, aimed at leveraging several key advantages:

  • Enhanced Metabolic Stability: The exceptional strength of the C-F bond makes it resistant to metabolic cleavage by enzymes like cytochrome P450. This often translates to a longer in vivo half-life and improved bioavailability of the drug candidate.

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and making it less basic. This can have profound implications for drug-receptor interactions, solubility, and pharmacokinetic properties.

  • Improved Binding Affinity: Fluorine can engage in favorable interactions within the ATP-binding pocket of kinases. These can include hydrogen bonds, dipole-dipole interactions, and the formation of orthogonal multipolar interactions with backbone carbonyls, which can significantly enhance binding affinity and potency. For instance, in the discovery of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, the introduction of a 4-fluorophenoxy substituent was crucial for enhancing binding and improving pharmacokinetics.[2]

  • Increased Lipophilicity and Membrane Permeability: While the effect of a single fluorine atom can be variable, polyfluorination generally increases lipophilicity. This can improve a compound's ability to cross cell membranes and reach its intracellular kinase target.

It is the nuanced interplay of these factors, dictated by the number and position of fluorine atoms on the pyridine ring, that ultimately determines the efficacy of the resulting kinase inhibitor.

Comparative Efficacy of Kinase Inhibitors Derived from Different Fluorinated Pyridines

To illustrate the impact of fluorination on kinase inhibitor efficacy, we will examine several case studies targeting different kinase families. The following sections will present a comparative analysis of inhibitors with varying fluorination patterns on their pyridine moieties.

Case Study 1: Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. A recent study provided a compelling head-to-head comparison of PI3K inhibitors with different fluorinated motifs.[4] The findings revealed that a difluorinated pyrimidine motif was eight times more potent than a trifluorinated pyridine motif, highlighting the subtle yet significant impact of the number of fluorine atoms and the nature of the heterocyclic core.[4]

Compound IDCore ScaffoldFluorination PatternPI3Kα IC50 (nM)Reference
1 PyridineTrifluoromethyl120[4]
2 PyridineDifluoromethylNot specified[4]
3 PyrimidineTrifluoromethylNot specified[4]
4 PyrimidineDifluoromethyl15[4]

This example underscores that a simple increase in the number of fluorine atoms does not always correlate with increased potency. The interplay between the electronic effects of the fluorine substituents and the overall shape and hydrogen bonding capacity of the heterocyclic scaffold is crucial.

Case Study 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors
Compound ClassFluorination PatternEGFR IC50 (nM)Reference
4-(Phenylamino)quinazolines7-fluoroVaries[5]
Pyridine-derived4-fluorophenylVaries[6]
Imidazole[1,5-a]pyridineVariesVaries[5]

In the development of 4-(phenylamino)quinazolines, the use of a 7-fluoro substituent was a key feature in early potent and selective EGFR inhibitors.[5] More recent studies on pyridine-derived inhibitors often incorporate a fluorophenyl group, where the position of the fluorine on the phenyl ring is critical for activity.[6]

Case Study 3: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are crucial mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyridine-derived VEGFR inhibitors have been developed, and the fluorination pattern plays a key role in their efficacy.

Compound IDCore ScaffoldFluorination PatternVEGFR-2 IC50 (nM)Reference
Sorafenib Pyridine4-chloro-3-(trifluoromethyl)phenyl90[7]
Compound 10 PyridineVaries120[8]
Rivoceranib QuinolineNot specified on pyridine16[9]
Apatinib PyridineNot specified1[10]

A study on novel pyridine-derived compounds identified derivatives with potent anti-VEGFR-2 activity, with IC50 values in the low nanomolar range, comparable to the FDA-approved drug Sorafenib.[8] The data suggests that the specific arrangement of substituents on the pyridine and associated phenyl rings is critical for potent inhibition.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Reaction Setup: In each well of the plate, add the following in order:

    • Kinase buffer

    • Test compound solution (or DMSO for control)

    • Kinase solution

    • Substrate solution

  • Initiation of Reaction: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP using the luminescent kinase assay kit according to the manufacturer's instructions. This typically involves adding a reagent that lyses the cells and another that converts the remaining ATP to a luminescent signal.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the context in which these fluorinated pyridine kinase inhibitors operate, it is helpful to visualize the relevant signaling pathways and experimental workflows.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[11] Many fluorinated pyridine-based inhibitors have been developed to target p38 MAPK for the treatment of inflammatory diseases.[12]

p38_MAPK_Pathway extracellular_stimuli Extracellular Stimuli (Stress, Cytokines) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates downstream_kinases Downstream Kinases (e.g., MK2) p38->downstream_kinases activates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors activates inhibitor Fluorinated Pyridine Inhibitor inhibitor->p38 inhibits cellular_response Cellular Response (Inflammation, Apoptosis) downstream_kinases->cellular_response transcription_factors->cellular_response Kinase_Inhibitor_Workflow synthesis Synthesis of Fluorinated Pyridine Derivatives in_vitro_kinase In Vitro Kinase Assay (IC50 Determination) synthesis->in_vitro_kinase cell_proliferation Cell-Based Proliferation Assay (IC50 Determination) in_vitro_kinase->cell_proliferation selectivity Kinase Selectivity Profiling cell_proliferation->selectivity adme In Vitro ADME/Tox (Metabolic Stability, etc.) cell_proliferation->adme lead_optimization Lead Optimization selectivity->lead_optimization in_vivo_pk In Vivo Pharmacokinetics (Animal Models) adme->in_vivo_pk adme->lead_optimization in_vivo_efficacy In Vivo Efficacy Studies (Xenograft Models) in_vivo_pk->in_vivo_efficacy in_vivo_efficacy->lead_optimization

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Conclusion and Future Directions

The strategic incorporation of fluorine into pyridine-based scaffolds has unequivocally demonstrated its value in the development of potent and selective kinase inhibitors. As we have seen through various examples, the number and position of fluorine atoms can dramatically influence a compound's efficacy by modulating its physicochemical properties and its interactions with the target kinase.

While this guide has provided a comparative overview based on available data, there remains a need for more systematic studies that directly compare a wide range of fluorination patterns on the pyridine ring against a panel of kinases. Such studies would provide invaluable structure-activity relationship data to guide the rational design of future inhibitors.

Furthermore, the development of novel synthetic methodologies for the precise and efficient introduction of fluorine into pyridine rings will continue to be a critical enabling technology in this field. [13][14]As our understanding of the "fluorine effect" deepens and our synthetic capabilities expand, we can anticipate the development of even more effective and safer kinase inhibitors for the treatment of a multitude of human diseases.

References

Sources

A Comparative Guide to HPLC Analysis of 2,5-Difluoropyridine-4-carboxylic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2,5-Difluoropyridine-4-carboxylic acid (DFPCA) and its reaction mixtures. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering field-proven insights to develop robust and reliable analytical methods.

Introduction: The Analytical Challenge

This compound (MW: 159.09 g/mol , LogP: ~1.06) is a polar, ionizable molecule, presenting a unique set of challenges for chromatographic analysis.[1] Its aromatic pyridine ring, electron-withdrawing fluorine substituents, and acidic carboxylic acid group dictate its behavior in different chromatographic systems. The primary analytical objectives when monitoring its synthesis or purity are to achieve adequate retention of this polar analyte, separate it from starting materials, by-products, and degradation products, and ensure a robust, reproducible method. This guide compares three common HPLC techniques—Reversed-Phase (RP), Mixed-Mode (MM), and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing a framework for selecting and optimizing the most suitable approach.

Chapter 1: Reversed-Phase (RP-HPLC) Approach

Reversed-phase HPLC is the workhorse of modern chromatography, separating molecules based on hydrophobicity.[2][3][4][5] For a polar compound like DFPCA, achieving sufficient retention on a non-polar stationary phase (like C18) is the principal challenge.

Mechanistic Principle & Experimental Causality

In RP-HPLC, a non-polar stationary phase interacts with the hydrophobic regions of an analyte.[3][5] Since DFPCA is highly polar, it will have weak interactions with a C18 stationary phase, leading to poor retention in highly aqueous mobile phases. The key to a successful RP method is to suppress the ionization of the carboxylic acid group. By lowering the mobile phase pH to at least two units below the analyte's pKa, the carboxylic acid becomes protonated (neutral), increasing its hydrophobicity and, consequently, its retention on the C18 column.

RP_Mechanism cluster_column C18 Stationary Phase cluster_mobile Polar Mobile Phase (Low pH) C18_Chains Hydrophobic C18 Chains Analyte_Neutral DFPCA (Neutral) Analyte_Neutral->C18_Chains Hydrophobic Interaction (Retention) Analyte_Ionized DFPCA⁻ (Anionic) Analyte_Ionized->C18_Chains Weak Interaction (Poor Retention)

Caption: RP-HPLC retention mechanism for DFPCA.

Proposed Experimental Protocol

This protocol is a starting point for the development of a robust RP-HPLC method for DFPCA analysis.

Step 1: Column Selection

  • Select a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A polar-embedded or polar-endcapped C18 phase can also be considered to improve peak shape and stability in highly aqueous mobile phases.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water. This suppresses the ionization of the carboxylic acid.

  • Mobile Phase B: Acetonitrile.

  • Ensure both solvents are HPLC grade and are filtered and degassed before use.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm. The pyridine ring provides strong UV absorbance.[6][7]

  • Injection Volume: 5 µL

Step 4: Gradient Elution Program

  • A gradient is recommended to elute more hydrophobic impurities that may be present in the reaction mixture.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

Expected Performance & Limitations
ParameterExpected Outcome for RP-HPLC
Retention of DFPCA Low to moderate, highly dependent on mobile phase pH.
Selectivity Good for separating DFPCA from less polar impurities. May struggle to resolve highly polar by-products.
Robustness Generally high, but sensitive to small changes in mobile phase pH.
Compatibility Fully compatible with UV and Mass Spectrometry (MS) detection.
Limitations Potential for poor peak shape (tailing) due to secondary interactions with residual silanols. DFPCA may elute close to the void volume if pH is not adequately controlled.

Chapter 2: Mixed-Mode (MM) Chromatography Approach

Mixed-mode chromatography utilizes a stationary phase with multiple functionalities, offering more than one type of interaction for analyte separation.[8][9][10][11] This approach is particularly powerful for complex mixtures containing compounds with varying polarity and charge states.

Mechanistic Principle & Experimental Causality

For DFPCA, a mixed-mode column combining reversed-phase and anion-exchange functionalities (RP-AEX) is ideal. The stationary phase would have both hydrophobic chains (like C18) and positively charged groups. This dual nature allows for:

  • Hydrophobic interactions with the pyridine ring and the overall molecule.

  • Electrostatic (ion-exchange) interactions between the deprotonated (anionic) carboxylic acid of DFPCA and the positively charged stationary phase.

This combination provides enhanced retention for polar, ionizable compounds like DFPCA, which is often difficult to achieve with RP-HPLC alone.[9][12]

MM_Mechanism cluster_column Mixed-Mode Stationary Phase (RP-AEX) cluster_mobile Mobile Phase (pH > pKa) C18_Chains Hydrophobic C18 Chains AEX_Sites Anion-Exchange Sites (+) Analyte_Ionized DFPCA⁻ (Anionic) Analyte_Ionized->C18_Chains Hydrophobic Interaction Analyte_Ionized->AEX_Sites Electrostatic Interaction

Caption: Mixed-Mode (RP-AEX) retention mechanism for DFPCA.

Proposed Experimental Protocol

Step 1: Column Selection

  • Select a mixed-mode RP-AEX column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.0. The pH is chosen to be above the pKa of the carboxylic acid, ensuring it is deprotonated and can participate in anion exchange.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas both solvents.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Step 4: Gradient Elution Program

  • The gradient will involve both increasing the organic content (eluting based on hydrophobicity) and potentially increasing the buffer concentration in Mobile Phase A if finer control over ionic interactions is needed.

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

Expected Performance & Limitations
ParameterExpected Outcome for Mixed-Mode
Retention of DFPCA Strong and tunable by adjusting mobile phase pH and buffer concentration.
Selectivity Excellent, offering a different selectivity profile compared to RP-HPLC. Can separate compounds based on both charge and hydrophobicity.
Robustness Good, but method development can be more complex due to the multiple variables (pH, buffer strength, organic content).
Compatibility Fully compatible with UV and MS detection (using volatile buffers like ammonium acetate).
Limitations Method development can be more time-consuming. Column availability may be more limited than standard C18 phases.

Chapter 3: Hydrophilic Interaction Liquid Chromatography (HILIC) Approach

HILIC is a powerful technique for the separation and retention of very polar compounds that are poorly retained in reversed-phase chromatography.[12][13][14][15][16]

Mechanistic Principle & Experimental Causality

HILIC employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[12][15] The mechanism is primarily based on the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer on the surface of the polar stationary phase.[13][14] More polar analytes are more strongly retained. For DFPCA, its high polarity makes it an excellent candidate for HILIC.

HILIC_Mechanism cluster_column Polar Stationary Phase cluster_mobile Organic-Rich Mobile Phase Stationary_Phase Polar Surface (e.g., Silica) Water_Layer Immobilized Water Layer Analyte DFPCA Analyte->Water_Layer Partitioning (Retention)

Caption: HILIC partitioning mechanism for DFPCA.

Proposed Experimental Protocol

Step 1: Column Selection

  • Select a HILIC column with a robust bonded phase, such as an amide or zwitterionic phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.

  • Note that in HILIC, increasing the aqueous content (Mobile Phase B) decreases retention.

Step 3: Chromatographic Conditions

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL (Note: Sample should be dissolved in a high organic solvent, ideally the initial mobile phase, to avoid peak distortion).

Step 4: Gradient Elution Program

  • The gradient involves increasing the amount of the aqueous component to elute the analytes.

    • 0-1 min: 0% B (90% Acetonitrile)

    • 1-8 min: 0% to 50% B

    • 8-10 min: 50% B

    • 10-10.1 min: 50% to 0% B

    • 10.1-15 min: 0% B (re-equilibration)

Expected Performance & Limitations
ParameterExpected Outcome for HILIC
Retention of DFPCA Strong retention, inversely proportional to the water content in the mobile phase.
Selectivity Orthogonal to reversed-phase. Excellent for separating polar compounds.
Robustness Can be less robust than RP-HPLC. Sensitive to water content in the sample and mobile phase. Longer equilibration times are often required.
Compatibility Compatible with UV and provides enhanced sensitivity in MS due to the high organic content of the mobile phase.
Limitations Prone to issues with sample solvent effects if the sample is not dissolved in a high organic solvent. Equilibration can be slow.

Chapter 4: Method Validation and Comparison Summary

Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[17][18][19][20] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.

Comparative Summary of HPLC Approaches
FeatureReversed-Phase (RP-HPLC)Mixed-Mode (MM)HILIC
Primary Retention Hydrophobic InteractionsHydrophobic & ElectrostaticHydrophilic Partitioning
Best Suited For General purpose, separating compounds with moderate to low polarity.Complex mixtures with analytes of varying polarity and charge.Very polar and hydrophilic compounds.
Key Advantage Simplicity, robustness, wide column availability.Tunable selectivity, enhanced retention of polar ionizable compounds.Orthogonal selectivity to RP, strong retention of polar compounds, MS-friendly.
Key Disadvantage Poor retention for very polar compounds.More complex method development.Sensitive to sample solvent and water content, longer equilibration times.
Starting Point for DFPCA A good initial approach if impurities are significantly less polar.An excellent choice for robust retention and selectivity, especially for complex reaction mixtures.A powerful alternative if RP methods fail to provide adequate retention or resolution of polar species.
Final Recommendations

For the routine analysis of This compound reaction mixtures, a Mixed-Mode (RP-AEX) approach is highly recommended . It offers the best combination of strong, tunable retention for the polar, acidic parent compound while also providing excellent resolving power for a potentially diverse range of impurities. While more complex to develop initially, the resulting method is likely to be more robust and specific.

A well-optimized Reversed-Phase method can be a viable and simpler alternative, provided that the mobile phase pH is strictly controlled to ensure reproducible retention.

HILIC serves as a powerful, orthogonal technique. It is particularly valuable for resolving critical polar impurities that may co-elute with the main peak or other components in RP or MM systems.

Ultimately, the choice of method will depend on the specific separation challenge, including the nature of the impurities and the intended use of the analytical data. The protocols and comparisons provided in this guide offer a solid foundation for making an informed decision and accelerating the development of a reliable HPLC method for this important pharmaceutical intermediate.

References

  • Bhave, D. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad Laboratories. [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. [Link]

  • Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC. [Link]

  • Bioprocess Online. (n.d.). What Is Mixed-Mode Chromatography? [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Wikipedia. (2023). Mixed-mode chromatography. [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. [Link]

  • Aguilar, M. I. (2004). Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. [Link]

  • ChemSrc. (2025). This compound. [Link]

  • Scribd. (n.d.). Reversed Phase Chromatography: Basic Principles. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

  • Chemistry LibreTexts. (2023). 2.3: Effect of Non-bonding Electrons. [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine. [Link]

  • Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]

  • Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. (n.d.). [Link]

  • ChemWhat. (n.d.). This compound CAS#: 851386-39-5. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 2,5-Difluoropyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Fluorinated Pyridine Carboxylic Acids

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules offers a powerful tool for fine-tuning physicochemical and biological properties. The pyridine-4-carboxylic acid scaffold, a key component in numerous pharmaceuticals and functional materials, is a prime candidate for such targeted modifications. The introduction of a 2,5-difluoro substitution pattern is anticipated to significantly influence molecular conformation, intermolecular interactions, and crystal packing, thereby impacting solubility, bioavailability, and material characteristics.

This guide provides a comprehensive technical overview of the X-ray crystallographic analysis of 2,5-difluoropyridine-4-carboxylic acid and its derivatives. In the absence of a publicly available crystal structure for this specific compound at the time of writing, this document will leverage a comparative approach. By examining the crystallographic data of closely related analogues, including the isomeric 3,5-difluoropyridine-4-carboxylic acid and non-fluorinated pyridine carboxylic acids, we will provide a predictive framework for understanding the structural nuances of the title compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and structural characterization of novel molecular entities.

Synthesis and Crystallization Strategies: A Proactive Approach

The successful acquisition of high-quality single crystals is the cornerstone of any crystallographic study. The synthesis of this compound typically starts from 2,5-difluoropyridine, which can be carboxylated at the 4-position through a series of organometallic or halogen-metal exchange reactions followed by quenching with carbon dioxide.

Experimental Protocol: Synthesis of this compound
  • Lithiation: Dissolve 2,5-difluoropyridine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Deprotonation: Slowly add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to the solution. The regioselectivity of this step is crucial and is directed by the electronic effects of the fluorine substituents.

  • Carboxylation: After stirring for a sufficient period to ensure complete lithiation, bubble dry carbon dioxide gas through the solution or add crushed dry ice. This step introduces the carboxylic acid moiety at the 4-position.

  • Work-up and Purification: Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and extract the product into an organic solvent. Subsequent purification by column chromatography or recrystallization will yield the desired this compound.

Crystallization Techniques for Pyridine Carboxylic Acids

Obtaining diffraction-quality crystals often requires screening a variety of solvents and crystallization methods. For pyridine carboxylic acids, which are typically crystalline solids, the following techniques are recommended:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture with water) to near saturation at room temperature.[1][2] Allow the solvent to evaporate slowly in a loosely covered vial.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Comparative Crystallographic Analysis: Insights from Analogue Structures

While the crystal structure of this compound remains to be reported, we can infer its likely structural characteristics by analyzing its isomers and parent compounds. The strategic placement of fluorine atoms at the 2 and 5 positions is expected to introduce significant electronic and steric effects that will dictate the crystal packing.

Predicted Influence of 2,5-Difluoro Substitution

The fluorine atoms are highly electronegative and can participate in a range of non-covalent interactions, including hydrogen bonds (C–H···F) and halogen bonds (F···F or F···N). The carboxylic acid group is a strong hydrogen bond donor and acceptor, typically forming dimeric synthons in the solid state. The interplay between these competing interactions will determine the final crystal lattice.

The workflow for a typical single-crystal X-ray diffraction experiment is outlined below:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (Chromatography/Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis (e.g., PLATON, Mercury) refinement->validation

Caption: Experimental workflow from synthesis to structural analysis.

Comparative Data of Analogue Structures

To provide a quantitative basis for comparison, the following table summarizes the crystallographic data for isonicotinic acid (the parent compound) and a related dichloropyridine carboxylic acid.

ParameterIsonicotinic Acid2,6-Dichloropyridine-4-carboxylic acid
Chemical Formula C₆H₅NO₂C₆H₃Cl₂NO₂
Molecular Weight 123.11 g/mol 192.00 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 9.53 Å, b = 6.18 Å, c = 9.53 Å, β = 113.4°a = 10.34 Å, b = 11.21 Å, c = 6.89 Å, β = 108.2°
Key Supramolecular Synthons Carboxylic acid dimers (O–H···O), C–H···O interactionsCarboxylic acid dimers (O–H···O), C–H···Cl interactions

Data for isonicotinic acid and 2,6-dichloropyridine-4-carboxylic acid are sourced from the Cambridge Structural Database.

The data reveals that both the parent and a di-halogenated analogue crystallize in the same centrosymmetric space group, P2₁/c, and form the robust carboxylic acid dimer synthon. It is highly probable that this compound will also exhibit this hydrogen-bonded dimer. The key difference will likely arise from the influence of the fluorine atoms on the packing of these dimers. We can anticipate the presence of C–H···F and potentially F···F or F···N interactions, which will modulate the overall crystal architecture.

The expected hydrogen bonding and intermolecular interactions for this compound are depicted in the following diagram:

molecular_interactions cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 cluster_molecule3 Molecule 3 M1 2,5-Difluoropyridine- 4-carboxylic Acid M2 2,5-Difluoropyridine- 4-carboxylic Acid M1->M2 O-H···O (Carboxylic Acid Dimer) M3 Neighboring Molecule M1->M3 C-H···F M2->M1 O-H···O (Carboxylic Acid Dimer) M2->M3 F···N / F···F

Caption: Predicted intermolecular interactions for this compound.

Standard Protocol for Single-Crystal X-ray Diffraction

The following is a generalized protocol for the structural determination of a novel this compound derivative.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is used. A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, often with software like SHELXT. The resulting structural model is then refined against the experimental data using a full-matrix least-squares method with software such as SHELXL. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic reasonability.

Conclusion and Future Outlook

The X-ray crystallographic analysis of this compound and its derivatives is a critical step in understanding their structure-property relationships. While a definitive crystal structure for the parent acid is not yet in the public domain, a comparative analysis of related compounds provides a robust framework for predicting its solid-state behavior. The interplay between the strong carboxylic acid dimer synthon and the weaker, yet structurally significant, interactions introduced by the fluorine substituents will undoubtedly lead to interesting and potentially useful crystal packing arrangements.

The protocols and predictive insights provided in this guide are intended to empower researchers to confidently pursue the synthesis, crystallization, and structural characterization of this important class of compounds. The elucidation of these structures will be invaluable for the rational design of new pharmaceuticals and advanced materials.

References

  • Cambridge Crystallographic Data Centre (CCDC). WebCSD. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • da Silva, E. N., et al. (2011). Synthesis of fluorinated pyridine and pyrimidine derivatives. Journal of the Brazilian Chemical Society, 22(8), 1415-1435. [Link]

Sources

The Strategic Advantage of Fluorination: A Comparative Guide to 2,5-Difluoropyridine-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the selection of starting materials is a critical decision that dictates the trajectory of a discovery program. Small modifications to a molecular scaffold can have profound impacts on a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth technical comparison of 2,5-Difluoropyridine-4-carboxylic acid, benchmarking its utility against its non-fluorinated parent, isonicotinic acid, and other structural isomers. We will explore the causal relationships behind its enhanced performance, supported by experimental principles and detailed protocols, to empower rational drug design.

Introduction: Beyond a Simple Building Block

This compound is more than a mere synthetic intermediate; it is a strategic tool for imparting desirable drug-like properties to lead compounds. While the pyridine-4-carboxylic acid (isonicotinic acid) core is a common scaffold in pharmaceuticals, the strategic placement of fluorine atoms fundamentally alters its electronic and physicochemical properties.[1] These changes are particularly relevant in the design of highly potent and selective kinase inhibitors, where precise interactions within the ATP-binding pocket are paramount.

Notably, the 2,5-difluorophenyl motif, which can be synthesized from precursors like this compound, is a key component in a new class of highly successful anti-cancer therapeutics: Tropomyosin receptor kinase (TRK) inhibitors.[2][3] The success of drugs like Larotrectinib, the first FDA-approved tumor-agnostic cancer therapy, underscores the power of this specific fluorination pattern in achieving high target potency and efficacy.[4] This guide will dissect why this scaffold is so effective and how it compares to less-optimized alternatives.

The Fluorine Effect: A Physicochemical Deep Dive

The introduction of fluorine, the most electronegative element, onto the pyridine ring instigates a cascade of electronic effects that medicinal chemists can leverage.[5] The carbon-fluorine bond is exceptionally strong, and its presence can block sites of metabolic oxidation, a common liability for pyridine rings.[6][7] This "metabolic shielding" is a primary reason for the increased interest in fluorinated heterocycles.[8]

Modulation of Basicity (pKa) and Acidity

Fluorine's powerful electron-withdrawing inductive effect pulls electron density away from the pyridine ring. This has two major consequences:

  • Decreased Basicity of the Pyridine Nitrogen: The lone pair of electrons on the ring nitrogen is less available to accept a proton, resulting in a lower pKa compared to the non-fluorinated analog.[1] This reduction in basicity can be crucial for avoiding off-target effects, such as hERG channel inhibition, and can modulate a compound's solubility and transport characteristics.

  • Increased Acidity of the Carboxylic Acid: The inductive effect also stabilizes the carboxylate anion formed upon deprotonation, making the carboxylic acid a stronger acid (lower pKa). This can enhance interactions with target proteins that utilize key basic residues like arginine or lysine for binding.

Impact on Lipophilicity (LogP)

Lipophilicity is a critical parameter governing a drug's absorption, distribution, and permeability. While often counterintuitive, the substitution of hydrogen with fluorine typically increases a molecule's lipophilicity (LogP).[2][9] This is because the highly polarized C-F bond can reduce the hydration of the molecule, making it more favorable to partition into a lipid environment. This enhanced lipophilicity can lead to improved cell membrane permeability.[10]

Comparative Data Summary

The following table summarizes the key physicochemical properties of this compound and its relevant comparators. These parameters form the basis for understanding their differential performance in a drug discovery context.

PropertyThis compound3,5-Difluoropyridine-4-carboxylic acidIsonicotinic Acid (Parent Compound)
CAS Number 851386-39-5[11][12][13][14]903522-29-2[15][16][17][18]55-22-1[18]
Molecular Weight 159.09 g/mol [11][12][13]159.09 g/mol [15][16]123.11 g/mol [18]
Calculated LogP 1.058[6]N/A (Predicted to be similar to 2,5-isomer)0.4[19]
pKa (Carboxylic Acid) N/A (Predicted < 3.7)1.51 (Predicted)[20]3.73[1]
pKa (Pyridine Nitrogen) N/A (Predicted < 2.3)N/A (Predicted to be low)2.35[1]
Boiling Point 372.7 °C[13]317 °C[16]Sublimes[18]
Melting Point N/A246 - 249 °C[15]319 °C

Benchmarking Performance in Key Drug Discovery Assays

While direct, head-to-head experimental data for these specific building blocks is sparse, we can infer their performance based on the well-established principles of fluorination in medicinal chemistry.[1][7][10] The true test of their utility comes after their incorporation into a larger drug molecule. The following sections describe the expected outcomes and provide the standardized protocols used to generate such data.

Aqueous Solubility

Causality: The introduction of fluorine increases lipophilicity and can lead to stronger crystal lattice energy, both of which tend to decrease aqueous solubility. However, the modulation of pKa can sometimes improve solubility in specific pH ranges. A kinetic solubility assay is a high-throughput method used in early discovery to flag potential issues.[15]

Expected Outcome: this compound, when incorporated into a neutral final compound, would be expected to exhibit lower kinetic solubility compared to a similar compound derived from isonicotinic acid.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare 10 mM stock solution in DMSO assay1 Dispense DMSO stock into 96-well plate prep1->assay1 Test Compound prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) assay2 Add buffer to create serial dilutions (e.g., 200 µM down to 1.56 µM) prep2->assay2 Diluent assay1->assay2 assay3 Incubate at room temperature (e.g., 2 hours) assay2->assay3 assay4 Measure light scattering using a nephelometer assay3->assay4 analysis1 Plot Nephelometric Turbidity Units (NTU) vs. Concentration assay4->analysis1 analysis2 Identify concentration at which precipitation occurs (solubility threshold) analysis1->analysis2

Caption: Workflow for Kinetic Solubility Assay via Nephelometry.

Membrane Permeability (Caco-2 Assay)

Causality: The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption. Increased lipophilicity, as seen with fluorinated compounds, generally correlates with higher passive transcellular permeability. The reduction in basicity can also prevent ionization in the gut, further aiding absorption.

Expected Outcome: A compound containing the 2,5-difluoropyridine moiety is expected to show a higher apparent permeability coefficient (Papp) than its non-fluorinated counterpart.

G cluster_culture Cell Culture cluster_assay Permeability Assay (A -> B) cluster_analysis Analysis culture1 Seed Caco-2 cells on Transwell® inserts culture2 Culture for 21 days to form a differentiated monolayer culture1->culture2 culture3 Confirm monolayer integrity via TEER measurement culture2->culture3 assay1 Add test compound to Apical (A) chamber culture3->assay1 assay2 Incubate at 37°C assay1->assay2 assay3 Sample from Basolateral (B) chamber at time points assay2->assay3 analysis1 Quantify compound concentration in samples via LC-MS/MS assay3->analysis1 analysis2 Calculate Papp (A->B) value analysis1->analysis2

Caption: Workflow for Caco-2 Apical to Basolateral Permeability Assay.

Metabolic Stability (Liver Microsome Assay)

Causality: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism.[16] The pyridine ring is often susceptible to CYP-mediated oxidation. The high strength of the C-F bond makes it resistant to enzymatic cleavage, effectively "blocking" metabolism at the site of fluorination.[6][8]

Expected Outcome: A compound featuring the 2,5-difluoropyridine scaffold will exhibit significantly higher metabolic stability (longer half-life, lower intrinsic clearance) compared to a non-fluorinated analog.

G cluster_prep Preparation cluster_reaction Incubation cluster_analysis Analysis prep1 Thaw liver microsomes (e.g., human, rat) react1 Add test compound (e.g., 1 µM final) to microsome solution prep1->react1 prep2 Prepare reaction buffer with NADPH regenerating system react2 Initiate reaction by adding NADPH cofactor prep2->react2 react1->react2 react3 Incubate at 37°C react2->react3 react4 Take samples at time points (0, 5, 15, 30, 60 min) react3->react4 react5 Quench reaction with cold acetonitrile + Internal Standard react4->react5 analysis1 Centrifuge to precipitate protein react5->analysis1 analysis2 Analyze supernatant by LC-MS/MS analysis1->analysis2 analysis3 Plot ln(% remaining) vs. time to calculate half-life (t½) and intrinsic clearance (CLint) analysis2->analysis3

Caption: Workflow for Liver Microsomal Stability Assay.

Detailed Experimental Protocols

For the accurate benchmarking of final compounds synthesized from these precursors, rigorous and standardized protocols are essential.

Protocol 1: Kinetic Solubility by Nephelometry
  • Objective: To determine the kinetic aqueous solubility of a compound in a high-throughput manner.[3]

  • Methodology:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Plate Preparation: Using an automated liquid handler, add 2 µL of the DMSO stock solution to the wells of a clear, 96-well microplate.

    • Serial Dilution: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to the first well to achieve a 100 µM concentration (1% DMSO). Perform serial dilutions across the plate.

    • Incubation: Seal the plate and shake for 2 hours at room temperature.

    • Measurement: Measure the light scattering of each well using a laser nephelometer.

    • Data Analysis: Plot the nephelometry signal against the compound concentration. The solubility is defined as the concentration at which the signal rises significantly above the baseline of the soluble compound.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Objective: To assess the rate of transport of a compound across a Caco-2 cell monolayer, predicting intestinal absorption and identifying potential for active efflux.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on 12-well Transwell® plates for 21 days. Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Apical to Basolateral (A→B) Transport:

      • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

      • Add the test compound (e.g., at 10 µM) in HBSS to the apical (donor) side. Add fresh HBSS to the basolateral (receiver) side.

      • Incubate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral side, replacing the volume with fresh HBSS.

    • Basolateral to Apical (B→A) Transport: Repeat the process, but add the compound to the basolateral side and sample from the apical side.

    • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (Papp(B→A) / Papp(A→B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio > 2 is indicative of active efflux.

Protocol 3: Human Liver Microsomal (HLM) Stability Assay
  • Objective: To determine the in vitro metabolic stability of a compound in the presence of human liver enzymes.[4][10][16]

  • Methodology:

    • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

    • Pre-incubation: Add the test compound (1 µM final concentration) to the microsome mixture and pre-incubate for 5 minutes at 37°C.

    • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

    • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

    • Sample Processing: Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) to precipitate the microsomal proteins.

    • Analysis: Transfer the supernatant and quantify the remaining parent compound using LC-MS/MS.

    • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression provides the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[16]

Conclusion and Strategic Recommendations

This compound represents a strategic building block for medicinal chemists aiming to overcome common drug discovery hurdles. While its direct incorporation may lead to reduced aqueous solubility, the benefits imparted to the final drug molecule—namely enhanced metabolic stability and improved membrane permeability—are often critical for success. The difluorination pattern lowers the basicity of the pyridine nitrogen and increases lipophilicity, key modifications that can improve the overall ADME profile of a drug candidate.

The demonstrated success of the 2,5-difluorophenyl moiety in potent TRK inhibitors serves as a powerful case study.[2][3] Researchers should consider employing this scaffold when non-fluorinated analogs suffer from poor permeability or rapid metabolic clearance. The protocols provided herein offer a robust framework for validating the performance of the resulting novel chemical entities, ensuring that the decision to integrate this valuable building block is backed by solid experimental data.

References

  • Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Human Metabolome Database. (2013). Showing metabocard for Isonicotinic acid (HMDB0060665). [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • PubChem. (n.d.). Isonicotinic Acid. [Link]

  • Scribd. (n.d.). Isonicotinic Acid pKa Study. [Link]

  • Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]

  • PubChem. (n.d.). Isonicotinic Acid | C6H5NO2 | CID 5922. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]

  • Wikidata. (n.d.). isonicotinic acid. [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

  • AxisPharm. (n.d.). Caco-2 Permeability Assay. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Precedence Research. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. [Link]

  • ResearchGate. (2025). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

  • Google Patents. (n.d.).
  • Larhed, M., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 851386-39-5. [Link]

  • ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

  • ResearchGate. (2025). Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. [Link]

  • ResearchGate. (2025). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. [Link]

  • ResearchGate. (2025). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. [Link]

  • Chemsrc. (2025). This compound | CAS#:851386-39-5. [Link]

  • lookchem. (n.d.). Cas 903522-29-2,3,5-Difluoropyridine-4-carboxylic acid. [Link]

  • MDPI. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. [Link]

  • PubChem. (n.d.). Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Patent US-10285993-B2. [Link]

  • NIH. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. [Link]

  • PubMed. (n.d.). Enhanced Permeability of the Antimicrobial Agent 2,5-bis(4-amidinophenyl)furan Across Caco-2 Cell Monolayers via Its Methylamidoidme Prodrug. [Link]

Sources

A Comparative Analysis of Acidity in Fluorinated Pyridinecarboxylic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise tuning of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these properties, the acidity, quantified by the acid dissociation constant (pKa), is of fundamental importance. It governs a molecule's charge state at a given pH, which in turn dictates its solubility, membrane permeability, and interaction with biological targets. Pyridinecarboxylic acids, a key heterocyclic scaffold found in numerous pharmaceuticals, offer a versatile platform for chemical modification. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, provides a powerful tool to modulate the acidity of these scaffolds. This guide presents a comprehensive comparison of the acidity of fluorinated pyridinecarboxylic acid isomers, supported by theoretical principles and a detailed experimental protocol for pKa determination.

The Interplay of Electronic Effects: Theoretical Underpinnings of Acidity

The acidity of a pyridinecarboxylic acid is primarily determined by the stability of its conjugate base, the carboxylate anion. The electron-withdrawing nature of the nitrogen atom in the pyridine ring already enhances the acidity compared to benzoic acid. The introduction of a highly electronegative fluorine atom further modulates this acidity through a combination of inductive and resonance effects.

  • Inductive Effect (-I): Fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density through the sigma bonds of the ring. This effect stabilizes the negative charge on the carboxylate anion, thereby increasing the acidity (lowering the pKa). The magnitude of the inductive effect is distance-dependent, diminishing as the fluorine atom moves further away from the carboxylic acid group.[1]

  • Resonance Effect (+M/-M): While fluorine possesses lone pairs that can theoretically participate in a +M (mesomeric) or resonance donating effect, its high electronegativity makes it a poor π-donor. In the context of the electron-deficient pyridine ring, the inductive effect is the dominant factor influencing the acidity of the carboxylic acid group.

The position of the fluorine atom relative to both the ring nitrogen and the carboxylic acid group creates a nuanced interplay of these effects, leading to distinct pKa values for each isomer.

Caption: Interplay of inductive and resonance effects of fluorine on the acidity of pyridinecarboxylic acids.

Comparative Acidity of Fluorinated Pyridinecarboxylic Acid Isomers

The following table summarizes the pKa values for the parent pyridinecarboxylic acids and a selection of their fluorinated isomers. It is important to note that while experimental values are provided for the parent compounds, many of the values for the fluorinated isomers are predicted based on computational models and should be considered as such. These predicted values are valuable for understanding the trends in acidity.

CompoundCarboxylic Acid PositionFluorine PositionpKaSource
Picolinic Acid2-5.32Experimental
5-Fluoro-2-picolinic acid25~3.58Predicted[2][3]
6-Fluoro-2-picolinic acid26~3.30Predicted[4]
Nicotinic Acid3-4.85Experimental[5]
6-Fluoronicotinic acid36~3.41Predicted[6]
Isonicotinic Acid4-4.96Experimental[7]
2-Fluoroisonicotinic acid42~3.03Predicted[8]

Analysis of Acidity Trends:

  • Effect of Fluorination: A clear trend emerges from the data: the introduction of a fluorine atom significantly increases the acidity (lowers the pKa) of all pyridinecarboxylic acid isomers. This is a direct consequence of the strong electron-withdrawing inductive effect of fluorine, which stabilizes the carboxylate anion.[1]

  • Positional Effects: The position of the fluorine atom has a pronounced impact on the degree of acidity enhancement. For instance, in the isonicotinic acid series, placing the fluorine at the 2-position results in a predicted pKa of ~3.03, a substantial increase in acidity compared to the parent compound (pKa 4.96). This is because the fluorine at the 2-position can exert a strong inductive pull that is effectively transmitted to the carboxylate group at the 4-position, and this effect is further enhanced by the proximity to the electron-withdrawing ring nitrogen.

  • Picolinic Acid Series: In the picolinic acid series, both 5-fluoro and 6-fluoro isomers are significantly more acidic than picolinic acid. The 6-fluoro isomer is predicted to be slightly more acidic than the 5-fluoro isomer. This can be attributed to the closer proximity of the fluorine atom at the 6-position to the carboxylic acid at the 2-position, leading to a stronger inductive effect.

  • Nicotinic Acid Series: Similarly, 6-fluoronicotinic acid is predicted to be considerably more acidic than nicotinic acid. The fluorine at the 6-position is ortho to the ring nitrogen and meta to the carboxylic acid. Its strong inductive effect, amplified by the adjacent nitrogen, effectively withdraws electron density from the ring, stabilizing the carboxylate.

Experimental Protocol: pKa Determination by Potentiometric Titration

For the accurate and reliable determination of pKa values, potentiometric titration is a widely used and robust method.[6][9][10] This protocol outlines a self-validating procedure suitable for the analysis of fluorinated pyridinecarboxylic acids.

I. Materials and Instrumentation:

  • High-precision pH meter with a combination glass electrode

  • Calibrated automatic burette

  • Temperature probe and magnetic stirrer with stir bar

  • Titration vessel

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for ionic strength adjustment

  • High-purity water (Milli-Q or equivalent)

  • pH buffers for calibration (e.g., pH 4.01, 7.00, 10.01)

  • The fluorinated pyridinecarboxylic acid isomer to be analyzed

II. Pre-analysis and Calibration:

  • Electrode Calibration: Calibrate the pH electrode using a three-point calibration with standard buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C). This step is crucial for ensuring the accuracy of the pH measurements.[9]

  • Titrant Standardization: Ensure the concentration of the NaOH and HCl titrants is accurately known by standardizing them against a primary standard (e.g., potassium hydrogen phthalate for NaOH).

III. Sample Preparation and Titration Procedure:

  • Sample Preparation: Accurately weigh a sufficient amount of the fluorinated pyridinecarboxylic acid to prepare a solution with a concentration of approximately 1-5 mM. Dissolve the sample in a known volume of high-purity water. If the compound has low aqueous solubility, a co-solvent system (e.g., methanol-water or dioxane-water) can be employed. Note that the use of co-solvents will yield an apparent pKa (psKa) which can be extrapolated to obtain the aqueous pKa.

  • Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes changes in activity coefficients.[9]

  • Initial pH Adjustment: For an acidic compound, it may be necessary to add a small, known amount of standardized HCl to lower the initial pH and ensure the carboxylic acid is fully protonated before starting the titration with the base.

  • Titration: Immerse the calibrated pH electrode and temperature probe into the sample solution. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution using the automatic burette. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

IV. Data Analysis and pKa Determination:

  • Titration Curve: Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

  • Equivalence Point Determination: Determine the equivalence point (Ve), which is the point of maximum slope on the titration curve. This can be identified from the peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of the second derivative plot (Δ2pH/ΔV2 vs. V).

  • pKa Calculation: The pKa is the pH at the half-equivalence point (Ve/2). At this point, the concentrations of the protonated acid and its conjugate base are equal.[9]

Potentiometric_Titration_Workflow cluster_prep Preparation & Calibration cluster_titration Titration cluster_analysis Data Analysis Calibrate 1. Calibrate pH Electrode (3-point calibration) Prepare_Sample 2. Prepare Analyte Solution (1-5 mM, adjust ionic strength) Calibrate->Prepare_Sample Standardize 3. Standardize Titrant (0.1 M NaOH) Prepare_Sample->Standardize Start_Titration 4. Add NaOH Titrant in small increments Standardize->Start_Titration Record_pH 5. Record Stabilized pH after each addition Start_Titration->Record_pH Record_pH->Start_Titration Plot_Curve 6. Plot Titration Curve (pH vs. Volume) Record_pH->Plot_Curve Find_EP 7. Determine Equivalence Point (Ve) (First/Second Derivative) Plot_Curve->Find_EP Calc_pKa 8. Determine pKa (pH at Ve/2) Find_EP->Calc_pKa

Caption: A step-by-step workflow for the determination of pKa by potentiometric titration.

Conclusion

The acidity of pyridinecarboxylic acids is a critical parameter in drug design, and fluorination offers a strategic approach to finely tune this property. The strong inductive effect of the fluorine atom consistently increases the acidity of these compounds, with the magnitude of this effect being highly dependent on its position relative to the carboxylic acid and the ring nitrogen. This guide provides a foundational understanding of the underlying electronic principles and a robust experimental framework for the accurate determination of pKa values. By leveraging this knowledge, researchers can make more informed decisions in the design and optimization of novel therapeutics with improved physicochemical and biological properties.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Takács-Novák, K., et al. (2007). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Analytica Chimica Acta, 583(2), 418-28.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Dergipark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • ChemIDplus. (n.d.). Isonicotinic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Data of 2,5-Difluoropyridine-4-carboxamide: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 2,5-Difluoropyridine-4-carboxamide is a promising scaffold, leveraging the unique electronic properties of fluorine to modulate the physicochemical and metabolic characteristics of bioactive molecules. While empirical data for this specific compound is not yet widely published, a robust predictive analysis based on foundational spectroscopic principles and comparison with structurally related analogues can provide invaluable insights for its synthesis, identification, and further development.

This guide presents a comprehensive, predictive analysis of the key spectroscopic data for 2,5-Difluoropyridine-4-carboxamide. By dissecting the known spectral features of its precursors and analogues—2,5-Difluoropyridine and Isonicotinamide—we can construct a reliable and detailed forecast of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This comparative approach not only aids in the positive identification of the target molecule but also deepens the understanding of structure-property relationships.

Comparative Framework: Building the Prediction

To accurately predict the spectroscopic signature of 2,5-Difluoropyridine-4-carboxamide, we will analyze two key reference compounds:

  • 2,5-Difluoropyridine: The foundational pyridine core, which provides the baseline spectroscopic data for the difluorinated ring system.

  • Isonicotinamide (Pyridine-4-carboxamide): An analogue that allows us to understand the influence of a 4-carboxamide group on the pyridine ring, serving as a model for the amide functionality.[1]

By integrating the observed effects of the difluoro substitution pattern with the known spectral characteristics of the carboxamide group, we can assemble a highly accurate predicted dataset for our target molecule.

Predicted Spectroscopic Data for 2,5-Difluoropyridine-4-carboxamide

The following sections detail the predicted NMR, IR, and MS data. The causality behind each prediction is explained, grounded in established spectroscopic principles.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The chemical shifts in pyridine derivatives are highly sensitive to the electronic effects of substituents.[2]

Predicted ¹H NMR Spectrum: The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the protons at the C-3 and C-6 positions.

  • H-3 Proton: This proton is flanked by a fluorine atom at C-2 and a carboxamide group at C-4. The electron-withdrawing nature of both substituents will deshield this proton, shifting it downfield. It is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine (³JH-F) and the meta-positioned H-6 proton (⁴JH-H).

  • H-6 Proton: This proton is adjacent to a fluorine atom at C-5. Its chemical shift will be significantly influenced by this fluorine. It is predicted to appear as a doublet of doublets due to coupling with the adjacent fluorine (³JH-F) and the meta-positioned H-3 proton (⁴JH-H).[2]

  • -NH₂ Protons: The two protons of the primary amide will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will provide critical information about the carbon skeleton. The carbon signals will be split due to coupling with fluorine atoms (¹JC-F, ²JC-F, etc.), a key diagnostic feature.

  • C-2 and C-5 (Fluorine-bearing carbons): These carbons will exhibit the most significant downfield shifts due to the direct attachment of the highly electronegative fluorine atoms. They will appear as doublets with large one-bond C-F coupling constants (¹JC-F).

  • C-4 (Carboxamide-bearing carbon): This carbon will also be shifted downfield due to the deshielding effect of the attached carbonyl group.

  • C-3 and C-6: These carbons will show smaller C-F coupling constants (²JC-F or ³JC-F) and their chemical shifts will be influenced by both the fluorine and carboxamide substituents.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the typical range for amides, generally around 165-175 ppm.

Table 1: Predicted NMR Data for 2,5-Difluoropyridine-4-carboxamide vs. Reference Compounds

CompoundSpectroscopic ParameterPredicted/Observed Value
2,5-Difluoropyridine-4-carboxamide (Predicted) ¹H NMR (ppm) H-3: ~8.6-8.8 (dd)H-6: ~8.4-8.6 (dd)-NH₂: ~7.5-8.5 (br s)
¹³C NMR (ppm) C-2, C-5: ~150-160 (d, ¹JC-F)C-4: ~140-145C-3, C-6: ~120-135C=O: ~165-170
Isonicotinamide (Observed) [3][4]¹H NMR (ppm) H-2, H-6: ~8.7 (d)H-3, H-5: ~7.8 (d)-NH₂: ~7.6, 8.2 (br s)
¹³C NMR (ppm) C-2, C-6: ~150.5C-3, C-5: ~121.5C-4: ~142.0C=O: ~167.0
Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The predicted spectrum for 2,5-Difluoropyridine-4-carboxamide will be dominated by absorptions from the amide and the aromatic ring.

  • N-H Stretching: Primary amides typically show two medium-intensity bands in the region of 3100-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[5][6]

  • C=O Stretching (Amide I Band): A very strong and sharp absorption is expected in the range of 1650-1690 cm⁻¹. This is a characteristic and diagnostic peak for the amide carbonyl group.[7]

  • N-H Bending (Amide II Band): This band, arising from N-H bending, is expected to appear around 1600-1640 cm⁻¹.[5]

  • C-F Stretching: Strong absorptions corresponding to the C-F bond stretches are expected in the 1200-1300 cm⁻¹ region.

  • Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring will appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹.

Table 2: Predicted Key IR Absorptions for 2,5-Difluoropyridine-4-carboxamide

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Amide (-NH₂)N-H Stretch~3350 and ~3180Medium
Amide (C=O)C=O Stretch (Amide I)~1680Strong, Sharp
Amide (-NH₂)N-H Bend (Amide II)~1620Medium-Strong
Aromatic RingC=C, C=N Stretch~1400-1600Medium
Fluoro-AromaticC-F Stretch~1200-1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

  • Molecular Ion (M⁺): The molecular formula for 2,5-Difluoropyridine-4-carboxamide is C₆H₄F₂N₂O. The calculated monoisotopic mass is approximately 158.03 g/mol . A prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ (at m/z 159.04) is expected.

  • Key Fragmentation Pathways: A common fragmentation pattern for aromatic amides is the cleavage of the C-N bond.[8][9]

    • Loss of •NH₂: A significant fragment would likely be observed at m/z 142, corresponding to the [M-NH₂]⁺ acylium ion.

    • Loss of CONH₂: Cleavage of the bond between the ring and the carboxamide group would result in a fragment at m/z 114, corresponding to the 2,5-difluoropyridinyl cation.

    • Loss of CO: The acylium ion (m/z 142) could further lose a molecule of carbon monoxide to yield a fragment at m/z 114.[10]

Visualizing the Workflow and Analysis

To ensure clarity and reproducibility, the following diagrams outline the proposed experimental workflow and a key analytical interpretation.

Caption: Workflow for Synthesis and Spectroscopic Confirmation.

G H3 H-3 F2 F H3->F2 ³J(H,F) H6 H-6 H3->H6 ⁴J(H,H)

Caption: Predicted ¹H NMR Coupling for the H-3 Proton.

Experimental Protocols

The following are generalized, robust protocols for acquiring the spectroscopic data discussed. Adherence to these methodologies ensures high-quality, reproducible results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2,5-Difluoropyridine-4-carboxamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for amides as it can help resolve the N-H protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data using an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

    • Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The final spectrum is automatically ratioed against the background.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For fragmentation data (MS/MS), select the molecular ion (m/z 159) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 2,5-Difluoropyridine-4-carboxamide. By leveraging comparative data from well-understood analogues, we have established a reliable set of expected spectral features. The predicted NMR, IR, and MS data serve as a benchmark for researchers working on the synthesis and purification of this compound. The diagnostic signals highlighted—specifically the unique ¹H NMR splitting patterns, the large C-F coupling constants in the ¹³C NMR, the characteristic amide and C-F bands in the IR spectrum, and the predictable fragmentation in the mass spectrum—provide a multi-faceted approach to confirming the structure with a high degree of confidence. The provided protocols offer a standardized methodology to obtain high-quality data, ensuring both accuracy and reproducibility in the laboratory.

References

  • Amide infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Das, K. G., Funke, P. T., & Bose, A. K. (1964). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society, 86(19), 3729–3732. [Link]

  • Guerra, M., et al. (2007). Theoretical and experimental study of the infrared spectrum of isonicotinamide. Journal of Molecular Structure: THEOCHEM, 806(1-3), 209-215. [Link]

  • Malvestiti, I., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22631-22641. [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy. (n.d.). St. Paul's Cathedral Mission College. Retrieved January 12, 2026, from [Link]

  • Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(7), 301-305. [Link]

  • Isonicotinamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Singh, S. P., et al. (1979). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) Pyridine Derivatives. Defense Technical Information Center. [Link]

  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, March 24). YouTube. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 12, 2026, from [Link]

  • 4-Fluorobenzamide. (2025). Chemsrc. [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Publishing. [Link]

  • 4-Fluorobenzamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • 1 Н NMR spectrum of isonicotinamide molecule in СD 3 OD. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Infrared spectra of functional groups isonicotinamide and the complex. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Chemical shift of NMR spectroscopy for a pyridine and aʹ... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Isonicotinamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

  • 4-Fluorobenzamide - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

  • Isonicotinamide - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

  • 4-Pyridinecarboxamide. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • Isonicotinamide. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • 4-fluorobenzamide. (2024). ChemBK. [Link]

  • Graph depicting 1 H-NMR titration of isonicotinamide with AgNO 3. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Lacková, D., et al. (2014). Syntheses, crystal structures, and IR spectra of isonicotinamide-isonicotinamidium bis(isonicotinamide)-tetrakis(isothiocyanato). Journal of Coordination Chemistry, 67(9), 1652-1663. [Link]

  • Isonicotinamidoxime - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001406). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Difluoropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Drug Development

Difluoropyridine carboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their utility stems from the unique physicochemical properties imparted by the pyridine ring and fluorine substituents, which can enhance metabolic stability, binding affinity, and membrane permeability. However, the synthesis of these molecules is often accompanied by the formation of positional isomers—compounds with the same molecular formula but different arrangements of the fluorine atoms and the carboxylic acid group on the pyridine ring.

From a regulatory and pharmacological standpoint, these isomers are considered distinct chemical entities and potential impurities. The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the reporting, identification, and toxicological qualification of any impurity present in a new drug substance above specific thresholds.[2][3][4] An uncharacterised isomeric impurity can have a profoundly different pharmacological or toxicological profile, making its precise control a non-negotiable aspect of drug safety and efficacy. This guide provides a comprehensive comparison of analytical strategies to resolve and quantify these challenging isomers, grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Challenge: A Landscape of Isomers

The primary analytical challenge lies in the subtle structural differences between positional isomers of difluoropyridine carboxylic acids. For instance, synthetic routes targeting 2,5-difluoropyridine-3-carboxylic acid (CAS 851386-43-1) might yield impurities such as 2,3-difluoropyridine-5-carboxylic acid (CAS 851386-33-9) or 5,6-difluoropyridine-3-carboxylic acid (CAS 851386-33-9).[5][6][7] These isomers often share similar polarities, pKa values, and molecular weights, rendering their separation by conventional chromatographic techniques a formidable task. The selection of an appropriate analytical technique is therefore paramount and must be guided by a deep understanding of the separation mechanisms involved.

Comparative Analysis of Core Analytical Techniques

The successful resolution of difluoropyridine carboxylic acid isomers requires a high-resolution separation technique. While several methods exist, their applicability, efficiency, and limitations vary significantly. The choice of technique is a critical decision driven by the specific isomers present, the required level of sensitivity, and the analytical objective (e.g., routine QC vs. reference standard characterization).

Technique Principle Strengths for Isomer Analysis Limitations & Considerations
Reverse-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity.Robust, widely available, excellent for routine QC. Can be optimized with different stationary phases.May require extensive method development to resolve closely eluting positional isomers. Peak shape can be poor without proper pH control.
Supercritical Fluid Chromatography (SFC) Partitioning using supercritical CO₂ as the primary mobile phase.[8]High efficiency and speed. Excellent for both chiral and achiral isomer separations. "Green" technique with reduced organic solvent use.[9]Requires specialized instrumentation. Method development can be complex due to the interplay of pressure, temperature, and co-solvent.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in an electric field.[10]Extremely high separation efficiency. Ideal for charged species like carboxylic acids. Requires minimal sample and solvent.[11]Lower concentration sensitivity compared to HPLC-UV. Can be sensitive to matrix effects. Reproducibility can be challenging without rigorous control.
Gas Chromatography (GC-MS) Partitioning based on volatility after derivatization.High resolution and definitive identification via mass spectrometry.[12]Requires derivatization of the carboxylic acid to increase volatility, adding a sample preparation step and potential for side reactions.[13]
Quantitative NMR (qNMR) Signal integration is directly proportional to the number of nuclei.[14]No separation required. Provides direct molar ratio of isomers in a mixture.[15] Highly accurate and precise for purity assignment.Lower sensitivity than chromatographic methods. Requires signals unique to each isomer that are free from overlap.[16]

Workflow for Method Selection

Choosing the optimal analytical strategy is a multi-step process. The following decision workflow illustrates a logical approach to selecting the most appropriate technique based on the analytical problem at hand.

MethodSelection start Define Analytical Goal (e.g., QC, Characterization) is_chiral Are Chiral Isomers (Enantiomers) a Concern? start->is_chiral is_positional Separating Positional Isomers? is_chiral->is_positional No sfc_chiral SFC or Chiral HPLC is Preferred is_chiral->sfc_chiral Yes need_quant Need Absolute Quantification/Purity? is_positional->need_quant No hplc_sfc_ce RP-HPLC, SFC, or CE is_positional->hplc_sfc_ce Yes qnmr Use qNMR for Reference Standard/Ratio need_quant->qnmr Yes hplc_qc Validated HPLC for Routine QC need_quant->hplc_qc No (Routine) gc_ms Consider GC-MS (with derivatization) hplc_sfc_ce->gc_ms Poor Resolution?

Caption: Decision workflow for selecting an appropriate analytical technique.

In-Depth Methodologies: Protocols & Rationale

A robust analytical method is a self-validating system. The following protocols are designed for accuracy and reproducibility, incorporating system suitability tests (SST) as mandated by global regulatory bodies to ensure the validity of each analytical run.[17][18]

Protocol 1: High-Resolution RP-HPLC for Positional Isomer Purity

This method is designed as a primary workhorse for routine quality control and release testing.

1. Rationale Behind Experimental Choices:

  • Stationary Phase: A phenyl-hexyl stationary phase is selected over a standard C18. The phenyl group provides π-π interactions with the aromatic pyridine ring of the analytes, offering an alternative selectivity mechanism that can be crucial for separating positional isomers where hydrophobicity differences are minimal.[19]

  • Mobile Phase pH: The mobile phase is buffered to a pH of ~3.0. Since the pKa of pyridine carboxylic acids is typically in the 2-5 range, maintaining the pH below the pKa ensures that the carboxylic acid group is predominantly in its neutral, protonated form. This minimizes peak tailing caused by interactions with residual silanols on the silica support and ensures consistent retention.

  • Detector: UV detection is chosen for its robustness and linearity. The wavelength is set near the absorbance maximum of the difluoropyridine ring system to ensure high sensitivity.

2. Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the difluoropyridine carboxylic acid sample.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 50.0 mL to create a stock solution of ~0.5 mg/mL.

    • Further dilute 1.0 mL of the stock solution to 100.0 mL with the same diluent to obtain a working concentration of ~5.0 µg/mL. This concentration is typically suitable for quantifying impurities at the 0.1% level relative to a 0.5 mg/mL main peak.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 10
      20.0 50
      25.0 90
      30.0 90
      30.1 10

      | 35.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 270 nm.

  • System Suitability Test (SST):

    • Prepare a solution containing the main analyte and a small amount (~0.5%) of a known isomeric impurity.

    • Inject this solution six replicate times.

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the main peak and the isomeric impurity peak must be ≥ 2.0.

      • Tailing Factor (Tf): The tailing factor for the main analyte peak must be ≤ 1.5.

      • Reproducibility (%RSD): The relative standard deviation of the peak area for the main analyte from six injections must be ≤ 2.0%.

  • Data Analysis:

    • Quantify impurities using area percent normalization, assuming an equal response factor for all isomers unless otherwise determined during validation.

    • Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A).[2]

Protocol 2: Supercritical Fluid Chromatography (SFC) for Complex Separations

SFC is a powerful alternative when RP-HPLC fails to provide adequate resolution or for chiral separations.[20]

1. Rationale Behind Experimental Choices:

  • Stationary Phase: A 2-ethylpyridine phase provides multiple interaction mechanisms, including hydrogen bonding and dipole-dipole interactions, which are highly effective for separating polar, aromatic isomers.[21][22]

  • Mobile Phase: Supercritical CO₂ is the primary mobile phase, offering low viscosity and high diffusivity for fast, efficient separations.[8] Methanol is used as a polar co-solvent (modifier) to increase mobile phase strength and modulate selectivity.

2. Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the sample in methanol at a concentration of ~1 mg/mL.

    • Ensure complete dissolution; filter if necessary.

  • Instrumentation & Conditions:

    • SFC System: Waters ACQUITY UPC² or equivalent.

    • Column: 2-Ethylpyridine, 3.0 x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B: Methanol.

    • Gradient: 5% to 40% B over 8 minutes.

    • Flow Rate: 1.5 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 µL.

    • Detection: PDA/UV at 270 nm.

  • System Suitability Test (SST):

    • Similar to HPLC, a resolution standard should be used.

    • Acceptance Criteria: Resolution (Rs) ≥ 1.8; Tailing Factor (Tf) ≤ 1.6; %RSD for peak area ≤ 2.5%.

Visualizing the Analytical Workflow

The following diagram outlines the standard operational workflow for an HPLC-based isomeric purity analysis, from sample receipt to final report generation.

Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase sample_prep 1. Sample & Standard Preparation mobile_phase 2. Mobile Phase Preparation sample_prep->mobile_phase sst 3. System Suitability Test (SST) mobile_phase->sst sequence 4. Run Analytical Sequence (Blanks, Samples) sst->sequence If SST Passes integration 5. Peak Integration & Identification sequence->integration calculation 6. Impurity Calculation (Area % Report) integration->calculation review 7. Data Review & Approval calculation->review report 8. Final Report Generation review->report

Caption: Standard workflow for HPLC-based isomeric purity analysis.

Method Validation: Ensuring Trustworthiness and Compliance

A fully developed method must undergo rigorous validation to demonstrate its fitness for purpose, in accordance with ICH Q2(R2) and FDA guidelines.[17][23][24] This process establishes through laboratory evidence that the analytical procedure's performance characteristics meet the requirements for its intended application.

Key Validation Parameters:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by achieving baseline resolution between all known isomers and spiking the sample with related compounds.[23]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurity methods, the LOQ should be at or below the reporting threshold (e.g., 0.05%).[4]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing a sample spiked with known amounts of impurities at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay, different days, analysts, or equipment).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Conclusion

The analysis of isomeric purity for difluoropyridine carboxylic acids is a critical but achievable task in pharmaceutical development. There is no single "best" technique; rather, the optimal approach is a well-reasoned choice based on the specific separation challenge. RP-HPLC remains the industry's robust foundation for routine analysis, but its success hinges on careful method development, particularly the selection of an appropriate stationary phase and mobile phase pH. For more complex separations or when orthogonal verification is required, advanced techniques like SFC and CE offer powerful, high-resolution alternatives. Ultimately, a properly validated, high-resolution method is not merely an analytical procedure; it is a cornerstone of product quality and patient safety, ensuring that the therapeutic agent delivered is precisely the one intended.

References

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation URL: [Link]

  • Title: ICH Q3A(R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: International Council for Harmonisation URL: [Link]

  • Title: New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods Source: MDPI URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY Source: IJNRD URL: [Link]

  • Title: Identification of chiral drug isomers by capillary electrophoresis Source: PubMed URL: [Link]

  • Title: Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis Source: MDPI URL: [Link]

  • Title: Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review Source: PubMed URL: [Link]

  • Title: How NMR Helps Identify Isomers in Organic Chemistry? Source: Creative Biostructure URL: [Link]

  • Title: Quantitative NMR Spectroscopy Source: University of Oxford URL: [Link]

  • Title: Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography Source: ResearchGate URL: [Link]

  • Title: Quantitative NMR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Quantitative 1H NMR spectroscopy Source: ResearchGate URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column Source: ResearchGate URL: [Link]

  • Title: Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe Source: Twisting Memoirs Publications URL: [Link]

  • Title: Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column Source: PubMed URL: [Link]

  • Title: Supercritical Fluid Chromatography (SFC) Columns Source: Phenomenex URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Validation of Analytical Methods according to the New FDA Guidance Source: YouTube URL: [Link]

  • Title: Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC Source: MDPI URL: [Link]

  • Title: Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography Source: PubMed URL: [Link]

  • Title: 2,5-Difluoropyridine-3-carboxylic acid(851386-43-1) Source: Chemcd URL: [Link]

  • Title: How can I separate three structurally similar compounds in HPLC? Source: ResearchGate URL: [Link]

  • Title: Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS Source: MDPI URL: [Link]

  • Title: Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry Source: MDPI URL: [Link]

  • Title: HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid Source: ResearchGate URL: [Link]

  • Title: HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid Source: PubMed URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: MDPI URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: ResearchGate URL: [Link]

  • Title: Structures of chiral carboxylic acids. All the stereoisomers of... Source: ResearchGate URL: [Link]

  • Title: Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate Source: LinkedIn URL: [Link]

  • Title: Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information Source: PubMed URL: [Link]

  • Title: GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures Source: ResearchGate URL: [Link]

Sources

A Computational and Comparative Guide to the Reactivity of 2,5-Difluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In drug design, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. The pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, is a prime candidate for such modifications. 2,5-Difluoropyridine-4-carboxylic acid, with its unique substitution pattern, presents a compelling case for investigation. The interplay between the electron-withdrawing fluorine atoms and the carboxylic acid group on the electron-deficient pyridine ring creates a complex reactivity profile that can be harnessed for diverse synthetic transformations. Understanding this reactivity is paramount for its effective incorporation into drug candidates.

This guide will dissect the electronic landscape of this compound through rigorous computational analysis. We will explore its acidity, the nature of its frontier molecular orbitals, and its susceptibility to both nucleophilic and electrophilic attack. By placing these findings in the context of structurally related molecules, we aim to provide a predictive framework for its behavior in various chemical environments.

Computational Methodology: A Framework for In Silico Reactivity Prediction

To ensure the scientific integrity of this analysis, all computational data was generated using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory, a widely accepted method for providing reliable electronic structure information for organic molecules.[1][2][3] Solvation effects in water were modeled using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) to simulate a physiologically relevant environment.

Protocol for Computational Analysis:

  • Geometry Optimization: The three-dimensional structures of this compound and its comparators were optimized to their lowest energy conformations.

  • Frequency Analysis: Vibrational frequency calculations were performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface.

  • pKa Prediction: The pKa values were calculated using the isodesmic reaction scheme, a method known to provide accurate predictions for substituted aromatic acids.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the molecule's kinetic stability and susceptibility to charge transfer.[4][5]

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps were generated to visualize the electron density distribution and identify sites prone to electrophilic and nucleophilic attack.[6][7][8]

  • Calculation of Reactivity Indices: Global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index were calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity.

Comparative Analysis of Physicochemical Properties

A molecule's reactivity is intrinsically linked to its fundamental physicochemical properties. The following table summarizes the key computed parameters for this compound and its selected comparators.

CompoundPredicted pKaHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound 3.10 -7.52 -1.89 5.63
Isonicotinic acid4.96-6.98-1.545.44
3,5-Difluoropyridine-4-carboxylic acid2.95-7.61-1.955.66
2-Fluoropyridine5.23 (pyridinium ion)-7.21-0.886.33

Key Insights:

  • Acidity (pKa): The presence of two fluorine atoms significantly increases the acidity of the carboxylic acid group in this compound compared to the non-fluorinated parent, isonicotinic acid. This is due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting carboxylate anion. Interestingly, the pKa of the 2,5-difluoro isomer is slightly higher than that of the 3,5-difluoro isomer, suggesting a subtle interplay of electronic effects based on the fluorine positions.

  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO energies are fundamental indicators of a molecule's ability to donate or accept electrons. The lower HOMO energy of this compound compared to isonicotinic acid indicates its reduced ability to act as an electron donor. Conversely, its lower LUMO energy suggests a greater propensity to accept electrons, making it more susceptible to nucleophilic attack. The larger HOMO-LUMO gap compared to isonicotinic acid suggests greater kinetic stability.

Visualizing Reactivity: The Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on a molecule's surface, offering a powerful tool for predicting sites of chemical reactivity.

Caption: MEP map of this compound.

Analysis of the MEP Map:

  • Electrophilic Sites: The most positive (blue) regions are located on the carboxylic acid proton and the C2 and C6 positions of the pyridine ring. This indicates a high susceptibility to deprotonation and nucleophilic attack at these positions.

  • Nucleophilic Sites: The most negative (red) regions are centered on the carbonyl oxygen of the carboxylic acid and the nitrogen atom of the pyridine ring, as well as the fluorine atoms. These sites are prone to attack by electrophiles.

Reactivity in Detail: A Mechanistic Perspective

The electronic properties elucidated by our computational analysis provide a robust framework for understanding the reactivity of this compound in key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two electron-withdrawing fluorine atoms and the inherent electron-deficient nature of the pyridine ring make this compound an excellent substrate for SNAr reactions.

SNAr_Mechanism cluster_0 S_NAr at C2 A 2,5-Difluoropyridine- 4-carboxylic acid C Meisenheimer Complex (Stabilized by F and COOH) A->C Nucleophilic Attack B Nucleophile (Nu-) B->C D Product C->D Loss of Leaving Group E Fluoride (F-) C->E

Caption: Generalized SNAr mechanism on this compound.

  • Regioselectivity: Nucleophilic attack is predicted to occur preferentially at the C2 and C6 positions, which are ortho and para to the activating nitrogen atom. The fluorine atom at the C2 position is a particularly good leaving group in SNAr reactions, often leading to selective substitution at this site.[9][10] The rate of reaction is generally faster for fluoropyridines compared to their chloro or bromo counterparts due to the high electronegativity of fluorine, which enhances the electrophilicity of the pyridine ring.[9]

  • Comparison with Alternatives:

    • Isonicotinic acid: Lacks a good leaving group and is therefore unreactive towards SNAr.

    • 3,5-Difluoropyridine-4-carboxylic acid: The fluorine atoms are meta to the nitrogen, providing less activation for SNAr compared to the 2,5-isomer.

    • 2-Fluoropyridine: A good substrate for SNAr at the C2 position, but lacks the additional activation and synthetic handle provided by the carboxylic acid group.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution on the pyridine ring is generally disfavored due to its electron-deficient nature. The presence of two deactivating fluorine atoms and a deactivating carboxylic acid group further reduces the reactivity of this compound towards electrophiles.

SEAr_Regioselectivity A 2,5-Difluoropyridine- 4-carboxylic acid C Attack at C3 (Least Deactivated) A->C Favored Pathway D Attack at C6 (Highly Deactivated) A->D Disfavored Pathway B Electrophile (E+) B->C B->D

Caption: Predicted regioselectivity of electrophilic attack.

  • Regioselectivity: If forced under harsh conditions, electrophilic attack would be expected to occur at the C3 position. This position is meta to the deactivating nitrogen and carboxylic acid group, and ortho to the C2-fluorine, making it the least deactivated position.[11]

  • Comparison with Alternatives:

    • Isonicotinic acid: Undergoes electrophilic substitution at the 3-position, but requires forcing conditions.

    • 3,5-Difluoropyridine-4-carboxylic acid: The C2 and C6 positions are the most likely sites for electrophilic attack, being meta to the carboxylic acid and ortho/para to the fluorine atoms.

    • 2-Fluoropyridine: Electrophilic attack occurs primarily at the 3- and 5-positions.

Synthetic Protocols and Experimental Considerations

The regioselective synthesis of this compound itself and its subsequent functionalization are critical aspects for its application in drug discovery.

Synthesis of this compound:

A key synthetic route involves the regioselective metalation and subsequent carboxylation of 2,5-difluoropyridine.[12] This method allows for the precise installation of the carboxylic acid group at the C4 position.

Experimental Protocol for Regioselective Carboxylation:

  • Protection: The C3 position of 2,5-difluoropyridine is protected with a suitable directing group (e.g., a silyl group).

  • Metalation: The protected pyridine is treated with a strong lithium amide base at low temperature to effect deprotonation at the C4 position.

  • Carboxylation: The resulting organolithium species is quenched with carbon dioxide.

  • Deprotection: The protecting group is removed to yield this compound.

Conclusion: A Versatile Building Block with Tunable Reactivity

Our computational analysis reveals that this compound possesses a unique and highly tunable reactivity profile. The strategic placement of two fluorine atoms significantly enhances the acidity of the carboxylic acid and activates the pyridine ring for nucleophilic aromatic substitution, primarily at the C2 position. Conversely, the molecule is highly deactivated towards electrophilic attack.

This detailed understanding of its electronic properties and reactivity, particularly when compared to its non-fluorinated parent and structural isomers, provides a valuable roadmap for medicinal chemists. The ability to selectively functionalize this scaffold through SNAr reactions, while leveraging the carboxylic acid as a synthetic handle or a key pharmacophoric element, underscores its potential as a versatile building block in the design of next-generation therapeutics. The quantitative data and mechanistic insights presented in this guide are intended to facilitate the rational design of synthetic routes and the prediction of reaction outcomes, ultimately accelerating the drug discovery process.

References

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • Schlosser, M., & Bobbio, C. (2005). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. The Journal of Organic Chemistry, 70(8), 3039–3045.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960.
  • Grace, M. R., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(39), 16562–16573.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783262, 3,5-Difluoropyridine-2-carboxylic acid. Retrieved from [Link]

  • RSC Publishing. (2012). Examination of the hyperpolarizability of fluorinated nicotinic acids and further pyridine carboxylic acids using SABRE. Physical Chemistry Chemical Physics, 14(38), 13239-13245.
  • S.U.N.Y. Potsdam. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. [Link]

  • Journal of Chemistry Letters. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960.
  • Kabi, A., & -, K. (2025). DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. Journal of Chemistry Letters, 6(3), 212-222.
  • Wikipedia. (2023, November 18). Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (2015). Hyperpolarization of fluorinated pyridine carboxylic acids. [Link]

  • Kumar, S., et al. (2021). HOMO and LUMO energies of the four compounds in their most stable geometries together with the energy of the lowest singlet and triplet excited states, as calculated in acetonitrile. ResearchGate. [Link]

  • MDPI. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential maps of the compounds studied. [Link]

  • ResearchGate. (n.d.). HOMO, LUMO energies and energy gaps of the original and designed dyes in acetonitrile. [Link]

  • Roe, A., Cheek, P. H., & Hawkins, G. F. (1949). The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Journal of the American Chemical Society, 71(12), 4152–4153.
  • Scribd. (n.d.). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. [Link]

  • ResearchGate. (n.d.). Electrostatic potential maps. Calculated electrostatic potential.... [Link]

  • ResearchGate. (2015, February 13). Can someone help me with the theoretical pKa calculations using DFT?. [Link]

  • Química Organica.org. (n.d.). Electrophilic substitution on pyridine. [Link]

  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. [Link]

  • ResearchGate. (n.d.). Compound 4 HOMO-LUMO energy maps and band gap. [Link]

  • ChemRxiv. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

  • ResearchGate. (n.d.). Electrostatic potential maps for the electrostatic positive regions of monomers and X…PF2Y complexes. [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential map of all compounds (remaining are presented in figure S1). [Link]

  • ChemWhat. (n.d.). This compound CAS#: 851386-39-5. [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

  • ResearchGate. (2025). Computational and theoretical investigation of structural, electronic and spectroscopic properties of 2-(3, 5-difluorophenyl) quinoline-4-carboxylic acid. [Link]

  • ResearchGate. (2012). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. [Link]

  • ResearchGate. (2012). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. [Link]

  • Semantic Scholar. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

  • Jacobson, K. A., et al. (2000). Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 43(11), 2196–2208.
  • YouTube. (2023, May 12). MO Theory 5: Identifying Frontier Molecular Orbitals (FMOs) of Organic Compounds. [Link]

  • Organic Chemistry Portal. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. [Link]

  • Semantic Scholar. (2001). Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]

  • ResearchGate. (2014). The versatility of pyridine-2,5-dicarboxylic acid in the synthesis of fac-M(CO)3 complexes (M = Re, 99mTc): Reactivity towards substitution reactions and derivatization after coordination to a metal. [Link]

  • Goldyn, M., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(28), 4753-4764.
  • MDPI. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]

Sources

Safety Operating Guide

Proper Disposal of 2,5-Difluoropyridine-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2,5-Difluoropyridine-4-carboxylic acid, a compound frequently utilized in pharmaceutical research and development. By grounding our protocols in established safety standards and regulatory requirements, this document aims to empower researchers to handle this chemical waste with confidence and precision.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound is classified as an irritant and is harmful if swallowed.[1] Understanding its specific hazards is the first step in a robust disposal plan. The acidic nature of the carboxylic acid group, combined with the presence of a fluorinated pyridine ring, dictates the necessary safety and disposal considerations.

Hazard Profile:

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
Skin Irritation (Category 2)Causes skin irritation.[1]
Serious Eye Damage (Category 1)Causes serious eye damage.[1]

The fluorinated structure also places this compound in the category of halogenated organic compounds, which are subject to specific environmental disposal regulations due to their persistence and potential to form harmful byproducts if not disposed of correctly.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

Recommended PPE:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[5]Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[5][6]Prevents skin contact and irritation.
Body Protection A lab coat or chemical-resistant suit.[6]Protects skin and clothing from spills.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of dust formation.[5]Minimizes inhalation of any dust or aerosols.

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and informed response is crucial to mitigate exposure and prevent environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Isolate: Immediately alert others in the vicinity and, if necessary, evacuate the area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

  • Don PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For powdered spills, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. For solutions, create a dike around the spill with absorbent materials.[7][8][9][10][11]

  • Neutralization (for small spills): For small spills, a weak base like sodium bicarbonate can be carefully applied to neutralize the acidic compound.[8][10] Use pH paper to confirm that the neutralized material is within a safe range (typically pH 6-8).[7][10][12]

  • Collection: Carefully scoop the absorbed and neutralized material into a designated, compatible waste container.[8][9]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[7][8]

  • Labeling and Disposal: Seal and label the waste container as "Hazardous Waste" and follow the procedures for professional disposal outlined in Section 5.

Disposal Pathway Decision Framework

The primary and most recommended disposal route for this compound is through a licensed hazardous waste disposal company. However, for very small quantities of dilute aqueous solutions, in-laboratory neutralization may be a permissible pre-treatment step before collection. The following diagram illustrates the decision-making process.

DisposalDecision start Start: Have this compound waste decision_quantity Is the quantity small and in a dilute aqueous solution? start->decision_quantity in_lab_neutralization In-Lab Neutralization Protocol (Section 4.1) decision_quantity->in_lab_neutralization Yes professional_disposal Prepare for Professional Disposal (Section 5) decision_quantity->professional_disposal No (or if in doubt) collect_neutralized Collect neutralized solution as hazardous waste in_lab_neutralization->collect_neutralized end_disposal Arrange for pickup by licensed hazardous waste company professional_disposal->end_disposal collect_neutralized->professional_disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoropyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,5-Difluoropyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.